molecular formula C28H35N3O4 B1244817 Marcfortine A

Marcfortine A

Cat. No.: B1244817
M. Wt: 477.6 g/mol
InChI Key: KYKUTNUWXQVSSU-ZALBMCOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione is a natural product found in Aspergillus carneus and Penicillium roqueforti with data available.

Properties

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1

InChI Key

KYKUTNUWXQVSSU-ZALBMCOMSA-N

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Isomeric SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56CN7CCCC[C@]7(C[C@H]5C4(C)C)C(=O)N6C)C

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Synonyms

marcfortine A

Origin of Product

United States

Foundational & Exploratory

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₅N₃O₄[Calculated]
Molecular Weight477.6 g/mol [Calculated]
ClassIndole Alkaloid[4]
OriginPenicillium roqueforti[2]

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

This compound Biosynthesis Simplified Biosynthetic Pathway of this compound Tryptophan Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan->Diketopiperazine Lysine Lysine Pipecolic_Acid Pipecolic Acid Moiety Lysine->Pipecolic_Acid Methionine Methionine Marcfortine_A This compound Methionine->Marcfortine_A Methylation Acetic_Acid Acetic_Acid Isoprene_Units Isoprene Units Acetic_Acid->Isoprene_Units Prenylated_Intermediate Prenylated Intermediate Isoprene_Units->Prenylated_Intermediate Pipecolic_Acid->Diketopiperazine Diketopiperazine->Prenylated_Intermediate Prenylated_Intermediate->Marcfortine_A Oxidation & Cyclization

A simplified overview of the biosynthetic precursors of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

  • Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

  • Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

  • Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

  • Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Isolation and Purification Workflow General Workflow for this compound Isolation Fermentation P. roqueforti Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Crystallization->Structure_Elucidation

A generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

CompoundOrganismActivity MetricValueReference
This compoundC. elegansQualitativeActive at high doses[4][9]
Paraherquamide AC. elegansQualitativeMore potent than this compound[4][9]
2-DeoxyparaherquamideHuman nAChR (muscle-type)IC₅₀~3 µM[9]
2-DeoxyparaherquamideHuman nAChR (ganglionic)IC₅₀~9 µM[9]
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

Mechanism of Action Antagonism of Nematode nAChR by this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis nAChR->Paralysis No Contraction Muscle_Cell Muscle Cell Ion_Channel->Muscle_Cell Cation Influx -> Depolarization -> Contraction ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Binds & Blocks

References

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₅N₃O₄[Calculated]
Molecular Weight477.6 g/mol [Calculated]
ClassIndole Alkaloid[4]
OriginPenicillium roqueforti[2]

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

This compound Biosynthesis Simplified Biosynthetic Pathway of this compound Tryptophan Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan->Diketopiperazine Lysine Lysine Pipecolic_Acid Pipecolic Acid Moiety Lysine->Pipecolic_Acid Methionine Methionine Marcfortine_A This compound Methionine->Marcfortine_A Methylation Acetic_Acid Acetic_Acid Isoprene_Units Isoprene Units Acetic_Acid->Isoprene_Units Prenylated_Intermediate Prenylated Intermediate Isoprene_Units->Prenylated_Intermediate Pipecolic_Acid->Diketopiperazine Diketopiperazine->Prenylated_Intermediate Prenylated_Intermediate->Marcfortine_A Oxidation & Cyclization

A simplified overview of the biosynthetic precursors of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

  • Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

  • Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

  • Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

  • Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Isolation and Purification Workflow General Workflow for this compound Isolation Fermentation P. roqueforti Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Crystallization->Structure_Elucidation

A generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

CompoundOrganismActivity MetricValueReference
This compoundC. elegansQualitativeActive at high doses[4][9]
Paraherquamide AC. elegansQualitativeMore potent than this compound[4][9]
2-DeoxyparaherquamideHuman nAChR (muscle-type)IC₅₀~3 µM[9]
2-DeoxyparaherquamideHuman nAChR (ganglionic)IC₅₀~9 µM[9]
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

Mechanism of Action Antagonism of Nematode nAChR by this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis nAChR->Paralysis No Contraction Muscle_Cell Muscle Cell Ion_Channel->Muscle_Cell Cation Influx -> Depolarization -> Contraction ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Binds & Blocks

References

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₅N₃O₄[Calculated]
Molecular Weight477.6 g/mol [Calculated]
ClassIndole Alkaloid[4]
OriginPenicillium roqueforti[2]

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

This compound Biosynthesis Simplified Biosynthetic Pathway of this compound Tryptophan Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan->Diketopiperazine Lysine Lysine Pipecolic_Acid Pipecolic Acid Moiety Lysine->Pipecolic_Acid Methionine Methionine Marcfortine_A This compound Methionine->Marcfortine_A Methylation Acetic_Acid Acetic_Acid Isoprene_Units Isoprene Units Acetic_Acid->Isoprene_Units Prenylated_Intermediate Prenylated Intermediate Isoprene_Units->Prenylated_Intermediate Pipecolic_Acid->Diketopiperazine Diketopiperazine->Prenylated_Intermediate Prenylated_Intermediate->Marcfortine_A Oxidation & Cyclization

A simplified overview of the biosynthetic precursors of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

  • Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

  • Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

  • Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

  • Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Isolation and Purification Workflow General Workflow for this compound Isolation Fermentation P. roqueforti Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Crystallization->Structure_Elucidation

A generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

CompoundOrganismActivity MetricValueReference
This compoundC. elegansQualitativeActive at high doses[4][9]
Paraherquamide AC. elegansQualitativeMore potent than this compound[4][9]
2-DeoxyparaherquamideHuman nAChR (muscle-type)IC₅₀~3 µM[9]
2-DeoxyparaherquamideHuman nAChR (ganglionic)IC₅₀~9 µM[9]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

Mechanism of Action Antagonism of Nematode nAChR by this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis nAChR->Paralysis No Contraction Muscle_Cell Muscle Cell Ion_Channel->Muscle_Cell Cation Influx -> Depolarization -> Contraction ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Binds & Blocks

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide (B22789) family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

  • Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

  • Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

  • Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

  • Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

  • Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

  • Prenyltransferases: Catalyze the attachment of the isoprene units.

  • Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

  • Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

PrecursorNumber of UnitsMoiety ContributedReference
L-Tryptophan1Indole and adjacent atoms[1]
L-Lysine1Pipecolic acid ring[1]
Methionine1Methyl group(s)[1]
Acetic Acid (via DMAPP)2Isoprene units[1]

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters
  • Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

  • Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

  • Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates
  • Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

  • Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays
  • Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

  • Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

MarcfortineA_Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Steps L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Lysine L-Lysine L-Lysine->Diketopiperazine NRPS DMAPP DMAPP (x2) Prenylated_Diketopiperazine Prenylated Diketopiperazine DMAPP->Prenylated_Diketopiperazine Methionine Methionine Marcfortine_A Marcfortine_A Methionine->Marcfortine_A Methyltransferase Diketopiperazine->Prenylated_Diketopiperazine Prenyltransferase Bicyclic_Intermediate Bicyclic Intermediate Prenylated_Diketopiperazine->Bicyclic_Intermediate Cyclase (Intramolecular Diels-Alder) Bicyclic_Intermediate->Marcfortine_A Monooxygenase (PhqK homolog) (Spiro-oxindole formation)

Caption: Proposed Biosynthesis of this compound.

Experimental_Workflow Genome_Sequencing Genome Sequencing of P. roqueforti Bioinformatics Bioinformatic Analysis (antiSMASH/SMURF) Genome_Sequencing->Bioinformatics Gene_Cluster_Identification Putative Marcfortine Gene Cluster Identified Bioinformatics->Gene_Cluster_Identification Gene_Deletion Targeted Gene Deletion in P. roqueforti Gene_Cluster_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression in A. nidulans Gene_Cluster_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Deletion->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Confirmation Biosynthetic Pathway Confirmed Metabolite_Analysis->Pathway_Confirmation

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide (B22789) family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

  • Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

  • Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

  • Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

  • Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

  • Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

  • Prenyltransferases: Catalyze the attachment of the isoprene units.

  • Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

  • Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

PrecursorNumber of UnitsMoiety ContributedReference
L-Tryptophan1Indole and adjacent atoms[1]
L-Lysine1Pipecolic acid ring[1]
Methionine1Methyl group(s)[1]
Acetic Acid (via DMAPP)2Isoprene units[1]

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters
  • Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

  • Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

  • Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates
  • Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

  • Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays
  • Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

  • Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

MarcfortineA_Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Steps L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Lysine L-Lysine L-Lysine->Diketopiperazine NRPS DMAPP DMAPP (x2) Prenylated_Diketopiperazine Prenylated Diketopiperazine DMAPP->Prenylated_Diketopiperazine Methionine Methionine Marcfortine_A Marcfortine_A Methionine->Marcfortine_A Methyltransferase Diketopiperazine->Prenylated_Diketopiperazine Prenyltransferase Bicyclic_Intermediate Bicyclic Intermediate Prenylated_Diketopiperazine->Bicyclic_Intermediate Cyclase (Intramolecular Diels-Alder) Bicyclic_Intermediate->Marcfortine_A Monooxygenase (PhqK homolog) (Spiro-oxindole formation)

Caption: Proposed Biosynthesis of this compound.

Experimental_Workflow Genome_Sequencing Genome Sequencing of P. roqueforti Bioinformatics Bioinformatic Analysis (antiSMASH/SMURF) Genome_Sequencing->Bioinformatics Gene_Cluster_Identification Putative Marcfortine Gene Cluster Identified Bioinformatics->Gene_Cluster_Identification Gene_Deletion Targeted Gene Deletion in P. roqueforti Gene_Cluster_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression in A. nidulans Gene_Cluster_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Deletion->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Confirmation Biosynthetic Pathway Confirmed Metabolite_Analysis->Pathway_Confirmation

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

  • Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

  • Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

  • Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

  • Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

  • Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

  • Prenyltransferases: Catalyze the attachment of the isoprene units.

  • Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

  • Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

PrecursorNumber of UnitsMoiety ContributedReference
L-Tryptophan1Indole and adjacent atoms[1]
L-Lysine1Pipecolic acid ring[1]
Methionine1Methyl group(s)[1]
Acetic Acid (via DMAPP)2Isoprene units[1]

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters
  • Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

  • Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

  • Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates
  • Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

  • Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays
  • Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

  • Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

MarcfortineA_Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Steps L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Lysine L-Lysine L-Lysine->Diketopiperazine NRPS DMAPP DMAPP (x2) Prenylated_Diketopiperazine Prenylated Diketopiperazine DMAPP->Prenylated_Diketopiperazine Methionine Methionine Marcfortine_A Marcfortine_A Methionine->Marcfortine_A Methyltransferase Diketopiperazine->Prenylated_Diketopiperazine Prenyltransferase Bicyclic_Intermediate Bicyclic Intermediate Prenylated_Diketopiperazine->Bicyclic_Intermediate Cyclase (Intramolecular Diels-Alder) Bicyclic_Intermediate->Marcfortine_A Monooxygenase (PhqK homolog) (Spiro-oxindole formation)

Caption: Proposed Biosynthesis of this compound.

Experimental_Workflow Genome_Sequencing Genome Sequencing of P. roqueforti Bioinformatics Bioinformatic Analysis (antiSMASH/SMURF) Genome_Sequencing->Bioinformatics Gene_Cluster_Identification Putative Marcfortine Gene Cluster Identified Bioinformatics->Gene_Cluster_Identification Gene_Deletion Targeted Gene Deletion in P. roqueforti Gene_Cluster_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression in A. nidulans Gene_Cluster_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Deletion->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Confirmation Biosynthetic Pathway Confirmed Metabolite_Analysis->Pathway_Confirmation

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene (B109036) units derived from acetate (B1210297) as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

PrecursorIsotopic Label UsedFunction in BiosynthesisReference
L-Tryptophan[¹³C]TryptophanProvides the core indole scaffold, including the spiro-oxindole moiety.[1]
L-Methionine[methyl-¹³C]MethionineDonates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts.[1]
L-Lysine[¹³C]LysineServes as the precursor to the pipecolic acid moiety.[1]
Acetic Acid[¹³C]AcetateProvides the building blocks for the two isoprene units.[1]

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Marcfortine_A_Biosynthesis Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Lysine L-Lysine Lysine->NRPS Methionine L-Methionine (S-Adenosyl Methionine) Methyltransferase Methyltransferase Methionine->Methyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) (from Acetate) Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Diketopiperazine->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Diels_Alderase Intramolecular Diels-Alderase Prenylated_Intermediate->Diels_Alderase Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Formation Diels_Alderase->Bicyclo_core Oxidase Flavin-dependent Oxidase Bicyclo_core->Oxidase Spiro_oxindole Spiro-oxindole Formation Oxidase->Spiro_oxindole Spiro_oxindole->Methyltransferase Marcfortine_A This compound Methyltransferase->Marcfortine_A

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

  • Penicillium roqueforti strain (e.g., ATCC 10110)

  • Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

  • Sterile flasks and culture equipment

  • ¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

  • Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

  • Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

  • NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

experimental_workflow cluster_culture 1. Fungal Culture cluster_feeding 2. Precursor Feeding cluster_extraction 3. Extraction and Purification cluster_analysis 4. Analysis start Inoculate P. roqueforti on solid medium incubation1 Incubate for 7-10 days start->incubation1 transfer Transfer mycelia to liquid culture incubation1->transfer add_precursor Add sterile ¹³C-labeled precursor to culture transfer->add_precursor incubation2 Continue incubation for 5-7 days add_precursor->incubation2 harvest Harvest mycelia and culture broth incubation2->harvest extract Solvent extraction of metabolites harvest->extract purify Chromatographic purification (TLC, Column) extract->purify nmr ¹³C-NMR spectroscopy purify->nmr compare Compare spectra of labeled and unlabeled this compound nmr->compare

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

  • Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

  • Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

  • Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

  • NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

  • Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

  • In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

  • Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene (B109036) units derived from acetate (B1210297) as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

PrecursorIsotopic Label UsedFunction in BiosynthesisReference
L-Tryptophan[¹³C]TryptophanProvides the core indole scaffold, including the spiro-oxindole moiety.[1]
L-Methionine[methyl-¹³C]MethionineDonates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts.[1]
L-Lysine[¹³C]LysineServes as the precursor to the pipecolic acid moiety.[1]
Acetic Acid[¹³C]AcetateProvides the building blocks for the two isoprene units.[1]

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Marcfortine_A_Biosynthesis Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Lysine L-Lysine Lysine->NRPS Methionine L-Methionine (S-Adenosyl Methionine) Methyltransferase Methyltransferase Methionine->Methyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) (from Acetate) Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Diketopiperazine->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Diels_Alderase Intramolecular Diels-Alderase Prenylated_Intermediate->Diels_Alderase Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Formation Diels_Alderase->Bicyclo_core Oxidase Flavin-dependent Oxidase Bicyclo_core->Oxidase Spiro_oxindole Spiro-oxindole Formation Oxidase->Spiro_oxindole Spiro_oxindole->Methyltransferase Marcfortine_A This compound Methyltransferase->Marcfortine_A

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

  • Penicillium roqueforti strain (e.g., ATCC 10110)

  • Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

  • Sterile flasks and culture equipment

  • ¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

  • Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

  • Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

  • NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

experimental_workflow cluster_culture 1. Fungal Culture cluster_feeding 2. Precursor Feeding cluster_extraction 3. Extraction and Purification cluster_analysis 4. Analysis start Inoculate P. roqueforti on solid medium incubation1 Incubate for 7-10 days start->incubation1 transfer Transfer mycelia to liquid culture incubation1->transfer add_precursor Add sterile ¹³C-labeled precursor to culture transfer->add_precursor incubation2 Continue incubation for 5-7 days add_precursor->incubation2 harvest Harvest mycelia and culture broth incubation2->harvest extract Solvent extraction of metabolites harvest->extract purify Chromatographic purification (TLC, Column) extract->purify nmr ¹³C-NMR spectroscopy purify->nmr compare Compare spectra of labeled and unlabeled this compound nmr->compare

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

  • Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

  • Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

  • Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

  • NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

  • Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

  • In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

  • Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene units derived from acetate as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

PrecursorIsotopic Label UsedFunction in BiosynthesisReference
L-Tryptophan[¹³C]TryptophanProvides the core indole scaffold, including the spiro-oxindole moiety.[1]
L-Methionine[methyl-¹³C]MethionineDonates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts.[1]
L-Lysine[¹³C]LysineServes as the precursor to the pipecolic acid moiety.[1]
Acetic Acid[¹³C]AcetateProvides the building blocks for the two isoprene units.[1]

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Marcfortine_A_Biosynthesis Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Lysine L-Lysine Lysine->NRPS Methionine L-Methionine (S-Adenosyl Methionine) Methyltransferase Methyltransferase Methionine->Methyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) (from Acetate) Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Diketopiperazine->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Diels_Alderase Intramolecular Diels-Alderase Prenylated_Intermediate->Diels_Alderase Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Formation Diels_Alderase->Bicyclo_core Oxidase Flavin-dependent Oxidase Bicyclo_core->Oxidase Spiro_oxindole Spiro-oxindole Formation Oxidase->Spiro_oxindole Spiro_oxindole->Methyltransferase Marcfortine_A This compound Methyltransferase->Marcfortine_A

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

  • Penicillium roqueforti strain (e.g., ATCC 10110)

  • Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

  • Sterile flasks and culture equipment

  • ¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

  • Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

  • Chromatography supplies (e.g., silica gel for column chromatography, TLC plates)

  • NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

experimental_workflow cluster_culture 1. Fungal Culture cluster_feeding 2. Precursor Feeding cluster_extraction 3. Extraction and Purification cluster_analysis 4. Analysis start Inoculate P. roqueforti on solid medium incubation1 Incubate for 7-10 days start->incubation1 transfer Transfer mycelia to liquid culture incubation1->transfer add_precursor Add sterile ¹³C-labeled precursor to culture transfer->add_precursor incubation2 Continue incubation for 5-7 days add_precursor->incubation2 harvest Harvest mycelia and culture broth incubation2->harvest extract Solvent extraction of metabolites harvest->extract purify Chromatographic purification (TLC, Column) extract->purify nmr ¹³C-NMR spectroscopy purify->nmr compare Compare spectra of labeled and unlabeled this compound nmr->compare

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

  • Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

  • Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

  • Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

  • NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

  • Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

  • In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

  • Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Isolation and Purification of Marcfortine A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Marcfortine A, a complex indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. This document synthesizes available data to present a detailed protocol, from fungal fermentation to the acquisition of the pure compound.

Introduction

This compound is a prenylated indole alkaloid belonging to the marcfortine family of secondary metabolites produced by various Penicillium species. These compounds are of significant interest to the pharmaceutical industry due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a bicyclo[2.2.2]diazaoctane core, presents a considerable challenge for total synthesis, making fermentation and subsequent purification a viable route for obtaining this natural product. This guide outlines the key steps involved in this process.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a complex process involving several key precursor molecules. Studies have shown that this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[1]. The pipecolic acid moiety of this compound is formed from L-lysine via α-ketoglutarate[1]. A proposed biosynthetic pathway is illustrated below.

This compound Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates L-Tryptophan L-Tryptophan Indole Diterpene Scaffold Indole Diterpene Scaffold L-Tryptophan->Indole Diterpene Scaffold L-Lysine L-Lysine Pipecolic Acid Pipecolic Acid L-Lysine->Pipecolic Acid via α-ketoglutarate Methionine Methionine This compound This compound Methionine->this compound Methylation Acetic Acid Acetic Acid Isoprene Units Isoprene Units Acetic Acid->Isoprene Units Pipecolic Acid->Indole Diterpene Scaffold Isoprene Units->Indole Diterpene Scaffold Prenylation Indole Diterpene Scaffold->this compound Cyclizations & Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Fungal Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Penicillium roqueforti. While specific fermentation parameters for maximizing this compound yield are not extensively published, protocols for producing related secondary metabolites from P. roqueforti can be adapted.

Fermentation Parameters
ParameterRecommended ConditionsNotes
Fungal Strain Penicillium roqueforti (e.g., strain B26)Strain selection is crucial for optimal yield.
Culture Medium Yeast Extract Sucrose (YES) BrothA common medium for Penicillium species.
Temperature 24-28 °COptimal for fungal growth and secondary metabolite production.
pH 5.0 - 6.0Should be monitored and adjusted as needed.
Aeration Shaken flask culture (150-200 rpm) or aerated fermenterAdequate oxygen supply is critical.
Incubation Time 14 - 21 daysThis compound production is typically observed in the late stationary phase.

Isolation and Purification Workflow

The isolation and purification of this compound from fungal cultures involves a multi-step process, beginning with the extraction from the mycelium followed by several chromatographic separations.

Isolation and Purification Workflow cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Harvest Mycelium (Filtration/Centrifugation) A->B C Lyophilization (Freeze-drying) B->C D Solvent Extraction (e.g., Chloroform-Methanol) C->D E Crude Alkaloidal Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and Analysis (TLC) F->G H Pooling of this compound-rich Fractions G->H I Preparative High-Performance Liquid Chromatography (HPLC) H->I J Pure this compound I->J

References

An In-depth Technical Guide to the Isolation and Purification of Marcfortine A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Marcfortine A, a complex indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. This document synthesizes available data to present a detailed protocol, from fungal fermentation to the acquisition of the pure compound.

Introduction

This compound is a prenylated indole alkaloid belonging to the marcfortine family of secondary metabolites produced by various Penicillium species. These compounds are of significant interest to the pharmaceutical industry due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a bicyclo[2.2.2]diazaoctane core, presents a considerable challenge for total synthesis, making fermentation and subsequent purification a viable route for obtaining this natural product. This guide outlines the key steps involved in this process.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a complex process involving several key precursor molecules. Studies have shown that this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[1]. The pipecolic acid moiety of this compound is formed from L-lysine via α-ketoglutarate[1]. A proposed biosynthetic pathway is illustrated below.

This compound Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates L-Tryptophan L-Tryptophan Indole Diterpene Scaffold Indole Diterpene Scaffold L-Tryptophan->Indole Diterpene Scaffold L-Lysine L-Lysine Pipecolic Acid Pipecolic Acid L-Lysine->Pipecolic Acid via α-ketoglutarate Methionine Methionine This compound This compound Methionine->this compound Methylation Acetic Acid Acetic Acid Isoprene Units Isoprene Units Acetic Acid->Isoprene Units Pipecolic Acid->Indole Diterpene Scaffold Isoprene Units->Indole Diterpene Scaffold Prenylation Indole Diterpene Scaffold->this compound Cyclizations & Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Fungal Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Penicillium roqueforti. While specific fermentation parameters for maximizing this compound yield are not extensively published, protocols for producing related secondary metabolites from P. roqueforti can be adapted.

Fermentation Parameters
ParameterRecommended ConditionsNotes
Fungal Strain Penicillium roqueforti (e.g., strain B26)Strain selection is crucial for optimal yield.
Culture Medium Yeast Extract Sucrose (YES) BrothA common medium for Penicillium species.
Temperature 24-28 °COptimal for fungal growth and secondary metabolite production.
pH 5.0 - 6.0Should be monitored and adjusted as needed.
Aeration Shaken flask culture (150-200 rpm) or aerated fermenterAdequate oxygen supply is critical.
Incubation Time 14 - 21 daysThis compound production is typically observed in the late stationary phase.

Isolation and Purification Workflow

The isolation and purification of this compound from fungal cultures involves a multi-step process, beginning with the extraction from the mycelium followed by several chromatographic separations.

Isolation and Purification Workflow cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Harvest Mycelium (Filtration/Centrifugation) A->B C Lyophilization (Freeze-drying) B->C D Solvent Extraction (e.g., Chloroform-Methanol) C->D E Crude Alkaloidal Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and Analysis (TLC) F->G H Pooling of this compound-rich Fractions G->H I Preparative High-Performance Liquid Chromatography (HPLC) H->I J Pure this compound I->J

References

An In-depth Technical Guide to the Isolation and Purification of Marcfortine A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Marcfortine A, a complex indole alkaloid produced by the fungus Penicillium roqueforti. This document synthesizes available data to present a detailed protocol, from fungal fermentation to the acquisition of the pure compound.

Introduction

This compound is a prenylated indole alkaloid belonging to the marcfortine family of secondary metabolites produced by various Penicillium species. These compounds are of significant interest to the pharmaceutical industry due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a bicyclo[2.2.2]diazaoctane core, presents a considerable challenge for total synthesis, making fermentation and subsequent purification a viable route for obtaining this natural product. This guide outlines the key steps involved in this process.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a complex process involving several key precursor molecules. Studies have shown that this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid[1]. The pipecolic acid moiety of this compound is formed from L-lysine via α-ketoglutarate[1]. A proposed biosynthetic pathway is illustrated below.

This compound Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates L-Tryptophan L-Tryptophan Indole Diterpene Scaffold Indole Diterpene Scaffold L-Tryptophan->Indole Diterpene Scaffold L-Lysine L-Lysine Pipecolic Acid Pipecolic Acid L-Lysine->Pipecolic Acid via α-ketoglutarate Methionine Methionine This compound This compound Methionine->this compound Methylation Acetic Acid Acetic Acid Isoprene Units Isoprene Units Acetic Acid->Isoprene Units Pipecolic Acid->Indole Diterpene Scaffold Isoprene Units->Indole Diterpene Scaffold Prenylation Indole Diterpene Scaffold->this compound Cyclizations & Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Fungal Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Penicillium roqueforti. While specific fermentation parameters for maximizing this compound yield are not extensively published, protocols for producing related secondary metabolites from P. roqueforti can be adapted.

Fermentation Parameters
ParameterRecommended ConditionsNotes
Fungal Strain Penicillium roqueforti (e.g., strain B26)Strain selection is crucial for optimal yield.
Culture Medium Yeast Extract Sucrose (YES) BrothA common medium for Penicillium species.
Temperature 24-28 °COptimal for fungal growth and secondary metabolite production.
pH 5.0 - 6.0Should be monitored and adjusted as needed.
Aeration Shaken flask culture (150-200 rpm) or aerated fermenterAdequate oxygen supply is critical.
Incubation Time 14 - 21 daysThis compound production is typically observed in the late stationary phase.

Isolation and Purification Workflow

The isolation and purification of this compound from fungal cultures involves a multi-step process, beginning with the extraction from the mycelium followed by several chromatographic separations.

Isolation and Purification Workflow cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Harvest Mycelium (Filtration/Centrifugation) A->B C Lyophilization (Freeze-drying) B->C D Solvent Extraction (e.g., Chloroform-Methanol) C->D E Crude Alkaloidal Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and Analysis (TLC) F->G H Pooling of this compound-rich Fractions G->H I Preparative High-Performance Liquid Chromatography (HPLC) H->I J Pure this compound I->J

References

X-ray Crystallography of Marcfortine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Marcfortine A, a potent anthelmintic alkaloid, with a focus on its X-ray crystallographic analysis. While the seminal work establishing its structure was published in 1980, accessing the complete, detailed crystallographic data and the explicit experimental protocols from this publication has proven challenging due to the age of the publication and limitations in digital availability.

This document provides a comprehensive summary of the available information and presents a logical workflow for such an analysis. Additionally, it explores the likely mechanism of action of this compound based on its structural similarity to the paraherquamide (B22789) class of compounds, which are known to target nicotinic acetylcholine (B1216132) receptors.

Experimental Protocols: A Generalized Approach

1. Crystallization:

  • Solvent Selection: A crucial first step is to identify a suitable solvent or a combination of solvents in which this compound has limited but sufficient solubility. This is often achieved through screening a wide range of solvents with varying polarities.

  • Crystallization Technique: Slow evaporation of the solvent is a common and effective method for growing high-quality single crystals. Other techniques include vapor diffusion (hanging drop or sitting drop) and slow cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted spots are recorded by a detector.

3. Structure Solution and Refinement:

  • Unit Cell Determination: From the diffraction pattern, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal) are determined.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a final, accurate three-dimensional structure of this compound.

Data Presentation

Due to the inaccessibility of the full primary research article, the quantitative crystallographic data for this compound, such as unit cell parameters, space group, and refinement statistics, cannot be presented in a tabular format at this time. The original publication, "Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti" by Polonsky et al., would contain this detailed information[1][2].

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination start Pure this compound solvent Solvent Screening start->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth crystal Single Crystal growth->crystal mount Crystal Mounting crystal->mount diffraction X-ray Diffraction mount->diffraction data Diffraction Data diffraction->data unit_cell Unit Cell & Space Group Determination data->unit_cell solution Structure Solution (Direct Methods) unit_cell->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for small molecule X-ray crystallography.
Proposed Signaling Pathway of this compound

This compound is structurally related to the paraherquamides, which are known antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[3][4][5]. This suggests that this compound likely shares a similar mechanism of action, disrupting cholinergic neurotransmission in parasitic worms. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release nachr Nicotinic ACh Receptor (nAChR) synaptic_cleft->nachr ACh Binding postsynaptic Postsynaptic Muscle Cell ion_channel Ion Channel Opening nachr->ion_channel depolarization Muscle Depolarization ion_channel->depolarization contraction Muscle Contraction depolarization->contraction paralysis Flaccid Paralysis of Worm contraction->paralysis Leads to marcfortine This compound marcfortine->nachr Antagonistic Binding (Blockade)

References

X-ray Crystallography of Marcfortine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Marcfortine A, a potent anthelmintic alkaloid, with a focus on its X-ray crystallographic analysis. While the seminal work establishing its structure was published in 1980, accessing the complete, detailed crystallographic data and the explicit experimental protocols from this publication has proven challenging due to the age of the publication and limitations in digital availability.

This document provides a comprehensive summary of the available information and presents a logical workflow for such an analysis. Additionally, it explores the likely mechanism of action of this compound based on its structural similarity to the paraherquamide (B22789) class of compounds, which are known to target nicotinic acetylcholine (B1216132) receptors.

Experimental Protocols: A Generalized Approach

1. Crystallization:

  • Solvent Selection: A crucial first step is to identify a suitable solvent or a combination of solvents in which this compound has limited but sufficient solubility. This is often achieved through screening a wide range of solvents with varying polarities.

  • Crystallization Technique: Slow evaporation of the solvent is a common and effective method for growing high-quality single crystals. Other techniques include vapor diffusion (hanging drop or sitting drop) and slow cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted spots are recorded by a detector.

3. Structure Solution and Refinement:

  • Unit Cell Determination: From the diffraction pattern, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal) are determined.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a final, accurate three-dimensional structure of this compound.

Data Presentation

Due to the inaccessibility of the full primary research article, the quantitative crystallographic data for this compound, such as unit cell parameters, space group, and refinement statistics, cannot be presented in a tabular format at this time. The original publication, "Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti" by Polonsky et al., would contain this detailed information[1][2].

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination start Pure this compound solvent Solvent Screening start->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth crystal Single Crystal growth->crystal mount Crystal Mounting crystal->mount diffraction X-ray Diffraction mount->diffraction data Diffraction Data diffraction->data unit_cell Unit Cell & Space Group Determination data->unit_cell solution Structure Solution (Direct Methods) unit_cell->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for small molecule X-ray crystallography.
Proposed Signaling Pathway of this compound

This compound is structurally related to the paraherquamides, which are known antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[3][4][5]. This suggests that this compound likely shares a similar mechanism of action, disrupting cholinergic neurotransmission in parasitic worms. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release nachr Nicotinic ACh Receptor (nAChR) synaptic_cleft->nachr ACh Binding postsynaptic Postsynaptic Muscle Cell ion_channel Ion Channel Opening nachr->ion_channel depolarization Muscle Depolarization ion_channel->depolarization contraction Muscle Contraction depolarization->contraction paralysis Flaccid Paralysis of Worm contraction->paralysis Leads to marcfortine This compound marcfortine->nachr Antagonistic Binding (Blockade)

References

X-ray Crystallography of Marcfortine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Marcfortine A, a potent anthelmintic alkaloid, with a focus on its X-ray crystallographic analysis. While the seminal work establishing its structure was published in 1980, accessing the complete, detailed crystallographic data and the explicit experimental protocols from this publication has proven challenging due to the age of the publication and limitations in digital availability.

This document provides a comprehensive summary of the available information and presents a logical workflow for such an analysis. Additionally, it explores the likely mechanism of action of this compound based on its structural similarity to the paraherquamide class of compounds, which are known to target nicotinic acetylcholine receptors.

Experimental Protocols: A Generalized Approach

1. Crystallization:

  • Solvent Selection: A crucial first step is to identify a suitable solvent or a combination of solvents in which this compound has limited but sufficient solubility. This is often achieved through screening a wide range of solvents with varying polarities.

  • Crystallization Technique: Slow evaporation of the solvent is a common and effective method for growing high-quality single crystals. Other techniques include vapor diffusion (hanging drop or sitting drop) and slow cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted spots are recorded by a detector.

3. Structure Solution and Refinement:

  • Unit Cell Determination: From the diffraction pattern, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal) are determined.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a final, accurate three-dimensional structure of this compound.

Data Presentation

Due to the inaccessibility of the full primary research article, the quantitative crystallographic data for this compound, such as unit cell parameters, space group, and refinement statistics, cannot be presented in a tabular format at this time. The original publication, "Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti" by Polonsky et al., would contain this detailed information[1][2].

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination start Pure this compound solvent Solvent Screening start->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth crystal Single Crystal growth->crystal mount Crystal Mounting crystal->mount diffraction X-ray Diffraction mount->diffraction data Diffraction Data diffraction->data unit_cell Unit Cell & Space Group Determination data->unit_cell solution Structure Solution (Direct Methods) unit_cell->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for small molecule X-ray crystallography.
Proposed Signaling Pathway of this compound

This compound is structurally related to the paraherquamides, which are known antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[3][4][5]. This suggests that this compound likely shares a similar mechanism of action, disrupting cholinergic neurotransmission in parasitic worms. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release nachr Nicotinic ACh Receptor (nAChR) synaptic_cleft->nachr ACh Binding postsynaptic Postsynaptic Muscle Cell ion_channel Ion Channel Opening nachr->ion_channel depolarization Muscle Depolarization ion_channel->depolarization contraction Muscle Contraction depolarization->contraction paralysis Flaccid Paralysis of Worm contraction->paralysis Leads to marcfortine This compound marcfortine->nachr Antagonistic Binding (Blockade)

References

An In-depth Technical Guide to the NMR Spectral Analysis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti. Its intricate polycyclic structure, featuring a unique dioxepinoindole ring system, presents a significant challenge and an intriguing case study for structure elucidation by nuclear magnetic resonance (NMR) spectroscopy. This technical guide aims to provide a comprehensive overview of the NMR spectral analysis of this compound, detailing the expected experimental protocols and a logical workflow for structural assignment. However, it is crucial to note that a complete, publicly available, and fully assigned quantitative ¹H and ¹³C NMR dataset for this compound could not be located in the current scientific literature. Therefore, this guide will focus on the theoretical approach and the requisite experimental strategies for such an analysis, based on the known chemical structure of the molecule.

Data Presentation

A comprehensive NMR analysis of this compound would necessitate the acquisition and assignment of both ¹H and ¹³C NMR data. The resulting data should be organized into structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in public literature

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in public literature

Experimental Protocols

The successful spectral analysis of a complex natural product like this compound relies on a suite of NMR experiments. The following protocols are standard for the structure elucidation of such molecules.

1. Sample Preparation:

  • Sample Purity: A highly purified sample of this compound (>95%) is essential to avoid interference from impurities.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as deuterated methanol (B129727) (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆ may be used depending on solubility.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

2. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²JHH, ³JHH). It is instrumental in identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for connecting different spin systems and elucidating the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The logical workflow for the structure elucidation of this compound using NMR spectroscopy can be visualized as a stepwise process, starting from basic 1D experiments and progressing to more complex 2D correlations to piece together the molecular structure.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Establish Connectivity HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

A key aspect of interpreting NMR data is understanding the logical relationships between the different types of spectral information to build a coherent structural picture.

logical_relationships H1_NMR ¹H Chemical Shifts & Multiplicities COSY ¹H-¹H Couplings (Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C One-Bond Correlations H1_NMR->HSQC HMBC ¹H-¹³C Long-Range Correlations H1_NMR->HMBC C13_NMR ¹³C Chemical Shifts & Carbon Types (DEPT) C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure (Connectivity) COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY Through-Space ¹H-¹H Correlations Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Planar_Structure->Stereochemistry

Caption: Logical relationships in the interpretation of NMR data for this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. While it is known to possess anthelmintic properties, the specific molecular targets and downstream signaling cascades have not been elucidated. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

The NMR spectral analysis of this compound represents a formidable challenge in natural product chemistry. While a complete, assigned dataset is not currently available in the public domain, this guide outlines the necessary experimental and analytical framework to achieve this goal. A systematic application of 1D and 2D NMR techniques, as described, would allow for the complete assignment of all proton and carbon signals, ultimately leading to the unambiguous confirmation of its complex structure and stereochemistry. Future research in this area would be invaluable to the scientific community, providing crucial data for further studies on the bioactivity and potential therapeutic applications of this fascinating molecule.

An In-depth Technical Guide to the NMR Spectral Analysis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti. Its intricate polycyclic structure, featuring a unique dioxepinoindole ring system, presents a significant challenge and an intriguing case study for structure elucidation by nuclear magnetic resonance (NMR) spectroscopy. This technical guide aims to provide a comprehensive overview of the NMR spectral analysis of this compound, detailing the expected experimental protocols and a logical workflow for structural assignment. However, it is crucial to note that a complete, publicly available, and fully assigned quantitative ¹H and ¹³C NMR dataset for this compound could not be located in the current scientific literature. Therefore, this guide will focus on the theoretical approach and the requisite experimental strategies for such an analysis, based on the known chemical structure of the molecule.

Data Presentation

A comprehensive NMR analysis of this compound would necessitate the acquisition and assignment of both ¹H and ¹³C NMR data. The resulting data should be organized into structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in public literature

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in public literature

Experimental Protocols

The successful spectral analysis of a complex natural product like this compound relies on a suite of NMR experiments. The following protocols are standard for the structure elucidation of such molecules.

1. Sample Preparation:

  • Sample Purity: A highly purified sample of this compound (>95%) is essential to avoid interference from impurities.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as deuterated methanol (B129727) (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆ may be used depending on solubility.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

2. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²JHH, ³JHH). It is instrumental in identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for connecting different spin systems and elucidating the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The logical workflow for the structure elucidation of this compound using NMR spectroscopy can be visualized as a stepwise process, starting from basic 1D experiments and progressing to more complex 2D correlations to piece together the molecular structure.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Establish Connectivity HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

A key aspect of interpreting NMR data is understanding the logical relationships between the different types of spectral information to build a coherent structural picture.

logical_relationships H1_NMR ¹H Chemical Shifts & Multiplicities COSY ¹H-¹H Couplings (Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C One-Bond Correlations H1_NMR->HSQC HMBC ¹H-¹³C Long-Range Correlations H1_NMR->HMBC C13_NMR ¹³C Chemical Shifts & Carbon Types (DEPT) C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure (Connectivity) COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY Through-Space ¹H-¹H Correlations Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Planar_Structure->Stereochemistry

Caption: Logical relationships in the interpretation of NMR data for this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. While it is known to possess anthelmintic properties, the specific molecular targets and downstream signaling cascades have not been elucidated. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

The NMR spectral analysis of this compound represents a formidable challenge in natural product chemistry. While a complete, assigned dataset is not currently available in the public domain, this guide outlines the necessary experimental and analytical framework to achieve this goal. A systematic application of 1D and 2D NMR techniques, as described, would allow for the complete assignment of all proton and carbon signals, ultimately leading to the unambiguous confirmation of its complex structure and stereochemistry. Future research in this area would be invaluable to the scientific community, providing crucial data for further studies on the bioactivity and potential therapeutic applications of this fascinating molecule.

An In-depth Technical Guide to the NMR Spectral Analysis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid first isolated from Penicillium roqueforti. Its intricate polycyclic structure, featuring a unique dioxepinoindole ring system, presents a significant challenge and an intriguing case study for structure elucidation by nuclear magnetic resonance (NMR) spectroscopy. This technical guide aims to provide a comprehensive overview of the NMR spectral analysis of this compound, detailing the expected experimental protocols and a logical workflow for structural assignment. However, it is crucial to note that a complete, publicly available, and fully assigned quantitative ¹H and ¹³C NMR dataset for this compound could not be located in the current scientific literature. Therefore, this guide will focus on the theoretical approach and the requisite experimental strategies for such an analysis, based on the known chemical structure of the molecule.

Data Presentation

A comprehensive NMR analysis of this compound would necessitate the acquisition and assignment of both ¹H and ¹³C NMR data. The resulting data should be organized into structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in public literature

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in public literature

Experimental Protocols

The successful spectral analysis of a complex natural product like this compound relies on a suite of NMR experiments. The following protocols are standard for the structure elucidation of such molecules.

1. Sample Preparation:

  • Sample Purity: A highly purified sample of this compound (>95%) is essential to avoid interference from impurities.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆ may be used depending on solubility.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

2. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²JHH, ³JHH). It is instrumental in identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for connecting different spin systems and elucidating the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The logical workflow for the structure elucidation of this compound using NMR spectroscopy can be visualized as a stepwise process, starting from basic 1D experiments and progressing to more complex 2D correlations to piece together the molecular structure.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Establish Connectivity HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

A key aspect of interpreting NMR data is understanding the logical relationships between the different types of spectral information to build a coherent structural picture.

logical_relationships H1_NMR ¹H Chemical Shifts & Multiplicities COSY ¹H-¹H Couplings (Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C One-Bond Correlations H1_NMR->HSQC HMBC ¹H-¹³C Long-Range Correlations H1_NMR->HMBC C13_NMR ¹³C Chemical Shifts & Carbon Types (DEPT) C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure (Connectivity) COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY Through-Space ¹H-¹H Correlations Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Planar_Structure->Stereochemistry

Caption: Logical relationships in the interpretation of NMR data for this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. While it is known to possess anthelmintic properties, the specific molecular targets and downstream signaling cascades have not been elucidated. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

The NMR spectral analysis of this compound represents a formidable challenge in natural product chemistry. While a complete, assigned dataset is not currently available in the public domain, this guide outlines the necessary experimental and analytical framework to achieve this goal. A systematic application of 1D and 2D NMR techniques, as described, would allow for the complete assignment of all proton and carbon signals, ultimately leading to the unambiguous confirmation of its complex structure and stereochemistry. Future research in this area would be invaluable to the scientific community, providing crucial data for further studies on the bioactivity and potential therapeutic applications of this fascinating molecule.

Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry Fragmentation of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex prenylated indole (B1671886) alkaloid isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent anthelmintic properties. A comprehensive understanding of its behavior under mass spectrometry (MS) is paramount for its detection, characterization, and the development of analytical methods crucial for pharmacological and metabolic studies. This technical guide provides an in-depth exploration of the theoretical fragmentation pathways of this compound when subjected to mass spectrometry, offering a foundational framework for researchers in the field. Lacking publicly available experimental fragmentation data, this guide proposes a plausible fragmentation pattern based on the known reactivity of similar indole alkaloids and general principles of mass spectrometry.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The intricate structure of this compound, featuring a bicyclo[2.2.2]diazaoctane core, an indole moiety, and a piperidine-derived ring system, presents multiple potential sites for fragmentation upon ionization. Electrospray ionization (ESI) in positive ion mode is a common and effective method for the analysis of such alkaloids, typically generating a protonated precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) would then induce fragmentation.

The proposed fragmentation cascade is likely to initiate from the protonated bicyclo[2.2.2]diazaoctane nitrogen or the indole nitrogen, triggering a series of characteristic bond cleavages. Key fragmentation reactions anticipated for indole alkaloids include retro-Diels-Alder reactions, cleavage of exocyclic groups, and ring-opening events.

A primary fragmentation route for this compound is hypothesized to involve a retro-Diels-Alder (rDA) reaction within the bicyclo[2.2.2]diazaoctane core. This type of fragmentation is a well-documented pathway for similar cyclic systems in mass spectrometry. This reaction would lead to the charge retention on the more stable indole-containing fragment. Further fragmentation could then proceed from this major fragment ion.

Experimental Protocols

Sample Preparation:

A stock solution of this compound would be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). For LC-MS/MS analysis, this stock solution would be further diluted with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of alkaloids.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice. The gradient would be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for this column dimension.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40 °C, ensures reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode would be used to generate the protonated molecule [M+H]⁺.

  • Capillary Voltage: Typically in the range of 3-4 kV.

  • Source Temperature: Maintained around 120-150 °C.

  • Desolvation Gas Temperature: Typically set between 350-500 °C.

  • Collision Gas: Argon is commonly used as the collision gas for CID.

  • Collision Energy: The collision energy would be optimized to achieve a rich fragmentation spectrum. This is often done by ramping the collision energy across a range (e.g., 10-40 eV) to observe the formation and fragmentation of different ions.

Data Presentation

The following table summarizes the hypothetical quantitative data for the major ions that could be observed in the ESI-MS/MS spectrum of this compound. These m/z values are calculated based on the proposed fragmentation pathway and should be experimentally verified.

Ion Proposed Structure/Fragment Calculated m/z Description
[M+H]⁺Protonated this compound484.327Precursor Ion
Fragment 1Product of retro-Diels-Alder reaction386.228Loss of the piperidine-derived moiety
Fragment 2Product of subsequent fragmentation298.165Further fragmentation of Fragment 1
Fragment 3Indole-containing fragment130.065Characteristic indole fragment

Visualizing the Fragmentation and Workflow

To further elucidate the proposed fragmentation pathway and the experimental process, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (C18 Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

cluster_fragmentation Proposed Fragmentation Pathway of this compound Precursor [this compound + H]⁺ m/z = 484.327 Fragment1 Fragment 1 (rDA Product) m/z = 386.228 Precursor->Fragment1 rDA Reaction Fragment2 Fragment 2 m/z = 298.165 Fragment1->Fragment2 Neutral Loss Fragment3 Indole Fragment m/z = 130.065 Fragment1->Fragment3 Cleavage

Caption: A proposed fragmentation cascade for the protonated molecule of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of the potential mass spectrometric fragmentation of this compound. The proposed pathways, based on established fragmentation mechanisms of related indole alkaloids, offer a valuable starting point for researchers. The outlined experimental protocol provides a robust methodology for obtaining empirical data. Future experimental studies are essential to validate and refine the fragmentation patterns presented herein, which will undoubtedly contribute to a deeper understanding of this important natural product and facilitate its future development and application.

Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry Fragmentation of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex prenylated indole (B1671886) alkaloid isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent anthelmintic properties. A comprehensive understanding of its behavior under mass spectrometry (MS) is paramount for its detection, characterization, and the development of analytical methods crucial for pharmacological and metabolic studies. This technical guide provides an in-depth exploration of the theoretical fragmentation pathways of this compound when subjected to mass spectrometry, offering a foundational framework for researchers in the field. Lacking publicly available experimental fragmentation data, this guide proposes a plausible fragmentation pattern based on the known reactivity of similar indole alkaloids and general principles of mass spectrometry.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The intricate structure of this compound, featuring a bicyclo[2.2.2]diazaoctane core, an indole moiety, and a piperidine-derived ring system, presents multiple potential sites for fragmentation upon ionization. Electrospray ionization (ESI) in positive ion mode is a common and effective method for the analysis of such alkaloids, typically generating a protonated precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) would then induce fragmentation.

The proposed fragmentation cascade is likely to initiate from the protonated bicyclo[2.2.2]diazaoctane nitrogen or the indole nitrogen, triggering a series of characteristic bond cleavages. Key fragmentation reactions anticipated for indole alkaloids include retro-Diels-Alder reactions, cleavage of exocyclic groups, and ring-opening events.

A primary fragmentation route for this compound is hypothesized to involve a retro-Diels-Alder (rDA) reaction within the bicyclo[2.2.2]diazaoctane core. This type of fragmentation is a well-documented pathway for similar cyclic systems in mass spectrometry. This reaction would lead to the charge retention on the more stable indole-containing fragment. Further fragmentation could then proceed from this major fragment ion.

Experimental Protocols

Sample Preparation:

A stock solution of this compound would be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). For LC-MS/MS analysis, this stock solution would be further diluted with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of alkaloids.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice. The gradient would be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for this column dimension.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40 °C, ensures reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode would be used to generate the protonated molecule [M+H]⁺.

  • Capillary Voltage: Typically in the range of 3-4 kV.

  • Source Temperature: Maintained around 120-150 °C.

  • Desolvation Gas Temperature: Typically set between 350-500 °C.

  • Collision Gas: Argon is commonly used as the collision gas for CID.

  • Collision Energy: The collision energy would be optimized to achieve a rich fragmentation spectrum. This is often done by ramping the collision energy across a range (e.g., 10-40 eV) to observe the formation and fragmentation of different ions.

Data Presentation

The following table summarizes the hypothetical quantitative data for the major ions that could be observed in the ESI-MS/MS spectrum of this compound. These m/z values are calculated based on the proposed fragmentation pathway and should be experimentally verified.

Ion Proposed Structure/Fragment Calculated m/z Description
[M+H]⁺Protonated this compound484.327Precursor Ion
Fragment 1Product of retro-Diels-Alder reaction386.228Loss of the piperidine-derived moiety
Fragment 2Product of subsequent fragmentation298.165Further fragmentation of Fragment 1
Fragment 3Indole-containing fragment130.065Characteristic indole fragment

Visualizing the Fragmentation and Workflow

To further elucidate the proposed fragmentation pathway and the experimental process, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (C18 Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

cluster_fragmentation Proposed Fragmentation Pathway of this compound Precursor [this compound + H]⁺ m/z = 484.327 Fragment1 Fragment 1 (rDA Product) m/z = 386.228 Precursor->Fragment1 rDA Reaction Fragment2 Fragment 2 m/z = 298.165 Fragment1->Fragment2 Neutral Loss Fragment3 Indole Fragment m/z = 130.065 Fragment1->Fragment3 Cleavage

Caption: A proposed fragmentation cascade for the protonated molecule of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of the potential mass spectrometric fragmentation of this compound. The proposed pathways, based on established fragmentation mechanisms of related indole alkaloids, offer a valuable starting point for researchers. The outlined experimental protocol provides a robust methodology for obtaining empirical data. Future experimental studies are essential to validate and refine the fragmentation patterns presented herein, which will undoubtedly contribute to a deeper understanding of this important natural product and facilitate its future development and application.

Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry Fragmentation of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex prenylated indole alkaloid isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent anthelmintic properties. A comprehensive understanding of its behavior under mass spectrometry (MS) is paramount for its detection, characterization, and the development of analytical methods crucial for pharmacological and metabolic studies. This technical guide provides an in-depth exploration of the theoretical fragmentation pathways of this compound when subjected to mass spectrometry, offering a foundational framework for researchers in the field. Lacking publicly available experimental fragmentation data, this guide proposes a plausible fragmentation pattern based on the known reactivity of similar indole alkaloids and general principles of mass spectrometry.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The intricate structure of this compound, featuring a bicyclo[2.2.2]diazaoctane core, an indole moiety, and a piperidine-derived ring system, presents multiple potential sites for fragmentation upon ionization. Electrospray ionization (ESI) in positive ion mode is a common and effective method for the analysis of such alkaloids, typically generating a protonated precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) would then induce fragmentation.

The proposed fragmentation cascade is likely to initiate from the protonated bicyclo[2.2.2]diazaoctane nitrogen or the indole nitrogen, triggering a series of characteristic bond cleavages. Key fragmentation reactions anticipated for indole alkaloids include retro-Diels-Alder reactions, cleavage of exocyclic groups, and ring-opening events.

A primary fragmentation route for this compound is hypothesized to involve a retro-Diels-Alder (rDA) reaction within the bicyclo[2.2.2]diazaoctane core. This type of fragmentation is a well-documented pathway for similar cyclic systems in mass spectrometry. This reaction would lead to the charge retention on the more stable indole-containing fragment. Further fragmentation could then proceed from this major fragment ion.

Experimental Protocols

Sample Preparation:

A stock solution of this compound would be prepared in a suitable organic solvent such as methanol or acetonitrile. For LC-MS/MS analysis, this stock solution would be further diluted with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of alkaloids.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice. The gradient would be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for this column dimension.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40 °C, ensures reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode would be used to generate the protonated molecule [M+H]⁺.

  • Capillary Voltage: Typically in the range of 3-4 kV.

  • Source Temperature: Maintained around 120-150 °C.

  • Desolvation Gas Temperature: Typically set between 350-500 °C.

  • Collision Gas: Argon is commonly used as the collision gas for CID.

  • Collision Energy: The collision energy would be optimized to achieve a rich fragmentation spectrum. This is often done by ramping the collision energy across a range (e.g., 10-40 eV) to observe the formation and fragmentation of different ions.

Data Presentation

The following table summarizes the hypothetical quantitative data for the major ions that could be observed in the ESI-MS/MS spectrum of this compound. These m/z values are calculated based on the proposed fragmentation pathway and should be experimentally verified.

Ion Proposed Structure/Fragment Calculated m/z Description
[M+H]⁺Protonated this compound484.327Precursor Ion
Fragment 1Product of retro-Diels-Alder reaction386.228Loss of the piperidine-derived moiety
Fragment 2Product of subsequent fragmentation298.165Further fragmentation of Fragment 1
Fragment 3Indole-containing fragment130.065Characteristic indole fragment

Visualizing the Fragmentation and Workflow

To further elucidate the proposed fragmentation pathway and the experimental process, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (C18 Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

cluster_fragmentation Proposed Fragmentation Pathway of this compound Precursor [this compound + H]⁺ m/z = 484.327 Fragment1 Fragment 1 (rDA Product) m/z = 386.228 Precursor->Fragment1 rDA Reaction Fragment2 Fragment 2 m/z = 298.165 Fragment1->Fragment2 Neutral Loss Fragment3 Indole Fragment m/z = 130.065 Fragment1->Fragment3 Cleavage

Caption: A proposed fragmentation cascade for the protonated molecule of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of the potential mass spectrometric fragmentation of this compound. The proposed pathways, based on established fragmentation mechanisms of related indole alkaloids, offer a valuable starting point for researchers. The outlined experimental protocol provides a robust methodology for obtaining empirical data. Future experimental studies are essential to validate and refine the fragmentation patterns presented herein, which will undoubtedly contribute to a deeper understanding of this important natural product and facilitate its future development and application.

Marcfortine A: A Technical Guide to its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium species, represents a unique class of anthelmintic compounds with a distinct mechanism of action compared to currently marketed drugs. This technical guide provides an in-depth analysis of the anthelmintic properties of this compound, focusing on its core mechanism of action, available efficacy data, and the experimental protocols utilized for its evaluation. The primary mode of action of this compound is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis. While less potent than its structural analog, paraherquamide (B22789) A, this compound's novel mechanism offers a potential scaffold for the development of new anthelmintics to combat rising drug resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic therapies.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock and the limited number of effective drug classes for human use underscore the urgent need for novel anthelmintic discovery. This compound, a mycotoxin first isolated from Penicillium roqueforti, belongs to the paraherquamide class of spiroindole alkaloids.[1] These compounds have garnered significant interest due to their unique mode of action, which differentiates them from the major anthelmintic classes such as benzimidazoles, imidazothiazoles/tetrahydropyrimidines, and macrocyclic lactones.[1] Early screening efforts identified the anthelmintic potential of this compound, although its analogue, paraherquamide A, was found to be a more potent nematocide.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships within this class of compounds and highlights the potential of targeting nematode nicotinic acetylcholine receptors (nAChRs) for the development of new therapeutic agents.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary anthelmintic effect of this compound is achieved through the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[1] Unlike cholinergic agonists such as levamisole (B84282) and pyrantel, which cause spastic paralysis by persistently activating nAChRs, this compound acts as an antagonist, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[2] This inhibition of cholinergic neurotransmission disrupts motor control, leading to a state of flaccid paralysis in the parasite, ultimately resulting in its expulsion from the host.

Studies on the related compound, derquantel (B64725) (a derivative of paraherquamide), have shown that it reduces acetylcholine-induced contractions of muscle strips from the parasitic nematode Haemonchus contortus. This effect is consistent with the antagonistic action on nAChRs. While direct electrophysiological studies on this compound are limited, the similar mode of action within the paraherquamide class suggests that it likely targets a specific subset of nematode nAChR subtypes. Nematode nAChRs are diverse, with different subunit compositions conferring distinct pharmacological properties. The selectivity of this compound for specific nAChR subunits in parasitic nematodes compared to their host counterparts is a critical area for further investigation to ensure target-specific toxicity.

Signaling Pathway Diagram

Marcfortine_A_Mechanism_of_Action Mechanism of Action of this compound at the Nematode Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles Triggers ACh_Release ACh_Vesicles->ACh_Release Fusion & Exocytosis ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel (Closed) nAChR->Ion_Channel Gating Blocked Paralysis Flaccid Paralysis Ion_Channel->Paralysis Leads to Marcfortine_A This compound Marcfortine_A->nAChR Blocks

Caption: Antagonistic action of this compound on nematode nAChRs.

Efficacy Data

Quantitative efficacy data for this compound, such as IC50 or EC50 values, are not widely available in published literature. However, comparative studies consistently indicate that this compound is less potent than its structural analog, paraherquamide A.

CompoundRelative PotencyTarget OrganismsEffect
This compound Less PotentCaenorhabditis elegans, Haemonchus contortusInduces flaccid paralysis
Paraherquamide A More PotentVarious parasitic nematodesInduces flaccid paralysis

Note: This table reflects the qualitative comparisons found in the literature. Specific quantitative data for a direct comparison is lacking.

It has been reported that this compound is active against the free-living nematode Caenorhabditis elegans at high doses. Furthermore, in vitro studies have demonstrated that paraherquamides, the class of compounds to which this compound belongs, induce flaccid paralysis in a range of parasitic nematodes.

Experimental Protocols

The evaluation of the anthelmintic properties of this compound and related compounds involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a proxy for their viability and motility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the migration of third-stage (L3) nematode larvae.

Materials:

  • Nematode L3 larvae (e.g., Haemonchus contortus)

  • 24-well culture plates

  • Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope for larval counting

Procedure:

  • Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).

  • Add a defined number of L3 larvae (e.g., 30-50) to each well of a 24-well plate containing the different concentrations of this compound. Include a solvent control (no drug) and a positive control (a known anthelmintic).

  • Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

  • Following incubation, transfer the contents of each well to individual migration tubes.

  • Place the migration tubes in a fresh 24-well plate containing culture medium, ensuring the mesh at the bottom of the tube is in contact with the medium.

  • Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).

  • Remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

  • Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value (the concentration that inhibits 50% of larval migration) by fitting the data to a dose-response curve.

Electrophysiological Recording from Nematode Muscle Cells

This technique directly measures the effect of a compound on the electrical properties of nematode muscle cells, providing insights into its mechanism of action at the molecular level.

Objective: To characterize the effect of this compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

  • Adult nematodes (e.g., Ascaris suum)

  • Dissection microscope and tools

  • Perfusion chamber

  • Recording solution (physiological saline for nematodes)

  • Glass microelectrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • This compound and acetylcholine solutions

Procedure:

  • Dissect the nematode to expose the body wall muscles.

  • Mount the muscle preparation in a perfusion chamber and continuously perfuse with recording solution.

  • Impale a muscle cell with a glass microelectrode to record the resting membrane potential.

  • Apply acetylcholine to the preparation to induce depolarization, mimicking synaptic transmission.

  • After establishing a stable baseline response to acetylcholine, co-apply this compound with acetylcholine.

  • Record any changes in the acetylcholine-induced depolarization. An antagonistic effect will be observed as a reduction in the depolarization.

  • Perform voltage-clamp experiments to measure the effect of this compound on the ion currents flowing through the nAChRs.

Experimental Workflow Diagram

Anthelmintic_Testing_Workflow General Workflow for Anthelmintic Evaluation of this compound Start Start: this compound (Test Compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening LMIA Larval Migration Inhibition Assay (LMIA) In_Vitro_Screening->LMIA Motility_Assay Adult Worm Motility Assay In_Vitro_Screening->Motility_Assay Data_Analysis Data Analysis (EC50/IC50 Determination) LMIA->Data_Analysis Motility_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Electrophysiology Electrophysiology on Nematode Muscle Cells Mechanism_Studies->Electrophysiology Receptor_Binding Receptor Binding Assays (nAChR Subtypes) Mechanism_Studies->Receptor_Binding In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Electrophysiology->In_Vivo_Efficacy Receptor_Binding->In_Vivo_Efficacy Data_Analysis->Mechanism_Studies End End: Evaluation of Anthelmintic Potential In_Vivo_Efficacy->End

Caption: Workflow for evaluating the anthelmintic properties of this compound.

Conclusion

This compound is a noteworthy natural product with confirmed anthelmintic activity, operating through the antagonism of nematode nicotinic acetylcholine receptors. While its potency is surpassed by other members of the paraherquamide class, its distinct mechanism of action from mainstream anthelmintics makes it and its derivatives valuable subjects for further research. The development of novel anthelmintics is paramount in the face of widespread resistance, and a thorough understanding of the structure-activity relationships and pharmacological properties of compounds like this compound is essential for the rational design of next-generation therapies. This technical guide provides a foundational resource for researchers aiming to explore the potential of the spiroindole alkaloids as a source of new and effective anthelmintics. Further studies are warranted to obtain quantitative efficacy data for this compound and to elucidate its interactions with specific nAChR subtypes in a range of parasitic nematodes.

References

Marcfortine A: A Technical Guide to its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium species, represents a unique class of anthelmintic compounds with a distinct mechanism of action compared to currently marketed drugs. This technical guide provides an in-depth analysis of the anthelmintic properties of this compound, focusing on its core mechanism of action, available efficacy data, and the experimental protocols utilized for its evaluation. The primary mode of action of this compound is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis. While less potent than its structural analog, paraherquamide (B22789) A, this compound's novel mechanism offers a potential scaffold for the development of new anthelmintics to combat rising drug resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic therapies.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock and the limited number of effective drug classes for human use underscore the urgent need for novel anthelmintic discovery. This compound, a mycotoxin first isolated from Penicillium roqueforti, belongs to the paraherquamide class of spiroindole alkaloids.[1] These compounds have garnered significant interest due to their unique mode of action, which differentiates them from the major anthelmintic classes such as benzimidazoles, imidazothiazoles/tetrahydropyrimidines, and macrocyclic lactones.[1] Early screening efforts identified the anthelmintic potential of this compound, although its analogue, paraherquamide A, was found to be a more potent nematocide.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships within this class of compounds and highlights the potential of targeting nematode nicotinic acetylcholine receptors (nAChRs) for the development of new therapeutic agents.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary anthelmintic effect of this compound is achieved through the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[1] Unlike cholinergic agonists such as levamisole (B84282) and pyrantel, which cause spastic paralysis by persistently activating nAChRs, this compound acts as an antagonist, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[2] This inhibition of cholinergic neurotransmission disrupts motor control, leading to a state of flaccid paralysis in the parasite, ultimately resulting in its expulsion from the host.

Studies on the related compound, derquantel (B64725) (a derivative of paraherquamide), have shown that it reduces acetylcholine-induced contractions of muscle strips from the parasitic nematode Haemonchus contortus. This effect is consistent with the antagonistic action on nAChRs. While direct electrophysiological studies on this compound are limited, the similar mode of action within the paraherquamide class suggests that it likely targets a specific subset of nematode nAChR subtypes. Nematode nAChRs are diverse, with different subunit compositions conferring distinct pharmacological properties. The selectivity of this compound for specific nAChR subunits in parasitic nematodes compared to their host counterparts is a critical area for further investigation to ensure target-specific toxicity.

Signaling Pathway Diagram

Marcfortine_A_Mechanism_of_Action Mechanism of Action of this compound at the Nematode Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles Triggers ACh_Release ACh_Vesicles->ACh_Release Fusion & Exocytosis ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel (Closed) nAChR->Ion_Channel Gating Blocked Paralysis Flaccid Paralysis Ion_Channel->Paralysis Leads to Marcfortine_A This compound Marcfortine_A->nAChR Blocks

Caption: Antagonistic action of this compound on nematode nAChRs.

Efficacy Data

Quantitative efficacy data for this compound, such as IC50 or EC50 values, are not widely available in published literature. However, comparative studies consistently indicate that this compound is less potent than its structural analog, paraherquamide A.

CompoundRelative PotencyTarget OrganismsEffect
This compound Less PotentCaenorhabditis elegans, Haemonchus contortusInduces flaccid paralysis
Paraherquamide A More PotentVarious parasitic nematodesInduces flaccid paralysis

Note: This table reflects the qualitative comparisons found in the literature. Specific quantitative data for a direct comparison is lacking.

It has been reported that this compound is active against the free-living nematode Caenorhabditis elegans at high doses. Furthermore, in vitro studies have demonstrated that paraherquamides, the class of compounds to which this compound belongs, induce flaccid paralysis in a range of parasitic nematodes.

Experimental Protocols

The evaluation of the anthelmintic properties of this compound and related compounds involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a proxy for their viability and motility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the migration of third-stage (L3) nematode larvae.

Materials:

  • Nematode L3 larvae (e.g., Haemonchus contortus)

  • 24-well culture plates

  • Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope for larval counting

Procedure:

  • Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).

  • Add a defined number of L3 larvae (e.g., 30-50) to each well of a 24-well plate containing the different concentrations of this compound. Include a solvent control (no drug) and a positive control (a known anthelmintic).

  • Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

  • Following incubation, transfer the contents of each well to individual migration tubes.

  • Place the migration tubes in a fresh 24-well plate containing culture medium, ensuring the mesh at the bottom of the tube is in contact with the medium.

  • Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).

  • Remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

  • Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value (the concentration that inhibits 50% of larval migration) by fitting the data to a dose-response curve.

Electrophysiological Recording from Nematode Muscle Cells

This technique directly measures the effect of a compound on the electrical properties of nematode muscle cells, providing insights into its mechanism of action at the molecular level.

Objective: To characterize the effect of this compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

  • Adult nematodes (e.g., Ascaris suum)

  • Dissection microscope and tools

  • Perfusion chamber

  • Recording solution (physiological saline for nematodes)

  • Glass microelectrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • This compound and acetylcholine solutions

Procedure:

  • Dissect the nematode to expose the body wall muscles.

  • Mount the muscle preparation in a perfusion chamber and continuously perfuse with recording solution.

  • Impale a muscle cell with a glass microelectrode to record the resting membrane potential.

  • Apply acetylcholine to the preparation to induce depolarization, mimicking synaptic transmission.

  • After establishing a stable baseline response to acetylcholine, co-apply this compound with acetylcholine.

  • Record any changes in the acetylcholine-induced depolarization. An antagonistic effect will be observed as a reduction in the depolarization.

  • Perform voltage-clamp experiments to measure the effect of this compound on the ion currents flowing through the nAChRs.

Experimental Workflow Diagram

Anthelmintic_Testing_Workflow General Workflow for Anthelmintic Evaluation of this compound Start Start: this compound (Test Compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening LMIA Larval Migration Inhibition Assay (LMIA) In_Vitro_Screening->LMIA Motility_Assay Adult Worm Motility Assay In_Vitro_Screening->Motility_Assay Data_Analysis Data Analysis (EC50/IC50 Determination) LMIA->Data_Analysis Motility_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Electrophysiology Electrophysiology on Nematode Muscle Cells Mechanism_Studies->Electrophysiology Receptor_Binding Receptor Binding Assays (nAChR Subtypes) Mechanism_Studies->Receptor_Binding In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Electrophysiology->In_Vivo_Efficacy Receptor_Binding->In_Vivo_Efficacy Data_Analysis->Mechanism_Studies End End: Evaluation of Anthelmintic Potential In_Vivo_Efficacy->End

Caption: Workflow for evaluating the anthelmintic properties of this compound.

Conclusion

This compound is a noteworthy natural product with confirmed anthelmintic activity, operating through the antagonism of nematode nicotinic acetylcholine receptors. While its potency is surpassed by other members of the paraherquamide class, its distinct mechanism of action from mainstream anthelmintics makes it and its derivatives valuable subjects for further research. The development of novel anthelmintics is paramount in the face of widespread resistance, and a thorough understanding of the structure-activity relationships and pharmacological properties of compounds like this compound is essential for the rational design of next-generation therapies. This technical guide provides a foundational resource for researchers aiming to explore the potential of the spiroindole alkaloids as a source of new and effective anthelmintics. Further studies are warranted to obtain quantitative efficacy data for this compound and to elucidate its interactions with specific nAChR subtypes in a range of parasitic nematodes.

References

Marcfortine A: A Technical Guide to its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole alkaloid produced by Penicillium species, represents a unique class of anthelmintic compounds with a distinct mechanism of action compared to currently marketed drugs. This technical guide provides an in-depth analysis of the anthelmintic properties of this compound, focusing on its core mechanism of action, available efficacy data, and the experimental protocols utilized for its evaluation. The primary mode of action of this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis. While less potent than its structural analog, paraherquamide A, this compound's novel mechanism offers a potential scaffold for the development of new anthelmintics to combat rising drug resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic therapies.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock and the limited number of effective drug classes for human use underscore the urgent need for novel anthelmintic discovery. This compound, a mycotoxin first isolated from Penicillium roqueforti, belongs to the paraherquamide class of spiroindole alkaloids.[1] These compounds have garnered significant interest due to their unique mode of action, which differentiates them from the major anthelmintic classes such as benzimidazoles, imidazothiazoles/tetrahydropyrimidines, and macrocyclic lactones.[1] Early screening efforts identified the anthelmintic potential of this compound, although its analogue, paraherquamide A, was found to be a more potent nematocide.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships within this class of compounds and highlights the potential of targeting nematode nicotinic acetylcholine receptors (nAChRs) for the development of new therapeutic agents.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary anthelmintic effect of this compound is achieved through the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[1] Unlike cholinergic agonists such as levamisole and pyrantel, which cause spastic paralysis by persistently activating nAChRs, this compound acts as an antagonist, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[2] This inhibition of cholinergic neurotransmission disrupts motor control, leading to a state of flaccid paralysis in the parasite, ultimately resulting in its expulsion from the host.

Studies on the related compound, derquantel (a derivative of paraherquamide), have shown that it reduces acetylcholine-induced contractions of muscle strips from the parasitic nematode Haemonchus contortus. This effect is consistent with the antagonistic action on nAChRs. While direct electrophysiological studies on this compound are limited, the similar mode of action within the paraherquamide class suggests that it likely targets a specific subset of nematode nAChR subtypes. Nematode nAChRs are diverse, with different subunit compositions conferring distinct pharmacological properties. The selectivity of this compound for specific nAChR subunits in parasitic nematodes compared to their host counterparts is a critical area for further investigation to ensure target-specific toxicity.

Signaling Pathway Diagram

Marcfortine_A_Mechanism_of_Action Mechanism of Action of this compound at the Nematode Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles Triggers ACh_Release ACh_Vesicles->ACh_Release Fusion & Exocytosis ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel (Closed) nAChR->Ion_Channel Gating Blocked Paralysis Flaccid Paralysis Ion_Channel->Paralysis Leads to Marcfortine_A This compound Marcfortine_A->nAChR Blocks

Caption: Antagonistic action of this compound on nematode nAChRs.

Efficacy Data

Quantitative efficacy data for this compound, such as IC50 or EC50 values, are not widely available in published literature. However, comparative studies consistently indicate that this compound is less potent than its structural analog, paraherquamide A.

CompoundRelative PotencyTarget OrganismsEffect
This compound Less PotentCaenorhabditis elegans, Haemonchus contortusInduces flaccid paralysis
Paraherquamide A More PotentVarious parasitic nematodesInduces flaccid paralysis

Note: This table reflects the qualitative comparisons found in the literature. Specific quantitative data for a direct comparison is lacking.

It has been reported that this compound is active against the free-living nematode Caenorhabditis elegans at high doses. Furthermore, in vitro studies have demonstrated that paraherquamides, the class of compounds to which this compound belongs, induce flaccid paralysis in a range of parasitic nematodes.

Experimental Protocols

The evaluation of the anthelmintic properties of this compound and related compounds involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a proxy for their viability and motility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the migration of third-stage (L3) nematode larvae.

Materials:

  • Nematode L3 larvae (e.g., Haemonchus contortus)

  • 24-well culture plates

  • Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope for larval counting

Procedure:

  • Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).

  • Add a defined number of L3 larvae (e.g., 30-50) to each well of a 24-well plate containing the different concentrations of this compound. Include a solvent control (no drug) and a positive control (a known anthelmintic).

  • Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

  • Following incubation, transfer the contents of each well to individual migration tubes.

  • Place the migration tubes in a fresh 24-well plate containing culture medium, ensuring the mesh at the bottom of the tube is in contact with the medium.

  • Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).

  • Remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

  • Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value (the concentration that inhibits 50% of larval migration) by fitting the data to a dose-response curve.

Electrophysiological Recording from Nematode Muscle Cells

This technique directly measures the effect of a compound on the electrical properties of nematode muscle cells, providing insights into its mechanism of action at the molecular level.

Objective: To characterize the effect of this compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

  • Adult nematodes (e.g., Ascaris suum)

  • Dissection microscope and tools

  • Perfusion chamber

  • Recording solution (physiological saline for nematodes)

  • Glass microelectrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • This compound and acetylcholine solutions

Procedure:

  • Dissect the nematode to expose the body wall muscles.

  • Mount the muscle preparation in a perfusion chamber and continuously perfuse with recording solution.

  • Impale a muscle cell with a glass microelectrode to record the resting membrane potential.

  • Apply acetylcholine to the preparation to induce depolarization, mimicking synaptic transmission.

  • After establishing a stable baseline response to acetylcholine, co-apply this compound with acetylcholine.

  • Record any changes in the acetylcholine-induced depolarization. An antagonistic effect will be observed as a reduction in the depolarization.

  • Perform voltage-clamp experiments to measure the effect of this compound on the ion currents flowing through the nAChRs.

Experimental Workflow Diagram

Anthelmintic_Testing_Workflow General Workflow for Anthelmintic Evaluation of this compound Start Start: this compound (Test Compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening LMIA Larval Migration Inhibition Assay (LMIA) In_Vitro_Screening->LMIA Motility_Assay Adult Worm Motility Assay In_Vitro_Screening->Motility_Assay Data_Analysis Data Analysis (EC50/IC50 Determination) LMIA->Data_Analysis Motility_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Electrophysiology Electrophysiology on Nematode Muscle Cells Mechanism_Studies->Electrophysiology Receptor_Binding Receptor Binding Assays (nAChR Subtypes) Mechanism_Studies->Receptor_Binding In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Electrophysiology->In_Vivo_Efficacy Receptor_Binding->In_Vivo_Efficacy Data_Analysis->Mechanism_Studies End End: Evaluation of Anthelmintic Potential In_Vivo_Efficacy->End

Caption: Workflow for evaluating the anthelmintic properties of this compound.

Conclusion

This compound is a noteworthy natural product with confirmed anthelmintic activity, operating through the antagonism of nematode nicotinic acetylcholine receptors. While its potency is surpassed by other members of the paraherquamide class, its distinct mechanism of action from mainstream anthelmintics makes it and its derivatives valuable subjects for further research. The development of novel anthelmintics is paramount in the face of widespread resistance, and a thorough understanding of the structure-activity relationships and pharmacological properties of compounds like this compound is essential for the rational design of next-generation therapies. This technical guide provides a foundational resource for researchers aiming to explore the potential of the spiroindole alkaloids as a source of new and effective anthelmintics. Further studies are warranted to obtain quantitative efficacy data for this compound and to elucidate its interactions with specific nAChR subtypes in a range of parasitic nematodes.

References

Initial Biological Screening of Marcfortine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti.[1] It belongs to a class of compounds that includes paraherquamide (B22789) A, known for their potent anthelmintic properties.[2][3] Structurally, this compound and paraherquamide A differ in the G ring, which is a six-membered ring in this compound and a five-membered ring with methyl and hydroxyl substituents in paraherquamide A.[2][3] The emergence of resistance to existing classes of anthelmintics, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has spurred the search for new chemical entities with novel mechanisms of action, making the initial biological characterization of compounds like this compound a critical endeavor. This guide provides an in-depth overview of the initial biological screening of this compound, focusing on its anthelmintic activity, and outlines the standard methodologies for cytotoxicity and ion channel screening.

Anthelmintic Activity Screening

The primary therapeutic potential identified for this compound is its activity against parasitic nematodes. Initial screening programs identified this compound as an active compound, although subsequent studies revealed it to be less potent than its structural analog, paraherquamide A.

Data Presentation: Anthelmintic Activity
CompoundTarget OrganismAssay TypeObserved EffectPotency
This compound Caenorhabditis elegansMotility AssayAnthelmintic activityActive at high doses
This compound Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisLess potent than Paraherquamide A
Paraherquamide A Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisSuperior to this compound
Experimental Protocol: In Vitro Nematode Motility Assay

This protocol describes a general method for assessing the anthelmintic activity of a compound by observing its effect on the motility of a model nematode, such as Caenorhabditis elegans.

  • Nematode Culture: Maintain a culture of C. elegans on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Synchronize a population of C. elegans to the L4 larval stage.

    • In a 96-well microtiter plate, add 50 µL of M9 buffer to each well.

    • Add approximately 10-20 L4 nematodes to each well.

    • Add 50 µL of the appropriate this compound dilution to the test wells. Include positive control wells (e.g., levamisole) and negative control wells (DMSO vehicle).

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Motility Assessment:

    • Observe the motility of the nematodes under a dissecting microscope.

    • Score motility on a scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).

    • Alternatively, use an automated worm tracking system to quantify motility parameters such as speed and wavelength of movement.

  • Data Analysis: Calculate the percentage of paralyzed or dead nematodes at each concentration compared to the negative control. Determine the EC50 (half-maximal effective concentration) value by plotting the concentration-response curve.

Visualization: Anthelmintic Screening Workflow

Anthelmintic_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound This compound Stock Plate 96-well Plate Setup (Nematodes + Compound) Compound->Plate Nematodes Synchronized C. elegans Nematodes->Plate Incubate Incubation (24h, 20°C) Plate->Incubate Observe Motility Assessment (Microscopy/Automated) Incubate->Observe Analyze EC50 Determination Observe->Analyze

Caption: Workflow for in vitro anthelmintic activity screening.

Proposed Mechanism of Action

The paraherquamide class of anthelmintics, to which this compound is structurally related, acts as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism blocks cholinergic neuromuscular transmission, leading to the inhibition of muscle contraction and resulting in flaccid paralysis of the worm.

Visualization: Nicotinic Acetylcholine Receptor Antagonism Pathway

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Contraction Muscle Contraction Depolarization->Contraction Marcfortine This compound Marcfortine->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

Cytotoxicity Screening

Evaluating the cytotoxicity of any potential therapeutic agent is a crucial step in early-stage drug development. It helps to determine the compound's therapeutic window and identify potential off-target effects that could lead to toxicity in host cells. Standard in vitro assays are used to assess cell viability and death after exposure to the compound.

Data Presentation: In Vitro Cytotoxicity (Template)

No specific cytotoxicity data for this compound was found in the initial search. The following table is a template for presenting such data.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HEK293 (Human Kidney)MTT48e.g., >100
HepG2 (Human Liver)LDH Release48e.g., >100
Caco-2 (Human Colon)CellTiter-Glo48e.g., 85.2
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include positive control wells (e.g., doxorubicin) and negative control wells (vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value from the concentration-response curve.

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Analysis Seed Seed Mammalian Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) Seed->Treat Incubate Incubate (48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: General workflow for an MTT-based cytotoxicity assay.

Ion Channel Activity Screening

To further characterize the pharmacological profile of this compound and identify any potential off-target effects, screening against a panel of mammalian ion channels is a logical subsequent step. This is particularly relevant given that the primary target in nematodes is an ion channel. Techniques such as automated patch-clamping or fluorescence-based assays using ion-specific or membrane-potential-sensitive dyes can be employed for high-throughput screening. This would help to assess the selectivity of this compound for nematode nAChRs over homologous receptors or other ion channels in mammals, which is a critical aspect of its safety profile.

Conclusion

The initial biological screening of this compound has established it as a compound with anthelmintic properties, likely acting through the antagonism of nematode nicotinic acetylcholine receptors. While it is less potent than its close analog, paraherquamide A, its unique chemical structure still renders it a valuable scaffold for further medicinal chemistry efforts. A comprehensive evaluation of its cytotoxicity and selectivity against mammalian ion channels is essential to fully delineate its therapeutic potential and safety profile for drug development.

References

Initial Biological Screening of Marcfortine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti.[1] It belongs to a class of compounds that includes paraherquamide (B22789) A, known for their potent anthelmintic properties.[2][3] Structurally, this compound and paraherquamide A differ in the G ring, which is a six-membered ring in this compound and a five-membered ring with methyl and hydroxyl substituents in paraherquamide A.[2][3] The emergence of resistance to existing classes of anthelmintics, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has spurred the search for new chemical entities with novel mechanisms of action, making the initial biological characterization of compounds like this compound a critical endeavor. This guide provides an in-depth overview of the initial biological screening of this compound, focusing on its anthelmintic activity, and outlines the standard methodologies for cytotoxicity and ion channel screening.

Anthelmintic Activity Screening

The primary therapeutic potential identified for this compound is its activity against parasitic nematodes. Initial screening programs identified this compound as an active compound, although subsequent studies revealed it to be less potent than its structural analog, paraherquamide A.

Data Presentation: Anthelmintic Activity
CompoundTarget OrganismAssay TypeObserved EffectPotency
This compound Caenorhabditis elegansMotility AssayAnthelmintic activityActive at high doses
This compound Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisLess potent than Paraherquamide A
Paraherquamide A Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisSuperior to this compound
Experimental Protocol: In Vitro Nematode Motility Assay

This protocol describes a general method for assessing the anthelmintic activity of a compound by observing its effect on the motility of a model nematode, such as Caenorhabditis elegans.

  • Nematode Culture: Maintain a culture of C. elegans on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Synchronize a population of C. elegans to the L4 larval stage.

    • In a 96-well microtiter plate, add 50 µL of M9 buffer to each well.

    • Add approximately 10-20 L4 nematodes to each well.

    • Add 50 µL of the appropriate this compound dilution to the test wells. Include positive control wells (e.g., levamisole) and negative control wells (DMSO vehicle).

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Motility Assessment:

    • Observe the motility of the nematodes under a dissecting microscope.

    • Score motility on a scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).

    • Alternatively, use an automated worm tracking system to quantify motility parameters such as speed and wavelength of movement.

  • Data Analysis: Calculate the percentage of paralyzed or dead nematodes at each concentration compared to the negative control. Determine the EC50 (half-maximal effective concentration) value by plotting the concentration-response curve.

Visualization: Anthelmintic Screening Workflow

Anthelmintic_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound This compound Stock Plate 96-well Plate Setup (Nematodes + Compound) Compound->Plate Nematodes Synchronized C. elegans Nematodes->Plate Incubate Incubation (24h, 20°C) Plate->Incubate Observe Motility Assessment (Microscopy/Automated) Incubate->Observe Analyze EC50 Determination Observe->Analyze

Caption: Workflow for in vitro anthelmintic activity screening.

Proposed Mechanism of Action

The paraherquamide class of anthelmintics, to which this compound is structurally related, acts as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism blocks cholinergic neuromuscular transmission, leading to the inhibition of muscle contraction and resulting in flaccid paralysis of the worm.

Visualization: Nicotinic Acetylcholine Receptor Antagonism Pathway

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Contraction Muscle Contraction Depolarization->Contraction Marcfortine This compound Marcfortine->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

Cytotoxicity Screening

Evaluating the cytotoxicity of any potential therapeutic agent is a crucial step in early-stage drug development. It helps to determine the compound's therapeutic window and identify potential off-target effects that could lead to toxicity in host cells. Standard in vitro assays are used to assess cell viability and death after exposure to the compound.

Data Presentation: In Vitro Cytotoxicity (Template)

No specific cytotoxicity data for this compound was found in the initial search. The following table is a template for presenting such data.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HEK293 (Human Kidney)MTT48e.g., >100
HepG2 (Human Liver)LDH Release48e.g., >100
Caco-2 (Human Colon)CellTiter-Glo48e.g., 85.2
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include positive control wells (e.g., doxorubicin) and negative control wells (vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value from the concentration-response curve.

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Analysis Seed Seed Mammalian Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) Seed->Treat Incubate Incubate (48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: General workflow for an MTT-based cytotoxicity assay.

Ion Channel Activity Screening

To further characterize the pharmacological profile of this compound and identify any potential off-target effects, screening against a panel of mammalian ion channels is a logical subsequent step. This is particularly relevant given that the primary target in nematodes is an ion channel. Techniques such as automated patch-clamping or fluorescence-based assays using ion-specific or membrane-potential-sensitive dyes can be employed for high-throughput screening. This would help to assess the selectivity of this compound for nematode nAChRs over homologous receptors or other ion channels in mammals, which is a critical aspect of its safety profile.

Conclusion

The initial biological screening of this compound has established it as a compound with anthelmintic properties, likely acting through the antagonism of nematode nicotinic acetylcholine receptors. While it is less potent than its close analog, paraherquamide A, its unique chemical structure still renders it a valuable scaffold for further medicinal chemistry efforts. A comprehensive evaluation of its cytotoxicity and selectivity against mammalian ion channels is essential to fully delineate its therapeutic potential and safety profile for drug development.

References

Initial Biological Screening of Marcfortine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid first isolated from the fungus Penicillium roqueforti.[1] It belongs to a class of compounds that includes paraherquamide A, known for their potent anthelmintic properties.[2][3] Structurally, this compound and paraherquamide A differ in the G ring, which is a six-membered ring in this compound and a five-membered ring with methyl and hydroxyl substituents in paraherquamide A.[2][3] The emergence of resistance to existing classes of anthelmintics, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has spurred the search for new chemical entities with novel mechanisms of action, making the initial biological characterization of compounds like this compound a critical endeavor. This guide provides an in-depth overview of the initial biological screening of this compound, focusing on its anthelmintic activity, and outlines the standard methodologies for cytotoxicity and ion channel screening.

Anthelmintic Activity Screening

The primary therapeutic potential identified for this compound is its activity against parasitic nematodes. Initial screening programs identified this compound as an active compound, although subsequent studies revealed it to be less potent than its structural analog, paraherquamide A.

Data Presentation: Anthelmintic Activity
CompoundTarget OrganismAssay TypeObserved EffectPotency
This compound Caenorhabditis elegansMotility AssayAnthelmintic activityActive at high doses
This compound Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisLess potent than Paraherquamide A
Paraherquamide A Parasitic NematodesIn vitro Paralysis AssayFlaccid ParalysisSuperior to this compound
Experimental Protocol: In Vitro Nematode Motility Assay

This protocol describes a general method for assessing the anthelmintic activity of a compound by observing its effect on the motility of a model nematode, such as Caenorhabditis elegans.

  • Nematode Culture: Maintain a culture of C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Synchronize a population of C. elegans to the L4 larval stage.

    • In a 96-well microtiter plate, add 50 µL of M9 buffer to each well.

    • Add approximately 10-20 L4 nematodes to each well.

    • Add 50 µL of the appropriate this compound dilution to the test wells. Include positive control wells (e.g., levamisole) and negative control wells (DMSO vehicle).

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Motility Assessment:

    • Observe the motility of the nematodes under a dissecting microscope.

    • Score motility on a scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).

    • Alternatively, use an automated worm tracking system to quantify motility parameters such as speed and wavelength of movement.

  • Data Analysis: Calculate the percentage of paralyzed or dead nematodes at each concentration compared to the negative control. Determine the EC50 (half-maximal effective concentration) value by plotting the concentration-response curve.

Visualization: Anthelmintic Screening Workflow

Anthelmintic_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound This compound Stock Plate 96-well Plate Setup (Nematodes + Compound) Compound->Plate Nematodes Synchronized C. elegans Nematodes->Plate Incubate Incubation (24h, 20°C) Plate->Incubate Observe Motility Assessment (Microscopy/Automated) Incubate->Observe Analyze EC50 Determination Observe->Analyze

Caption: Workflow for in vitro anthelmintic activity screening.

Proposed Mechanism of Action

The paraherquamide class of anthelmintics, to which this compound is structurally related, acts as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism blocks cholinergic neuromuscular transmission, leading to the inhibition of muscle contraction and resulting in flaccid paralysis of the worm.

Visualization: Nicotinic Acetylcholine Receptor Antagonism Pathway

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Contraction Muscle Contraction Depolarization->Contraction Marcfortine This compound Marcfortine->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

Cytotoxicity Screening

Evaluating the cytotoxicity of any potential therapeutic agent is a crucial step in early-stage drug development. It helps to determine the compound's therapeutic window and identify potential off-target effects that could lead to toxicity in host cells. Standard in vitro assays are used to assess cell viability and death after exposure to the compound.

Data Presentation: In Vitro Cytotoxicity (Template)

No specific cytotoxicity data for this compound was found in the initial search. The following table is a template for presenting such data.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HEK293 (Human Kidney)MTT48e.g., >100
HepG2 (Human Liver)LDH Release48e.g., >100
Caco-2 (Human Colon)CellTiter-Glo48e.g., 85.2
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include positive control wells (e.g., doxorubicin) and negative control wells (vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value from the concentration-response curve.

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Analysis Seed Seed Mammalian Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) Seed->Treat Incubate Incubate (48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: General workflow for an MTT-based cytotoxicity assay.

Ion Channel Activity Screening

To further characterize the pharmacological profile of this compound and identify any potential off-target effects, screening against a panel of mammalian ion channels is a logical subsequent step. This is particularly relevant given that the primary target in nematodes is an ion channel. Techniques such as automated patch-clamping or fluorescence-based assays using ion-specific or membrane-potential-sensitive dyes can be employed for high-throughput screening. This would help to assess the selectivity of this compound for nematode nAChRs over homologous receptors or other ion channels in mammals, which is a critical aspect of its safety profile.

Conclusion

The initial biological screening of this compound has established it as a compound with anthelmintic properties, likely acting through the antagonism of nematode nicotinic acetylcholine receptors. While it is less potent than its close analog, paraherquamide A, its unique chemical structure still renders it a valuable scaffold for further medicinal chemistry efforts. A comprehensive evaluation of its cytotoxicity and selectivity against mammalian ion channels is essential to fully delineate its therapeutic potential and safety profile for drug development.

References

Marcfortine A: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti and is a member of the paraherquamide (B22789) family of natural products.[1] These compounds are noted for their potent anthelmintic activity. This compound is characterized by a unique spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, which present significant synthetic challenges and are crucial for its biological function. This document provides a comprehensive review of this compound, detailing its discovery, chemical structure, biosynthetic origins, and biological activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to serve as an in-depth resource for researchers initiating studies on this and related compounds.

Introduction and Discovery

This compound, along with its co-metabolites Marcfortine B and C, was first isolated from the fungus Penicillium roqueforti.[1] The structure of this novel alkaloid was definitively established using X-ray analysis.[1] The marcfortine family of alkaloids belongs to a broader class of prenylated indole alkaloids, which are known for their diverse and potent biological activities.[2][3] Notably, these compounds, including Marcfortine B, have demonstrated significant potential as anthelmintic agents. The complex and unique chemical architecture of the marcfortines has made them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry.

Chemical Structure

This compound is an indole alkaloid with the chemical formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.6 g/mol . Its intricate structure is defined by several key features:

  • Spiro-oxindole Core: A central structural motif where an oxindole (B195798) ring system is joined to another ring through a single, shared carbon atom.

  • Bicyclo[2.2.2]diazaoctane Cage: A rigid, bicyclic amine structure that is a hallmark of the paraherquamide family of alkaloids.

  • Prenyl Group: An isoprenoid-derived substituent attached to the indole core.

  • Pipecolic Acid Moiety: A derivative of the non-proteinogenic amino acid, pipecolic acid, which is incorporated into the bicyclic cage.

The absolute stereochemistry and connectivity of this compound were confirmed by X-ray crystallography, revealing a dense and highly functionalized three-dimensional structure.

Biosynthesis

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have elucidated the origins of its carbon skeleton:

  • The indole portion originates from tryptophan .

  • The pipecolic acid moiety is derived from lysine via an α-ketoglutarate intermediate.

  • One methyl group is supplied by methionine .

  • Two isoprene (B109036) units, which form the prenyl group and part of the bicyclic system, are derived from acetic acid .

A key step in the biosynthesis of related compounds is believed to be an intramolecular Diels-Alder reaction of an azadiene intermediate, which forms the characteristic bicyclo[2.2.2]diazaoctane core. This proposed biomimetic pathway has inspired strategies for the total synthesis of marcfortine family members.

Marcfortine_A_Biosynthesis Tryptophan Tryptophan IndoleCore Indole Core Tryptophan->IndoleCore Lysine Lysine PipecolicAcid Pipecolic Acid Moiety Lysine->PipecolicAcid Methionine Methionine MethylGroup Methyl Group Methionine->MethylGroup AceticAcid Acetic Acid (via Mevalonate Pathway) Isoprene Isoprene Units (DMAPP/IPP) AceticAcid->Isoprene PrenylatedIntermediate Prenylated Tryptophan Derivative IndoleCore->PrenylatedIntermediate Multiple Enzymatic Steps PipecolicAcid->PrenylatedIntermediate Multiple Enzymatic Steps MethylGroup->PrenylatedIntermediate Multiple Enzymatic Steps Isoprene->PrenylatedIntermediate Multiple Enzymatic Steps MarcfortineA This compound PrenylatedIntermediate->MarcfortineA Cyclizations (incl. Diels-Alder) Isolation_Workflow Start P. roqueforti Culture Filter Filtration Start->Filter Mycelium Mycelium Filter->Mycelium Broth Culture Broth Filter->Broth Extract1 Solvent Extraction (e.g., Chloroform) Mycelium->Extract1 Extract2 Solvent Extraction (e.g., Chloroform) Broth->Extract2 Combine Combine & Concentrate Extract1->Combine Extract2->Combine Silica Silica Gel Column Chromatography Combine->Silica HPLC Reverse-Phase Prep-HPLC Silica->HPLC End Pure this compound HPLC->End

References

Marcfortine A: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti and is a member of the paraherquamide (B22789) family of natural products.[1] These compounds are noted for their potent anthelmintic activity. This compound is characterized by a unique spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, which present significant synthetic challenges and are crucial for its biological function. This document provides a comprehensive review of this compound, detailing its discovery, chemical structure, biosynthetic origins, and biological activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to serve as an in-depth resource for researchers initiating studies on this and related compounds.

Introduction and Discovery

This compound, along with its co-metabolites Marcfortine B and C, was first isolated from the fungus Penicillium roqueforti.[1] The structure of this novel alkaloid was definitively established using X-ray analysis.[1] The marcfortine family of alkaloids belongs to a broader class of prenylated indole alkaloids, which are known for their diverse and potent biological activities.[2][3] Notably, these compounds, including Marcfortine B, have demonstrated significant potential as anthelmintic agents. The complex and unique chemical architecture of the marcfortines has made them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry.

Chemical Structure

This compound is an indole alkaloid with the chemical formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.6 g/mol . Its intricate structure is defined by several key features:

  • Spiro-oxindole Core: A central structural motif where an oxindole (B195798) ring system is joined to another ring through a single, shared carbon atom.

  • Bicyclo[2.2.2]diazaoctane Cage: A rigid, bicyclic amine structure that is a hallmark of the paraherquamide family of alkaloids.

  • Prenyl Group: An isoprenoid-derived substituent attached to the indole core.

  • Pipecolic Acid Moiety: A derivative of the non-proteinogenic amino acid, pipecolic acid, which is incorporated into the bicyclic cage.

The absolute stereochemistry and connectivity of this compound were confirmed by X-ray crystallography, revealing a dense and highly functionalized three-dimensional structure.

Biosynthesis

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have elucidated the origins of its carbon skeleton:

  • The indole portion originates from tryptophan .

  • The pipecolic acid moiety is derived from lysine via an α-ketoglutarate intermediate.

  • One methyl group is supplied by methionine .

  • Two isoprene (B109036) units, which form the prenyl group and part of the bicyclic system, are derived from acetic acid .

A key step in the biosynthesis of related compounds is believed to be an intramolecular Diels-Alder reaction of an azadiene intermediate, which forms the characteristic bicyclo[2.2.2]diazaoctane core. This proposed biomimetic pathway has inspired strategies for the total synthesis of marcfortine family members.

Marcfortine_A_Biosynthesis Tryptophan Tryptophan IndoleCore Indole Core Tryptophan->IndoleCore Lysine Lysine PipecolicAcid Pipecolic Acid Moiety Lysine->PipecolicAcid Methionine Methionine MethylGroup Methyl Group Methionine->MethylGroup AceticAcid Acetic Acid (via Mevalonate Pathway) Isoprene Isoprene Units (DMAPP/IPP) AceticAcid->Isoprene PrenylatedIntermediate Prenylated Tryptophan Derivative IndoleCore->PrenylatedIntermediate Multiple Enzymatic Steps PipecolicAcid->PrenylatedIntermediate Multiple Enzymatic Steps MethylGroup->PrenylatedIntermediate Multiple Enzymatic Steps Isoprene->PrenylatedIntermediate Multiple Enzymatic Steps MarcfortineA This compound PrenylatedIntermediate->MarcfortineA Cyclizations (incl. Diels-Alder) Isolation_Workflow Start P. roqueforti Culture Filter Filtration Start->Filter Mycelium Mycelium Filter->Mycelium Broth Culture Broth Filter->Broth Extract1 Solvent Extraction (e.g., Chloroform) Mycelium->Extract1 Extract2 Solvent Extraction (e.g., Chloroform) Broth->Extract2 Combine Combine & Concentrate Extract1->Combine Extract2->Combine Silica Silica Gel Column Chromatography Combine->Silica HPLC Reverse-Phase Prep-HPLC Silica->HPLC End Pure this compound HPLC->End

References

Marcfortine A: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole alkaloid first isolated from Penicillium roqueforti and is a member of the paraherquamide family of natural products.[1] These compounds are noted for their potent anthelmintic activity. This compound is characterized by a unique spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, which present significant synthetic challenges and are crucial for its biological function. This document provides a comprehensive review of this compound, detailing its discovery, chemical structure, biosynthetic origins, and biological activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to serve as an in-depth resource for researchers initiating studies on this and related compounds.

Introduction and Discovery

This compound, along with its co-metabolites Marcfortine B and C, was first isolated from the fungus Penicillium roqueforti.[1] The structure of this novel alkaloid was definitively established using X-ray analysis.[1] The marcfortine family of alkaloids belongs to a broader class of prenylated indole alkaloids, which are known for their diverse and potent biological activities.[2][3] Notably, these compounds, including Marcfortine B, have demonstrated significant potential as anthelmintic agents. The complex and unique chemical architecture of the marcfortines has made them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry.

Chemical Structure

This compound is an indole alkaloid with the chemical formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.6 g/mol . Its intricate structure is defined by several key features:

  • Spiro-oxindole Core: A central structural motif where an oxindole ring system is joined to another ring through a single, shared carbon atom.

  • Bicyclo[2.2.2]diazaoctane Cage: A rigid, bicyclic amine structure that is a hallmark of the paraherquamide family of alkaloids.

  • Prenyl Group: An isoprenoid-derived substituent attached to the indole core.

  • Pipecolic Acid Moiety: A derivative of the non-proteinogenic amino acid, pipecolic acid, which is incorporated into the bicyclic cage.

The absolute stereochemistry and connectivity of this compound were confirmed by X-ray crystallography, revealing a dense and highly functionalized three-dimensional structure.

Biosynthesis

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have elucidated the origins of its carbon skeleton:

  • The indole portion originates from tryptophan .

  • The pipecolic acid moiety is derived from lysine via an α-ketoglutarate intermediate.

  • One methyl group is supplied by methionine .

  • Two isoprene units, which form the prenyl group and part of the bicyclic system, are derived from acetic acid .

A key step in the biosynthesis of related compounds is believed to be an intramolecular Diels-Alder reaction of an azadiene intermediate, which forms the characteristic bicyclo[2.2.2]diazaoctane core. This proposed biomimetic pathway has inspired strategies for the total synthesis of marcfortine family members.

Marcfortine_A_Biosynthesis Tryptophan Tryptophan IndoleCore Indole Core Tryptophan->IndoleCore Lysine Lysine PipecolicAcid Pipecolic Acid Moiety Lysine->PipecolicAcid Methionine Methionine MethylGroup Methyl Group Methionine->MethylGroup AceticAcid Acetic Acid (via Mevalonate Pathway) Isoprene Isoprene Units (DMAPP/IPP) AceticAcid->Isoprene PrenylatedIntermediate Prenylated Tryptophan Derivative IndoleCore->PrenylatedIntermediate Multiple Enzymatic Steps PipecolicAcid->PrenylatedIntermediate Multiple Enzymatic Steps MethylGroup->PrenylatedIntermediate Multiple Enzymatic Steps Isoprene->PrenylatedIntermediate Multiple Enzymatic Steps MarcfortineA This compound PrenylatedIntermediate->MarcfortineA Cyclizations (incl. Diels-Alder) Isolation_Workflow Start P. roqueforti Culture Filter Filtration Start->Filter Mycelium Mycelium Filter->Mycelium Broth Culture Broth Filter->Broth Extract1 Solvent Extraction (e.g., Chloroform) Mycelium->Extract1 Extract2 Solvent Extraction (e.g., Chloroform) Broth->Extract2 Combine Combine & Concentrate Extract1->Combine Extract2->Combine Silica Silica Gel Column Chromatography Combine->Silica HPLC Reverse-Phase Prep-HPLC Silica->HPLC End Pure this compound HPLC->End

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marcfortine alkaloids, isolated from Penicillium roqueforti, are a family of prenylated indole (B1671886) alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While Marcfortine A is a prominent member of this family, a de novo total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B

The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane (B165970) core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

Key Experimental Protocols

1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

  • Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene (B28343) is added a catalytic amount of palladium acetate (B1210297) and triisopropyl phosphite.

  • Conditions: The reaction mixture is refluxed.

  • Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

  • Reaction: The substrate, a tetrahydropyridine (B1245486) moiety appended to the spirocyclic core, undergoes cyclization.

  • Conditions: The reaction proceeds quantitatively.

  • Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the Michael acceptor by the aromatic portion of the molecule[2].

3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

  • Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.

  • Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.

  • Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

Quantitative Data Summary
Step No.ReactionReagents and ConditionsYield (%)Reference
1Pd-Catalyzed TMM CycloadditionPd(OAc)₂, P(Oi-Pr)₃, Toluene, refluxNot specified[5]
2Intramolecular Michael AdditionNot specifiedQuantitative[2]
3Radical CyclizationAIBN (stoichiometric), Bu₃SnH (catalytic)Not specified[2]

Synthetic Strategy Overview

MarcfortineB_Synthesis A Oxindole Derivative (TMM Acceptor) C Spirocyclic Acid A->C [3+2] TMM Cycloaddition (Pd-catalyzed) B TMM Donor B->C D Allylic Alcohol C->D Esterification, Epoxidation, DBU E Michael Addition Precursor D->E Mesylation, Displacement, Elimination F Bicyclic Intermediate E->F Intramolecular Michael Addition G Marcfortine B F->G Radical Cyclization MarcfortineC_Synthesis A 6-Hydroxyindole (Starting Material) B Diketopiperazine Intermediate A->B Multi-step synthesis C Azadiene Precursor (Enamide) B->C D syn-Cycloadduct (Bicyclo[2.2.2]diazaoctane core) C->D Intramolecular Diels-Alder Reaction E Indole Intermediate for Rearrangement D->E Selective Reduction F Marcfortine C E->F Oxidation/Pinacol Rearrangement

References

Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marcfortine alkaloids, isolated from Penicillium roqueforti, are a family of prenylated indole (B1671886) alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While Marcfortine A is a prominent member of this family, a de novo total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B

The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane (B165970) core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

Key Experimental Protocols

1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

  • Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene (B28343) is added a catalytic amount of palladium acetate (B1210297) and triisopropyl phosphite.

  • Conditions: The reaction mixture is refluxed.

  • Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

  • Reaction: The substrate, a tetrahydropyridine (B1245486) moiety appended to the spirocyclic core, undergoes cyclization.

  • Conditions: The reaction proceeds quantitatively.

  • Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the Michael acceptor by the aromatic portion of the molecule[2].

3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

  • Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.

  • Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.

  • Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

Quantitative Data Summary
Step No.ReactionReagents and ConditionsYield (%)Reference
1Pd-Catalyzed TMM CycloadditionPd(OAc)₂, P(Oi-Pr)₃, Toluene, refluxNot specified[5]
2Intramolecular Michael AdditionNot specifiedQuantitative[2]
3Radical CyclizationAIBN (stoichiometric), Bu₃SnH (catalytic)Not specified[2]

Synthetic Strategy Overview

MarcfortineB_Synthesis A Oxindole Derivative (TMM Acceptor) C Spirocyclic Acid A->C [3+2] TMM Cycloaddition (Pd-catalyzed) B TMM Donor B->C D Allylic Alcohol C->D Esterification, Epoxidation, DBU E Michael Addition Precursor D->E Mesylation, Displacement, Elimination F Bicyclic Intermediate E->F Intramolecular Michael Addition G Marcfortine B F->G Radical Cyclization MarcfortineC_Synthesis A 6-Hydroxyindole (Starting Material) B Diketopiperazine Intermediate A->B Multi-step synthesis C Azadiene Precursor (Enamide) B->C D syn-Cycloadduct (Bicyclo[2.2.2]diazaoctane core) C->D Intramolecular Diels-Alder Reaction E Indole Intermediate for Rearrangement D->E Selective Reduction F Marcfortine C E->F Oxidation/Pinacol Rearrangement

References

Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marcfortine alkaloids, isolated from Penicillium roqueforti, are a family of prenylated indole alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While Marcfortine A is a prominent member of this family, a de novo total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B

The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

Key Experimental Protocols

1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

  • Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene is added a catalytic amount of palladium acetate and triisopropyl phosphite.

  • Conditions: The reaction mixture is refluxed.

  • Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

  • Reaction: The substrate, a tetrahydropyridine moiety appended to the spirocyclic core, undergoes cyclization.

  • Conditions: The reaction proceeds quantitatively.

  • Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the Michael acceptor by the aromatic portion of the molecule[2].

3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

  • Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.

  • Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.

  • Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

Quantitative Data Summary
Step No.ReactionReagents and ConditionsYield (%)Reference
1Pd-Catalyzed TMM CycloadditionPd(OAc)₂, P(Oi-Pr)₃, Toluene, refluxNot specified[5]
2Intramolecular Michael AdditionNot specifiedQuantitative[2]
3Radical CyclizationAIBN (stoichiometric), Bu₃SnH (catalytic)Not specified[2]

Synthetic Strategy Overview

MarcfortineB_Synthesis A Oxindole Derivative (TMM Acceptor) C Spirocyclic Acid A->C [3+2] TMM Cycloaddition (Pd-catalyzed) B TMM Donor B->C D Allylic Alcohol C->D Esterification, Epoxidation, DBU E Michael Addition Precursor D->E Mesylation, Displacement, Elimination F Bicyclic Intermediate E->F Intramolecular Michael Addition G Marcfortine B F->G Radical Cyclization MarcfortineC_Synthesis A 6-Hydroxyindole (Starting Material) B Diketopiperazine Intermediate A->B Multi-step synthesis C Azadiene Precursor (Enamide) B->C D syn-Cycloadduct (Bicyclo[2.2.2]diazaoctane core) C->D Intramolecular Diels-Alder Reaction E Indole Intermediate for Rearrangement D->E Selective Reduction F Marcfortine C E->F Oxidation/Pinacol Rearrangement

References

Application Notes and Protocols: Stereoselective Synthesis of the Marcfortine A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite belonging to the prenylated indole (B1671886) alkaloid family, which has garnered significant attention due to its potent anthelmintic activity. Its intricate molecular architecture, characterized by a spirocyclic oxindole (B195798) fused to a bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the this compound core structure, drawing from key strategies developed in the field. The methodologies outlined herein focus on the construction of the key structural motifs, offering a guide for researchers engaged in the synthesis of this compound and its analogues for potential drug development.

Key Synthetic Strategies

The stereoselective synthesis of the this compound core relies on a series of powerful chemical transformations. The overall strategy involves the initial construction of the spirocyclic oxindole core, followed by the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. The key reactions that will be detailed in the protocols are:

  • Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane (TMM) Cycloaddition: This reaction is instrumental in constructing the spirocyclic cyclopentane (B165970) ring of the oxindole core with high stereocontrol.[1][2]

  • Intramolecular Michael Addition: This step is crucial for the formation of a key piperidinone ring system, which is a precursor to the bicyclo[2.2.2]diazaoctane core.[3][4]

  • Oxidative Radical Cyclization: This transformation enables the formation of the sterically congested bicyclo[2.2.2]diazaoctane core structure.[4][5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic strategies and the key bond formations.

G cluster_0 Overall Synthetic Strategy start Substituted Oxindole & Piperidine Derivative step1 Pd-Catalyzed Asymmetric [3+2] TMM Cycloaddition start->step1 intermediate1 Spirocyclic Oxindole Intermediate step1->intermediate1 step2 Intramolecular Michael Addition intermediate1->step2 intermediate2 Piperidinone Intermediate step2->intermediate2 step3 Oxidative Radical Cyclization intermediate2->step3 end This compound Core Structure step3->end G cluster_1 Key Bond Formations bond1 C-C Bond Formation (Spirocenter) bond2 C-N Bond Formation (Piperidinone Ring) bond1->bond2 via Michael Addition bond3 C-C Bond Formation (Bicyclo[2.2.2]diazaoctane) bond2->bond3 via Radical Cyclization

References

Application Notes and Protocols: Stereoselective Synthesis of the Marcfortine A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite belonging to the prenylated indole (B1671886) alkaloid family, which has garnered significant attention due to its potent anthelmintic activity. Its intricate molecular architecture, characterized by a spirocyclic oxindole (B195798) fused to a bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the this compound core structure, drawing from key strategies developed in the field. The methodologies outlined herein focus on the construction of the key structural motifs, offering a guide for researchers engaged in the synthesis of this compound and its analogues for potential drug development.

Key Synthetic Strategies

The stereoselective synthesis of the this compound core relies on a series of powerful chemical transformations. The overall strategy involves the initial construction of the spirocyclic oxindole core, followed by the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. The key reactions that will be detailed in the protocols are:

  • Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane (TMM) Cycloaddition: This reaction is instrumental in constructing the spirocyclic cyclopentane (B165970) ring of the oxindole core with high stereocontrol.[1][2]

  • Intramolecular Michael Addition: This step is crucial for the formation of a key piperidinone ring system, which is a precursor to the bicyclo[2.2.2]diazaoctane core.[3][4]

  • Oxidative Radical Cyclization: This transformation enables the formation of the sterically congested bicyclo[2.2.2]diazaoctane core structure.[4][5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic strategies and the key bond formations.

G cluster_0 Overall Synthetic Strategy start Substituted Oxindole & Piperidine Derivative step1 Pd-Catalyzed Asymmetric [3+2] TMM Cycloaddition start->step1 intermediate1 Spirocyclic Oxindole Intermediate step1->intermediate1 step2 Intramolecular Michael Addition intermediate1->step2 intermediate2 Piperidinone Intermediate step2->intermediate2 step3 Oxidative Radical Cyclization intermediate2->step3 end This compound Core Structure step3->end G cluster_1 Key Bond Formations bond1 C-C Bond Formation (Spirocenter) bond2 C-N Bond Formation (Piperidinone Ring) bond1->bond2 via Michael Addition bond3 C-C Bond Formation (Bicyclo[2.2.2]diazaoctane) bond2->bond3 via Radical Cyclization

References

Application Notes and Protocols: Stereoselective Synthesis of the Marcfortine A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite belonging to the prenylated indole alkaloid family, which has garnered significant attention due to its potent anthelmintic activity. Its intricate molecular architecture, characterized by a spirocyclic oxindole fused to a bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the this compound core structure, drawing from key strategies developed in the field. The methodologies outlined herein focus on the construction of the key structural motifs, offering a guide for researchers engaged in the synthesis of this compound and its analogues for potential drug development.

Key Synthetic Strategies

The stereoselective synthesis of the this compound core relies on a series of powerful chemical transformations. The overall strategy involves the initial construction of the spirocyclic oxindole core, followed by the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. The key reactions that will be detailed in the protocols are:

  • Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane (TMM) Cycloaddition: This reaction is instrumental in constructing the spirocyclic cyclopentane ring of the oxindole core with high stereocontrol.[1][2]

  • Intramolecular Michael Addition: This step is crucial for the formation of a key piperidinone ring system, which is a precursor to the bicyclo[2.2.2]diazaoctane core.[3][4]

  • Oxidative Radical Cyclization: This transformation enables the formation of the sterically congested bicyclo[2.2.2]diazaoctane core structure.[4][5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic strategies and the key bond formations.

G cluster_0 Overall Synthetic Strategy start Substituted Oxindole & Piperidine Derivative step1 Pd-Catalyzed Asymmetric [3+2] TMM Cycloaddition start->step1 intermediate1 Spirocyclic Oxindole Intermediate step1->intermediate1 step2 Intramolecular Michael Addition intermediate1->step2 intermediate2 Piperidinone Intermediate step2->intermediate2 step3 Oxidative Radical Cyclization intermediate2->step3 end This compound Core Structure step3->end G cluster_1 Key Bond Formations bond1 C-C Bond Formation (Spirocenter) bond2 C-N Bond Formation (Piperidinone Ring) bond1->bond2 via Michael Addition bond3 C-C Bond Formation (Bicyclo[2.2.2]diazaoctane) bond2->bond3 via Radical Cyclization

References

Application Notes and Protocols for the Quantification of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid produced by certain species of Penicillium, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. As a secondary metabolite, its presence and concentration in food products and fungal cultures are of significant interest for quality control, food safety, and pharmacological research. Accurate and reliable quantification of this compound is crucial for these applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of a standardized, validated method in the public domain for this compound, this document outlines a proposed methodology based on established analytical principles for similar indole alkaloids. Additionally, a biosynthetic pathway for this compound is presented.

Analytical Methods

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as fungal culture extracts.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices like food samples or biological fluids.[1][2][3][4][5]

Data Presentation

The following tables summarize the proposed chromatographic conditions and the expected validation parameters for the analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical indole alkaloid absorbance)
Injection Volume 20 µL
Run Time 10 minutes

Table 2: Proposed LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product) To be determined by direct infusion of a this compound standard
Injection Volume 5 µL

Table 3: Illustrative Method Validation Data (Hypothetical)

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium roqueforti Culture

This protocol describes a general procedure for the extraction of this compound from fungal mycelium.

Materials:

  • Penicillium roqueforti culture grown on a suitable solid or liquid medium

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Harvest the fungal mycelium from the culture medium by filtration or centrifugation.

  • Lyophilize or air-dry the mycelium to remove excess water.

  • Grind the dried mycelium to a fine powder.

  • Extract a known weight of the powdered mycelium with ethyl acetate (e.g., 1 g of mycelium in 20 mL of ethyl acetate) by sonication or vigorous shaking for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV (Proposed)

This protocol outlines the steps for quantifying this compound using the proposed HPLC-UV method.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and reconstitution volume.

Protocol 3: Quantification of this compound by LC-MS/MS (Proposed)

This protocol provides a framework for the sensitive and selective quantification of this compound using LC-MS/MS.

Materials:

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Method Development (Standard Infusion):

    • Prepare a dilute solution of this compound in the mobile phase.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize fragmentation parameters to identify suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations appropriate for the expected sample levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Chromatographic Analysis:

    • Set up the LC-MS/MS system according to the parameters outlined in Table 2, using the optimized MS/MS transitions.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

    • Calculate the final concentration in the original sample, accounting for all dilution factors.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving several key precursors.[6] This pathway highlights the incorporation of tryptophan, lysine (B10760008) (via pipecolic acid), and two isoprene (B109036) units.

MarcfortineA_Biosynthesis cluster_assembly Core Assembly Tryptophan Tryptophan Indole_Diketopiperazine Indole Diketopiperazine Intermediate Tryptophan->Indole_Diketopiperazine Lysine Lysine Lysine->Indole_Diketopiperazine via Pipecolic Acid Isoprene_Units Isoprene Units (x2) Prenylated_Intermediate_1 First Prenylation Isoprene_Units->Prenylated_Intermediate_1 Prenylated_Intermediate_2 Second Prenylation Isoprene_Units->Prenylated_Intermediate_2 Indole_Diketopiperazine->Prenylated_Intermediate_1 Prenylated_Intermediate_1->Prenylated_Intermediate_2 Marcfortine_A Marcfortine_A Prenylated_Intermediate_2->Marcfortine_A Cyclizations MarcfortineA_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Fungal Culture / Food Sample Extraction Solid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Chromatography HPLC-UV or LC-MS/MS Analysis Reconstitution->Chromatography Data_Acquisition Chromatogram Generation Chromatography->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Concentration of this compound Quantification->Result

References

Application Notes and Protocols for the Quantification of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid produced by certain species of Penicillium, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. As a secondary metabolite, its presence and concentration in food products and fungal cultures are of significant interest for quality control, food safety, and pharmacological research. Accurate and reliable quantification of this compound is crucial for these applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of a standardized, validated method in the public domain for this compound, this document outlines a proposed methodology based on established analytical principles for similar indole alkaloids. Additionally, a biosynthetic pathway for this compound is presented.

Analytical Methods

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as fungal culture extracts.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices like food samples or biological fluids.[1][2][3][4][5]

Data Presentation

The following tables summarize the proposed chromatographic conditions and the expected validation parameters for the analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical indole alkaloid absorbance)
Injection Volume 20 µL
Run Time 10 minutes

Table 2: Proposed LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product) To be determined by direct infusion of a this compound standard
Injection Volume 5 µL

Table 3: Illustrative Method Validation Data (Hypothetical)

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium roqueforti Culture

This protocol describes a general procedure for the extraction of this compound from fungal mycelium.

Materials:

  • Penicillium roqueforti culture grown on a suitable solid or liquid medium

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Harvest the fungal mycelium from the culture medium by filtration or centrifugation.

  • Lyophilize or air-dry the mycelium to remove excess water.

  • Grind the dried mycelium to a fine powder.

  • Extract a known weight of the powdered mycelium with ethyl acetate (e.g., 1 g of mycelium in 20 mL of ethyl acetate) by sonication or vigorous shaking for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV (Proposed)

This protocol outlines the steps for quantifying this compound using the proposed HPLC-UV method.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and reconstitution volume.

Protocol 3: Quantification of this compound by LC-MS/MS (Proposed)

This protocol provides a framework for the sensitive and selective quantification of this compound using LC-MS/MS.

Materials:

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Method Development (Standard Infusion):

    • Prepare a dilute solution of this compound in the mobile phase.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize fragmentation parameters to identify suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations appropriate for the expected sample levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Chromatographic Analysis:

    • Set up the LC-MS/MS system according to the parameters outlined in Table 2, using the optimized MS/MS transitions.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

    • Calculate the final concentration in the original sample, accounting for all dilution factors.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving several key precursors.[6] This pathway highlights the incorporation of tryptophan, lysine (B10760008) (via pipecolic acid), and two isoprene (B109036) units.

MarcfortineA_Biosynthesis cluster_assembly Core Assembly Tryptophan Tryptophan Indole_Diketopiperazine Indole Diketopiperazine Intermediate Tryptophan->Indole_Diketopiperazine Lysine Lysine Lysine->Indole_Diketopiperazine via Pipecolic Acid Isoprene_Units Isoprene Units (x2) Prenylated_Intermediate_1 First Prenylation Isoprene_Units->Prenylated_Intermediate_1 Prenylated_Intermediate_2 Second Prenylation Isoprene_Units->Prenylated_Intermediate_2 Indole_Diketopiperazine->Prenylated_Intermediate_1 Prenylated_Intermediate_1->Prenylated_Intermediate_2 Marcfortine_A Marcfortine_A Prenylated_Intermediate_2->Marcfortine_A Cyclizations MarcfortineA_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Fungal Culture / Food Sample Extraction Solid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Chromatography HPLC-UV or LC-MS/MS Analysis Reconstitution->Chromatography Data_Acquisition Chromatogram Generation Chromatography->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Concentration of this compound Quantification->Result

References

Application Notes and Protocols for the Quantification of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by certain species of Penicillium, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. As a secondary metabolite, its presence and concentration in food products and fungal cultures are of significant interest for quality control, food safety, and pharmacological research. Accurate and reliable quantification of this compound is crucial for these applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of a standardized, validated method in the public domain for this compound, this document outlines a proposed methodology based on established analytical principles for similar indole alkaloids. Additionally, a biosynthetic pathway for this compound is presented.

Analytical Methods

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as fungal culture extracts.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices like food samples or biological fluids.[1][2][3][4][5]

Data Presentation

The following tables summarize the proposed chromatographic conditions and the expected validation parameters for the analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical indole alkaloid absorbance)
Injection Volume 20 µL
Run Time 10 minutes

Table 2: Proposed LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product) To be determined by direct infusion of a this compound standard
Injection Volume 5 µL

Table 3: Illustrative Method Validation Data (Hypothetical)

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium roqueforti Culture

This protocol describes a general procedure for the extraction of this compound from fungal mycelium.

Materials:

  • Penicillium roqueforti culture grown on a suitable solid or liquid medium

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Harvest the fungal mycelium from the culture medium by filtration or centrifugation.

  • Lyophilize or air-dry the mycelium to remove excess water.

  • Grind the dried mycelium to a fine powder.

  • Extract a known weight of the powdered mycelium with ethyl acetate (e.g., 1 g of mycelium in 20 mL of ethyl acetate) by sonication or vigorous shaking for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV (Proposed)

This protocol outlines the steps for quantifying this compound using the proposed HPLC-UV method.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and reconstitution volume.

Protocol 3: Quantification of this compound by LC-MS/MS (Proposed)

This protocol provides a framework for the sensitive and selective quantification of this compound using LC-MS/MS.

Materials:

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Method Development (Standard Infusion):

    • Prepare a dilute solution of this compound in the mobile phase.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize fragmentation parameters to identify suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations appropriate for the expected sample levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Chromatographic Analysis:

    • Set up the LC-MS/MS system according to the parameters outlined in Table 2, using the optimized MS/MS transitions.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

    • Calculate the final concentration in the original sample, accounting for all dilution factors.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving several key precursors.[6] This pathway highlights the incorporation of tryptophan, lysine (via pipecolic acid), and two isoprene units.

MarcfortineA_Biosynthesis cluster_assembly Core Assembly Tryptophan Tryptophan Indole_Diketopiperazine Indole Diketopiperazine Intermediate Tryptophan->Indole_Diketopiperazine Lysine Lysine Lysine->Indole_Diketopiperazine via Pipecolic Acid Isoprene_Units Isoprene Units (x2) Prenylated_Intermediate_1 First Prenylation Isoprene_Units->Prenylated_Intermediate_1 Prenylated_Intermediate_2 Second Prenylation Isoprene_Units->Prenylated_Intermediate_2 Indole_Diketopiperazine->Prenylated_Intermediate_1 Prenylated_Intermediate_1->Prenylated_Intermediate_2 Marcfortine_A Marcfortine_A Prenylated_Intermediate_2->Marcfortine_A Cyclizations MarcfortineA_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Fungal Culture / Food Sample Extraction Solid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Chromatography HPLC-UV or LC-MS/MS Analysis Reconstitution->Chromatography Data_Acquisition Chromatogram Generation Chromatography->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Concentration of this compound Quantification->Result

References

Application Note: Quantitative Analysis of Marcfortine A in Animal Feed using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Marcfortine A in animal feed matrices. This compound, an indole (B1671886) alkaloid mycotoxin produced by certain species of Penicillium, poses a potential risk to animal health. The described protocol provides a robust workflow for the extraction, chromatographic separation, and mass spectrometric detection of this compound, enabling accurate quantification for research and safety monitoring purposes.

Introduction

This compound is a complex indole alkaloid with anthelmintic properties, first isolated from Penicillium roqueforti. Its structural similarity to other neurologically active compounds necessitates reliable analytical methods for its detection in agricultural commodities, particularly in animal feed, to ensure animal welfare and food safety. HPLC-MS/MS offers the high selectivity and sensitivity required for analyzing trace levels of mycotoxins in complex sample matrices. This document provides a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, optimized HPLC and MS/MS parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a mixture of acetonitrile and water (1:1, v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation: Extraction from Animal Feed
  • Homogenization: Grind a representative sample of animal feed to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).

    • Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Liquid Chromatography (HPLC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

The following parameters are proposed based on the analysis of structurally related indole alkaloids and should be optimized for the specific instrument used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 478.6 (based on Molecular Formula C₂₈H₃₅N₃O₄ and Molecular Weight 477.6)[1][2]
Product Ions (MRM) To be determined by infusing a standard solution of this compound and optimizing collision energy. Two to three product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table presents typical performance characteristics that should be targeted during method validation.

ParameterTarget Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.5 µg/kg
Limit of Quantification (LOQ) < 1.5 µg/kg
Recovery 80 - 110%
Precision (RSD%) < 15%

Visualizations

experimental_workflow sample Animal Feed Sample homogenize Homogenization (Grinding) sample->homogenize extract Extraction (Acetonitrile/Water/Formic Acid) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) Cleanup (C18) centrifuge->spe Supernatant evap_recon Evaporation & Reconstitution spe->evap_recon Eluate filter Syringe Filtration (0.22 µm) evap_recon->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Discussion

The presented HPLC-MS/MS method provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation protocol, incorporating a solid-phase extraction cleanup step, is crucial for removing matrix components that can cause ion suppression or enhancement, thereby improving the accuracy and precision of the analysis. The chromatographic conditions are designed to achieve good separation of this compound from other co-extracted compounds.

It is critical to optimize the MS/MS parameters, specifically the selection of product ions and their corresponding collision energies, on the instrument that will be used for analysis. This is achieved by infusing a standard solution of this compound and performing a product ion scan, followed by optimizing the collision energy for the most abundant and specific fragment ions.

Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The use of matrix-matched calibration standards is recommended to compensate for any remaining matrix effects.

Conclusion

This application note provides a detailed protocol for the determination of this compound in animal feed by HPLC-MS/MS. The method is suitable for routine monitoring, research, and regulatory purposes, enabling the accurate assessment of this compound contamination in agricultural commodities.

References

Application Note: Quantitative Analysis of Marcfortine A in Animal Feed using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Marcfortine A in animal feed matrices. This compound, an indole (B1671886) alkaloid mycotoxin produced by certain species of Penicillium, poses a potential risk to animal health. The described protocol provides a robust workflow for the extraction, chromatographic separation, and mass spectrometric detection of this compound, enabling accurate quantification for research and safety monitoring purposes.

Introduction

This compound is a complex indole alkaloid with anthelmintic properties, first isolated from Penicillium roqueforti. Its structural similarity to other neurologically active compounds necessitates reliable analytical methods for its detection in agricultural commodities, particularly in animal feed, to ensure animal welfare and food safety. HPLC-MS/MS offers the high selectivity and sensitivity required for analyzing trace levels of mycotoxins in complex sample matrices. This document provides a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, optimized HPLC and MS/MS parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a mixture of acetonitrile and water (1:1, v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation: Extraction from Animal Feed
  • Homogenization: Grind a representative sample of animal feed to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).

    • Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Liquid Chromatography (HPLC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

The following parameters are proposed based on the analysis of structurally related indole alkaloids and should be optimized for the specific instrument used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 478.6 (based on Molecular Formula C₂₈H₃₅N₃O₄ and Molecular Weight 477.6)[1][2]
Product Ions (MRM) To be determined by infusing a standard solution of this compound and optimizing collision energy. Two to three product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table presents typical performance characteristics that should be targeted during method validation.

ParameterTarget Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.5 µg/kg
Limit of Quantification (LOQ) < 1.5 µg/kg
Recovery 80 - 110%
Precision (RSD%) < 15%

Visualizations

experimental_workflow sample Animal Feed Sample homogenize Homogenization (Grinding) sample->homogenize extract Extraction (Acetonitrile/Water/Formic Acid) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) Cleanup (C18) centrifuge->spe Supernatant evap_recon Evaporation & Reconstitution spe->evap_recon Eluate filter Syringe Filtration (0.22 µm) evap_recon->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Discussion

The presented HPLC-MS/MS method provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation protocol, incorporating a solid-phase extraction cleanup step, is crucial for removing matrix components that can cause ion suppression or enhancement, thereby improving the accuracy and precision of the analysis. The chromatographic conditions are designed to achieve good separation of this compound from other co-extracted compounds.

It is critical to optimize the MS/MS parameters, specifically the selection of product ions and their corresponding collision energies, on the instrument that will be used for analysis. This is achieved by infusing a standard solution of this compound and performing a product ion scan, followed by optimizing the collision energy for the most abundant and specific fragment ions.

Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The use of matrix-matched calibration standards is recommended to compensate for any remaining matrix effects.

Conclusion

This application note provides a detailed protocol for the determination of this compound in animal feed by HPLC-MS/MS. The method is suitable for routine monitoring, research, and regulatory purposes, enabling the accurate assessment of this compound contamination in agricultural commodities.

References

Application Note: Quantitative Analysis of Marcfortine A in Animal Feed using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Marcfortine A in animal feed matrices. This compound, an indole alkaloid mycotoxin produced by certain species of Penicillium, poses a potential risk to animal health. The described protocol provides a robust workflow for the extraction, chromatographic separation, and mass spectrometric detection of this compound, enabling accurate quantification for research and safety monitoring purposes.

Introduction

This compound is a complex indole alkaloid with anthelmintic properties, first isolated from Penicillium roqueforti. Its structural similarity to other neurologically active compounds necessitates reliable analytical methods for its detection in agricultural commodities, particularly in animal feed, to ensure animal welfare and food safety. HPLC-MS/MS offers the high selectivity and sensitivity required for analyzing trace levels of mycotoxins in complex sample matrices. This document provides a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, optimized HPLC and MS/MS parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>95% purity)[1]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Standard Solution Preparation

Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a mixture of acetonitrile and water (1:1, v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation: Extraction from Animal Feed
  • Homogenization: Grind a representative sample of animal feed to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).

    • Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Liquid Chromatography (HPLC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

The following parameters are proposed based on the analysis of structurally related indole alkaloids and should be optimized for the specific instrument used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 478.6 (based on Molecular Formula C₂₈H₃₅N₃O₄ and Molecular Weight 477.6)[1][2]
Product Ions (MRM) To be determined by infusing a standard solution of this compound and optimizing collision energy. Two to three product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table presents typical performance characteristics that should be targeted during method validation.

ParameterTarget Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.5 µg/kg
Limit of Quantification (LOQ) < 1.5 µg/kg
Recovery 80 - 110%
Precision (RSD%) < 15%

Visualizations

experimental_workflow sample Animal Feed Sample homogenize Homogenization (Grinding) sample->homogenize extract Extraction (Acetonitrile/Water/Formic Acid) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) Cleanup (C18) centrifuge->spe Supernatant evap_recon Evaporation & Reconstitution spe->evap_recon Eluate filter Syringe Filtration (0.22 µm) evap_recon->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Discussion

The presented HPLC-MS/MS method provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation protocol, incorporating a solid-phase extraction cleanup step, is crucial for removing matrix components that can cause ion suppression or enhancement, thereby improving the accuracy and precision of the analysis. The chromatographic conditions are designed to achieve good separation of this compound from other co-extracted compounds.

It is critical to optimize the MS/MS parameters, specifically the selection of product ions and their corresponding collision energies, on the instrument that will be used for analysis. This is achieved by infusing a standard solution of this compound and performing a product ion scan, followed by optimizing the collision energy for the most abundant and specific fragment ions.

Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The use of matrix-matched calibration standards is recommended to compensate for any remaining matrix effects.

Conclusion

This application note provides a detailed protocol for the determination of this compound in animal feed by HPLC-MS/MS. The method is suitable for routine monitoring, research, and regulatory purposes, enabling the accurate assessment of this compound contamination in agricultural commodities.

References

Application Notes and Protocols: In Vitro Anthelmintic Assay for Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a fungal metabolite isolated from Penicillium roqueforti that belongs to the paraherquamide (B22789) class of oxindole (B195798) alkaloids.[1] Members of this class have demonstrated potent anthelmintic activity. This compound and its analogues, such as Paraherquamide A, exert their effect by acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][3] This antagonism blocks neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[2][3]

These application notes provide a detailed protocol for determining the in vitro anthelmintic activity of this compound using a larval motility assay with the gastrointestinal nematode Haemonchus contortus. This model is widely used for screening potential anthelmintic compounds.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the activity of its more potent analogue, Paraherquamide A, provides a valuable benchmark. The following table summarizes the reported in vitro efficacy of Paraherquamide A against various nematode species. It is anticipated that this compound will exhibit a higher IC50 for similar assays.

CompoundParasite SpeciesLarval StageIncubation Time (h)IC50 (µg/mL)Reference
Paraherquamide AHaemonchus contortusL3722.7
Paraherquamide ATrichostrongylus colubriformisL3720.058
Paraherquamide AOstertagia circumcinctaL3720.033

Experimental Protocols

This protocol details a larval motility inhibition assay to evaluate the anthelmintic efficacy of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Haemonchus contortus third-stage larvae (L3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Larval culture medium (e.g., RPMI-1640)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Positive control: Ivermectin or Levamisole

  • Negative control: 1% DMSO in PBS

  • 96-well microtiter plates

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

  • Pipettes and sterile tips

Preparation of Test Solutions
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solutions: Create a serial dilution of the this compound stock solution in PBS or culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the larvae.

  • Control Solutions:

    • Positive Control: Prepare a working solution of a known anthelmintic (e.g., Ivermectin at 10 µg/mL).

    • Negative Control: Prepare a solution of 1% DMSO in PBS or culture medium.

Assay Procedure
  • Larval Preparation: Obtain L3 larvae of H. contortus. Wash the larvae three times with PBS to remove any contaminants.

  • Assay Setup:

    • Pipette 100 µL of the appropriate working solution into the wells of a 96-well plate. Each concentration and control should be tested in triplicate.

    • Add approximately 50-100 washed L3 larvae in 100 µL of PBS or culture medium to each well.

  • Incubation: Incubate the plate in a humidified incubator at 37°C for 24 to 72 hours.

  • Motility Assessment:

    • At predetermined time points (e.g., 24, 48, and 72 hours), examine the motility of the larvae in each well under an inverted microscope.

    • Larvae are considered non-motile or paralyzed if they do not exhibit characteristic sinusoidal movement, either spontaneously or after gentle agitation of the plate.

    • Count the number of motile and non-motile larvae in each well.

  • Data Analysis:

    • Calculate the percentage of larval motility inhibition for each concentration using the following formula: % Inhibition = [(Number of non-motile larvae) / (Total number of larvae)] * 100

    • Determine the IC50 value (the concentration of this compound that inhibits the motility of 50% of the larvae) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound and Control Solutions setup Pipette Solutions and Larvae into 96-well Plate prep_compound->setup prep_larvae Wash H. contortus L3 Larvae prep_larvae->setup incubate Incubate at 37°C setup->incubate assess_motility Assess Larval Motility (Microscopy) incubate->assess_motility calculate_inhibition Calculate % Inhibition assess_motility->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro anthelmintic assay of this compound.

signaling_pathway cluster_synapse Nematode Neuromuscular Junction acetylcholine Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Cell acetylcholine->nAChR Binds and Activates muscle_contraction Muscle Contraction nAChR->muscle_contraction Leads to marcfortine_a This compound marcfortine_a->nAChR Antagonizes/ Blocks paralysis Flaccid Paralysis muscle_contraction->paralysis Inhibition leads to

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Application Notes and Protocols: In Vitro Anthelmintic Assay for Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a fungal metabolite isolated from Penicillium roqueforti that belongs to the paraherquamide (B22789) class of oxindole (B195798) alkaloids.[1] Members of this class have demonstrated potent anthelmintic activity. This compound and its analogues, such as Paraherquamide A, exert their effect by acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][3] This antagonism blocks neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[2][3]

These application notes provide a detailed protocol for determining the in vitro anthelmintic activity of this compound using a larval motility assay with the gastrointestinal nematode Haemonchus contortus. This model is widely used for screening potential anthelmintic compounds.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the activity of its more potent analogue, Paraherquamide A, provides a valuable benchmark. The following table summarizes the reported in vitro efficacy of Paraherquamide A against various nematode species. It is anticipated that this compound will exhibit a higher IC50 for similar assays.

CompoundParasite SpeciesLarval StageIncubation Time (h)IC50 (µg/mL)Reference
Paraherquamide AHaemonchus contortusL3722.7
Paraherquamide ATrichostrongylus colubriformisL3720.058
Paraherquamide AOstertagia circumcinctaL3720.033

Experimental Protocols

This protocol details a larval motility inhibition assay to evaluate the anthelmintic efficacy of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Haemonchus contortus third-stage larvae (L3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Larval culture medium (e.g., RPMI-1640)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Positive control: Ivermectin or Levamisole

  • Negative control: 1% DMSO in PBS

  • 96-well microtiter plates

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

  • Pipettes and sterile tips

Preparation of Test Solutions
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solutions: Create a serial dilution of the this compound stock solution in PBS or culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the larvae.

  • Control Solutions:

    • Positive Control: Prepare a working solution of a known anthelmintic (e.g., Ivermectin at 10 µg/mL).

    • Negative Control: Prepare a solution of 1% DMSO in PBS or culture medium.

Assay Procedure
  • Larval Preparation: Obtain L3 larvae of H. contortus. Wash the larvae three times with PBS to remove any contaminants.

  • Assay Setup:

    • Pipette 100 µL of the appropriate working solution into the wells of a 96-well plate. Each concentration and control should be tested in triplicate.

    • Add approximately 50-100 washed L3 larvae in 100 µL of PBS or culture medium to each well.

  • Incubation: Incubate the plate in a humidified incubator at 37°C for 24 to 72 hours.

  • Motility Assessment:

    • At predetermined time points (e.g., 24, 48, and 72 hours), examine the motility of the larvae in each well under an inverted microscope.

    • Larvae are considered non-motile or paralyzed if they do not exhibit characteristic sinusoidal movement, either spontaneously or after gentle agitation of the plate.

    • Count the number of motile and non-motile larvae in each well.

  • Data Analysis:

    • Calculate the percentage of larval motility inhibition for each concentration using the following formula: % Inhibition = [(Number of non-motile larvae) / (Total number of larvae)] * 100

    • Determine the IC50 value (the concentration of this compound that inhibits the motility of 50% of the larvae) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound and Control Solutions setup Pipette Solutions and Larvae into 96-well Plate prep_compound->setup prep_larvae Wash H. contortus L3 Larvae prep_larvae->setup incubate Incubate at 37°C setup->incubate assess_motility Assess Larval Motility (Microscopy) incubate->assess_motility calculate_inhibition Calculate % Inhibition assess_motility->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro anthelmintic assay of this compound.

signaling_pathway cluster_synapse Nematode Neuromuscular Junction acetylcholine Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Cell acetylcholine->nAChR Binds and Activates muscle_contraction Muscle Contraction nAChR->muscle_contraction Leads to marcfortine_a This compound marcfortine_a->nAChR Antagonizes/ Blocks paralysis Flaccid Paralysis muscle_contraction->paralysis Inhibition leads to

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Application Notes and Protocols: In Vitro Anthelmintic Assay for Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a fungal metabolite isolated from Penicillium roqueforti that belongs to the paraherquamide class of oxindole alkaloids.[1] Members of this class have demonstrated potent anthelmintic activity. This compound and its analogues, such as Paraherquamide A, exert their effect by acting as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][3] This antagonism blocks neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[2][3]

These application notes provide a detailed protocol for determining the in vitro anthelmintic activity of this compound using a larval motility assay with the gastrointestinal nematode Haemonchus contortus. This model is widely used for screening potential anthelmintic compounds.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the activity of its more potent analogue, Paraherquamide A, provides a valuable benchmark. The following table summarizes the reported in vitro efficacy of Paraherquamide A against various nematode species. It is anticipated that this compound will exhibit a higher IC50 for similar assays.

CompoundParasite SpeciesLarval StageIncubation Time (h)IC50 (µg/mL)Reference
Paraherquamide AHaemonchus contortusL3722.7
Paraherquamide ATrichostrongylus colubriformisL3720.058
Paraherquamide AOstertagia circumcinctaL3720.033

Experimental Protocols

This protocol details a larval motility inhibition assay to evaluate the anthelmintic efficacy of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Haemonchus contortus third-stage larvae (L3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Larval culture medium (e.g., RPMI-1640)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Positive control: Ivermectin or Levamisole

  • Negative control: 1% DMSO in PBS

  • 96-well microtiter plates

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

  • Pipettes and sterile tips

Preparation of Test Solutions
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solutions: Create a serial dilution of the this compound stock solution in PBS or culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the larvae.

  • Control Solutions:

    • Positive Control: Prepare a working solution of a known anthelmintic (e.g., Ivermectin at 10 µg/mL).

    • Negative Control: Prepare a solution of 1% DMSO in PBS or culture medium.

Assay Procedure
  • Larval Preparation: Obtain L3 larvae of H. contortus. Wash the larvae three times with PBS to remove any contaminants.

  • Assay Setup:

    • Pipette 100 µL of the appropriate working solution into the wells of a 96-well plate. Each concentration and control should be tested in triplicate.

    • Add approximately 50-100 washed L3 larvae in 100 µL of PBS or culture medium to each well.

  • Incubation: Incubate the plate in a humidified incubator at 37°C for 24 to 72 hours.

  • Motility Assessment:

    • At predetermined time points (e.g., 24, 48, and 72 hours), examine the motility of the larvae in each well under an inverted microscope.

    • Larvae are considered non-motile or paralyzed if they do not exhibit characteristic sinusoidal movement, either spontaneously or after gentle agitation of the plate.

    • Count the number of motile and non-motile larvae in each well.

  • Data Analysis:

    • Calculate the percentage of larval motility inhibition for each concentration using the following formula: % Inhibition = [(Number of non-motile larvae) / (Total number of larvae)] * 100

    • Determine the IC50 value (the concentration of this compound that inhibits the motility of 50% of the larvae) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound and Control Solutions setup Pipette Solutions and Larvae into 96-well Plate prep_compound->setup prep_larvae Wash H. contortus L3 Larvae prep_larvae->setup incubate Incubate at 37°C setup->incubate assess_motility Assess Larval Motility (Microscopy) incubate->assess_motility calculate_inhibition Calculate % Inhibition assess_motility->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro anthelmintic assay of this compound.

signaling_pathway cluster_synapse Nematode Neuromuscular Junction acetylcholine Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Cell acetylcholine->nAChR Binds and Activates muscle_contraction Muscle Contraction nAChR->muscle_contraction Leads to marcfortine_a This compound marcfortine_a->nAChR Antagonizes/ Blocks paralysis Flaccid Paralysis muscle_contraction->paralysis Inhibition leads to

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a mycotoxin produced by fungi of the Penicillium genus, notably found in certain cheeses and other fermented products. Structurally related to paraherquamide (B22789), this compound is of significant interest due to its potential neurotoxic and anthelmintic properties. Understanding the mechanism of action of this compound is crucial for assessing its toxicological risk and exploring its potential as a lead compound in drug discovery, particularly in the development of new anthelmintics.

These application notes provide a detailed overview of cell-based assays and protocols to investigate the mechanism of action of this compound. The primary hypothesized mechanism, based on its structural similarity to paraherquamide, is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Additionally, protocols to assess general cytotoxicity are included to provide a comprehensive toxicological profile.

Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary proposed mechanism of action for this compound is the blockade of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a critical role in neurotransmission in both vertebrates and invertebrates. In nematodes, nAChRs are essential for muscle contraction. Antagonism of these receptors leads to flaccid paralysis and subsequent expulsion of the parasite from the host.[1]

Signaling Pathway of nAChR Antagonism by this compound

MarcfortineA_nAChR_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (e.g., Muscle Cell) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) Depolarization Membrane Depolarization (Blocked) Ion_Channel->Depolarization No Ion Influx (Na+, Ca2+) Paralysis Flaccid Paralysis MarcfortineA This compound MarcfortineA->nAChR Antagonistic Binding ACh->nAChR Binds Contraction Muscle Contraction (Inhibited) Depolarization->Contraction Contraction->Paralysis

Caption: Hypothesized mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Data Presentation

Due to limited publicly available data for this compound, the following table includes data for the structurally related and more potent anthelmintic, paraherquamide, for comparative purposes. Researchers are encouraged to generate analogous data for this compound.

Table 1: Comparative Biological Activity of Paraherquamides

CompoundOrganism/Cell LineAssay TypeEndpointValueReference
Paraherquamide ACaenorhabditis elegansAnthelmintic ActivityLD502.5 µg/mL[2]
Paraherquamide EOncopeltus fasciatusInsecticidal ActivityLD500.089 µ g/nymph [3]
ParaherquamideMouseAcute ToxicityLD50 (oral)14.9 mg/kg[1]
Aculeaquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC503.3 µM[4]
Paraherquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC501.9 µM

Experimental Protocols

Functional Characterization of nAChR Antagonism

1.1. Cell-Based Membrane Potential Assay

This high-throughput assay measures the ability of this compound to inhibit agonist-induced depolarization of cells expressing a specific nAChR subtype.

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow start Start cell_culture Culture nAChR-expressing cell line (e.g., SH-EP1) start->cell_culture plating Plate cells in 384-well plates cell_culture->plating incubation1 Incubate overnight plating->incubation1 dye_loading Load cells with membrane potential-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 compound_add Add this compound (test compound) incubation2->compound_add agonist_add Add nAChR agonist (e.g., nicotine) compound_add->agonist_add readout Measure fluorescence change (FLIPR or plate reader) agonist_add->readout analysis Analyze data and determine IC50 readout->analysis end End analysis->end

Caption: Workflow for the cell-based membrane potential assay to screen for nAChR antagonists.

Protocol:

  • Cell Culture: Culture a human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4 nAChRs) in appropriate media at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells.

  • Agonist Addition and Fluorescence Reading: Use a fluorescent imaging plate reader (FLIPR) or a plate reader with an injection module to add a known concentration of an nAChR agonist (e.g., nicotine (B1678760) or acetylcholine at its EC80 concentration) to the wells. Simultaneously, measure the change in fluorescence.

  • Data Analysis: The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

1.2. Caenorhabditis elegans Paralysis Assay

This whole-organism assay directly assesses the anthelmintic effect of this compound by observing its ability to induce paralysis in the nematode C. elegans.

Protocol:

  • Preparation of Assay Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates containing a range of concentrations of this compound. Allow the plates to dry.

  • Synchronization of Worms: Synchronize a population of C. elegans (e.g., the N2 Bristol wild-type strain) to obtain a population of young adult worms.

  • Paralysis Assay: Transfer a defined number of young adult worms (e.g., 20-30) to the center of each assay plate.

  • Observation: At regular time intervals (e.g., every 30 minutes for 4 hours), observe the worms under a dissecting microscope and count the number of paralyzed individuals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: Plot the percentage of paralyzed worms against time for each concentration of this compound. This will provide a time-course of the paralytic effect.

Assessment of Cytotoxicity

2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start cell_culture Culture mammalian cell line (e.g., HEK293, SH-SY5Y) start->cell_culture plating Plate cells in 96-well plates cell_culture->plating incubation1 Incubate for 24 hours plating->incubation1 compound_add Add serial dilutions of This compound incubation1->compound_add incubation2 Incubate for 24-72 hours compound_add->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 4 hours mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate % viability and IC50 readout->analysis end End analysis->end

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound.

Protocol:

  • Cell Plating: Seed a mammalian cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the EC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. By employing these cell-based assays, researchers can elucidate its activity as a nicotinic acetylcholine receptor antagonist and characterize its cytotoxic profile. This information is invaluable for both toxicological assessment and the potential development of this compound derivatives as novel therapeutic agents.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a mycotoxin produced by fungi of the Penicillium genus, notably found in certain cheeses and other fermented products. Structurally related to paraherquamide (B22789), this compound is of significant interest due to its potential neurotoxic and anthelmintic properties. Understanding the mechanism of action of this compound is crucial for assessing its toxicological risk and exploring its potential as a lead compound in drug discovery, particularly in the development of new anthelmintics.

These application notes provide a detailed overview of cell-based assays and protocols to investigate the mechanism of action of this compound. The primary hypothesized mechanism, based on its structural similarity to paraherquamide, is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Additionally, protocols to assess general cytotoxicity are included to provide a comprehensive toxicological profile.

Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary proposed mechanism of action for this compound is the blockade of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a critical role in neurotransmission in both vertebrates and invertebrates. In nematodes, nAChRs are essential for muscle contraction. Antagonism of these receptors leads to flaccid paralysis and subsequent expulsion of the parasite from the host.[1]

Signaling Pathway of nAChR Antagonism by this compound

MarcfortineA_nAChR_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (e.g., Muscle Cell) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) Depolarization Membrane Depolarization (Blocked) Ion_Channel->Depolarization No Ion Influx (Na+, Ca2+) Paralysis Flaccid Paralysis MarcfortineA This compound MarcfortineA->nAChR Antagonistic Binding ACh->nAChR Binds Contraction Muscle Contraction (Inhibited) Depolarization->Contraction Contraction->Paralysis

Caption: Hypothesized mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Data Presentation

Due to limited publicly available data for this compound, the following table includes data for the structurally related and more potent anthelmintic, paraherquamide, for comparative purposes. Researchers are encouraged to generate analogous data for this compound.

Table 1: Comparative Biological Activity of Paraherquamides

CompoundOrganism/Cell LineAssay TypeEndpointValueReference
Paraherquamide ACaenorhabditis elegansAnthelmintic ActivityLD502.5 µg/mL[2]
Paraherquamide EOncopeltus fasciatusInsecticidal ActivityLD500.089 µ g/nymph [3]
ParaherquamideMouseAcute ToxicityLD50 (oral)14.9 mg/kg[1]
Aculeaquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC503.3 µM[4]
Paraherquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC501.9 µM

Experimental Protocols

Functional Characterization of nAChR Antagonism

1.1. Cell-Based Membrane Potential Assay

This high-throughput assay measures the ability of this compound to inhibit agonist-induced depolarization of cells expressing a specific nAChR subtype.

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow start Start cell_culture Culture nAChR-expressing cell line (e.g., SH-EP1) start->cell_culture plating Plate cells in 384-well plates cell_culture->plating incubation1 Incubate overnight plating->incubation1 dye_loading Load cells with membrane potential-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 compound_add Add this compound (test compound) incubation2->compound_add agonist_add Add nAChR agonist (e.g., nicotine) compound_add->agonist_add readout Measure fluorescence change (FLIPR or plate reader) agonist_add->readout analysis Analyze data and determine IC50 readout->analysis end End analysis->end

Caption: Workflow for the cell-based membrane potential assay to screen for nAChR antagonists.

Protocol:

  • Cell Culture: Culture a human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4 nAChRs) in appropriate media at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells.

  • Agonist Addition and Fluorescence Reading: Use a fluorescent imaging plate reader (FLIPR) or a plate reader with an injection module to add a known concentration of an nAChR agonist (e.g., nicotine (B1678760) or acetylcholine at its EC80 concentration) to the wells. Simultaneously, measure the change in fluorescence.

  • Data Analysis: The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

1.2. Caenorhabditis elegans Paralysis Assay

This whole-organism assay directly assesses the anthelmintic effect of this compound by observing its ability to induce paralysis in the nematode C. elegans.

Protocol:

  • Preparation of Assay Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates containing a range of concentrations of this compound. Allow the plates to dry.

  • Synchronization of Worms: Synchronize a population of C. elegans (e.g., the N2 Bristol wild-type strain) to obtain a population of young adult worms.

  • Paralysis Assay: Transfer a defined number of young adult worms (e.g., 20-30) to the center of each assay plate.

  • Observation: At regular time intervals (e.g., every 30 minutes for 4 hours), observe the worms under a dissecting microscope and count the number of paralyzed individuals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: Plot the percentage of paralyzed worms against time for each concentration of this compound. This will provide a time-course of the paralytic effect.

Assessment of Cytotoxicity

2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start cell_culture Culture mammalian cell line (e.g., HEK293, SH-SY5Y) start->cell_culture plating Plate cells in 96-well plates cell_culture->plating incubation1 Incubate for 24 hours plating->incubation1 compound_add Add serial dilutions of This compound incubation1->compound_add incubation2 Incubate for 24-72 hours compound_add->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 4 hours mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate % viability and IC50 readout->analysis end End analysis->end

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound.

Protocol:

  • Cell Plating: Seed a mammalian cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the EC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. By employing these cell-based assays, researchers can elucidate its activity as a nicotinic acetylcholine receptor antagonist and characterize its cytotoxic profile. This information is invaluable for both toxicological assessment and the potential development of this compound derivatives as novel therapeutic agents.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a mycotoxin produced by fungi of the Penicillium genus, notably found in certain cheeses and other fermented products. Structurally related to paraherquamide, this compound is of significant interest due to its potential neurotoxic and anthelmintic properties. Understanding the mechanism of action of this compound is crucial for assessing its toxicological risk and exploring its potential as a lead compound in drug discovery, particularly in the development of new anthelmintics.

These application notes provide a detailed overview of cell-based assays and protocols to investigate the mechanism of action of this compound. The primary hypothesized mechanism, based on its structural similarity to paraherquamide, is the antagonism of nicotinic acetylcholine receptors (nAChRs). Additionally, protocols to assess general cytotoxicity are included to provide a comprehensive toxicological profile.

Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary proposed mechanism of action for this compound is the blockade of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a critical role in neurotransmission in both vertebrates and invertebrates. In nematodes, nAChRs are essential for muscle contraction. Antagonism of these receptors leads to flaccid paralysis and subsequent expulsion of the parasite from the host.[1]

Signaling Pathway of nAChR Antagonism by this compound

MarcfortineA_nAChR_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (e.g., Muscle Cell) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) Depolarization Membrane Depolarization (Blocked) Ion_Channel->Depolarization No Ion Influx (Na+, Ca2+) Paralysis Flaccid Paralysis MarcfortineA This compound MarcfortineA->nAChR Antagonistic Binding ACh->nAChR Binds Contraction Muscle Contraction (Inhibited) Depolarization->Contraction Contraction->Paralysis

Caption: Hypothesized mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Data Presentation

Due to limited publicly available data for this compound, the following table includes data for the structurally related and more potent anthelmintic, paraherquamide, for comparative purposes. Researchers are encouraged to generate analogous data for this compound.

Table 1: Comparative Biological Activity of Paraherquamides

CompoundOrganism/Cell LineAssay TypeEndpointValueReference
Paraherquamide ACaenorhabditis elegansAnthelmintic ActivityLD502.5 µg/mL[2]
Paraherquamide EOncopeltus fasciatusInsecticidal ActivityLD500.089 µ g/nymph [3]
ParaherquamideMouseAcute ToxicityLD50 (oral)14.9 mg/kg[1]
Aculeaquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC503.3 µM[4]
Paraherquamide AHuman Bel-7402 (Hepatocellular Carcinoma)CytotoxicityIC501.9 µM

Experimental Protocols

Functional Characterization of nAChR Antagonism

1.1. Cell-Based Membrane Potential Assay

This high-throughput assay measures the ability of this compound to inhibit agonist-induced depolarization of cells expressing a specific nAChR subtype.

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow start Start cell_culture Culture nAChR-expressing cell line (e.g., SH-EP1) start->cell_culture plating Plate cells in 384-well plates cell_culture->plating incubation1 Incubate overnight plating->incubation1 dye_loading Load cells with membrane potential-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 compound_add Add this compound (test compound) incubation2->compound_add agonist_add Add nAChR agonist (e.g., nicotine) compound_add->agonist_add readout Measure fluorescence change (FLIPR or plate reader) agonist_add->readout analysis Analyze data and determine IC50 readout->analysis end End analysis->end

Caption: Workflow for the cell-based membrane potential assay to screen for nAChR antagonists.

Protocol:

  • Cell Culture: Culture a human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4 nAChRs) in appropriate media at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells.

  • Agonist Addition and Fluorescence Reading: Use a fluorescent imaging plate reader (FLIPR) or a plate reader with an injection module to add a known concentration of an nAChR agonist (e.g., nicotine or acetylcholine at its EC80 concentration) to the wells. Simultaneously, measure the change in fluorescence.

  • Data Analysis: The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

1.2. Caenorhabditis elegans Paralysis Assay

This whole-organism assay directly assesses the anthelmintic effect of this compound by observing its ability to induce paralysis in the nematode C. elegans.

Protocol:

  • Preparation of Assay Plates: Prepare Nematode Growth Medium (NGM) agar plates containing a range of concentrations of this compound. Allow the plates to dry.

  • Synchronization of Worms: Synchronize a population of C. elegans (e.g., the N2 Bristol wild-type strain) to obtain a population of young adult worms.

  • Paralysis Assay: Transfer a defined number of young adult worms (e.g., 20-30) to the center of each assay plate.

  • Observation: At regular time intervals (e.g., every 30 minutes for 4 hours), observe the worms under a dissecting microscope and count the number of paralyzed individuals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: Plot the percentage of paralyzed worms against time for each concentration of this compound. This will provide a time-course of the paralytic effect.

Assessment of Cytotoxicity

2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start cell_culture Culture mammalian cell line (e.g., HEK293, SH-SY5Y) start->cell_culture plating Plate cells in 96-well plates cell_culture->plating incubation1 Incubate for 24 hours plating->incubation1 compound_add Add serial dilutions of This compound incubation1->compound_add incubation2 Incubate for 24-72 hours compound_add->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 4 hours mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate % viability and IC50 readout->analysis end End analysis->end

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound.

Protocol:

  • Cell Plating: Seed a mammalian cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the EC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. By employing these cell-based assays, researchers can elucidate its activity as a nicotinic acetylcholine receptor antagonist and characterize its cytotoxic profile. This information is invaluable for both toxicological assessment and the potential development of this compound derivatives as novel therapeutic agents.

References

Application Notes and Protocols for Studying the Effects of Marcfortine A on Nematode Larval Stages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marcfortine A is an oxindole (B195798) alkaloid metabolite isolated from Penicillium roqueforti. It shares a close structural relationship with paraherquamide (B22789) A, a compound known for its anthelmintic properties.[1][2] The emergence of resistance to conventional anthelmintics necessitates the investigation of new chemical entities for nematode control.[1][2] this compound represents a potential candidate for such investigations. These application notes provide detailed protocols for evaluating the efficacy of this compound against various larval stages of nematodes, using the free-living nematode Caenorhabditis elegans and parasitic nematodes like Haemonchus contortus as models.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine (B1216132) Receptors

The primary mode of action for the paraherquamide class of compounds, including likely this compound, is the induction of flaccid paralysis in nematodes.[1] This is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs) located on the neuromuscular junctions of nematodes. Specifically, these compounds are antagonists of the B-subtype nAChR. By blocking these receptors, this compound prevents the influx of cations that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of nerve signal transmission prevents muscle contraction, leading to paralysis and eventual death of the nematode.

cluster_membrane Muscle Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Influx Na+/Ca2+ Influx nAChR->Influx Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds MarcfortineA This compound MarcfortineA->nAChR Blocks Depolarization Membrane Depolarization Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and antagonism by this compound.

Data Presentation: Efficacy of Paraherquamide A (A this compound Analogue)

Specific quantitative data for this compound on nematode larval stages is not widely available in the literature. However, data for the closely related and more potent analogue, paraherquamide A, can provide a valuable reference for designing initial dose-response experiments for this compound. It has been noted that this compound is active against C. elegans at high doses.

CompoundNematode SpeciesStageAssay TypeIC50 / pLD50Reference
Paraherquamide ACaenorhabditis elegansAdultThrashing AssaypLD50: 5.02
Paraherquamide ACaenorhabditis elegans (acr-16 mutant)AdultThrashing AssaypLC50: 5.61
Paraherquamide ACaenorhabditis elegansMixedMembrane BindingKd: 263 nM

Note: The provided values for paraherquamide A should be used as a starting point for determining the effective concentration range for this compound, which may be less potent.

Experimental Protocols

The following are generalized protocols that can be adapted for testing this compound against various nematode species. It is recommended to optimize these protocols for specific laboratory conditions and nematode species.

Protocol 1: Larval Motility Assay

Principle: This assay assesses the paralytic effect of this compound on the motility of third-stage (L3) nematode larvae. A reduction in motility is indicative of neuromuscular inhibition.

Materials and Reagents:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 or M9 buffer

  • 96-well microtiter plates

  • Levamisole (positive control)

  • Microscope (inverted or dissecting)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Larval Preparation:

    • Recover L3 larvae from fecal cultures using a Baermann apparatus.

    • Wash the larvae three times with sterile M9 buffer by centrifugation (e.g., 800 x g for 2 minutes) and removal of the supernatant.

    • Resuspend the final larval pellet in the assay medium (e.g., RPMI-1640) and determine the larval concentration.

    • Adjust the concentration to approximately 50-100 larvae per 50 µL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of 2-fold serial dilutions of this compound in the assay medium. The final DMSO concentration should not exceed 1%.

    • Prepare a positive control (e.g., Levamisole at a known effective concentration) and a negative control (assay medium with the same percentage of DMSO as the test wells).

  • Assay Setup:

    • Dispense 50 µL of the larval suspension into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions or control solutions to the corresponding wells.

  • Incubation:

    • Incubate the plate at an appropriate temperature for the nematode species (e.g., 37°C for H. contortus, 20-25°C for C. elegans) for 24, 48, and 72 hours.

  • Motility Scoring:

    • At each time point, visually assess larval motility under a microscope. Larvae are considered motile if they exhibit sinusoidal movement, either spontaneously or after gentle agitation.

    • Alternatively, automated tracking systems can be used for a more objective measurement.

    • Count the number of motile and non-motile larvae in each well.

Data Analysis:

  • Calculate the percentage of motility inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mean motile larvae in test well / mean motile larvae in negative control well))

  • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Larval Development Assay (LDA)

Principle: This assay evaluates the effect of this compound on the development of nematodes from eggs or L1 larvae to the L3 stage. Inhibition of development indicates interference with essential life cycle processes.

Materials and Reagents:

  • Nematode eggs (e.g., H. contortus)

  • This compound

  • DMSO

  • Nutrient agar (B569324) or liquid medium

  • 96-well plates

  • Ivermectin or other known developmental inhibitor (positive control)

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Egg Preparation:

    • Extract nematode eggs from fresh fecal samples using a flotation method with a saturated salt or sugar solution.

    • Wash the collected eggs thoroughly with sterile water.

    • Adjust the egg concentration to approximately 50-80 eggs per 50 µL.

  • Compound and Plate Preparation:

    • Prepare serial dilutions of this compound in the chosen medium as described in the motility assay.

    • Dispense 50 µL of the egg suspension into each well of a 96-well plate containing 150 µL of medium with the appropriate concentration of this compound or controls.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 6-7 days to allow for hatching and development to the L3 stage.

  • Assessment:

    • After incubation, add a drop of Lugol's iodine to each well to stop development and kill the larvae.

    • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

Data Analysis:

  • Calculate the percentage of development inhibition to the L3 stage for each concentration.

  • Determine the LD50 (concentration required to inhibit 50% of eggs from developing to L3 larvae) by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Visualization

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis Larvae_Prep 1. Prepare Larval Suspension (L3) Plate_Setup 3. Dispense Larvae and Compounds into 96-well Plate Larvae_Prep->Plate_Setup Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Plate_Setup Incubation 4. Incubate at Appropriate Temperature Plate_Setup->Incubation Scoring 5. Score Larval Motility (24, 48, 72h) Incubation->Scoring Analysis 6. Calculate % Inhibition and Determine IC50 Scoring->Analysis

Caption: General workflow for the nematode larval motility assay.

References

Application Notes and Protocols for Studying the Effects of Marcfortine A on Nematode Larval Stages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marcfortine A is an oxindole (B195798) alkaloid metabolite isolated from Penicillium roqueforti. It shares a close structural relationship with paraherquamide (B22789) A, a compound known for its anthelmintic properties.[1][2] The emergence of resistance to conventional anthelmintics necessitates the investigation of new chemical entities for nematode control.[1][2] this compound represents a potential candidate for such investigations. These application notes provide detailed protocols for evaluating the efficacy of this compound against various larval stages of nematodes, using the free-living nematode Caenorhabditis elegans and parasitic nematodes like Haemonchus contortus as models.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine (B1216132) Receptors

The primary mode of action for the paraherquamide class of compounds, including likely this compound, is the induction of flaccid paralysis in nematodes.[1] This is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs) located on the neuromuscular junctions of nematodes. Specifically, these compounds are antagonists of the B-subtype nAChR. By blocking these receptors, this compound prevents the influx of cations that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of nerve signal transmission prevents muscle contraction, leading to paralysis and eventual death of the nematode.

cluster_membrane Muscle Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Influx Na+/Ca2+ Influx nAChR->Influx Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds MarcfortineA This compound MarcfortineA->nAChR Blocks Depolarization Membrane Depolarization Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and antagonism by this compound.

Data Presentation: Efficacy of Paraherquamide A (A this compound Analogue)

Specific quantitative data for this compound on nematode larval stages is not widely available in the literature. However, data for the closely related and more potent analogue, paraherquamide A, can provide a valuable reference for designing initial dose-response experiments for this compound. It has been noted that this compound is active against C. elegans at high doses.

CompoundNematode SpeciesStageAssay TypeIC50 / pLD50Reference
Paraherquamide ACaenorhabditis elegansAdultThrashing AssaypLD50: 5.02
Paraherquamide ACaenorhabditis elegans (acr-16 mutant)AdultThrashing AssaypLC50: 5.61
Paraherquamide ACaenorhabditis elegansMixedMembrane BindingKd: 263 nM

Note: The provided values for paraherquamide A should be used as a starting point for determining the effective concentration range for this compound, which may be less potent.

Experimental Protocols

The following are generalized protocols that can be adapted for testing this compound against various nematode species. It is recommended to optimize these protocols for specific laboratory conditions and nematode species.

Protocol 1: Larval Motility Assay

Principle: This assay assesses the paralytic effect of this compound on the motility of third-stage (L3) nematode larvae. A reduction in motility is indicative of neuromuscular inhibition.

Materials and Reagents:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 or M9 buffer

  • 96-well microtiter plates

  • Levamisole (positive control)

  • Microscope (inverted or dissecting)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Larval Preparation:

    • Recover L3 larvae from fecal cultures using a Baermann apparatus.

    • Wash the larvae three times with sterile M9 buffer by centrifugation (e.g., 800 x g for 2 minutes) and removal of the supernatant.

    • Resuspend the final larval pellet in the assay medium (e.g., RPMI-1640) and determine the larval concentration.

    • Adjust the concentration to approximately 50-100 larvae per 50 µL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of 2-fold serial dilutions of this compound in the assay medium. The final DMSO concentration should not exceed 1%.

    • Prepare a positive control (e.g., Levamisole at a known effective concentration) and a negative control (assay medium with the same percentage of DMSO as the test wells).

  • Assay Setup:

    • Dispense 50 µL of the larval suspension into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions or control solutions to the corresponding wells.

  • Incubation:

    • Incubate the plate at an appropriate temperature for the nematode species (e.g., 37°C for H. contortus, 20-25°C for C. elegans) for 24, 48, and 72 hours.

  • Motility Scoring:

    • At each time point, visually assess larval motility under a microscope. Larvae are considered motile if they exhibit sinusoidal movement, either spontaneously or after gentle agitation.

    • Alternatively, automated tracking systems can be used for a more objective measurement.

    • Count the number of motile and non-motile larvae in each well.

Data Analysis:

  • Calculate the percentage of motility inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mean motile larvae in test well / mean motile larvae in negative control well))

  • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Larval Development Assay (LDA)

Principle: This assay evaluates the effect of this compound on the development of nematodes from eggs or L1 larvae to the L3 stage. Inhibition of development indicates interference with essential life cycle processes.

Materials and Reagents:

  • Nematode eggs (e.g., H. contortus)

  • This compound

  • DMSO

  • Nutrient agar (B569324) or liquid medium

  • 96-well plates

  • Ivermectin or other known developmental inhibitor (positive control)

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Egg Preparation:

    • Extract nematode eggs from fresh fecal samples using a flotation method with a saturated salt or sugar solution.

    • Wash the collected eggs thoroughly with sterile water.

    • Adjust the egg concentration to approximately 50-80 eggs per 50 µL.

  • Compound and Plate Preparation:

    • Prepare serial dilutions of this compound in the chosen medium as described in the motility assay.

    • Dispense 50 µL of the egg suspension into each well of a 96-well plate containing 150 µL of medium with the appropriate concentration of this compound or controls.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 6-7 days to allow for hatching and development to the L3 stage.

  • Assessment:

    • After incubation, add a drop of Lugol's iodine to each well to stop development and kill the larvae.

    • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

Data Analysis:

  • Calculate the percentage of development inhibition to the L3 stage for each concentration.

  • Determine the LD50 (concentration required to inhibit 50% of eggs from developing to L3 larvae) by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Visualization

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis Larvae_Prep 1. Prepare Larval Suspension (L3) Plate_Setup 3. Dispense Larvae and Compounds into 96-well Plate Larvae_Prep->Plate_Setup Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Plate_Setup Incubation 4. Incubate at Appropriate Temperature Plate_Setup->Incubation Scoring 5. Score Larval Motility (24, 48, 72h) Incubation->Scoring Analysis 6. Calculate % Inhibition and Determine IC50 Scoring->Analysis

Caption: General workflow for the nematode larval motility assay.

References

Application Notes and Protocols for Studying the Effects of Marcfortine A on Nematode Larval Stages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marcfortine A is an oxindole alkaloid metabolite isolated from Penicillium roqueforti. It shares a close structural relationship with paraherquamide A, a compound known for its anthelmintic properties.[1][2] The emergence of resistance to conventional anthelmintics necessitates the investigation of new chemical entities for nematode control.[1][2] this compound represents a potential candidate for such investigations. These application notes provide detailed protocols for evaluating the efficacy of this compound against various larval stages of nematodes, using the free-living nematode Caenorhabditis elegans and parasitic nematodes like Haemonchus contortus as models.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The primary mode of action for the paraherquamide class of compounds, including likely this compound, is the induction of flaccid paralysis in nematodes.[1] This is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs) located on the neuromuscular junctions of nematodes. Specifically, these compounds are antagonists of the B-subtype nAChR. By blocking these receptors, this compound prevents the influx of cations that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of nerve signal transmission prevents muscle contraction, leading to paralysis and eventual death of the nematode.

cluster_membrane Muscle Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Influx Na+/Ca2+ Influx nAChR->Influx Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds MarcfortineA This compound MarcfortineA->nAChR Blocks Depolarization Membrane Depolarization Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and antagonism by this compound.

Data Presentation: Efficacy of Paraherquamide A (A this compound Analogue)

Specific quantitative data for this compound on nematode larval stages is not widely available in the literature. However, data for the closely related and more potent analogue, paraherquamide A, can provide a valuable reference for designing initial dose-response experiments for this compound. It has been noted that this compound is active against C. elegans at high doses.

CompoundNematode SpeciesStageAssay TypeIC50 / pLD50Reference
Paraherquamide ACaenorhabditis elegansAdultThrashing AssaypLD50: 5.02
Paraherquamide ACaenorhabditis elegans (acr-16 mutant)AdultThrashing AssaypLC50: 5.61
Paraherquamide ACaenorhabditis elegansMixedMembrane BindingKd: 263 nM

Note: The provided values for paraherquamide A should be used as a starting point for determining the effective concentration range for this compound, which may be less potent.

Experimental Protocols

The following are generalized protocols that can be adapted for testing this compound against various nematode species. It is recommended to optimize these protocols for specific laboratory conditions and nematode species.

Protocol 1: Larval Motility Assay

Principle: This assay assesses the paralytic effect of this compound on the motility of third-stage (L3) nematode larvae. A reduction in motility is indicative of neuromuscular inhibition.

Materials and Reagents:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 or M9 buffer

  • 96-well microtiter plates

  • Levamisole (positive control)

  • Microscope (inverted or dissecting)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Larval Preparation:

    • Recover L3 larvae from fecal cultures using a Baermann apparatus.

    • Wash the larvae three times with sterile M9 buffer by centrifugation (e.g., 800 x g for 2 minutes) and removal of the supernatant.

    • Resuspend the final larval pellet in the assay medium (e.g., RPMI-1640) and determine the larval concentration.

    • Adjust the concentration to approximately 50-100 larvae per 50 µL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of 2-fold serial dilutions of this compound in the assay medium. The final DMSO concentration should not exceed 1%.

    • Prepare a positive control (e.g., Levamisole at a known effective concentration) and a negative control (assay medium with the same percentage of DMSO as the test wells).

  • Assay Setup:

    • Dispense 50 µL of the larval suspension into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions or control solutions to the corresponding wells.

  • Incubation:

    • Incubate the plate at an appropriate temperature for the nematode species (e.g., 37°C for H. contortus, 20-25°C for C. elegans) for 24, 48, and 72 hours.

  • Motility Scoring:

    • At each time point, visually assess larval motility under a microscope. Larvae are considered motile if they exhibit sinusoidal movement, either spontaneously or after gentle agitation.

    • Alternatively, automated tracking systems can be used for a more objective measurement.

    • Count the number of motile and non-motile larvae in each well.

Data Analysis:

  • Calculate the percentage of motility inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mean motile larvae in test well / mean motile larvae in negative control well))

  • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Larval Development Assay (LDA)

Principle: This assay evaluates the effect of this compound on the development of nematodes from eggs or L1 larvae to the L3 stage. Inhibition of development indicates interference with essential life cycle processes.

Materials and Reagents:

  • Nematode eggs (e.g., H. contortus)

  • This compound

  • DMSO

  • Nutrient agar or liquid medium

  • 96-well plates

  • Ivermectin or other known developmental inhibitor (positive control)

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Egg Preparation:

    • Extract nematode eggs from fresh fecal samples using a flotation method with a saturated salt or sugar solution.

    • Wash the collected eggs thoroughly with sterile water.

    • Adjust the egg concentration to approximately 50-80 eggs per 50 µL.

  • Compound and Plate Preparation:

    • Prepare serial dilutions of this compound in the chosen medium as described in the motility assay.

    • Dispense 50 µL of the egg suspension into each well of a 96-well plate containing 150 µL of medium with the appropriate concentration of this compound or controls.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 6-7 days to allow for hatching and development to the L3 stage.

  • Assessment:

    • After incubation, add a drop of Lugol's iodine to each well to stop development and kill the larvae.

    • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

Data Analysis:

  • Calculate the percentage of development inhibition to the L3 stage for each concentration.

  • Determine the LD50 (concentration required to inhibit 50% of eggs from developing to L3 larvae) by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Visualization

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis Larvae_Prep 1. Prepare Larval Suspension (L3) Plate_Setup 3. Dispense Larvae and Compounds into 96-well Plate Larvae_Prep->Plate_Setup Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Plate_Setup Incubation 4. Incubate at Appropriate Temperature Plate_Setup->Incubation Scoring 5. Score Larval Motility (24, 48, 72h) Incubation->Scoring Analysis 6. Calculate % Inhibition and Determine IC50 Scoring->Analysis

Caption: General workflow for the nematode larval motility assay.

References

Target Identification Strategies for Marcfortine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid produced by Penicillium roqueforti with established anthelmintic activity.[1][2] Despite its potential as a lead compound for the development of new antiparasitic drugs, its precise molecular mechanism of action remains to be fully elucidated. Identifying the specific cellular targets of this compound is a critical step in understanding its bioactivity and for the rational design of more potent and selective derivatives.[1] This document provides detailed application notes and experimental protocols for the target identification of this compound, employing a multi-pronged approach that combines chemical biology, proteomics, and computational methods.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its anthelmintic effect, particularly against gastrointestinal nematodes.[1][2] It is structurally related to paraherquamide (B22789) A, another natural product with similar activity, suggesting a potentially shared mechanism of action.[2] While potent, paraherquamide A has been shown to be a more effective nematocide in some assays.[2] The development of drug resistance to existing anthelmintics underscores the importance of elucidating the targets of novel compounds like this compound.[1]

Compound Organism Activity Notes
This compoundCaenorhabditis elegansAnthelmintic activityLess potent than paraherquamide in some assays.[1]
This compoundHaemonchus contortusHighly active in infected jirdsActive component identified from Penicillium roqueforti fermentation extract.[1]
Marcfortine BNot SpecifiedPotent anthelmintic activityA structurally related alkaloid.[3]

Target Identification Approaches

A combination of direct and indirect methods is recommended for a comprehensive target deconvolution strategy for this compound. These approaches include affinity-based proteomics and computational predictions.

Chemical Probe Synthesis

To utilize affinity-based methods, this compound needs to be chemically modified to incorporate a reactive group for immobilization (for affinity chromatography) or a photoreactive group and a reporter tag (for photo-affinity labeling). The synthesis of this compound analogs will be guided by the known total synthesis of the related compound, Marcfortine B.[3][4] The modification site should be chosen carefully to minimize disruption of the compound's bioactivity. Based on the structure of this compound, derivatization could potentially be explored at less sterically hindered positions that are predicted not to be essential for its pharmacophore.

Diagram: Proposed Chemical Probe Synthesis Strategy

G cluster_synthesis Chemical Probe Synthesis Marcfortine_A This compound Intermediate Key Synthetic Intermediate (based on Marcfortine B synthesis) Marcfortine_A->Intermediate Retrosynthesis Linker_Attach Attachment of Linker Arm Intermediate->Linker_Attach Affinity_Probe Affinity Probe (e.g., with terminal alkyne or azide) Linker_Attach->Affinity_Probe PAL_Probe Photo-Affinity Probe (with diazirine and biotin) Linker_Attach->PAL_Probe

Caption: A generalized workflow for the synthesis of this compound-based chemical probes.

Affinity Chromatography

This technique involves immobilizing a this compound analog onto a solid support to "fish" for its binding partners from a complex biological lysate.

  • Probe Immobilization:

    • Synthesize a this compound analog with a reactive handle (e.g., a terminal alkyne).

    • Covalently attach the analog to an azide-functionalized agarose (B213101) or magnetic bead support via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

    • Thoroughly wash the beads to remove unreacted compound.

    • Prepare a control matrix with no immobilized ligand to identify non-specific binders.

  • Preparation of Nematode Lysate:

    • Culture a relevant nematode species (e.g., C. elegans or H. contortus) and harvest the worms.

    • Homogenize the worms in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the clarified lysate (e.g., 1-5 mg of total protein) with the this compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution, perform a parallel incubation where the lysate is pre-incubated with an excess of free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling. Alternatively, for competitive elution, incubate the washed beads with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching.

Diagram: Affinity Chromatography Workflow

G cluster_workflow Affinity Chromatography Workflow start Start probe_prep Immobilize this compound Analog on Beads start->probe_prep lysate_prep Prepare Nematode Protein Lysate start->lysate_prep incubation Incubate Lysate with Beads probe_prep->incubation lysate_prep->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page protein_id Protein Identification (LC-MS/MS) sds_page->protein_id end End protein_id->end

Caption: Step-by-step workflow for identifying this compound binding proteins using affinity chromatography.

Photo-Affinity Labeling (PAL)

PAL utilizes a this compound analog equipped with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby molecules, allowing for the capture and identification of both high and low-affinity interactors in a more native environment.

  • Probe Synthesis:

    • Synthesize a this compound analog containing a diazirine moiety and a biotin (B1667282) tag. The placement of these groups should be guided by structure-activity relationship (SAR) data to minimize interference with binding.

  • Labeling in Live Cells or Lysate:

    • Treat live nematodes or nematode lysate with the PAL probe at various concentrations.

    • Include a control group treated with a vehicle (e.g., DMSO) and a competition group pre-treated with excess free this compound.

    • Incubate for a sufficient time to allow the probe to engage its target(s).

  • UV Cross-linking:

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for a predetermined time to activate the diazirine and induce covalent cross-linking.

  • Protein Extraction and Enrichment:

    • If using live cells, lyse them as described in the affinity chromatography protocol.

    • Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes.

    • Incubate for 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads thoroughly to remove non-biotinylated proteins.

    • Elute the captured proteins using a denaturing buffer.

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-biotin antibody to confirm successful labeling.

    • Identify the labeled proteins by LC-MS/MS as described previously.

Diagram: Photo-Affinity Labeling Workflow

G cluster_workflow Photo-Affinity Labeling Workflow start Start probe_treat Treat Live Nematodes or Lysate with PAL Probe start->probe_treat uv_crosslink UV Cross-linking probe_treat->uv_crosslink lysis_enrich Lysis and Enrichment of Biotinylated Proteins uv_crosslink->lysis_enrich wash_elute Wash and Elute Captured Proteins lysis_enrich->wash_elute protein_id Protein Identification (LC-MS/MS) wash_elute->protein_id end End protein_id->end

Caption: A schematic representation of the photo-affinity labeling protocol for this compound target identification.

Computational Target Prediction

In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound.

  • Ligand-Based Approaches:

    • Utilize the 2D and 3D structure of this compound to screen against databases of known bioactive compounds (e.g., ChEMBL, PubChem).

    • Identify compounds with high structural similarity to this compound and investigate their known protein targets.

    • Pharmacophore modeling can also be employed to identify essential chemical features for bioactivity and use these to screen for proteins with complementary binding sites.

  • Structure-Based Approaches (Reverse Docking):

    • Dock the 3D structure of this compound against a library of protein structures with known binding pockets (e.g., the Protein Data Bank).

    • Rank the potential protein targets based on their predicted binding affinity (docking score).

    • Prioritize targets that are known to be essential for nematode survival or are involved in pathways related to the observed phenotype (e.g., neuromuscular function).

  • Pathway Analysis:

    • Analyze the list of potential targets from experimental and computational methods using pathway analysis tools (e.g., KEGG, Reactome).

    • Identify enriched biological pathways that could explain the anthelmintic activity of this compound. This may reveal a common signaling pathway affected by the compound.

Diagram: Potential Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Marcfortine_A This compound Target_Protein Putative Target Protein (e.g., Ion Channel, Receptor) Marcfortine_A->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Downstream_Effector1->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Paralysis, Death) Downstream_Effector2->Cellular_Response

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Validation of Putative Targets

Once a list of candidate targets is generated, it is crucial to validate these findings using orthogonal approaches:

  • Recombinant Protein Binding Assays: Express and purify the candidate target proteins and confirm direct binding to this compound using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Enzymatic or Functional Assays: If the identified target is an enzyme or an ion channel, assess the effect of this compound on its activity in vitro.

  • Genetic Approaches: In model organisms like C. elegans, use RNA interference (RNAi) or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for the identified target.

Conclusion

The identification of the molecular targets of this compound is a key step towards understanding its anthelmintic properties and developing it into a next-generation therapeutic. The integrated approach outlined in these application notes, combining chemical probe synthesis, affinity-based proteomics, computational prediction, and rigorous validation, provides a robust framework for achieving this goal. Successful target deconvolution will not only illuminate the mechanism of action of this important natural product but also pave the way for the discovery of novel antiparasitic drugs.

References

Target Identification Strategies for Marcfortine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid produced by Penicillium roqueforti with established anthelmintic activity.[1][2] Despite its potential as a lead compound for the development of new antiparasitic drugs, its precise molecular mechanism of action remains to be fully elucidated. Identifying the specific cellular targets of this compound is a critical step in understanding its bioactivity and for the rational design of more potent and selective derivatives.[1] This document provides detailed application notes and experimental protocols for the target identification of this compound, employing a multi-pronged approach that combines chemical biology, proteomics, and computational methods.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its anthelmintic effect, particularly against gastrointestinal nematodes.[1][2] It is structurally related to paraherquamide (B22789) A, another natural product with similar activity, suggesting a potentially shared mechanism of action.[2] While potent, paraherquamide A has been shown to be a more effective nematocide in some assays.[2] The development of drug resistance to existing anthelmintics underscores the importance of elucidating the targets of novel compounds like this compound.[1]

Compound Organism Activity Notes
This compoundCaenorhabditis elegansAnthelmintic activityLess potent than paraherquamide in some assays.[1]
This compoundHaemonchus contortusHighly active in infected jirdsActive component identified from Penicillium roqueforti fermentation extract.[1]
Marcfortine BNot SpecifiedPotent anthelmintic activityA structurally related alkaloid.[3]

Target Identification Approaches

A combination of direct and indirect methods is recommended for a comprehensive target deconvolution strategy for this compound. These approaches include affinity-based proteomics and computational predictions.

Chemical Probe Synthesis

To utilize affinity-based methods, this compound needs to be chemically modified to incorporate a reactive group for immobilization (for affinity chromatography) or a photoreactive group and a reporter tag (for photo-affinity labeling). The synthesis of this compound analogs will be guided by the known total synthesis of the related compound, Marcfortine B.[3][4] The modification site should be chosen carefully to minimize disruption of the compound's bioactivity. Based on the structure of this compound, derivatization could potentially be explored at less sterically hindered positions that are predicted not to be essential for its pharmacophore.

Diagram: Proposed Chemical Probe Synthesis Strategy

G cluster_synthesis Chemical Probe Synthesis Marcfortine_A This compound Intermediate Key Synthetic Intermediate (based on Marcfortine B synthesis) Marcfortine_A->Intermediate Retrosynthesis Linker_Attach Attachment of Linker Arm Intermediate->Linker_Attach Affinity_Probe Affinity Probe (e.g., with terminal alkyne or azide) Linker_Attach->Affinity_Probe PAL_Probe Photo-Affinity Probe (with diazirine and biotin) Linker_Attach->PAL_Probe

Caption: A generalized workflow for the synthesis of this compound-based chemical probes.

Affinity Chromatography

This technique involves immobilizing a this compound analog onto a solid support to "fish" for its binding partners from a complex biological lysate.

  • Probe Immobilization:

    • Synthesize a this compound analog with a reactive handle (e.g., a terminal alkyne).

    • Covalently attach the analog to an azide-functionalized agarose (B213101) or magnetic bead support via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

    • Thoroughly wash the beads to remove unreacted compound.

    • Prepare a control matrix with no immobilized ligand to identify non-specific binders.

  • Preparation of Nematode Lysate:

    • Culture a relevant nematode species (e.g., C. elegans or H. contortus) and harvest the worms.

    • Homogenize the worms in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the clarified lysate (e.g., 1-5 mg of total protein) with the this compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution, perform a parallel incubation where the lysate is pre-incubated with an excess of free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling. Alternatively, for competitive elution, incubate the washed beads with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching.

Diagram: Affinity Chromatography Workflow

G cluster_workflow Affinity Chromatography Workflow start Start probe_prep Immobilize this compound Analog on Beads start->probe_prep lysate_prep Prepare Nematode Protein Lysate start->lysate_prep incubation Incubate Lysate with Beads probe_prep->incubation lysate_prep->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page protein_id Protein Identification (LC-MS/MS) sds_page->protein_id end End protein_id->end

Caption: Step-by-step workflow for identifying this compound binding proteins using affinity chromatography.

Photo-Affinity Labeling (PAL)

PAL utilizes a this compound analog equipped with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby molecules, allowing for the capture and identification of both high and low-affinity interactors in a more native environment.

  • Probe Synthesis:

    • Synthesize a this compound analog containing a diazirine moiety and a biotin (B1667282) tag. The placement of these groups should be guided by structure-activity relationship (SAR) data to minimize interference with binding.

  • Labeling in Live Cells or Lysate:

    • Treat live nematodes or nematode lysate with the PAL probe at various concentrations.

    • Include a control group treated with a vehicle (e.g., DMSO) and a competition group pre-treated with excess free this compound.

    • Incubate for a sufficient time to allow the probe to engage its target(s).

  • UV Cross-linking:

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for a predetermined time to activate the diazirine and induce covalent cross-linking.

  • Protein Extraction and Enrichment:

    • If using live cells, lyse them as described in the affinity chromatography protocol.

    • Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes.

    • Incubate for 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads thoroughly to remove non-biotinylated proteins.

    • Elute the captured proteins using a denaturing buffer.

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-biotin antibody to confirm successful labeling.

    • Identify the labeled proteins by LC-MS/MS as described previously.

Diagram: Photo-Affinity Labeling Workflow

G cluster_workflow Photo-Affinity Labeling Workflow start Start probe_treat Treat Live Nematodes or Lysate with PAL Probe start->probe_treat uv_crosslink UV Cross-linking probe_treat->uv_crosslink lysis_enrich Lysis and Enrichment of Biotinylated Proteins uv_crosslink->lysis_enrich wash_elute Wash and Elute Captured Proteins lysis_enrich->wash_elute protein_id Protein Identification (LC-MS/MS) wash_elute->protein_id end End protein_id->end

Caption: A schematic representation of the photo-affinity labeling protocol for this compound target identification.

Computational Target Prediction

In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound.

  • Ligand-Based Approaches:

    • Utilize the 2D and 3D structure of this compound to screen against databases of known bioactive compounds (e.g., ChEMBL, PubChem).

    • Identify compounds with high structural similarity to this compound and investigate their known protein targets.

    • Pharmacophore modeling can also be employed to identify essential chemical features for bioactivity and use these to screen for proteins with complementary binding sites.

  • Structure-Based Approaches (Reverse Docking):

    • Dock the 3D structure of this compound against a library of protein structures with known binding pockets (e.g., the Protein Data Bank).

    • Rank the potential protein targets based on their predicted binding affinity (docking score).

    • Prioritize targets that are known to be essential for nematode survival or are involved in pathways related to the observed phenotype (e.g., neuromuscular function).

  • Pathway Analysis:

    • Analyze the list of potential targets from experimental and computational methods using pathway analysis tools (e.g., KEGG, Reactome).

    • Identify enriched biological pathways that could explain the anthelmintic activity of this compound. This may reveal a common signaling pathway affected by the compound.

Diagram: Potential Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Marcfortine_A This compound Target_Protein Putative Target Protein (e.g., Ion Channel, Receptor) Marcfortine_A->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Downstream_Effector1->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Paralysis, Death) Downstream_Effector2->Cellular_Response

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Validation of Putative Targets

Once a list of candidate targets is generated, it is crucial to validate these findings using orthogonal approaches:

  • Recombinant Protein Binding Assays: Express and purify the candidate target proteins and confirm direct binding to this compound using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Enzymatic or Functional Assays: If the identified target is an enzyme or an ion channel, assess the effect of this compound on its activity in vitro.

  • Genetic Approaches: In model organisms like C. elegans, use RNA interference (RNAi) or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for the identified target.

Conclusion

The identification of the molecular targets of this compound is a key step towards understanding its anthelmintic properties and developing it into a next-generation therapeutic. The integrated approach outlined in these application notes, combining chemical probe synthesis, affinity-based proteomics, computational prediction, and rigorous validation, provides a robust framework for achieving this goal. Successful target deconvolution will not only illuminate the mechanism of action of this important natural product but also pave the way for the discovery of novel antiparasitic drugs.

References

Target Identification Strategies for Marcfortine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by Penicillium roqueforti with established anthelmintic activity.[1][2] Despite its potential as a lead compound for the development of new antiparasitic drugs, its precise molecular mechanism of action remains to be fully elucidated. Identifying the specific cellular targets of this compound is a critical step in understanding its bioactivity and for the rational design of more potent and selective derivatives.[1] This document provides detailed application notes and experimental protocols for the target identification of this compound, employing a multi-pronged approach that combines chemical biology, proteomics, and computational methods.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its anthelmintic effect, particularly against gastrointestinal nematodes.[1][2] It is structurally related to paraherquamide A, another natural product with similar activity, suggesting a potentially shared mechanism of action.[2] While potent, paraherquamide A has been shown to be a more effective nematocide in some assays.[2] The development of drug resistance to existing anthelmintics underscores the importance of elucidating the targets of novel compounds like this compound.[1]

Compound Organism Activity Notes
This compoundCaenorhabditis elegansAnthelmintic activityLess potent than paraherquamide in some assays.[1]
This compoundHaemonchus contortusHighly active in infected jirdsActive component identified from Penicillium roqueforti fermentation extract.[1]
Marcfortine BNot SpecifiedPotent anthelmintic activityA structurally related alkaloid.[3]

Target Identification Approaches

A combination of direct and indirect methods is recommended for a comprehensive target deconvolution strategy for this compound. These approaches include affinity-based proteomics and computational predictions.

Chemical Probe Synthesis

To utilize affinity-based methods, this compound needs to be chemically modified to incorporate a reactive group for immobilization (for affinity chromatography) or a photoreactive group and a reporter tag (for photo-affinity labeling). The synthesis of this compound analogs will be guided by the known total synthesis of the related compound, Marcfortine B.[3][4] The modification site should be chosen carefully to minimize disruption of the compound's bioactivity. Based on the structure of this compound, derivatization could potentially be explored at less sterically hindered positions that are predicted not to be essential for its pharmacophore.

Diagram: Proposed Chemical Probe Synthesis Strategy

G cluster_synthesis Chemical Probe Synthesis Marcfortine_A This compound Intermediate Key Synthetic Intermediate (based on Marcfortine B synthesis) Marcfortine_A->Intermediate Retrosynthesis Linker_Attach Attachment of Linker Arm Intermediate->Linker_Attach Affinity_Probe Affinity Probe (e.g., with terminal alkyne or azide) Linker_Attach->Affinity_Probe PAL_Probe Photo-Affinity Probe (with diazirine and biotin) Linker_Attach->PAL_Probe

Caption: A generalized workflow for the synthesis of this compound-based chemical probes.

Affinity Chromatography

This technique involves immobilizing a this compound analog onto a solid support to "fish" for its binding partners from a complex biological lysate.

  • Probe Immobilization:

    • Synthesize a this compound analog with a reactive handle (e.g., a terminal alkyne).

    • Covalently attach the analog to an azide-functionalized agarose or magnetic bead support via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

    • Thoroughly wash the beads to remove unreacted compound.

    • Prepare a control matrix with no immobilized ligand to identify non-specific binders.

  • Preparation of Nematode Lysate:

    • Culture a relevant nematode species (e.g., C. elegans or H. contortus) and harvest the worms.

    • Homogenize the worms in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the clarified lysate (e.g., 1-5 mg of total protein) with the this compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution, perform a parallel incubation where the lysate is pre-incubated with an excess of free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling. Alternatively, for competitive elution, incubate the washed beads with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching.

Diagram: Affinity Chromatography Workflow

G cluster_workflow Affinity Chromatography Workflow start Start probe_prep Immobilize this compound Analog on Beads start->probe_prep lysate_prep Prepare Nematode Protein Lysate start->lysate_prep incubation Incubate Lysate with Beads probe_prep->incubation lysate_prep->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page protein_id Protein Identification (LC-MS/MS) sds_page->protein_id end End protein_id->end

Caption: Step-by-step workflow for identifying this compound binding proteins using affinity chromatography.

Photo-Affinity Labeling (PAL)

PAL utilizes a this compound analog equipped with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby molecules, allowing for the capture and identification of both high and low-affinity interactors in a more native environment.

  • Probe Synthesis:

    • Synthesize a this compound analog containing a diazirine moiety and a biotin tag. The placement of these groups should be guided by structure-activity relationship (SAR) data to minimize interference with binding.

  • Labeling in Live Cells or Lysate:

    • Treat live nematodes or nematode lysate with the PAL probe at various concentrations.

    • Include a control group treated with a vehicle (e.g., DMSO) and a competition group pre-treated with excess free this compound.

    • Incubate for a sufficient time to allow the probe to engage its target(s).

  • UV Cross-linking:

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for a predetermined time to activate the diazirine and induce covalent cross-linking.

  • Protein Extraction and Enrichment:

    • If using live cells, lyse them as described in the affinity chromatography protocol.

    • Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes.

    • Incubate for 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads thoroughly to remove non-biotinylated proteins.

    • Elute the captured proteins using a denaturing buffer.

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-biotin antibody to confirm successful labeling.

    • Identify the labeled proteins by LC-MS/MS as described previously.

Diagram: Photo-Affinity Labeling Workflow

G cluster_workflow Photo-Affinity Labeling Workflow start Start probe_treat Treat Live Nematodes or Lysate with PAL Probe start->probe_treat uv_crosslink UV Cross-linking probe_treat->uv_crosslink lysis_enrich Lysis and Enrichment of Biotinylated Proteins uv_crosslink->lysis_enrich wash_elute Wash and Elute Captured Proteins lysis_enrich->wash_elute protein_id Protein Identification (LC-MS/MS) wash_elute->protein_id end End protein_id->end

Caption: A schematic representation of the photo-affinity labeling protocol for this compound target identification.

Computational Target Prediction

In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound.

  • Ligand-Based Approaches:

    • Utilize the 2D and 3D structure of this compound to screen against databases of known bioactive compounds (e.g., ChEMBL, PubChem).

    • Identify compounds with high structural similarity to this compound and investigate their known protein targets.

    • Pharmacophore modeling can also be employed to identify essential chemical features for bioactivity and use these to screen for proteins with complementary binding sites.

  • Structure-Based Approaches (Reverse Docking):

    • Dock the 3D structure of this compound against a library of protein structures with known binding pockets (e.g., the Protein Data Bank).

    • Rank the potential protein targets based on their predicted binding affinity (docking score).

    • Prioritize targets that are known to be essential for nematode survival or are involved in pathways related to the observed phenotype (e.g., neuromuscular function).

  • Pathway Analysis:

    • Analyze the list of potential targets from experimental and computational methods using pathway analysis tools (e.g., KEGG, Reactome).

    • Identify enriched biological pathways that could explain the anthelmintic activity of this compound. This may reveal a common signaling pathway affected by the compound.

Diagram: Potential Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Marcfortine_A This compound Target_Protein Putative Target Protein (e.g., Ion Channel, Receptor) Marcfortine_A->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Downstream_Effector1->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Paralysis, Death) Downstream_Effector2->Cellular_Response

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Validation of Putative Targets

Once a list of candidate targets is generated, it is crucial to validate these findings using orthogonal approaches:

  • Recombinant Protein Binding Assays: Express and purify the candidate target proteins and confirm direct binding to this compound using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Enzymatic or Functional Assays: If the identified target is an enzyme or an ion channel, assess the effect of this compound on its activity in vitro.

  • Genetic Approaches: In model organisms like C. elegans, use RNA interference (RNAi) or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for the identified target.

Conclusion

The identification of the molecular targets of this compound is a key step towards understanding its anthelmintic properties and developing it into a next-generation therapeutic. The integrated approach outlined in these application notes, combining chemical probe synthesis, affinity-based proteomics, computational prediction, and rigorous validation, provides a robust framework for achieving this goal. Successful target deconvolution will not only illuminate the mechanism of action of this important natural product but also pave the way for the discovery of novel antiparasitic drugs.

References

Application Notes and Protocols for Marcfortine A-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite originally isolated from Penicillium roqueforti.[1] It belongs to the prenylated indole (B1671886) alkaloid family, which is known for a wide range of biological activities, including insecticidal, antitumor, antibacterial, and anthelmintic properties.[1] this compound and its analogs, such as the paraherquamides, have demonstrated potent anthelmintic activity, making them promising lead compounds for the development of new drugs to combat parasitic worm infections in both humans and animals.[1][2][3]

Structurally, this compound possesses a unique dioxepinoindole ring system and a bicyclo[2.2.2]diazaoctane core, which are crucial for its biological activity. The development of derivatives from the this compound scaffold aims to improve its potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis and biological evaluation of this compound derivatives to accelerate their development as therapeutic agents.

Proposed Mechanism of Action

The exact molecular target of this compound and its analogs is not fully elucidated, but they are known to have a unique mechanism of action compared to existing classes of anthelmintics. It is hypothesized that they act on the neuromuscular system of parasites, leading to paralysis and death. The following diagram illustrates a generalized signaling pathway that could be involved.

G cluster_membrane Cell Membrane Receptor Parasite-Specific Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activation MarcfortineA This compound Derivative MarcfortineA->Receptor Binding IonChannel Ion Channel Modulation SignalTransduction->IonChannel Modulation Paralysis Worm Paralysis and Death IonChannel->Paralysis Leads to G MarcfortineA This compound Scaffold Synthesis Chemical Synthesis of Derivatives MarcfortineA->Synthesis Purification Purification and Characterization Synthesis->Purification Library Derivative Library Purification->Library AnthelminticAssay In Vitro Anthelmintic Assay Library->AnthelminticAssay CytotoxicityAssay In Vitro Cytotoxicity Assay Library->CytotoxicityAssay DataAnalysis Data Analysis (IC50, CC50, SI) AnthelminticAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Application Notes and Protocols for Marcfortine A-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite originally isolated from Penicillium roqueforti.[1] It belongs to the prenylated indole (B1671886) alkaloid family, which is known for a wide range of biological activities, including insecticidal, antitumor, antibacterial, and anthelmintic properties.[1] this compound and its analogs, such as the paraherquamides, have demonstrated potent anthelmintic activity, making them promising lead compounds for the development of new drugs to combat parasitic worm infections in both humans and animals.[1][2][3]

Structurally, this compound possesses a unique dioxepinoindole ring system and a bicyclo[2.2.2]diazaoctane core, which are crucial for its biological activity. The development of derivatives from the this compound scaffold aims to improve its potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis and biological evaluation of this compound derivatives to accelerate their development as therapeutic agents.

Proposed Mechanism of Action

The exact molecular target of this compound and its analogs is not fully elucidated, but they are known to have a unique mechanism of action compared to existing classes of anthelmintics. It is hypothesized that they act on the neuromuscular system of parasites, leading to paralysis and death. The following diagram illustrates a generalized signaling pathway that could be involved.

G cluster_membrane Cell Membrane Receptor Parasite-Specific Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activation MarcfortineA This compound Derivative MarcfortineA->Receptor Binding IonChannel Ion Channel Modulation SignalTransduction->IonChannel Modulation Paralysis Worm Paralysis and Death IonChannel->Paralysis Leads to G MarcfortineA This compound Scaffold Synthesis Chemical Synthesis of Derivatives MarcfortineA->Synthesis Purification Purification and Characterization Synthesis->Purification Library Derivative Library Purification->Library AnthelminticAssay In Vitro Anthelmintic Assay Library->AnthelminticAssay CytotoxicityAssay In Vitro Cytotoxicity Assay Library->CytotoxicityAssay DataAnalysis Data Analysis (IC50, CC50, SI) AnthelminticAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Application Notes and Protocols for Marcfortine A-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite originally isolated from Penicillium roqueforti.[1] It belongs to the prenylated indole alkaloid family, which is known for a wide range of biological activities, including insecticidal, antitumor, antibacterial, and anthelmintic properties.[1] this compound and its analogs, such as the paraherquamides, have demonstrated potent anthelmintic activity, making them promising lead compounds for the development of new drugs to combat parasitic worm infections in both humans and animals.[1][2][3]

Structurally, this compound possesses a unique dioxepinoindole ring system and a bicyclo[2.2.2]diazaoctane core, which are crucial for its biological activity. The development of derivatives from the this compound scaffold aims to improve its potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis and biological evaluation of this compound derivatives to accelerate their development as therapeutic agents.

Proposed Mechanism of Action

The exact molecular target of this compound and its analogs is not fully elucidated, but they are known to have a unique mechanism of action compared to existing classes of anthelmintics. It is hypothesized that they act on the neuromuscular system of parasites, leading to paralysis and death. The following diagram illustrates a generalized signaling pathway that could be involved.

G cluster_membrane Cell Membrane Receptor Parasite-Specific Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activation MarcfortineA This compound Derivative MarcfortineA->Receptor Binding IonChannel Ion Channel Modulation SignalTransduction->IonChannel Modulation Paralysis Worm Paralysis and Death IonChannel->Paralysis Leads to G MarcfortineA This compound Scaffold Synthesis Chemical Synthesis of Derivatives MarcfortineA->Synthesis Purification Purification and Characterization Synthesis->Purification Library Derivative Library Purification->Library AnthelminticAssay In Vitro Anthelmintic Assay Library->AnthelminticAssay CytotoxicityAssay In Vitro Cytotoxicity Assay Library->CytotoxicityAssay DataAnalysis Data Analysis (IC50, CC50, SI) AnthelminticAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium roqueforti for Marcfortine A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is an indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. It belongs to a class of compounds that have garnered interest for their potential biological activities. This document provides detailed application notes and protocols for the large-scale fermentation of P. roqueforti to produce this compound, along with methods for its extraction, purification, and quantification. While specific literature on the large-scale production of this compound is limited, the following protocols are based on established methods for the fermentation of P. roqueforti for other secondary metabolites and general principles of fungal fermentation and natural product purification.

Biosynthesis of this compound

This compound is a complex indole alkaloid derived from several primary metabolites. Its biosynthesis involves the precursors L-tryptophan, L-lysine, and methionine, as well as two isoprene (B109036) units derived from the mevalonate (B85504) pathway.[1] Understanding this biosynthetic origin is crucial for developing strategies to enhance production, such as precursor feeding during fermentation.

Upstream Processing: Fermentation Protocol

This section details the proposed methodology for the large-scale submerged fermentation of P. roqueforti for this compound production.

Inoculum Development
  • Strain Maintenance: Maintain a pure culture of a high-producing Penicillium roqueforti strain on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to ensure viability.

  • Spore Suspension Preparation:

    • Grow the P. roqueforti strain on PDA plates at 25°C for 7-10 days until confluent sporulation is observed.

    • Harvest the spores by flooding the plate with a sterile solution of 0.1% (v/v) Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Seed Culture Medium (see Table 1) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

Large-Scale Fermentation
  • Bioreactor Preparation: Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of Production Medium (see Table 1).

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5% (v/v) inoculum.

  • Fermentation Parameters:

    • Temperature: 25°C

    • pH: Maintain at 5.5 by automated addition of 1 M NaOH or 1 M HCl.

    • Agitation: 200-400 rpm.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Fermentation Time: 10-14 days.

Media Composition
Component Seed Culture Medium (g/L) Production Medium (g/L)
Glucose20.0-
Sucrose-150.0
Yeast Extract10.020.0
Peptone5.010.0
KH₂PO₄1.01.0
MgSO₄·7H₂O0.50.5
L-Tryptophan-1.0
L-Lysine-1.0
L-Methionine-0.5

Table 1: Proposed Media Compositions for Penicillium roqueforti Fermentation

Downstream Processing: Extraction and Purification Protocol

This section outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Biomass Separation and Extraction
  • Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation (5000 x g for 20 minutes) or filtration.

  • Mycelial Extraction:

    • The intracellular this compound can be extracted from the fungal biomass.

    • Homogenize the collected mycelia with methanol (B129727) (1:10 w/v) using a blender or bead beater.

    • Stir the mixture at room temperature for 4-6 hours.

    • Separate the methanolic extract from the cell debris by filtration or centrifugation.

    • Repeat the extraction process twice to ensure complete recovery.

  • Broth Extraction:

    • Adjust the pH of the culture supernatant to 8.0 with 2 M NaOH.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic phases.

Purification
  • Solvent Evaporation: Concentrate the combined methanolic and ethyl acetate extracts under reduced pressure using a rotary evaporator.

  • Crude Extract Fractionation:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (e.g., 100:0 to 90:10).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV visualization.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Purification: Concentrate the collected HPLC fraction to obtain purified this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Protocols

Quantification of this compound by HPLC

A validated HPLC method is essential for monitoring this compound production during fermentation and for final product quantification.

  • System: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Generate a standard curve using purified this compound of known concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis strain P. roqueforti Strain spore_prep Spore Suspension Preparation strain->spore_prep seed_culture Seed Culture (48-72h) spore_prep->seed_culture fermentation Large-Scale Fermentation (10-14 days) seed_culture->fermentation harvest Harvesting (Centrifugation/Filtration) fermentation->harvest extraction Extraction (Methanol/Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_marcfortine Pure this compound prep_hplc->pure_marcfortine hplc HPLC Quantification pure_marcfortine->hplc ms_nmr MS & NMR (Structure Confirmation) pure_marcfortine->ms_nmr biosynthetic_pathway tryptophan L-Tryptophan marcfortine_a This compound tryptophan->marcfortine_a lysine L-Lysine lysine->marcfortine_a methionine L-Methionine methionine->marcfortine_a mevalonate Mevalonate Pathway isoprene Isoprene Units mevalonate->isoprene isoprene->marcfortine_a signaling_pathway environmental_signals Environmental Signals (pH, Nitrogen, Carbon) global_regulators Global Regulators (e.g., PacC, AreA, CreA) environmental_signals->global_regulators cluster_specific_regulators Cluster-Specific Transcription Factors global_regulators->cluster_specific_regulators biosynthetic_genes This compound Biosynthetic Genes cluster_specific_regulators->biosynthetic_genes marcfortine_a_production This compound Production biosynthetic_genes->marcfortine_a_production

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium roqueforti for Marcfortine A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is an indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. It belongs to a class of compounds that have garnered interest for their potential biological activities. This document provides detailed application notes and protocols for the large-scale fermentation of P. roqueforti to produce this compound, along with methods for its extraction, purification, and quantification. While specific literature on the large-scale production of this compound is limited, the following protocols are based on established methods for the fermentation of P. roqueforti for other secondary metabolites and general principles of fungal fermentation and natural product purification.

Biosynthesis of this compound

This compound is a complex indole alkaloid derived from several primary metabolites. Its biosynthesis involves the precursors L-tryptophan, L-lysine, and methionine, as well as two isoprene (B109036) units derived from the mevalonate (B85504) pathway.[1] Understanding this biosynthetic origin is crucial for developing strategies to enhance production, such as precursor feeding during fermentation.

Upstream Processing: Fermentation Protocol

This section details the proposed methodology for the large-scale submerged fermentation of P. roqueforti for this compound production.

Inoculum Development
  • Strain Maintenance: Maintain a pure culture of a high-producing Penicillium roqueforti strain on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to ensure viability.

  • Spore Suspension Preparation:

    • Grow the P. roqueforti strain on PDA plates at 25°C for 7-10 days until confluent sporulation is observed.

    • Harvest the spores by flooding the plate with a sterile solution of 0.1% (v/v) Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Seed Culture Medium (see Table 1) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

Large-Scale Fermentation
  • Bioreactor Preparation: Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of Production Medium (see Table 1).

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5% (v/v) inoculum.

  • Fermentation Parameters:

    • Temperature: 25°C

    • pH: Maintain at 5.5 by automated addition of 1 M NaOH or 1 M HCl.

    • Agitation: 200-400 rpm.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Fermentation Time: 10-14 days.

Media Composition
Component Seed Culture Medium (g/L) Production Medium (g/L)
Glucose20.0-
Sucrose-150.0
Yeast Extract10.020.0
Peptone5.010.0
KH₂PO₄1.01.0
MgSO₄·7H₂O0.50.5
L-Tryptophan-1.0
L-Lysine-1.0
L-Methionine-0.5

Table 1: Proposed Media Compositions for Penicillium roqueforti Fermentation

Downstream Processing: Extraction and Purification Protocol

This section outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Biomass Separation and Extraction
  • Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation (5000 x g for 20 minutes) or filtration.

  • Mycelial Extraction:

    • The intracellular this compound can be extracted from the fungal biomass.

    • Homogenize the collected mycelia with methanol (B129727) (1:10 w/v) using a blender or bead beater.

    • Stir the mixture at room temperature for 4-6 hours.

    • Separate the methanolic extract from the cell debris by filtration or centrifugation.

    • Repeat the extraction process twice to ensure complete recovery.

  • Broth Extraction:

    • Adjust the pH of the culture supernatant to 8.0 with 2 M NaOH.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic phases.

Purification
  • Solvent Evaporation: Concentrate the combined methanolic and ethyl acetate extracts under reduced pressure using a rotary evaporator.

  • Crude Extract Fractionation:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (e.g., 100:0 to 90:10).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV visualization.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Purification: Concentrate the collected HPLC fraction to obtain purified this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Protocols

Quantification of this compound by HPLC

A validated HPLC method is essential for monitoring this compound production during fermentation and for final product quantification.

  • System: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Generate a standard curve using purified this compound of known concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis strain P. roqueforti Strain spore_prep Spore Suspension Preparation strain->spore_prep seed_culture Seed Culture (48-72h) spore_prep->seed_culture fermentation Large-Scale Fermentation (10-14 days) seed_culture->fermentation harvest Harvesting (Centrifugation/Filtration) fermentation->harvest extraction Extraction (Methanol/Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_marcfortine Pure this compound prep_hplc->pure_marcfortine hplc HPLC Quantification pure_marcfortine->hplc ms_nmr MS & NMR (Structure Confirmation) pure_marcfortine->ms_nmr biosynthetic_pathway tryptophan L-Tryptophan marcfortine_a This compound tryptophan->marcfortine_a lysine L-Lysine lysine->marcfortine_a methionine L-Methionine methionine->marcfortine_a mevalonate Mevalonate Pathway isoprene Isoprene Units mevalonate->isoprene isoprene->marcfortine_a signaling_pathway environmental_signals Environmental Signals (pH, Nitrogen, Carbon) global_regulators Global Regulators (e.g., PacC, AreA, CreA) environmental_signals->global_regulators cluster_specific_regulators Cluster-Specific Transcription Factors global_regulators->cluster_specific_regulators biosynthetic_genes This compound Biosynthetic Genes cluster_specific_regulators->biosynthetic_genes marcfortine_a_production This compound Production biosynthetic_genes->marcfortine_a_production

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium roqueforti for Marcfortine A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is an indole alkaloid produced by the fungus Penicillium roqueforti. It belongs to a class of compounds that have garnered interest for their potential biological activities. This document provides detailed application notes and protocols for the large-scale fermentation of P. roqueforti to produce this compound, along with methods for its extraction, purification, and quantification. While specific literature on the large-scale production of this compound is limited, the following protocols are based on established methods for the fermentation of P. roqueforti for other secondary metabolites and general principles of fungal fermentation and natural product purification.

Biosynthesis of this compound

This compound is a complex indole alkaloid derived from several primary metabolites. Its biosynthesis involves the precursors L-tryptophan, L-lysine, and methionine, as well as two isoprene units derived from the mevalonate pathway.[1] Understanding this biosynthetic origin is crucial for developing strategies to enhance production, such as precursor feeding during fermentation.

Upstream Processing: Fermentation Protocol

This section details the proposed methodology for the large-scale submerged fermentation of P. roqueforti for this compound production.

Inoculum Development
  • Strain Maintenance: Maintain a pure culture of a high-producing Penicillium roqueforti strain on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to ensure viability.

  • Spore Suspension Preparation:

    • Grow the P. roqueforti strain on PDA plates at 25°C for 7-10 days until confluent sporulation is observed.

    • Harvest the spores by flooding the plate with a sterile solution of 0.1% (v/v) Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Seed Culture Medium (see Table 1) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

Large-Scale Fermentation
  • Bioreactor Preparation: Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of Production Medium (see Table 1).

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5% (v/v) inoculum.

  • Fermentation Parameters:

    • Temperature: 25°C

    • pH: Maintain at 5.5 by automated addition of 1 M NaOH or 1 M HCl.

    • Agitation: 200-400 rpm.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Fermentation Time: 10-14 days.

Media Composition
Component Seed Culture Medium (g/L) Production Medium (g/L)
Glucose20.0-
Sucrose-150.0
Yeast Extract10.020.0
Peptone5.010.0
KH₂PO₄1.01.0
MgSO₄·7H₂O0.50.5
L-Tryptophan-1.0
L-Lysine-1.0
L-Methionine-0.5

Table 1: Proposed Media Compositions for Penicillium roqueforti Fermentation

Downstream Processing: Extraction and Purification Protocol

This section outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Biomass Separation and Extraction
  • Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation (5000 x g for 20 minutes) or filtration.

  • Mycelial Extraction:

    • The intracellular this compound can be extracted from the fungal biomass.

    • Homogenize the collected mycelia with methanol (1:10 w/v) using a blender or bead beater.

    • Stir the mixture at room temperature for 4-6 hours.

    • Separate the methanolic extract from the cell debris by filtration or centrifugation.

    • Repeat the extraction process twice to ensure complete recovery.

  • Broth Extraction:

    • Adjust the pH of the culture supernatant to 8.0 with 2 M NaOH.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the organic phases.

Purification
  • Solvent Evaporation: Concentrate the combined methanolic and ethyl acetate extracts under reduced pressure using a rotary evaporator.

  • Crude Extract Fractionation:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (e.g., 100:0 to 90:10).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV visualization.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Purification: Concentrate the collected HPLC fraction to obtain purified this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Protocols

Quantification of this compound by HPLC

A validated HPLC method is essential for monitoring this compound production during fermentation and for final product quantification.

  • System: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Generate a standard curve using purified this compound of known concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis strain P. roqueforti Strain spore_prep Spore Suspension Preparation strain->spore_prep seed_culture Seed Culture (48-72h) spore_prep->seed_culture fermentation Large-Scale Fermentation (10-14 days) seed_culture->fermentation harvest Harvesting (Centrifugation/Filtration) fermentation->harvest extraction Extraction (Methanol/Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_marcfortine Pure this compound prep_hplc->pure_marcfortine hplc HPLC Quantification pure_marcfortine->hplc ms_nmr MS & NMR (Structure Confirmation) pure_marcfortine->ms_nmr biosynthetic_pathway tryptophan L-Tryptophan marcfortine_a This compound tryptophan->marcfortine_a lysine L-Lysine lysine->marcfortine_a methionine L-Methionine methionine->marcfortine_a mevalonate Mevalonate Pathway isoprene Isoprene Units mevalonate->isoprene isoprene->marcfortine_a signaling_pathway environmental_signals Environmental Signals (pH, Nitrogen, Carbon) global_regulators Global Regulators (e.g., PacC, AreA, CreA) environmental_signals->global_regulators cluster_specific_regulators Cluster-Specific Transcription Factors global_regulators->cluster_specific_regulators biosynthetic_genes This compound Biosynthetic Genes cluster_specific_regulators->biosynthetic_genes marcfortine_a_production This compound Production biosynthetic_genes->marcfortine_a_production

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Marcfortine A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex indole (B1671886) alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Disclaimer: As of our latest literature review, a formal total synthesis of this compound has not been reported. The information provided herein is based on the challenges encountered and strategies employed in the successful total syntheses of the closely related analogues, Marcfortine B and C, as well as general knowledge in complex alkaloid synthesis. The guidance provided should be adapted and applied with careful consideration of the specific substitution pattern of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the Marcfortine core structure?

The primary challenges in synthesizing the Marcfortine core lie in the stereocontrolled construction of two key structural motifs: the highly strained bicyclo[2.2.2]diazaoctane core and the congested spiro-oxindole moiety. Additionally, the installation of the reverse prenyl group and the final elaborations of the macrocyclic structure present significant hurdles.

Q2: Which key reactions are typically employed to construct the bicyclo[2.2.2]diazaoctane core?

Several strategies have been successfully applied, primarily in the synthesis of Marcfortine B and C and related alkaloids. These include:

  • Intramolecular Diels-Alder Reaction: A biomimetic approach that has been effectively used in the synthesis of Marcfortine C.[1]

  • Radical Cyclization: A powerful method for forming the challenging bridged bicyclic system, as demonstrated in the total synthesis of Marcfortine B.[2][3]

  • Intramolecular Michael Addition: Often used in tandem with other cyclization methods to construct the piperidinone ring within the bicyclic core.

Q3: What are the common methods for the stereoselective synthesis of the spiro-oxindole fragment?

The construction of the spiro-oxindole is a critical step that demands precise stereochemical control. Common approaches include:

  • Palladium-Catalyzed Trimethylenemethane (TMM) [3+2] Cycloaddition: This method was a key feature in the Trost synthesis of Marcfortine B, allowing for the efficient construction of the spirocyclic cyclopentane (B165970) ring.[2][3]

  • Oxidative Rearrangement of Indole Derivatives: As seen in the synthesis of Marcfortine C, an oxaziridine-mediated oxidation followed by a pinacol-type rearrangement can effectively generate the spiro-oxindole.

  • Asymmetric Catalysis: Various enantioselective methods have been developed for the synthesis of spiro-oxindoles, which could be adapted for the Marcfortine system.

II. Troubleshooting Guides

Construction of the Bicyclo[2.2.2]diazaoctane Core

This section provides troubleshooting for the key cyclization reactions used to form the bicyclic core of the Marcfortine alkaloids.

The intramolecular Diels-Alder (IMDA) reaction of an in situ-generated azadiene is a powerful biomimetic strategy for the synthesis of the bicyclo[2.2.2]diazaoctane core, as demonstrated in the synthesis of Marcfortine C.

Problem: Low yield or no formation of the desired cycloadduct.

Potential Cause Troubleshooting Suggestion
Inefficient in-situ generation of the azadiene precursor.Ensure anhydrous conditions and high-purity reagents for the preceding steps. The use of different activating agents for the hydroxyl group in the precursor can be explored.
Unfavorable equilibrium for the azadiene formation.The reaction can be sensitive to temperature. Optimization of the reaction temperature is crucial. In the synthesis of Marcfortine C, the reaction was performed at 40 °C.
Decomposition of the starting material or product.The reaction time should be carefully monitored to avoid decomposition. Purification of the product should be carried out promptly after the reaction is complete.
Incorrect diastereoselectivity.The diastereoselectivity of the IMDA reaction can be influenced by the solvent and temperature. A screening of different solvents may be beneficial. In the synthesis of Marcfortine C, a 2.4:1 mixture of diastereomers was obtained.

Experimental Protocol: Biomimetic Intramolecular Diels-Alder Cycloaddition (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the enamide precursor in anhydrous CH₂Cl₂ at 0 °C is added tributylphosphine (B147548) followed by diethyl azodicarboxylate (DEAD). The reaction mixture is allowed to warm to room temperature and then heated to 40 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]diazaoctane cycloadducts.

Logical Workflow for Troubleshooting the Intramolecular Diels-Alder Reaction

IMDA_Troubleshooting start Low Yield of Cycloadduct check_precursor Verify Precursor Purity and Azadiene Formation start->check_precursor optimize_temp Optimize Reaction Temperature check_precursor->optimize_temp If precursor is pure optimize_time Optimize Reaction Time optimize_temp->optimize_time If temperature optimization is insufficient solvent_screen Screen Solvents for Diastereoselectivity optimize_time->solvent_screen If yield is still low success Improved Yield and Selectivity solvent_screen->success

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

A radical cyclization approach was successfully employed in the total synthesis of Marcfortine B to construct the bicyclo[2.2.2]diazaoctane core. This method can be challenging due to competing side reactions.

Problem: Formation of undesired side products or low yield of the desired bicyclic product.

Potential Cause Troubleshooting Suggestion
Premature quenching of the radical intermediate.The concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., tributyltin hydride) is critical. In the Trost synthesis of Marcfortine B, a superstoichiometric amount of AIBN and a catalytic amount of tributyltin hydride were used to favor the desired cyclization pathway.
Competing intermolecular reactions.The reaction should be run at high dilution to favor the intramolecular cyclization.
Formation of elimination products.As observed in the synthesis of Marcfortine B, the radical intermediate can be trapped by the initiator, leading to an elimination product. This "unusual" pathway was productively harnessed in the synthesis. Careful analysis of all products is necessary to understand the reaction pathway.
Stereochemical control.The stereochemical outcome of the radical cyclization can be influenced by the substrate and the reaction conditions. The use of chiral auxiliaries or catalysts may be necessary to achieve the desired stereoisomer.

Experimental Protocol: Radical Cyclization for Bicyclo[2.2.2]diazaoctane Formation (Adapted from Trost's Synthesis of Marcfortine B)

A solution of the xanthate precursor in degassed toluene (B28343) is heated to reflux. A solution of AIBN (in superstoichiometric amounts) and tributyltin hydride (catalytic amount) in toluene is added slowly via syringe pump over several hours. The reaction is monitored by TLC. After the addition is complete, the mixture is refluxed for an additional period. The solvent is then removed, and the crude product is purified by flash chromatography.

Signaling Pathway for the Radical Cyclization in Marcfortine B Synthesis

Radical_Cyclization Xanthate Xanthate Precursor Radical_Gen Radical Generation (AIBN, Bu3SnH) Xanthate->Radical_Gen Initial_Radical Initial Radical Radical_Gen->Initial_Radical Cyclization Intramolecular Cyclization Initial_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical H_Abstraction H-atom Abstraction (Desired Pathway) Cyclized_Radical->H_Abstraction Trapping Trapping by AIBN (Observed Pathway) Cyclized_Radical->Trapping Bicyclic_Product Saturated Bicyclic Product H_Abstraction->Bicyclic_Product Elimination_Product Unsaturated Bicyclic Product (Marcfortine B precursor) Trapping->Elimination_Product

Caption: Competing pathways in the radical cyclization for the bicyclo[2.2.2]diazaoctane core.

Construction of the Spiro-oxindole Moiety

The stereoselective formation of the spiro-oxindole is a cornerstone of the Marcfortine synthesis.

This approach, utilized in the synthesis of Marcfortine B, provides a rapid entry to the spirocyclic core.

Problem: Low yield or poor diastereoselectivity in the cycloaddition.

Quantitative Data from Trost's Synthesis of Marcfortine B
Reaction Palladium-catalyzed [3+2] cycloaddition
Yield Excellent
Diastereomeric Ratio 1:1 mixture
Potential Cause Troubleshooting Suggestion
Catalyst deactivation.The choice of palladium source and ligand is crucial. In the Trost synthesis, palladium acetate (B1210297) and triisopropyl phosphite (B83602) were used. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere.
Poor reactivity of the TMM precursor or the acceptor.The electronic nature of the acceptor is important. Electron-withdrawing groups on the oxindole (B195798) can enhance reactivity.
Low diastereoselectivity.The reaction may proceed through a stepwise mechanism, leading to a mixture of diastereomers. While challenging to control, screening of ligands and solvents may influence the diastereomeric ratio. In the original synthesis, the diastereomers were carried through to the next step.

Experimental Protocol: Pd-Catalyzed [3+2] Cycloaddition (Adapted from Trost's Synthesis of Marcfortine B)

To a solution of the TMM precursor and the oxindole acceptor in toluene are added palladium acetate and triisopropyl phosphite. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the spirocyclic product.

This biomimetic approach was key in the synthesis of Marcfortine C.

Problem: Incomplete reaction, formation of side products, or poor stereoselectivity.

Quantitative Data from Williams' Synthesis of Marcfortine C
Reaction Oxaziridine-mediated oxidation/pinacol rearrangement
Yield Not explicitly stated for the final product, but the precursor amine was obtained in 89% yield.
Stereoselectivity The reaction is described as stereoselective.
Potential Cause Troubleshooting Suggestion
Incompatibility of the oxidant with other functional groups.The choice of oxidant is critical. In the synthesis of Marcfortine C, a specific oxaziridine (B8769555) was used. Other oxidizing agents might lead to undesired side reactions, especially with sensitive functional groups like tertiary amines.
Poor stereocontrol in the rearrangement.The stereochemical outcome of the pinacol-type rearrangement is dependent on the conformation of the intermediate. The use of Lewis acids or variation of the solvent may influence the stereoselectivity.
Incomplete reaction.The reaction time can be long (18 hours in the reported synthesis). Ensure sufficient reaction time and monitor the progress carefully.

Experimental Protocol: Oxidative Rearrangement to Spiro-oxindole (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the indole precursor in CH₂Cl₂ at room temperature is added pyridinium (B92312) p-toluenesulfonate (PPTS). After stirring, the oxaziridine reagent is added, and the reaction mixture is stirred for an extended period (e.g., 18 hours). The reaction is then quenched, and the product is extracted and purified by chromatography.

Experimental Workflow for Spiro-oxindole Formation via Oxidative Rearrangement

Oxidative_Rearrangement_Workflow Start Indole Precursor Add_PPTS Add PPTS in CH2Cl2 Start->Add_PPTS Add_Oxaziridine Add Oxaziridine Add_PPTS->Add_Oxaziridine Stir Stir at RT for 18h Add_Oxaziridine->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Chromatographic Purification Extract->Purify Product Spiro-oxindole Product Purify->Product

Caption: Step-by-step workflow for the oxidative rearrangement to form the spiro-oxindole.

References

Technical Support Center: Total Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Marcfortine A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex indole (B1671886) alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Disclaimer: As of our latest literature review, a formal total synthesis of this compound has not been reported. The information provided herein is based on the challenges encountered and strategies employed in the successful total syntheses of the closely related analogues, Marcfortine B and C, as well as general knowledge in complex alkaloid synthesis. The guidance provided should be adapted and applied with careful consideration of the specific substitution pattern of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the Marcfortine core structure?

The primary challenges in synthesizing the Marcfortine core lie in the stereocontrolled construction of two key structural motifs: the highly strained bicyclo[2.2.2]diazaoctane core and the congested spiro-oxindole moiety. Additionally, the installation of the reverse prenyl group and the final elaborations of the macrocyclic structure present significant hurdles.

Q2: Which key reactions are typically employed to construct the bicyclo[2.2.2]diazaoctane core?

Several strategies have been successfully applied, primarily in the synthesis of Marcfortine B and C and related alkaloids. These include:

  • Intramolecular Diels-Alder Reaction: A biomimetic approach that has been effectively used in the synthesis of Marcfortine C.[1]

  • Radical Cyclization: A powerful method for forming the challenging bridged bicyclic system, as demonstrated in the total synthesis of Marcfortine B.[2][3]

  • Intramolecular Michael Addition: Often used in tandem with other cyclization methods to construct the piperidinone ring within the bicyclic core.

Q3: What are the common methods for the stereoselective synthesis of the spiro-oxindole fragment?

The construction of the spiro-oxindole is a critical step that demands precise stereochemical control. Common approaches include:

  • Palladium-Catalyzed Trimethylenemethane (TMM) [3+2] Cycloaddition: This method was a key feature in the Trost synthesis of Marcfortine B, allowing for the efficient construction of the spirocyclic cyclopentane (B165970) ring.[2][3]

  • Oxidative Rearrangement of Indole Derivatives: As seen in the synthesis of Marcfortine C, an oxaziridine-mediated oxidation followed by a pinacol-type rearrangement can effectively generate the spiro-oxindole.

  • Asymmetric Catalysis: Various enantioselective methods have been developed for the synthesis of spiro-oxindoles, which could be adapted for the Marcfortine system.

II. Troubleshooting Guides

Construction of the Bicyclo[2.2.2]diazaoctane Core

This section provides troubleshooting for the key cyclization reactions used to form the bicyclic core of the Marcfortine alkaloids.

The intramolecular Diels-Alder (IMDA) reaction of an in situ-generated azadiene is a powerful biomimetic strategy for the synthesis of the bicyclo[2.2.2]diazaoctane core, as demonstrated in the synthesis of Marcfortine C.

Problem: Low yield or no formation of the desired cycloadduct.

Potential Cause Troubleshooting Suggestion
Inefficient in-situ generation of the azadiene precursor.Ensure anhydrous conditions and high-purity reagents for the preceding steps. The use of different activating agents for the hydroxyl group in the precursor can be explored.
Unfavorable equilibrium for the azadiene formation.The reaction can be sensitive to temperature. Optimization of the reaction temperature is crucial. In the synthesis of Marcfortine C, the reaction was performed at 40 °C.
Decomposition of the starting material or product.The reaction time should be carefully monitored to avoid decomposition. Purification of the product should be carried out promptly after the reaction is complete.
Incorrect diastereoselectivity.The diastereoselectivity of the IMDA reaction can be influenced by the solvent and temperature. A screening of different solvents may be beneficial. In the synthesis of Marcfortine C, a 2.4:1 mixture of diastereomers was obtained.

Experimental Protocol: Biomimetic Intramolecular Diels-Alder Cycloaddition (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the enamide precursor in anhydrous CH₂Cl₂ at 0 °C is added tributylphosphine (B147548) followed by diethyl azodicarboxylate (DEAD). The reaction mixture is allowed to warm to room temperature and then heated to 40 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]diazaoctane cycloadducts.

Logical Workflow for Troubleshooting the Intramolecular Diels-Alder Reaction

IMDA_Troubleshooting start Low Yield of Cycloadduct check_precursor Verify Precursor Purity and Azadiene Formation start->check_precursor optimize_temp Optimize Reaction Temperature check_precursor->optimize_temp If precursor is pure optimize_time Optimize Reaction Time optimize_temp->optimize_time If temperature optimization is insufficient solvent_screen Screen Solvents for Diastereoselectivity optimize_time->solvent_screen If yield is still low success Improved Yield and Selectivity solvent_screen->success

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

A radical cyclization approach was successfully employed in the total synthesis of Marcfortine B to construct the bicyclo[2.2.2]diazaoctane core. This method can be challenging due to competing side reactions.

Problem: Formation of undesired side products or low yield of the desired bicyclic product.

Potential Cause Troubleshooting Suggestion
Premature quenching of the radical intermediate.The concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., tributyltin hydride) is critical. In the Trost synthesis of Marcfortine B, a superstoichiometric amount of AIBN and a catalytic amount of tributyltin hydride were used to favor the desired cyclization pathway.
Competing intermolecular reactions.The reaction should be run at high dilution to favor the intramolecular cyclization.
Formation of elimination products.As observed in the synthesis of Marcfortine B, the radical intermediate can be trapped by the initiator, leading to an elimination product. This "unusual" pathway was productively harnessed in the synthesis. Careful analysis of all products is necessary to understand the reaction pathway.
Stereochemical control.The stereochemical outcome of the radical cyclization can be influenced by the substrate and the reaction conditions. The use of chiral auxiliaries or catalysts may be necessary to achieve the desired stereoisomer.

Experimental Protocol: Radical Cyclization for Bicyclo[2.2.2]diazaoctane Formation (Adapted from Trost's Synthesis of Marcfortine B)

A solution of the xanthate precursor in degassed toluene (B28343) is heated to reflux. A solution of AIBN (in superstoichiometric amounts) and tributyltin hydride (catalytic amount) in toluene is added slowly via syringe pump over several hours. The reaction is monitored by TLC. After the addition is complete, the mixture is refluxed for an additional period. The solvent is then removed, and the crude product is purified by flash chromatography.

Signaling Pathway for the Radical Cyclization in Marcfortine B Synthesis

Radical_Cyclization Xanthate Xanthate Precursor Radical_Gen Radical Generation (AIBN, Bu3SnH) Xanthate->Radical_Gen Initial_Radical Initial Radical Radical_Gen->Initial_Radical Cyclization Intramolecular Cyclization Initial_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical H_Abstraction H-atom Abstraction (Desired Pathway) Cyclized_Radical->H_Abstraction Trapping Trapping by AIBN (Observed Pathway) Cyclized_Radical->Trapping Bicyclic_Product Saturated Bicyclic Product H_Abstraction->Bicyclic_Product Elimination_Product Unsaturated Bicyclic Product (Marcfortine B precursor) Trapping->Elimination_Product

Caption: Competing pathways in the radical cyclization for the bicyclo[2.2.2]diazaoctane core.

Construction of the Spiro-oxindole Moiety

The stereoselective formation of the spiro-oxindole is a cornerstone of the Marcfortine synthesis.

This approach, utilized in the synthesis of Marcfortine B, provides a rapid entry to the spirocyclic core.

Problem: Low yield or poor diastereoselectivity in the cycloaddition.

Quantitative Data from Trost's Synthesis of Marcfortine B
Reaction Palladium-catalyzed [3+2] cycloaddition
Yield Excellent
Diastereomeric Ratio 1:1 mixture
Potential Cause Troubleshooting Suggestion
Catalyst deactivation.The choice of palladium source and ligand is crucial. In the Trost synthesis, palladium acetate (B1210297) and triisopropyl phosphite (B83602) were used. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere.
Poor reactivity of the TMM precursor or the acceptor.The electronic nature of the acceptor is important. Electron-withdrawing groups on the oxindole (B195798) can enhance reactivity.
Low diastereoselectivity.The reaction may proceed through a stepwise mechanism, leading to a mixture of diastereomers. While challenging to control, screening of ligands and solvents may influence the diastereomeric ratio. In the original synthesis, the diastereomers were carried through to the next step.

Experimental Protocol: Pd-Catalyzed [3+2] Cycloaddition (Adapted from Trost's Synthesis of Marcfortine B)

To a solution of the TMM precursor and the oxindole acceptor in toluene are added palladium acetate and triisopropyl phosphite. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the spirocyclic product.

This biomimetic approach was key in the synthesis of Marcfortine C.

Problem: Incomplete reaction, formation of side products, or poor stereoselectivity.

Quantitative Data from Williams' Synthesis of Marcfortine C
Reaction Oxaziridine-mediated oxidation/pinacol rearrangement
Yield Not explicitly stated for the final product, but the precursor amine was obtained in 89% yield.
Stereoselectivity The reaction is described as stereoselective.
Potential Cause Troubleshooting Suggestion
Incompatibility of the oxidant with other functional groups.The choice of oxidant is critical. In the synthesis of Marcfortine C, a specific oxaziridine (B8769555) was used. Other oxidizing agents might lead to undesired side reactions, especially with sensitive functional groups like tertiary amines.
Poor stereocontrol in the rearrangement.The stereochemical outcome of the pinacol-type rearrangement is dependent on the conformation of the intermediate. The use of Lewis acids or variation of the solvent may influence the stereoselectivity.
Incomplete reaction.The reaction time can be long (18 hours in the reported synthesis). Ensure sufficient reaction time and monitor the progress carefully.

Experimental Protocol: Oxidative Rearrangement to Spiro-oxindole (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the indole precursor in CH₂Cl₂ at room temperature is added pyridinium (B92312) p-toluenesulfonate (PPTS). After stirring, the oxaziridine reagent is added, and the reaction mixture is stirred for an extended period (e.g., 18 hours). The reaction is then quenched, and the product is extracted and purified by chromatography.

Experimental Workflow for Spiro-oxindole Formation via Oxidative Rearrangement

Oxidative_Rearrangement_Workflow Start Indole Precursor Add_PPTS Add PPTS in CH2Cl2 Start->Add_PPTS Add_Oxaziridine Add Oxaziridine Add_PPTS->Add_Oxaziridine Stir Stir at RT for 18h Add_Oxaziridine->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Chromatographic Purification Extract->Purify Product Spiro-oxindole Product Purify->Product

Caption: Step-by-step workflow for the oxidative rearrangement to form the spiro-oxindole.

References

Technical Support Center: Total Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Marcfortine A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex indole alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Disclaimer: As of our latest literature review, a formal total synthesis of this compound has not been reported. The information provided herein is based on the challenges encountered and strategies employed in the successful total syntheses of the closely related analogues, Marcfortine B and C, as well as general knowledge in complex alkaloid synthesis. The guidance provided should be adapted and applied with careful consideration of the specific substitution pattern of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the Marcfortine core structure?

The primary challenges in synthesizing the Marcfortine core lie in the stereocontrolled construction of two key structural motifs: the highly strained bicyclo[2.2.2]diazaoctane core and the congested spiro-oxindole moiety. Additionally, the installation of the reverse prenyl group and the final elaborations of the macrocyclic structure present significant hurdles.

Q2: Which key reactions are typically employed to construct the bicyclo[2.2.2]diazaoctane core?

Several strategies have been successfully applied, primarily in the synthesis of Marcfortine B and C and related alkaloids. These include:

  • Intramolecular Diels-Alder Reaction: A biomimetic approach that has been effectively used in the synthesis of Marcfortine C.[1]

  • Radical Cyclization: A powerful method for forming the challenging bridged bicyclic system, as demonstrated in the total synthesis of Marcfortine B.[2][3]

  • Intramolecular Michael Addition: Often used in tandem with other cyclization methods to construct the piperidinone ring within the bicyclic core.

Q3: What are the common methods for the stereoselective synthesis of the spiro-oxindole fragment?

The construction of the spiro-oxindole is a critical step that demands precise stereochemical control. Common approaches include:

  • Palladium-Catalyzed Trimethylenemethane (TMM) [3+2] Cycloaddition: This method was a key feature in the Trost synthesis of Marcfortine B, allowing for the efficient construction of the spirocyclic cyclopentane ring.[2][3]

  • Oxidative Rearrangement of Indole Derivatives: As seen in the synthesis of Marcfortine C, an oxaziridine-mediated oxidation followed by a pinacol-type rearrangement can effectively generate the spiro-oxindole.

  • Asymmetric Catalysis: Various enantioselective methods have been developed for the synthesis of spiro-oxindoles, which could be adapted for the Marcfortine system.

II. Troubleshooting Guides

Construction of the Bicyclo[2.2.2]diazaoctane Core

This section provides troubleshooting for the key cyclization reactions used to form the bicyclic core of the Marcfortine alkaloids.

The intramolecular Diels-Alder (IMDA) reaction of an in situ-generated azadiene is a powerful biomimetic strategy for the synthesis of the bicyclo[2.2.2]diazaoctane core, as demonstrated in the synthesis of Marcfortine C.

Problem: Low yield or no formation of the desired cycloadduct.

Potential Cause Troubleshooting Suggestion
Inefficient in-situ generation of the azadiene precursor.Ensure anhydrous conditions and high-purity reagents for the preceding steps. The use of different activating agents for the hydroxyl group in the precursor can be explored.
Unfavorable equilibrium for the azadiene formation.The reaction can be sensitive to temperature. Optimization of the reaction temperature is crucial. In the synthesis of Marcfortine C, the reaction was performed at 40 °C.
Decomposition of the starting material or product.The reaction time should be carefully monitored to avoid decomposition. Purification of the product should be carried out promptly after the reaction is complete.
Incorrect diastereoselectivity.The diastereoselectivity of the IMDA reaction can be influenced by the solvent and temperature. A screening of different solvents may be beneficial. In the synthesis of Marcfortine C, a 2.4:1 mixture of diastereomers was obtained.

Experimental Protocol: Biomimetic Intramolecular Diels-Alder Cycloaddition (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the enamide precursor in anhydrous CH₂Cl₂ at 0 °C is added tributylphosphine followed by diethyl azodicarboxylate (DEAD). The reaction mixture is allowed to warm to room temperature and then heated to 40 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]diazaoctane cycloadducts.

Logical Workflow for Troubleshooting the Intramolecular Diels-Alder Reaction

IMDA_Troubleshooting start Low Yield of Cycloadduct check_precursor Verify Precursor Purity and Azadiene Formation start->check_precursor optimize_temp Optimize Reaction Temperature check_precursor->optimize_temp If precursor is pure optimize_time Optimize Reaction Time optimize_temp->optimize_time If temperature optimization is insufficient solvent_screen Screen Solvents for Diastereoselectivity optimize_time->solvent_screen If yield is still low success Improved Yield and Selectivity solvent_screen->success

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

A radical cyclization approach was successfully employed in the total synthesis of Marcfortine B to construct the bicyclo[2.2.2]diazaoctane core. This method can be challenging due to competing side reactions.

Problem: Formation of undesired side products or low yield of the desired bicyclic product.

Potential Cause Troubleshooting Suggestion
Premature quenching of the radical intermediate.The concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., tributyltin hydride) is critical. In the Trost synthesis of Marcfortine B, a superstoichiometric amount of AIBN and a catalytic amount of tributyltin hydride were used to favor the desired cyclization pathway.
Competing intermolecular reactions.The reaction should be run at high dilution to favor the intramolecular cyclization.
Formation of elimination products.As observed in the synthesis of Marcfortine B, the radical intermediate can be trapped by the initiator, leading to an elimination product. This "unusual" pathway was productively harnessed in the synthesis. Careful analysis of all products is necessary to understand the reaction pathway.
Stereochemical control.The stereochemical outcome of the radical cyclization can be influenced by the substrate and the reaction conditions. The use of chiral auxiliaries or catalysts may be necessary to achieve the desired stereoisomer.

Experimental Protocol: Radical Cyclization for Bicyclo[2.2.2]diazaoctane Formation (Adapted from Trost's Synthesis of Marcfortine B)

A solution of the xanthate precursor in degassed toluene is heated to reflux. A solution of AIBN (in superstoichiometric amounts) and tributyltin hydride (catalytic amount) in toluene is added slowly via syringe pump over several hours. The reaction is monitored by TLC. After the addition is complete, the mixture is refluxed for an additional period. The solvent is then removed, and the crude product is purified by flash chromatography.

Signaling Pathway for the Radical Cyclization in Marcfortine B Synthesis

Radical_Cyclization Xanthate Xanthate Precursor Radical_Gen Radical Generation (AIBN, Bu3SnH) Xanthate->Radical_Gen Initial_Radical Initial Radical Radical_Gen->Initial_Radical Cyclization Intramolecular Cyclization Initial_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical H_Abstraction H-atom Abstraction (Desired Pathway) Cyclized_Radical->H_Abstraction Trapping Trapping by AIBN (Observed Pathway) Cyclized_Radical->Trapping Bicyclic_Product Saturated Bicyclic Product H_Abstraction->Bicyclic_Product Elimination_Product Unsaturated Bicyclic Product (Marcfortine B precursor) Trapping->Elimination_Product

Caption: Competing pathways in the radical cyclization for the bicyclo[2.2.2]diazaoctane core.

Construction of the Spiro-oxindole Moiety

The stereoselective formation of the spiro-oxindole is a cornerstone of the Marcfortine synthesis.

This approach, utilized in the synthesis of Marcfortine B, provides a rapid entry to the spirocyclic core.

Problem: Low yield or poor diastereoselectivity in the cycloaddition.

Quantitative Data from Trost's Synthesis of Marcfortine B
Reaction Palladium-catalyzed [3+2] cycloaddition
Yield Excellent
Diastereomeric Ratio 1:1 mixture
Potential Cause Troubleshooting Suggestion
Catalyst deactivation.The choice of palladium source and ligand is crucial. In the Trost synthesis, palladium acetate and triisopropyl phosphite were used. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere.
Poor reactivity of the TMM precursor or the acceptor.The electronic nature of the acceptor is important. Electron-withdrawing groups on the oxindole can enhance reactivity.
Low diastereoselectivity.The reaction may proceed through a stepwise mechanism, leading to a mixture of diastereomers. While challenging to control, screening of ligands and solvents may influence the diastereomeric ratio. In the original synthesis, the diastereomers were carried through to the next step.

Experimental Protocol: Pd-Catalyzed [3+2] Cycloaddition (Adapted from Trost's Synthesis of Marcfortine B)

To a solution of the TMM precursor and the oxindole acceptor in toluene are added palladium acetate and triisopropyl phosphite. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the spirocyclic product.

This biomimetic approach was key in the synthesis of Marcfortine C.

Problem: Incomplete reaction, formation of side products, or poor stereoselectivity.

Quantitative Data from Williams' Synthesis of Marcfortine C
Reaction Oxaziridine-mediated oxidation/pinacol rearrangement
Yield Not explicitly stated for the final product, but the precursor amine was obtained in 89% yield.
Stereoselectivity The reaction is described as stereoselective.
Potential Cause Troubleshooting Suggestion
Incompatibility of the oxidant with other functional groups.The choice of oxidant is critical. In the synthesis of Marcfortine C, a specific oxaziridine was used. Other oxidizing agents might lead to undesired side reactions, especially with sensitive functional groups like tertiary amines.
Poor stereocontrol in the rearrangement.The stereochemical outcome of the pinacol-type rearrangement is dependent on the conformation of the intermediate. The use of Lewis acids or variation of the solvent may influence the stereoselectivity.
Incomplete reaction.The reaction time can be long (18 hours in the reported synthesis). Ensure sufficient reaction time and monitor the progress carefully.

Experimental Protocol: Oxidative Rearrangement to Spiro-oxindole (Adapted from Williams' Synthesis of Marcfortine C)

To a solution of the indole precursor in CH₂Cl₂ at room temperature is added pyridinium p-toluenesulfonate (PPTS). After stirring, the oxaziridine reagent is added, and the reaction mixture is stirred for an extended period (e.g., 18 hours). The reaction is then quenched, and the product is extracted and purified by chromatography.

Experimental Workflow for Spiro-oxindole Formation via Oxidative Rearrangement

Oxidative_Rearrangement_Workflow Start Indole Precursor Add_PPTS Add PPTS in CH2Cl2 Start->Add_PPTS Add_Oxaziridine Add Oxaziridine Add_PPTS->Add_Oxaziridine Stir Stir at RT for 18h Add_Oxaziridine->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Chromatographic Purification Extract->Purify Product Spiro-oxindole Product Purify->Product

Caption: Step-by-step workflow for the oxidative rearrangement to form the spiro-oxindole.

References

Technical Support Center: Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Marcfortine A synthesis. Given the structural complexity and synthetic challenges, this guide also draws upon established methodologies for the synthesis of closely related paraherquamide (B22789) and other marcfortine analogues.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its analogues, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Intramolecular [4+2] Cycloaddition for Bicyclo[2.2.2]diazaoctane Core Formation

  • Question: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I optimize this step?

  • Answer: The intramolecular Diels-Alder cycloaddition is a critical step and its success is highly dependent on several factors. Here are some common issues and optimization strategies:

    • Substrate Conformation: The precursor may not readily adopt the required conformation for the cycloaddition. The flexibility of the tether connecting the diene and dienophile is crucial. Modifying the protecting groups or the tether length can sometimes favor the desired reactive conformation.

    • Thermal vs. Lewis Acid Catalysis: If you are running the reaction under thermal conditions, consider screening a variety of Lewis acids. Lewis acid catalysis can lower the activation energy and improve the endo/exo selectivity of the reaction. Common Lewis acids to screen include BF₃·OEt₂, SnCl₄, and ZnCl₂.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying polarities, from non-polar solvents like toluene (B28343) and xylene to more polar aprotic solvents like acetonitrile (B52724) and DMF.

    • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures can sometimes lead to decomposition or side reactions. A systematic study of temperature and reaction time is recommended. For thermally driven reactions, ensure the temperature is high enough to overcome the activation barrier but not so high as to cause degradation.

    • Diene/Dienophile Reactivity: Ensure the electronic nature of your diene and dienophile are well-matched for the desired cycloaddition. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate normal-electron-demand Diels-Alder reactions.

Issue 2: Difficulty in the Formation of the Spiro-Oxindole Moiety

  • Question: I am struggling with the oxidative rearrangement to form the spiro-oxindole core. The reaction is either not proceeding to completion or is giving multiple byproducts. What can I do?

  • Answer: The formation of the spiro-oxindole is a delicate transformation. Here are some troubleshooting tips:

    • Oxidizing Agent: The choice of oxidizing agent is critical. Common reagents for this transformation include Davis oxaziridines and m-CPBA. The reactivity and selectivity can be highly substrate-dependent. It is advisable to screen a panel of oxidizing agents.

    • Protecting Groups: The protecting groups on the indole (B1671886) nitrogen and other functional groups can influence the outcome of the oxidation. Some protecting groups may be labile under the reaction conditions or may sterically hinder the approach of the oxidant. Consider using alternative protecting groups that are stable to the oxidation conditions.

    • Reaction Conditions: This rearrangement can be sensitive to temperature and pH. Running the reaction at low temperatures (e.g., -78 °C) can often improve selectivity and minimize byproduct formation. The presence of acid or base can also influence the reaction; therefore, buffering the reaction mixture might be beneficial.

    • Substrate Purity: Ensure the starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for the total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is a lengthy and challenging process. Based on the reported synthesis of its analogues, such as Marcfortine C, the overall yield can be in the low single digits (e.g., around 3-4%).[1] Each step will have its own yield, and the cumulative loss of material over a long synthetic sequence results in a low overall yield. Focusing on optimizing each individual step is crucial for maximizing the final output.

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, several reagents used in the synthesis of this compound and its analogues are hazardous. For example, organometallic reagents such as DIBAL-H are pyrophoric and must be handled under an inert atmosphere. Oxidizing agents like m-CPBA can be explosive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Q3: How can I improve the diastereoselectivity of the key cyclization steps?

A3: Achieving high diastereoselectivity is a major challenge. Here are some strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries can effectively control the stereochemical outcome of key reactions.

  • Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the formation of new stereocenters.

  • Catalyst Control: Employing chiral catalysts, such as chiral Lewis acids, can induce high levels of asymmetry in cycloaddition reactions.

  • Reaction Parameter Optimization: Temperature, solvent, and the nature of the reagents can all influence diastereoselectivity. A systematic optimization of these parameters is often necessary.

Key Experimental Data

The following tables summarize reported yields for key transformations in the synthesis of Marcfortine analogues, which can serve as a benchmark for the synthesis of this compound.

Table 1: Yields for Bicyclo[2.2.2]diazaoctane Core Formation via Intramolecular Diels-Alder Reaction

PrecursorReaction ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
Azadiene derived from enamidePBu₃, DEAD, CH₂Cl₂1:125-45[1]
Azadiene from diketopiperazineRefluxing xylene with NaHN/A77[2]

Table 2: Yields for Spiro-Oxindole Formation

SubstrateOxidizing AgentReaction ConditionsYield (%)Reference
Indole precursorOxaziridine (B8769555)PPTS, CH₂Cl₂77[1]
Indole-ketoneOxidative spirooxidationN/AN/A[3]

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Marcfortine analogues. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Intramolecular Azadiene Diels-Alder Cycloaddition for Marcfortine C Synthesis

To a solution of the enamide precursor in CH₂Cl₂ at 40 °C is added tributylphosphine (B147548) (PBu₃) and diethyl azodicarboxylate (DEAD). The reaction mixture is stirred at this temperature for the specified time while being monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the syn- and anti-cycloadducts. Note: This reaction generates the putative azadiene in situ, which then undergoes the cycloaddition.

Protocol 2: Stereoselective Oxaziridine-Mediated Oxidation/Pinacol Rearrangement for Marcfortine C Synthesis

To a solution of the amine precursor in CH₂Cl₂ at room temperature is added pyridinium (B92312) para-toluenesulfonate (PPTS). After stirring for 15 minutes, the reaction mixture is treated with an excess of an oxaziridine reagent. The reaction is monitored by TLC. Upon completion, the reaction is worked up and the crude product is purified by column chromatography to afford Marcfortine C as a single diastereomer. Note: The protonation of the tertiary amine with PPTS is crucial to prevent its oxidation by the oxaziridine.

Visualizations

Diagram 1: General Synthetic Workflow for Marcfortine Alkaloids

G A Starting Materials (e.g., 6-hydroxyindole) B Diketopiperazine Formation A->B C Azadiene Precursor Synthesis B->C D Intramolecular Diels-Alder Cycloaddition C->D E Bicyclo[2.2.2]diazaoctane Core D->E F Selective Reduction E->F G Oxidative Rearrangement F->G H Spiro-oxindole Formation G->H I Final Modifications H->I J This compound I->J

Caption: A generalized workflow for the synthesis of Marcfortine alkaloids.

Diagram 2: Logical Relationship in Troubleshooting Low Yields

G cluster_0 Troubleshooting Process A Low Yield in Key Step B Identify Problematic Reaction (e.g., Cycloaddition) A->B C Analyze Reaction Parameters B->C D Optimize Conditions C->D E Improved Yield D->E

References

Technical Support Center: Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Marcfortine A synthesis. Given the structural complexity and synthetic challenges, this guide also draws upon established methodologies for the synthesis of closely related paraherquamide (B22789) and other marcfortine analogues.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its analogues, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Intramolecular [4+2] Cycloaddition for Bicyclo[2.2.2]diazaoctane Core Formation

  • Question: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I optimize this step?

  • Answer: The intramolecular Diels-Alder cycloaddition is a critical step and its success is highly dependent on several factors. Here are some common issues and optimization strategies:

    • Substrate Conformation: The precursor may not readily adopt the required conformation for the cycloaddition. The flexibility of the tether connecting the diene and dienophile is crucial. Modifying the protecting groups or the tether length can sometimes favor the desired reactive conformation.

    • Thermal vs. Lewis Acid Catalysis: If you are running the reaction under thermal conditions, consider screening a variety of Lewis acids. Lewis acid catalysis can lower the activation energy and improve the endo/exo selectivity of the reaction. Common Lewis acids to screen include BF₃·OEt₂, SnCl₄, and ZnCl₂.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying polarities, from non-polar solvents like toluene (B28343) and xylene to more polar aprotic solvents like acetonitrile (B52724) and DMF.

    • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures can sometimes lead to decomposition or side reactions. A systematic study of temperature and reaction time is recommended. For thermally driven reactions, ensure the temperature is high enough to overcome the activation barrier but not so high as to cause degradation.

    • Diene/Dienophile Reactivity: Ensure the electronic nature of your diene and dienophile are well-matched for the desired cycloaddition. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate normal-electron-demand Diels-Alder reactions.

Issue 2: Difficulty in the Formation of the Spiro-Oxindole Moiety

  • Question: I am struggling with the oxidative rearrangement to form the spiro-oxindole core. The reaction is either not proceeding to completion or is giving multiple byproducts. What can I do?

  • Answer: The formation of the spiro-oxindole is a delicate transformation. Here are some troubleshooting tips:

    • Oxidizing Agent: The choice of oxidizing agent is critical. Common reagents for this transformation include Davis oxaziridines and m-CPBA. The reactivity and selectivity can be highly substrate-dependent. It is advisable to screen a panel of oxidizing agents.

    • Protecting Groups: The protecting groups on the indole (B1671886) nitrogen and other functional groups can influence the outcome of the oxidation. Some protecting groups may be labile under the reaction conditions or may sterically hinder the approach of the oxidant. Consider using alternative protecting groups that are stable to the oxidation conditions.

    • Reaction Conditions: This rearrangement can be sensitive to temperature and pH. Running the reaction at low temperatures (e.g., -78 °C) can often improve selectivity and minimize byproduct formation. The presence of acid or base can also influence the reaction; therefore, buffering the reaction mixture might be beneficial.

    • Substrate Purity: Ensure the starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for the total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is a lengthy and challenging process. Based on the reported synthesis of its analogues, such as Marcfortine C, the overall yield can be in the low single digits (e.g., around 3-4%).[1] Each step will have its own yield, and the cumulative loss of material over a long synthetic sequence results in a low overall yield. Focusing on optimizing each individual step is crucial for maximizing the final output.

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, several reagents used in the synthesis of this compound and its analogues are hazardous. For example, organometallic reagents such as DIBAL-H are pyrophoric and must be handled under an inert atmosphere. Oxidizing agents like m-CPBA can be explosive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Q3: How can I improve the diastereoselectivity of the key cyclization steps?

A3: Achieving high diastereoselectivity is a major challenge. Here are some strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries can effectively control the stereochemical outcome of key reactions.

  • Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the formation of new stereocenters.

  • Catalyst Control: Employing chiral catalysts, such as chiral Lewis acids, can induce high levels of asymmetry in cycloaddition reactions.

  • Reaction Parameter Optimization: Temperature, solvent, and the nature of the reagents can all influence diastereoselectivity. A systematic optimization of these parameters is often necessary.

Key Experimental Data

The following tables summarize reported yields for key transformations in the synthesis of Marcfortine analogues, which can serve as a benchmark for the synthesis of this compound.

Table 1: Yields for Bicyclo[2.2.2]diazaoctane Core Formation via Intramolecular Diels-Alder Reaction

PrecursorReaction ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
Azadiene derived from enamidePBu₃, DEAD, CH₂Cl₂1:125-45[1]
Azadiene from diketopiperazineRefluxing xylene with NaHN/A77[2]

Table 2: Yields for Spiro-Oxindole Formation

SubstrateOxidizing AgentReaction ConditionsYield (%)Reference
Indole precursorOxaziridine (B8769555)PPTS, CH₂Cl₂77[1]
Indole-ketoneOxidative spirooxidationN/AN/A[3]

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Marcfortine analogues. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Intramolecular Azadiene Diels-Alder Cycloaddition for Marcfortine C Synthesis

To a solution of the enamide precursor in CH₂Cl₂ at 40 °C is added tributylphosphine (B147548) (PBu₃) and diethyl azodicarboxylate (DEAD). The reaction mixture is stirred at this temperature for the specified time while being monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the syn- and anti-cycloadducts. Note: This reaction generates the putative azadiene in situ, which then undergoes the cycloaddition.

Protocol 2: Stereoselective Oxaziridine-Mediated Oxidation/Pinacol Rearrangement for Marcfortine C Synthesis

To a solution of the amine precursor in CH₂Cl₂ at room temperature is added pyridinium (B92312) para-toluenesulfonate (PPTS). After stirring for 15 minutes, the reaction mixture is treated with an excess of an oxaziridine reagent. The reaction is monitored by TLC. Upon completion, the reaction is worked up and the crude product is purified by column chromatography to afford Marcfortine C as a single diastereomer. Note: The protonation of the tertiary amine with PPTS is crucial to prevent its oxidation by the oxaziridine.

Visualizations

Diagram 1: General Synthetic Workflow for Marcfortine Alkaloids

G A Starting Materials (e.g., 6-hydroxyindole) B Diketopiperazine Formation A->B C Azadiene Precursor Synthesis B->C D Intramolecular Diels-Alder Cycloaddition C->D E Bicyclo[2.2.2]diazaoctane Core D->E F Selective Reduction E->F G Oxidative Rearrangement F->G H Spiro-oxindole Formation G->H I Final Modifications H->I J This compound I->J

Caption: A generalized workflow for the synthesis of Marcfortine alkaloids.

Diagram 2: Logical Relationship in Troubleshooting Low Yields

G cluster_0 Troubleshooting Process A Low Yield in Key Step B Identify Problematic Reaction (e.g., Cycloaddition) A->B C Analyze Reaction Parameters B->C D Optimize Conditions C->D E Improved Yield D->E

References

Technical Support Center: Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Marcfortine A synthesis. Given the structural complexity and synthetic challenges, this guide also draws upon established methodologies for the synthesis of closely related paraherquamide and other marcfortine analogues.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its analogues, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Intramolecular [4+2] Cycloaddition for Bicyclo[2.2.2]diazaoctane Core Formation

  • Question: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I optimize this step?

  • Answer: The intramolecular Diels-Alder cycloaddition is a critical step and its success is highly dependent on several factors. Here are some common issues and optimization strategies:

    • Substrate Conformation: The precursor may not readily adopt the required conformation for the cycloaddition. The flexibility of the tether connecting the diene and dienophile is crucial. Modifying the protecting groups or the tether length can sometimes favor the desired reactive conformation.

    • Thermal vs. Lewis Acid Catalysis: If you are running the reaction under thermal conditions, consider screening a variety of Lewis acids. Lewis acid catalysis can lower the activation energy and improve the endo/exo selectivity of the reaction. Common Lewis acids to screen include BF₃·OEt₂, SnCl₄, and ZnCl₂.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying polarities, from non-polar solvents like toluene and xylene to more polar aprotic solvents like acetonitrile and DMF.

    • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures can sometimes lead to decomposition or side reactions. A systematic study of temperature and reaction time is recommended. For thermally driven reactions, ensure the temperature is high enough to overcome the activation barrier but not so high as to cause degradation.

    • Diene/Dienophile Reactivity: Ensure the electronic nature of your diene and dienophile are well-matched for the desired cycloaddition. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate normal-electron-demand Diels-Alder reactions.

Issue 2: Difficulty in the Formation of the Spiro-Oxindole Moiety

  • Question: I am struggling with the oxidative rearrangement to form the spiro-oxindole core. The reaction is either not proceeding to completion or is giving multiple byproducts. What can I do?

  • Answer: The formation of the spiro-oxindole is a delicate transformation. Here are some troubleshooting tips:

    • Oxidizing Agent: The choice of oxidizing agent is critical. Common reagents for this transformation include Davis oxaziridines and m-CPBA. The reactivity and selectivity can be highly substrate-dependent. It is advisable to screen a panel of oxidizing agents.

    • Protecting Groups: The protecting groups on the indole nitrogen and other functional groups can influence the outcome of the oxidation. Some protecting groups may be labile under the reaction conditions or may sterically hinder the approach of the oxidant. Consider using alternative protecting groups that are stable to the oxidation conditions.

    • Reaction Conditions: This rearrangement can be sensitive to temperature and pH. Running the reaction at low temperatures (e.g., -78 °C) can often improve selectivity and minimize byproduct formation. The presence of acid or base can also influence the reaction; therefore, buffering the reaction mixture might be beneficial.

    • Substrate Purity: Ensure the starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for the total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is a lengthy and challenging process. Based on the reported synthesis of its analogues, such as Marcfortine C, the overall yield can be in the low single digits (e.g., around 3-4%).[1] Each step will have its own yield, and the cumulative loss of material over a long synthetic sequence results in a low overall yield. Focusing on optimizing each individual step is crucial for maximizing the final output.

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, several reagents used in the synthesis of this compound and its analogues are hazardous. For example, organometallic reagents such as DIBAL-H are pyrophoric and must be handled under an inert atmosphere. Oxidizing agents like m-CPBA can be explosive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Q3: How can I improve the diastereoselectivity of the key cyclization steps?

A3: Achieving high diastereoselectivity is a major challenge. Here are some strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries can effectively control the stereochemical outcome of key reactions.

  • Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the formation of new stereocenters.

  • Catalyst Control: Employing chiral catalysts, such as chiral Lewis acids, can induce high levels of asymmetry in cycloaddition reactions.

  • Reaction Parameter Optimization: Temperature, solvent, and the nature of the reagents can all influence diastereoselectivity. A systematic optimization of these parameters is often necessary.

Key Experimental Data

The following tables summarize reported yields for key transformations in the synthesis of Marcfortine analogues, which can serve as a benchmark for the synthesis of this compound.

Table 1: Yields for Bicyclo[2.2.2]diazaoctane Core Formation via Intramolecular Diels-Alder Reaction

PrecursorReaction ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
Azadiene derived from enamidePBu₃, DEAD, CH₂Cl₂1:125-45[1]
Azadiene from diketopiperazineRefluxing xylene with NaHN/A77[2]

Table 2: Yields for Spiro-Oxindole Formation

SubstrateOxidizing AgentReaction ConditionsYield (%)Reference
Indole precursorOxaziridinePPTS, CH₂Cl₂77[1]
Indole-ketoneOxidative spirooxidationN/AN/A[3]

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Marcfortine analogues. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Intramolecular Azadiene Diels-Alder Cycloaddition for Marcfortine C Synthesis

To a solution of the enamide precursor in CH₂Cl₂ at 40 °C is added tributylphosphine (PBu₃) and diethyl azodicarboxylate (DEAD). The reaction mixture is stirred at this temperature for the specified time while being monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the syn- and anti-cycloadducts. Note: This reaction generates the putative azadiene in situ, which then undergoes the cycloaddition.

Protocol 2: Stereoselective Oxaziridine-Mediated Oxidation/Pinacol Rearrangement for Marcfortine C Synthesis

To a solution of the amine precursor in CH₂Cl₂ at room temperature is added pyridinium para-toluenesulfonate (PPTS). After stirring for 15 minutes, the reaction mixture is treated with an excess of an oxaziridine reagent. The reaction is monitored by TLC. Upon completion, the reaction is worked up and the crude product is purified by column chromatography to afford Marcfortine C as a single diastereomer. Note: The protonation of the tertiary amine with PPTS is crucial to prevent its oxidation by the oxaziridine.

Visualizations

Diagram 1: General Synthetic Workflow for Marcfortine Alkaloids

G A Starting Materials (e.g., 6-hydroxyindole) B Diketopiperazine Formation A->B C Azadiene Precursor Synthesis B->C D Intramolecular Diels-Alder Cycloaddition C->D E Bicyclo[2.2.2]diazaoctane Core D->E F Selective Reduction E->F G Oxidative Rearrangement F->G H Spiro-oxindole Formation G->H I Final Modifications H->I J This compound I->J

Caption: A generalized workflow for the synthesis of Marcfortine alkaloids.

Diagram 2: Logical Relationship in Troubleshooting Low Yields

G cluster_0 Troubleshooting Process A Low Yield in Key Step B Identify Problematic Reaction (e.g., Cycloaddition) A->B C Analyze Reaction Parameters B->C D Optimize Conditions C->D E Improved Yield D->E

References

Overcoming stereoselectivity issues in Marcfortine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Marcfortine alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stereoselectivity challenges encountered during the synthesis of Marcfortine A and related compounds. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions for your experiments.

Troubleshooting Guides & FAQs

Topic: Overcoming Stereoselectivity Issues in this compound Synthesis

Here, we address specific challenges in achieving the desired stereochemistry during the synthesis of this compound's core structure, drawing insights from the successful total syntheses of Marcfortine B and C.

Intramolecular Diels-Alder (IMDA) Reaction for Bicyclo[2.2.2]diazaoctane Core Construction

Inspired by the biomimetic synthesis of Marcfortine C.[1][2]

Q1: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

A1: Achieving high stereoselectivity in the intramolecular Diels-Alder (IMDA) reaction is crucial for establishing the correct relative stereochemistry of the Marcfortine core. The desired syn-relative stereochemistry at the C11-C20 ring fusion in Marcfortine C is favored due to an intrinsic facial bias in the spiro-6 IMDA reaction of the proposed azadiene intermediate.[1] However, several factors can influence the diastereoselectivity.

Troubleshooting Steps:

  • Temperature Control: Thermal IMDA reactions are common, and temperature can significantly impact selectivity. Lowering the reaction temperature may enhance the kinetic preference for the desired diastereomer by favoring the more ordered transition state. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the tether connecting the diene and dienophile, thereby affecting the facial selectivity of the cycloaddition. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity by coordinating to the dienophile, lowering the LUMO energy, and locking the dienophile in a specific conformation. Common Lewis acids for Diels-Alder reactions include BF₃·OEt₂, AlCl₃, and ZnCl₂. Careful screening of the Lewis acid and its stoichiometry is recommended.

ParameterCondition 1Condition 2Condition 3
Reaction Type ThermalThermalLewis Acid Catalyzed
Temperature High (e.g., reflux)Low (e.g., 0 °C to RT)Low (e.g., -78 °C to RT)
Solvent TolueneDichloromethaneDichloromethane
Additive NoneNoneBF₃·OEt₂ (0.1-1.0 eq.)
Expected Outcome Potentially lower selectivityPotentially higher selectivityPotentially highest selectivity and rate

Q2: Can you provide a detailed experimental protocol for the key intramolecular Diels-Alder cycloaddition precursor synthesis and the subsequent cyclization as reported in the synthesis of Marcfortine C?

A2: The synthesis of Marcfortine C involves the generation of an azadiene intermediate which then undergoes the IMDA reaction. Below is a representative protocol based on the work of Williams and coworkers.[1][2]

Experimental Protocol: Synthesis of the IMDA Precursor and Cyclization

Step 1: Synthesis of the Enamide Precursor (e.g., compound 17 in the synthesis of Marcfortine C) This step typically involves the coupling of a suitable pipecolic acid derivative with a tryptophan-derived component.

  • Materials: Appropriate protected pipecolic acid and tryptophan derivatives, coupling agents (e.g., HATU, HOBt), tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid component in DMF.

    • Add the amine component, HATU, HOBt, and DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Azadiene Formation and Intramolecular Diels-Alder Reaction The enamide is converted to a lactim ether, which then tautomerizes to the reactive azadiene that undergoes the cycloaddition.

  • Materials: Enamide precursor, Meerwein's salt (e.g., (CH₃)₃OBF₄), a non-nucleophilic base (e.g., proton sponge), and an anhydrous, non-polar solvent (e.g., toluene).

  • Procedure:

    • Dissolve the enamide in anhydrous toluene.

    • Add Meerwein's salt and stir at room temperature until the lactim ether formation is complete (monitor by TLC).

    • Add the base to facilitate tautomerization to the azadiene.

    • Heat the reaction mixture (e.g., to 80-110 °C) to induce the intramolecular Diels-Alder reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify the cycloadduct by column chromatography.

IMDA_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start Pipecolic Acid & Tryptophan Derivatives coupling Amide Coupling (HATU, DIPEA) start->coupling enamide Enamide Precursor coupling->enamide lactim_ether Lactim Ether Formation (Meerwein's Salt) enamide->lactim_ether azadiene Azadiene Tautomerization (Base) lactim_ether->azadiene imda Intramolecular Diels-Alder (Heat) azadiene->imda product Bicyclo[2.2.2]diazaoctane Core imda->product

Stereoselective Oxaziridine-Mediated Oxidation and Pinacol (B44631) Rearrangement

A key step in the final stages of the Marcfortine C synthesis.

Q3: The stereoselectivity of my oxaziridine-mediated oxidation/pinacol rearrangement is low, leading to a mixture of spiro-oxindole diastereomers. How can I control the stereochemical outcome of this transformation?

A3: This late-stage transformation is critical for installing the spiro-oxindole moiety with the correct stereochemistry. The stereochemical outcome is dictated by the facial selectivity of the initial epoxidation of the indole (B1671886) nucleus, followed by a stereospecific 1,2-aryl migration.

Troubleshooting Steps:

  • Directing Groups: The stereochemistry of the epoxidation is often directed by steric hindrance. The epoxidizing agent (formed from the oxaziridine) will attack the less hindered face of the 2,3-disubstituted indole. Ensure that the substrate conformation favors the approach from the desired face.

  • Protonation: In the synthesis of Marcfortine C, protonation of a nearby amine with pyridinium (B92312) p-toluenesulfonate (PPTS) prior to the addition of the oxaziridine (B8769555) was found to be crucial for achieving high diastereoselectivity. This suggests that the resulting ammonium (B1175870) salt may play a role in directing the oxidation through steric hindrance or conformational locking.

  • Oxaziridine Choice: The bulkiness of the oxaziridine can influence stereoselectivity. While Davis' oxaziridine is commonly used, other chiral or achiral oxaziridines with different steric profiles could be screened.

ParameterCondition 1 (As reported for Marcfortine C)Condition 2 (Alternative)
Substrate Amine 24Amine 24
Acid PPTS (1.25 equiv.)No acid
Oxidant Oxaziridine 26m-CPBA
Solvent CH₂Cl₂CH₂Cl₂
Temperature Room TemperatureRoom Temperature
Reported Outcome Single diastereomer (77% yield)Potentially a mixture of diastereomers

Q4: What is the proposed mechanism for the stereoselective pinacol rearrangement in the synthesis of Marcfortine C, and can you provide a representative experimental protocol?

A4: The proposed mechanism involves the epoxidation of the indole from the less hindered α-face, followed by the ring opening of the epoxide to form a 2-alkoxyindole intermediate. This intermediate then undergoes a pinacol-type rearrangement to yield the spiro-oxindole.

Experimental Protocol: Stereoselective Oxidation/Pinacol Rearrangement

  • Materials: Indole substrate (e.g., amine 24), pyridinium p-toluenesulfonate (PPTS), an oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine), and an anhydrous solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the indole substrate in CH₂Cl₂ at room temperature.

    • Add PPTS (1.25 equivalents) and stir the mixture for 15-20 minutes.

    • To the resulting solution, add the oxaziridine (excess, e.g., 4 equivalents).

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Quench the reaction and purify the product by column chromatography.

Pinacol_Rearrangement cluster_mechanism Proposed Mechanism start 2,3-Disubstituted Indole epoxidation α-face Epoxidation (Oxaziridine) epoxide Indole Epoxide Intermediate ring_opening Ring Opening alkoxyindole 2-Alkoxyindole Intermediate rearrangement Pinacol Rearrangement (1,2-Aryl Shift) product Spiro-oxindole

Intramolecular Michael Addition and Radical Cyclization for the Bicyclo[2.2.2]diazaoctane Core

Key transformations in the total synthesis of Marcfortine B.

Q5: My intramolecular Michael addition to form a precursor to the bicyclo[2.2.2]diazaoctane core is not proceeding or is giving low yields. What are the critical parameters for this reaction?

A5: In the synthesis of Marcfortine B, the intramolecular Michael addition proceeds in quantitative yield to give a single isomer. This high efficiency and stereoselectivity are attributed to the shielding of the re-face of the Michael acceptor by the aromatic portion of the molecule.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for deprotonating the nucleophile without causing undesired side reactions. A non-nucleophilic base like DBU or a hindered alkoxide (e.g., potassium tert-butoxide) is often a good starting point.

  • Solvent: The solvent can influence the reactivity of both the nucleophile and the Michael acceptor. Aprotic polar solvents like THF or DMF are commonly used.

  • Temperature: This reaction was reported to proceed well at room temperature. If the reaction is sluggish, gentle heating may be required, but this could also lead to side products. Conversely, if side reactions are an issue, cooling the reaction may be beneficial.

Q6: The subsequent radical cyclization to complete the bicyclo[2.2.2]diazaoctane core is problematic. What are the key considerations for this step?

A6: The radical cyclization in the Trost synthesis of Marcfortine B is a unique transformation. Instead of a standard radical chain reaction, it involves an oxidative radical cyclization where the radical intermediate is trapped by AIBN.

Troubleshooting Steps:

  • Radical Initiator: AIBN is used in stoichiometric amounts in this specific case, which is unusual. Ensure the AIBN is of high purity.

  • Radical Mediator: Catalytic amounts of tributyltin hydride are used. The stoichiometry of this reagent can be sensitive.

  • Precursor Formation: The success of the radical cyclization depends on the efficient formation of the xanthate ester precursor. Ensure this step is high-yielding.

  • Degassing: As with most radical reactions, it is crucial to thoroughly degas the solvent to remove oxygen, which can quench the radical intermediates.

ParameterReported Conditions for Marcfortine B
Precursor Xanthate ester
Initiator AIBN (stoichiometric)
Mediator Tributyltin hydride (catalytic)
Solvent Toluene
Temperature Reflux
Outcome Oxidative radical cyclization product

Trost_Synthesis_Logic start Spirocyclic Intermediate michael Intramolecular Michael Addition start->michael Quantitative yield, single isomer xanthate Xanthate Formation michael->xanthate radical Oxidative Radical Cyclization xanthate->radical Stoichiometric AIBN, catalytic Bu3SnH product Bicyclo[2.2.2]diazaoctane Core radical->product

References

Overcoming stereoselectivity issues in Marcfortine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Marcfortine alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stereoselectivity challenges encountered during the synthesis of Marcfortine A and related compounds. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions for your experiments.

Troubleshooting Guides & FAQs

Topic: Overcoming Stereoselectivity Issues in this compound Synthesis

Here, we address specific challenges in achieving the desired stereochemistry during the synthesis of this compound's core structure, drawing insights from the successful total syntheses of Marcfortine B and C.

Intramolecular Diels-Alder (IMDA) Reaction for Bicyclo[2.2.2]diazaoctane Core Construction

Inspired by the biomimetic synthesis of Marcfortine C.[1][2]

Q1: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

A1: Achieving high stereoselectivity in the intramolecular Diels-Alder (IMDA) reaction is crucial for establishing the correct relative stereochemistry of the Marcfortine core. The desired syn-relative stereochemistry at the C11-C20 ring fusion in Marcfortine C is favored due to an intrinsic facial bias in the spiro-6 IMDA reaction of the proposed azadiene intermediate.[1] However, several factors can influence the diastereoselectivity.

Troubleshooting Steps:

  • Temperature Control: Thermal IMDA reactions are common, and temperature can significantly impact selectivity. Lowering the reaction temperature may enhance the kinetic preference for the desired diastereomer by favoring the more ordered transition state. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the tether connecting the diene and dienophile, thereby affecting the facial selectivity of the cycloaddition. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity by coordinating to the dienophile, lowering the LUMO energy, and locking the dienophile in a specific conformation. Common Lewis acids for Diels-Alder reactions include BF₃·OEt₂, AlCl₃, and ZnCl₂. Careful screening of the Lewis acid and its stoichiometry is recommended.

ParameterCondition 1Condition 2Condition 3
Reaction Type ThermalThermalLewis Acid Catalyzed
Temperature High (e.g., reflux)Low (e.g., 0 °C to RT)Low (e.g., -78 °C to RT)
Solvent TolueneDichloromethaneDichloromethane
Additive NoneNoneBF₃·OEt₂ (0.1-1.0 eq.)
Expected Outcome Potentially lower selectivityPotentially higher selectivityPotentially highest selectivity and rate

Q2: Can you provide a detailed experimental protocol for the key intramolecular Diels-Alder cycloaddition precursor synthesis and the subsequent cyclization as reported in the synthesis of Marcfortine C?

A2: The synthesis of Marcfortine C involves the generation of an azadiene intermediate which then undergoes the IMDA reaction. Below is a representative protocol based on the work of Williams and coworkers.[1][2]

Experimental Protocol: Synthesis of the IMDA Precursor and Cyclization

Step 1: Synthesis of the Enamide Precursor (e.g., compound 17 in the synthesis of Marcfortine C) This step typically involves the coupling of a suitable pipecolic acid derivative with a tryptophan-derived component.

  • Materials: Appropriate protected pipecolic acid and tryptophan derivatives, coupling agents (e.g., HATU, HOBt), tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid component in DMF.

    • Add the amine component, HATU, HOBt, and DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Azadiene Formation and Intramolecular Diels-Alder Reaction The enamide is converted to a lactim ether, which then tautomerizes to the reactive azadiene that undergoes the cycloaddition.

  • Materials: Enamide precursor, Meerwein's salt (e.g., (CH₃)₃OBF₄), a non-nucleophilic base (e.g., proton sponge), and an anhydrous, non-polar solvent (e.g., toluene).

  • Procedure:

    • Dissolve the enamide in anhydrous toluene.

    • Add Meerwein's salt and stir at room temperature until the lactim ether formation is complete (monitor by TLC).

    • Add the base to facilitate tautomerization to the azadiene.

    • Heat the reaction mixture (e.g., to 80-110 °C) to induce the intramolecular Diels-Alder reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify the cycloadduct by column chromatography.

IMDA_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start Pipecolic Acid & Tryptophan Derivatives coupling Amide Coupling (HATU, DIPEA) start->coupling enamide Enamide Precursor coupling->enamide lactim_ether Lactim Ether Formation (Meerwein's Salt) enamide->lactim_ether azadiene Azadiene Tautomerization (Base) lactim_ether->azadiene imda Intramolecular Diels-Alder (Heat) azadiene->imda product Bicyclo[2.2.2]diazaoctane Core imda->product

Stereoselective Oxaziridine-Mediated Oxidation and Pinacol (B44631) Rearrangement

A key step in the final stages of the Marcfortine C synthesis.

Q3: The stereoselectivity of my oxaziridine-mediated oxidation/pinacol rearrangement is low, leading to a mixture of spiro-oxindole diastereomers. How can I control the stereochemical outcome of this transformation?

A3: This late-stage transformation is critical for installing the spiro-oxindole moiety with the correct stereochemistry. The stereochemical outcome is dictated by the facial selectivity of the initial epoxidation of the indole (B1671886) nucleus, followed by a stereospecific 1,2-aryl migration.

Troubleshooting Steps:

  • Directing Groups: The stereochemistry of the epoxidation is often directed by steric hindrance. The epoxidizing agent (formed from the oxaziridine) will attack the less hindered face of the 2,3-disubstituted indole. Ensure that the substrate conformation favors the approach from the desired face.

  • Protonation: In the synthesis of Marcfortine C, protonation of a nearby amine with pyridinium (B92312) p-toluenesulfonate (PPTS) prior to the addition of the oxaziridine (B8769555) was found to be crucial for achieving high diastereoselectivity. This suggests that the resulting ammonium (B1175870) salt may play a role in directing the oxidation through steric hindrance or conformational locking.

  • Oxaziridine Choice: The bulkiness of the oxaziridine can influence stereoselectivity. While Davis' oxaziridine is commonly used, other chiral or achiral oxaziridines with different steric profiles could be screened.

ParameterCondition 1 (As reported for Marcfortine C)Condition 2 (Alternative)
Substrate Amine 24Amine 24
Acid PPTS (1.25 equiv.)No acid
Oxidant Oxaziridine 26m-CPBA
Solvent CH₂Cl₂CH₂Cl₂
Temperature Room TemperatureRoom Temperature
Reported Outcome Single diastereomer (77% yield)Potentially a mixture of diastereomers

Q4: What is the proposed mechanism for the stereoselective pinacol rearrangement in the synthesis of Marcfortine C, and can you provide a representative experimental protocol?

A4: The proposed mechanism involves the epoxidation of the indole from the less hindered α-face, followed by the ring opening of the epoxide to form a 2-alkoxyindole intermediate. This intermediate then undergoes a pinacol-type rearrangement to yield the spiro-oxindole.

Experimental Protocol: Stereoselective Oxidation/Pinacol Rearrangement

  • Materials: Indole substrate (e.g., amine 24), pyridinium p-toluenesulfonate (PPTS), an oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine), and an anhydrous solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the indole substrate in CH₂Cl₂ at room temperature.

    • Add PPTS (1.25 equivalents) and stir the mixture for 15-20 minutes.

    • To the resulting solution, add the oxaziridine (excess, e.g., 4 equivalents).

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Quench the reaction and purify the product by column chromatography.

Pinacol_Rearrangement cluster_mechanism Proposed Mechanism start 2,3-Disubstituted Indole epoxidation α-face Epoxidation (Oxaziridine) epoxide Indole Epoxide Intermediate ring_opening Ring Opening alkoxyindole 2-Alkoxyindole Intermediate rearrangement Pinacol Rearrangement (1,2-Aryl Shift) product Spiro-oxindole

Intramolecular Michael Addition and Radical Cyclization for the Bicyclo[2.2.2]diazaoctane Core

Key transformations in the total synthesis of Marcfortine B.

Q5: My intramolecular Michael addition to form a precursor to the bicyclo[2.2.2]diazaoctane core is not proceeding or is giving low yields. What are the critical parameters for this reaction?

A5: In the synthesis of Marcfortine B, the intramolecular Michael addition proceeds in quantitative yield to give a single isomer. This high efficiency and stereoselectivity are attributed to the shielding of the re-face of the Michael acceptor by the aromatic portion of the molecule.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for deprotonating the nucleophile without causing undesired side reactions. A non-nucleophilic base like DBU or a hindered alkoxide (e.g., potassium tert-butoxide) is often a good starting point.

  • Solvent: The solvent can influence the reactivity of both the nucleophile and the Michael acceptor. Aprotic polar solvents like THF or DMF are commonly used.

  • Temperature: This reaction was reported to proceed well at room temperature. If the reaction is sluggish, gentle heating may be required, but this could also lead to side products. Conversely, if side reactions are an issue, cooling the reaction may be beneficial.

Q6: The subsequent radical cyclization to complete the bicyclo[2.2.2]diazaoctane core is problematic. What are the key considerations for this step?

A6: The radical cyclization in the Trost synthesis of Marcfortine B is a unique transformation. Instead of a standard radical chain reaction, it involves an oxidative radical cyclization where the radical intermediate is trapped by AIBN.

Troubleshooting Steps:

  • Radical Initiator: AIBN is used in stoichiometric amounts in this specific case, which is unusual. Ensure the AIBN is of high purity.

  • Radical Mediator: Catalytic amounts of tributyltin hydride are used. The stoichiometry of this reagent can be sensitive.

  • Precursor Formation: The success of the radical cyclization depends on the efficient formation of the xanthate ester precursor. Ensure this step is high-yielding.

  • Degassing: As with most radical reactions, it is crucial to thoroughly degas the solvent to remove oxygen, which can quench the radical intermediates.

ParameterReported Conditions for Marcfortine B
Precursor Xanthate ester
Initiator AIBN (stoichiometric)
Mediator Tributyltin hydride (catalytic)
Solvent Toluene
Temperature Reflux
Outcome Oxidative radical cyclization product

Trost_Synthesis_Logic start Spirocyclic Intermediate michael Intramolecular Michael Addition start->michael Quantitative yield, single isomer xanthate Xanthate Formation michael->xanthate radical Oxidative Radical Cyclization xanthate->radical Stoichiometric AIBN, catalytic Bu3SnH product Bicyclo[2.2.2]diazaoctane Core radical->product

References

Overcoming stereoselectivity issues in Marcfortine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Marcfortine alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stereoselectivity challenges encountered during the synthesis of Marcfortine A and related compounds. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions for your experiments.

Troubleshooting Guides & FAQs

Topic: Overcoming Stereoselectivity Issues in this compound Synthesis

Here, we address specific challenges in achieving the desired stereochemistry during the synthesis of this compound's core structure, drawing insights from the successful total syntheses of Marcfortine B and C.

Intramolecular Diels-Alder (IMDA) Reaction for Bicyclo[2.2.2]diazaoctane Core Construction

Inspired by the biomimetic synthesis of Marcfortine C.[1][2]

Q1: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

A1: Achieving high stereoselectivity in the intramolecular Diels-Alder (IMDA) reaction is crucial for establishing the correct relative stereochemistry of the Marcfortine core. The desired syn-relative stereochemistry at the C11-C20 ring fusion in Marcfortine C is favored due to an intrinsic facial bias in the spiro-6 IMDA reaction of the proposed azadiene intermediate.[1] However, several factors can influence the diastereoselectivity.

Troubleshooting Steps:

  • Temperature Control: Thermal IMDA reactions are common, and temperature can significantly impact selectivity. Lowering the reaction temperature may enhance the kinetic preference for the desired diastereomer by favoring the more ordered transition state. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the tether connecting the diene and dienophile, thereby affecting the facial selectivity of the cycloaddition. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity by coordinating to the dienophile, lowering the LUMO energy, and locking the dienophile in a specific conformation. Common Lewis acids for Diels-Alder reactions include BF₃·OEt₂, AlCl₃, and ZnCl₂. Careful screening of the Lewis acid and its stoichiometry is recommended.

ParameterCondition 1Condition 2Condition 3
Reaction Type ThermalThermalLewis Acid Catalyzed
Temperature High (e.g., reflux)Low (e.g., 0 °C to RT)Low (e.g., -78 °C to RT)
Solvent TolueneDichloromethaneDichloromethane
Additive NoneNoneBF₃·OEt₂ (0.1-1.0 eq.)
Expected Outcome Potentially lower selectivityPotentially higher selectivityPotentially highest selectivity and rate

Q2: Can you provide a detailed experimental protocol for the key intramolecular Diels-Alder cycloaddition precursor synthesis and the subsequent cyclization as reported in the synthesis of Marcfortine C?

A2: The synthesis of Marcfortine C involves the generation of an azadiene intermediate which then undergoes the IMDA reaction. Below is a representative protocol based on the work of Williams and coworkers.[1][2]

Experimental Protocol: Synthesis of the IMDA Precursor and Cyclization

Step 1: Synthesis of the Enamide Precursor (e.g., compound 17 in the synthesis of Marcfortine C) This step typically involves the coupling of a suitable pipecolic acid derivative with a tryptophan-derived component.

  • Materials: Appropriate protected pipecolic acid and tryptophan derivatives, coupling agents (e.g., HATU, HOBt), tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid component in DMF.

    • Add the amine component, HATU, HOBt, and DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Azadiene Formation and Intramolecular Diels-Alder Reaction The enamide is converted to a lactim ether, which then tautomerizes to the reactive azadiene that undergoes the cycloaddition.

  • Materials: Enamide precursor, Meerwein's salt (e.g., (CH₃)₃OBF₄), a non-nucleophilic base (e.g., proton sponge), and an anhydrous, non-polar solvent (e.g., toluene).

  • Procedure:

    • Dissolve the enamide in anhydrous toluene.

    • Add Meerwein's salt and stir at room temperature until the lactim ether formation is complete (monitor by TLC).

    • Add the base to facilitate tautomerization to the azadiene.

    • Heat the reaction mixture (e.g., to 80-110 °C) to induce the intramolecular Diels-Alder reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify the cycloadduct by column chromatography.

IMDA_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start Pipecolic Acid & Tryptophan Derivatives coupling Amide Coupling (HATU, DIPEA) start->coupling enamide Enamide Precursor coupling->enamide lactim_ether Lactim Ether Formation (Meerwein's Salt) enamide->lactim_ether azadiene Azadiene Tautomerization (Base) lactim_ether->azadiene imda Intramolecular Diels-Alder (Heat) azadiene->imda product Bicyclo[2.2.2]diazaoctane Core imda->product

Stereoselective Oxaziridine-Mediated Oxidation and Pinacol Rearrangement

A key step in the final stages of the Marcfortine C synthesis.

Q3: The stereoselectivity of my oxaziridine-mediated oxidation/pinacol rearrangement is low, leading to a mixture of spiro-oxindole diastereomers. How can I control the stereochemical outcome of this transformation?

A3: This late-stage transformation is critical for installing the spiro-oxindole moiety with the correct stereochemistry. The stereochemical outcome is dictated by the facial selectivity of the initial epoxidation of the indole nucleus, followed by a stereospecific 1,2-aryl migration.

Troubleshooting Steps:

  • Directing Groups: The stereochemistry of the epoxidation is often directed by steric hindrance. The epoxidizing agent (formed from the oxaziridine) will attack the less hindered face of the 2,3-disubstituted indole. Ensure that the substrate conformation favors the approach from the desired face.

  • Protonation: In the synthesis of Marcfortine C, protonation of a nearby amine with pyridinium p-toluenesulfonate (PPTS) prior to the addition of the oxaziridine was found to be crucial for achieving high diastereoselectivity. This suggests that the resulting ammonium salt may play a role in directing the oxidation through steric hindrance or conformational locking.

  • Oxaziridine Choice: The bulkiness of the oxaziridine can influence stereoselectivity. While Davis' oxaziridine is commonly used, other chiral or achiral oxaziridines with different steric profiles could be screened.

ParameterCondition 1 (As reported for Marcfortine C)Condition 2 (Alternative)
Substrate Amine 24Amine 24
Acid PPTS (1.25 equiv.)No acid
Oxidant Oxaziridine 26m-CPBA
Solvent CH₂Cl₂CH₂Cl₂
Temperature Room TemperatureRoom Temperature
Reported Outcome Single diastereomer (77% yield)Potentially a mixture of diastereomers

Q4: What is the proposed mechanism for the stereoselective pinacol rearrangement in the synthesis of Marcfortine C, and can you provide a representative experimental protocol?

A4: The proposed mechanism involves the epoxidation of the indole from the less hindered α-face, followed by the ring opening of the epoxide to form a 2-alkoxyindole intermediate. This intermediate then undergoes a pinacol-type rearrangement to yield the spiro-oxindole.

Experimental Protocol: Stereoselective Oxidation/Pinacol Rearrangement

  • Materials: Indole substrate (e.g., amine 24), pyridinium p-toluenesulfonate (PPTS), an oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine), and an anhydrous solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the indole substrate in CH₂Cl₂ at room temperature.

    • Add PPTS (1.25 equivalents) and stir the mixture for 15-20 minutes.

    • To the resulting solution, add the oxaziridine (excess, e.g., 4 equivalents).

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Quench the reaction and purify the product by column chromatography.

Pinacol_Rearrangement cluster_mechanism Proposed Mechanism start 2,3-Disubstituted Indole epoxidation α-face Epoxidation (Oxaziridine) epoxide Indole Epoxide Intermediate ring_opening Ring Opening alkoxyindole 2-Alkoxyindole Intermediate rearrangement Pinacol Rearrangement (1,2-Aryl Shift) product Spiro-oxindole

Intramolecular Michael Addition and Radical Cyclization for the Bicyclo[2.2.2]diazaoctane Core

Key transformations in the total synthesis of Marcfortine B.

Q5: My intramolecular Michael addition to form a precursor to the bicyclo[2.2.2]diazaoctane core is not proceeding or is giving low yields. What are the critical parameters for this reaction?

A5: In the synthesis of Marcfortine B, the intramolecular Michael addition proceeds in quantitative yield to give a single isomer. This high efficiency and stereoselectivity are attributed to the shielding of the re-face of the Michael acceptor by the aromatic portion of the molecule.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for deprotonating the nucleophile without causing undesired side reactions. A non-nucleophilic base like DBU or a hindered alkoxide (e.g., potassium tert-butoxide) is often a good starting point.

  • Solvent: The solvent can influence the reactivity of both the nucleophile and the Michael acceptor. Aprotic polar solvents like THF or DMF are commonly used.

  • Temperature: This reaction was reported to proceed well at room temperature. If the reaction is sluggish, gentle heating may be required, but this could also lead to side products. Conversely, if side reactions are an issue, cooling the reaction may be beneficial.

Q6: The subsequent radical cyclization to complete the bicyclo[2.2.2]diazaoctane core is problematic. What are the key considerations for this step?

A6: The radical cyclization in the Trost synthesis of Marcfortine B is a unique transformation. Instead of a standard radical chain reaction, it involves an oxidative radical cyclization where the radical intermediate is trapped by AIBN.

Troubleshooting Steps:

  • Radical Initiator: AIBN is used in stoichiometric amounts in this specific case, which is unusual. Ensure the AIBN is of high purity.

  • Radical Mediator: Catalytic amounts of tributyltin hydride are used. The stoichiometry of this reagent can be sensitive.

  • Precursor Formation: The success of the radical cyclization depends on the efficient formation of the xanthate ester precursor. Ensure this step is high-yielding.

  • Degassing: As with most radical reactions, it is crucial to thoroughly degas the solvent to remove oxygen, which can quench the radical intermediates.

ParameterReported Conditions for Marcfortine B
Precursor Xanthate ester
Initiator AIBN (stoichiometric)
Mediator Tributyltin hydride (catalytic)
Solvent Toluene
Temperature Reflux
Outcome Oxidative radical cyclization product

Trost_Synthesis_Logic start Spirocyclic Intermediate michael Intramolecular Michael Addition start->michael Quantitative yield, single isomer xanthate Xanthate Formation michael->xanthate radical Oxidative Radical Cyclization xanthate->radical Stoichiometric AIBN, catalytic Bu3SnH product Bicyclo[2.2.2]diazaoctane Core radical->product

References

Technical Support Center: Purification of Marcfortine A from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Marcfortine A from complex fungal extracts, particularly from Penicillium roqueforti. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a complex indole (B1671886) alkaloid produced by various fungi, most notably Penicillium roqueforti. It belongs to the paraherquamide (B22789) class of compounds, which are of significant interest to the pharmaceutical industry due to their potent anthelmintic (anti-parasitic) properties. Efficient purification is crucial for detailed structural elucidation, pharmacological studies, and the development of new drug leads.

Q2: What are the major challenges in purifying this compound?

The primary challenges include:

  • Complex Starting Material: Fungal extracts are a complex mixture of primary and secondary metabolites, pigments, and lipids, making the isolation of a single compound difficult.

  • Co-eluting Impurities: this compound is often found alongside structurally similar analogs, such as Marcfortine B and C, which can be challenging to separate.[1] Other mycotoxins produced by P. roqueforti, like roquefortine C, mycophenolic acid, and PR toxin, may also be present.[2][3][4][5]

  • Low Abundance: The concentration of this compound in fungal cultures can be variable and often low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Potential for Degradation: Like many complex natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.

Q3: What is a general overview of the purification workflow for this compound?

A typical purification workflow involves:

  • Fungal Culture and Extraction: Growing the fungus under conditions that promote this compound production, followed by extraction of the fungal biomass and/or culture broth with an appropriate organic solvent.

  • Preliminary Purification: Using techniques like liquid-liquid extraction or solid-phase extraction to remove major impurities and enrich the this compound fraction.

  • Chromatographic Separation: Employing column chromatography, often with silica (B1680970) gel, to separate this compound from other compounds based on polarity.

  • High-Resolution Purification: Utilizing preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

  • Crystallization: Inducing crystallization to obtain pure, solid this compound.

  • Purity Assessment: Using analytical techniques to confirm the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure thorough disruption of the fungal mycelia. Consider mechanical methods like sonication or grinding in liquid nitrogen in addition to solvent extraction.
Inappropriate solvent choice Ethyl acetate (B1210297) is a commonly used solvent for extracting alkaloids of this type. Ensure the solvent polarity is optimal for partitioning this compound from the aqueous culture medium. You may need to experiment with other solvents like chloroform (B151607) or dichloromethane (B109758).
Insufficient solvent volume Use an adequate solvent-to-biomass or solvent-to-broth ratio to ensure efficient partitioning. A 1:1 or 2:1 (v/v or v/w) ratio is a good starting point.
Degradation during extraction Minimize extraction time and consider performing the extraction at a lower temperature (e.g., 4°C) to reduce enzymatic and chemical degradation. Protect the extraction mixture from light.
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate stationary phase Silica gel is a common choice for the initial column chromatography of alkaloids.[6] If separation is poor, consider using alumina (B75360) or a bonded-phase silica gel.
Suboptimal mobile phase Systematically vary the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1%) can improve peak shape and resolution for alkaloids.
Column overloading Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column.
Co-elution of isomers/analogs If this compound co-elutes with its analogs (Marcfortine B and C), a high-resolution technique like preparative HPLC with a C18 column is necessary for separation.[1]
Difficulty with Crystallization
Potential Cause Troubleshooting Steps
Presence of impurities Even small amounts of impurities can inhibit crystallization. Ensure the sample is of high purity (>95%) before attempting crystallization.
Incorrect solvent system Experiment with a variety of solvent systems. A good starting point is to dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and slowly add a "poor" solvent (e.g., hexane or pentane) until turbidity appears.[7][8]
Supersaturation issues Control the rate of solvent evaporation or cooling to achieve optimal supersaturation. Slow evaporation or cooling generally yields better crystals.
Compound is an oil or amorphous solid Some alkaloids are inherently difficult to crystallize. If direct crystallization fails, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[9]

Experimental Protocols

Extraction of this compound from Penicillium roqueforti
  • Culture: Grow Penicillium roqueforti in a suitable liquid medium (e.g., Yeast Extract Sucrose broth) or on a solid substrate (e.g., rice) for 14-21 days at 25°C in the dark.

  • Harvesting: Separate the fungal mycelia from the liquid broth by filtration. If using a solid substrate, dry and grind the entire culture.

  • Extraction:

    • For liquid culture: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

    • For solid culture: Macerate the dried and powdered culture with ethyl acetate (e.g., 10 mL of solvent per gram of culture) for 24 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Parameter Typical Value
Extraction Solvent Ethyl Acetate
Solvent to Broth/Biomass Ratio 1:1 (v/v) or 10:1 (v/w)
Extraction Time 24-72 hours
Expected Crude Extract Yield 1-5% of dry biomass
Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (B129727) (e.g., 95:5).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Parameter Typical Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl Acetate gradient
Elution of this compound Expected in mid-to-high polarity fractions
Preparative HPLC
  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol and water, is typically used for the separation of indole alkaloids.[10][11][12] A common starting point is a gradient from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape.

  • Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (a preliminary UV-Vis spectrum of a partially purified fraction is recommended).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the organic solvent from the collected fraction, and then lyophilize to obtain the purified compound.

Parameter Typical Value
Stationary Phase C18 Silica Gel (5-10 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA or Formic Acid
Flow Rate Dependent on column dimensions (typically 5-20 mL/min for preparative scale)
Expected Purity >98%
Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C) for several hours to days to allow for slow crystal growth.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the non-polar solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

MarcfortineA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fungal Culture Fungal Culture Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture->Extraction\n(Ethyl Acetate) Biomass/Broth Crude Extract Crude Extract Extraction\n(Ethyl Acetate)->Crude Extract Silica Gel\nChromatography Silica Gel Chromatography Crude Extract->Silica Gel\nChromatography Initial Separation Semi-pure Fraction Semi-pure Fraction Silica Gel\nChromatography->Semi-pure Fraction This compound rich Preparative HPLC\n(C18) Preparative HPLC (C18) Semi-pure Fraction->Preparative HPLC\n(C18) High Resolution Pure this compound Pure this compound Preparative HPLC\n(C18)->Pure this compound Crystallization Crystallization Pure this compound->Crystallization Solid Form Crystalline\nthis compound Crystalline This compound Crystallization->Crystalline\nthis compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Cell Lysis Check Cell Lysis Low Yield->Check Cell Lysis Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Increase Solvent Volume Increase Solvent Volume Low Yield->Increase Solvent Volume Poor Separation Poor Separation Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase Adjust Mobile Phase Adjust Mobile Phase Poor Separation->Adjust Mobile Phase Reduce Sample Load Reduce Sample Load Poor Separation->Reduce Sample Load Crystallization Fails Crystallization Fails Increase Purity Increase Purity Crystallization Fails->Increase Purity Test New Solvents Test New Solvents Crystallization Fails->Test New Solvents Control Supersaturation Control Supersaturation Crystallization Fails->Control Supersaturation

Caption: Logical relationships in troubleshooting purification issues.

References

Technical Support Center: Purification of Marcfortine A from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Marcfortine A from complex fungal extracts, particularly from Penicillium roqueforti. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a complex indole (B1671886) alkaloid produced by various fungi, most notably Penicillium roqueforti. It belongs to the paraherquamide (B22789) class of compounds, which are of significant interest to the pharmaceutical industry due to their potent anthelmintic (anti-parasitic) properties. Efficient purification is crucial for detailed structural elucidation, pharmacological studies, and the development of new drug leads.

Q2: What are the major challenges in purifying this compound?

The primary challenges include:

  • Complex Starting Material: Fungal extracts are a complex mixture of primary and secondary metabolites, pigments, and lipids, making the isolation of a single compound difficult.

  • Co-eluting Impurities: this compound is often found alongside structurally similar analogs, such as Marcfortine B and C, which can be challenging to separate.[1] Other mycotoxins produced by P. roqueforti, like roquefortine C, mycophenolic acid, and PR toxin, may also be present.[2][3][4][5]

  • Low Abundance: The concentration of this compound in fungal cultures can be variable and often low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Potential for Degradation: Like many complex natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.

Q3: What is a general overview of the purification workflow for this compound?

A typical purification workflow involves:

  • Fungal Culture and Extraction: Growing the fungus under conditions that promote this compound production, followed by extraction of the fungal biomass and/or culture broth with an appropriate organic solvent.

  • Preliminary Purification: Using techniques like liquid-liquid extraction or solid-phase extraction to remove major impurities and enrich the this compound fraction.

  • Chromatographic Separation: Employing column chromatography, often with silica (B1680970) gel, to separate this compound from other compounds based on polarity.

  • High-Resolution Purification: Utilizing preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

  • Crystallization: Inducing crystallization to obtain pure, solid this compound.

  • Purity Assessment: Using analytical techniques to confirm the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure thorough disruption of the fungal mycelia. Consider mechanical methods like sonication or grinding in liquid nitrogen in addition to solvent extraction.
Inappropriate solvent choice Ethyl acetate (B1210297) is a commonly used solvent for extracting alkaloids of this type. Ensure the solvent polarity is optimal for partitioning this compound from the aqueous culture medium. You may need to experiment with other solvents like chloroform (B151607) or dichloromethane (B109758).
Insufficient solvent volume Use an adequate solvent-to-biomass or solvent-to-broth ratio to ensure efficient partitioning. A 1:1 or 2:1 (v/v or v/w) ratio is a good starting point.
Degradation during extraction Minimize extraction time and consider performing the extraction at a lower temperature (e.g., 4°C) to reduce enzymatic and chemical degradation. Protect the extraction mixture from light.
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate stationary phase Silica gel is a common choice for the initial column chromatography of alkaloids.[6] If separation is poor, consider using alumina (B75360) or a bonded-phase silica gel.
Suboptimal mobile phase Systematically vary the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1%) can improve peak shape and resolution for alkaloids.
Column overloading Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column.
Co-elution of isomers/analogs If this compound co-elutes with its analogs (Marcfortine B and C), a high-resolution technique like preparative HPLC with a C18 column is necessary for separation.[1]
Difficulty with Crystallization
Potential Cause Troubleshooting Steps
Presence of impurities Even small amounts of impurities can inhibit crystallization. Ensure the sample is of high purity (>95%) before attempting crystallization.
Incorrect solvent system Experiment with a variety of solvent systems. A good starting point is to dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and slowly add a "poor" solvent (e.g., hexane or pentane) until turbidity appears.[7][8]
Supersaturation issues Control the rate of solvent evaporation or cooling to achieve optimal supersaturation. Slow evaporation or cooling generally yields better crystals.
Compound is an oil or amorphous solid Some alkaloids are inherently difficult to crystallize. If direct crystallization fails, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[9]

Experimental Protocols

Extraction of this compound from Penicillium roqueforti
  • Culture: Grow Penicillium roqueforti in a suitable liquid medium (e.g., Yeast Extract Sucrose broth) or on a solid substrate (e.g., rice) for 14-21 days at 25°C in the dark.

  • Harvesting: Separate the fungal mycelia from the liquid broth by filtration. If using a solid substrate, dry and grind the entire culture.

  • Extraction:

    • For liquid culture: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

    • For solid culture: Macerate the dried and powdered culture with ethyl acetate (e.g., 10 mL of solvent per gram of culture) for 24 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Parameter Typical Value
Extraction Solvent Ethyl Acetate
Solvent to Broth/Biomass Ratio 1:1 (v/v) or 10:1 (v/w)
Extraction Time 24-72 hours
Expected Crude Extract Yield 1-5% of dry biomass
Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (B129727) (e.g., 95:5).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Parameter Typical Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl Acetate gradient
Elution of this compound Expected in mid-to-high polarity fractions
Preparative HPLC
  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol and water, is typically used for the separation of indole alkaloids.[10][11][12] A common starting point is a gradient from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape.

  • Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (a preliminary UV-Vis spectrum of a partially purified fraction is recommended).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the organic solvent from the collected fraction, and then lyophilize to obtain the purified compound.

Parameter Typical Value
Stationary Phase C18 Silica Gel (5-10 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA or Formic Acid
Flow Rate Dependent on column dimensions (typically 5-20 mL/min for preparative scale)
Expected Purity >98%
Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C) for several hours to days to allow for slow crystal growth.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the non-polar solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

MarcfortineA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fungal Culture Fungal Culture Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture->Extraction\n(Ethyl Acetate) Biomass/Broth Crude Extract Crude Extract Extraction\n(Ethyl Acetate)->Crude Extract Silica Gel\nChromatography Silica Gel Chromatography Crude Extract->Silica Gel\nChromatography Initial Separation Semi-pure Fraction Semi-pure Fraction Silica Gel\nChromatography->Semi-pure Fraction This compound rich Preparative HPLC\n(C18) Preparative HPLC (C18) Semi-pure Fraction->Preparative HPLC\n(C18) High Resolution Pure this compound Pure this compound Preparative HPLC\n(C18)->Pure this compound Crystallization Crystallization Pure this compound->Crystallization Solid Form Crystalline\nthis compound Crystalline This compound Crystallization->Crystalline\nthis compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Cell Lysis Check Cell Lysis Low Yield->Check Cell Lysis Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Increase Solvent Volume Increase Solvent Volume Low Yield->Increase Solvent Volume Poor Separation Poor Separation Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase Adjust Mobile Phase Adjust Mobile Phase Poor Separation->Adjust Mobile Phase Reduce Sample Load Reduce Sample Load Poor Separation->Reduce Sample Load Crystallization Fails Crystallization Fails Increase Purity Increase Purity Crystallization Fails->Increase Purity Test New Solvents Test New Solvents Crystallization Fails->Test New Solvents Control Supersaturation Control Supersaturation Crystallization Fails->Control Supersaturation

Caption: Logical relationships in troubleshooting purification issues.

References

Technical Support Center: Purification of Marcfortine A from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Marcfortine A from complex fungal extracts, particularly from Penicillium roqueforti. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a complex indole alkaloid produced by various fungi, most notably Penicillium roqueforti. It belongs to the paraherquamide class of compounds, which are of significant interest to the pharmaceutical industry due to their potent anthelmintic (anti-parasitic) properties. Efficient purification is crucial for detailed structural elucidation, pharmacological studies, and the development of new drug leads.

Q2: What are the major challenges in purifying this compound?

The primary challenges include:

  • Complex Starting Material: Fungal extracts are a complex mixture of primary and secondary metabolites, pigments, and lipids, making the isolation of a single compound difficult.

  • Co-eluting Impurities: this compound is often found alongside structurally similar analogs, such as Marcfortine B and C, which can be challenging to separate.[1] Other mycotoxins produced by P. roqueforti, like roquefortine C, mycophenolic acid, and PR toxin, may also be present.[2][3][4][5]

  • Low Abundance: The concentration of this compound in fungal cultures can be variable and often low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Potential for Degradation: Like many complex natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.

Q3: What is a general overview of the purification workflow for this compound?

A typical purification workflow involves:

  • Fungal Culture and Extraction: Growing the fungus under conditions that promote this compound production, followed by extraction of the fungal biomass and/or culture broth with an appropriate organic solvent.

  • Preliminary Purification: Using techniques like liquid-liquid extraction or solid-phase extraction to remove major impurities and enrich the this compound fraction.

  • Chromatographic Separation: Employing column chromatography, often with silica gel, to separate this compound from other compounds based on polarity.

  • High-Resolution Purification: Utilizing preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

  • Crystallization: Inducing crystallization to obtain pure, solid this compound.

  • Purity Assessment: Using analytical techniques to confirm the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure thorough disruption of the fungal mycelia. Consider mechanical methods like sonication or grinding in liquid nitrogen in addition to solvent extraction.
Inappropriate solvent choice Ethyl acetate is a commonly used solvent for extracting alkaloids of this type. Ensure the solvent polarity is optimal for partitioning this compound from the aqueous culture medium. You may need to experiment with other solvents like chloroform or dichloromethane.
Insufficient solvent volume Use an adequate solvent-to-biomass or solvent-to-broth ratio to ensure efficient partitioning. A 1:1 or 2:1 (v/v or v/w) ratio is a good starting point.
Degradation during extraction Minimize extraction time and consider performing the extraction at a lower temperature (e.g., 4°C) to reduce enzymatic and chemical degradation. Protect the extraction mixture from light.
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate stationary phase Silica gel is a common choice for the initial column chromatography of alkaloids.[6] If separation is poor, consider using alumina or a bonded-phase silica gel.
Suboptimal mobile phase Systematically vary the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1%) can improve peak shape and resolution for alkaloids.
Column overloading Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column.
Co-elution of isomers/analogs If this compound co-elutes with its analogs (Marcfortine B and C), a high-resolution technique like preparative HPLC with a C18 column is necessary for separation.[1]
Difficulty with Crystallization
Potential Cause Troubleshooting Steps
Presence of impurities Even small amounts of impurities can inhibit crystallization. Ensure the sample is of high purity (>95%) before attempting crystallization.
Incorrect solvent system Experiment with a variety of solvent systems. A good starting point is to dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and slowly add a "poor" solvent (e.g., hexane or pentane) until turbidity appears.[7][8]
Supersaturation issues Control the rate of solvent evaporation or cooling to achieve optimal supersaturation. Slow evaporation or cooling generally yields better crystals.
Compound is an oil or amorphous solid Some alkaloids are inherently difficult to crystallize. If direct crystallization fails, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[9]

Experimental Protocols

Extraction of this compound from Penicillium roqueforti
  • Culture: Grow Penicillium roqueforti in a suitable liquid medium (e.g., Yeast Extract Sucrose broth) or on a solid substrate (e.g., rice) for 14-21 days at 25°C in the dark.

  • Harvesting: Separate the fungal mycelia from the liquid broth by filtration. If using a solid substrate, dry and grind the entire culture.

  • Extraction:

    • For liquid culture: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

    • For solid culture: Macerate the dried and powdered culture with ethyl acetate (e.g., 10 mL of solvent per gram of culture) for 24 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Parameter Typical Value
Extraction Solvent Ethyl Acetate
Solvent to Broth/Biomass Ratio 1:1 (v/v) or 10:1 (v/w)
Extraction Time 24-72 hours
Expected Crude Extract Yield 1-5% of dry biomass
Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Parameter Typical Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl Acetate gradient
Elution of this compound Expected in mid-to-high polarity fractions
Preparative HPLC
  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, is typically used for the separation of indole alkaloids.[10][11][12] A common starting point is a gradient from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape.

  • Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (a preliminary UV-Vis spectrum of a partially purified fraction is recommended).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the organic solvent from the collected fraction, and then lyophilize to obtain the purified compound.

Parameter Typical Value
Stationary Phase C18 Silica Gel (5-10 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA or Formic Acid
Flow Rate Dependent on column dimensions (typically 5-20 mL/min for preparative scale)
Expected Purity >98%
Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C) for several hours to days to allow for slow crystal growth.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the non-polar solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

MarcfortineA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fungal Culture Fungal Culture Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture->Extraction\n(Ethyl Acetate) Biomass/Broth Crude Extract Crude Extract Extraction\n(Ethyl Acetate)->Crude Extract Silica Gel\nChromatography Silica Gel Chromatography Crude Extract->Silica Gel\nChromatography Initial Separation Semi-pure Fraction Semi-pure Fraction Silica Gel\nChromatography->Semi-pure Fraction This compound rich Preparative HPLC\n(C18) Preparative HPLC (C18) Semi-pure Fraction->Preparative HPLC\n(C18) High Resolution Pure this compound Pure this compound Preparative HPLC\n(C18)->Pure this compound Crystallization Crystallization Pure this compound->Crystallization Solid Form Crystalline\nthis compound Crystalline This compound Crystallization->Crystalline\nthis compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Cell Lysis Check Cell Lysis Low Yield->Check Cell Lysis Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Increase Solvent Volume Increase Solvent Volume Low Yield->Increase Solvent Volume Poor Separation Poor Separation Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase Adjust Mobile Phase Adjust Mobile Phase Poor Separation->Adjust Mobile Phase Reduce Sample Load Reduce Sample Load Poor Separation->Reduce Sample Load Crystallization Fails Crystallization Fails Increase Purity Increase Purity Crystallization Fails->Increase Purity Test New Solvents Test New Solvents Crystallization Fails->Test New Solvents Control Supersaturation Control Supersaturation Crystallization Fails->Control Supersaturation

Caption: Logical relationships in troubleshooting purification issues.

References

Technical Support Center: Stability and Degradation of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex indole (B1671886) alkaloids. This guide provides troubleshooting advice and frequently asked questions related to the storage and degradation of these intricate molecules. While this document uses Marcfortine A as a reference point, it is important to note that publicly available literature does not contain specific studies on its degradation products. Therefore, the information provided herein is based on established principles for the stability testing of complex pharmaceutical compounds and natural products, particularly other indole alkaloids. This guide will help you design and troubleshoot your own stability studies.

Troubleshooting Guides for Stability Studies

This section addresses common issues encountered during the experimental analysis of complex indole alkaloid stability.

Question: I am developing a stability-indicating HPLC method and see poor separation between the parent compound and potential degradation products. What should I do?

Answer: Achieving good resolution is critical for a stability-indicating method.[1] Here are several steps you can take to optimize your HPLC separation:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Solvent Type: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter selectivity due to different solvent properties.[2]

    • pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids. Experiment with a pH range around the pKa of your analyte to find the optimal separation. A change of just 0.1 pH units can shift retention times.[3]

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase. Columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano, or embedded polar groups) can provide the necessary resolution.[4]

  • Adjust Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Test a range of temperatures (e.g., 25°C to 45°C).

  • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. A shallow gradient can effectively separate complex mixtures of related compounds.

Question: During my forced degradation study, I see a significant loss of the parent compound but no major degradation peaks in the chromatogram. What could be the issue?

Answer: This phenomenon, often referred to as a lack of mass balance, can be perplexing. Several factors could be at play:

  • Degradation Products are Not Detected:

    • The degradation products may not have a chromophore and are therefore invisible to the UV detector at the wavelength you are using. Try using a photodiode array (PDA) detector to screen across a range of wavelengths.

    • The degradation products may be volatile and have evaporated.

    • The degradation products may have precipitated out of the solution.

    • The degradation products may be strongly retained on the column and not eluting under your current conditions. Try running a steep gradient wash with a strong solvent at the end of your analytical run.

  • Adsorption to Surfaces: Highly lipophilic or charged molecules can adsorb to container surfaces (glass or plastic) or HPLC components. Using silanized vials or different container materials can mitigate this.

  • Incorrect Integration: Ensure that your peak integration parameters are set correctly and that you are not missing small, broad peaks.

Question: I am observing inconsistent retention times in my HPLC analysis. What is the cause?

Answer: Fluctuating retention times can compromise the validity of your stability data. The most common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and variable retention times. Ensure your mobile phase is properly degassed.[5]

    • Composition Change: If using a multi-solvent mobile phase, ensure the mixing is accurate and consistent. Improperly mixed or evaporating solvents can alter the composition over time.

    • Buffer Precipitation: If using a buffer, ensure it is fully dissolved and compatible with your organic solvent concentration to prevent precipitation in the system.

  • System Leaks: Check all fittings and connections for leaks. A small leak can cause pressure drops and inconsistent flow rates.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as ambient temperature changes can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when changing mobile phases or after a system has been idle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solid sample of a complex indole alkaloid like this compound?

A1: For long-term stability of a solid, complex alkaloid, it is recommended to store it at or below -20°C, protected from light in a tightly sealed container (e.g., an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. A desiccant should be included to minimize exposure to moisture, which can facilitate hydrolysis.

Q2: What are the visible signs of degradation I should look for?

A2: While chemical degradation is often not visible, you might observe a change in color of the solid compound or solution, or the formation of precipitates. Inconsistent experimental results, such as a loss of biological activity, are also strong indicators of degradation.

Q3: How should I prepare and store solutions of complex alkaloids for experiments?

A3: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent in which the compound is stable (this may require preliminary stability testing). Store solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Q4: Why are forced degradation studies necessary?

A4: Forced degradation studies, or stress testing, are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. This information is crucial for developing and validating stability-indicating analytical methods, which can distinguish the intact drug from its degradation products. These studies are a key requirement by regulatory bodies like the ICH and FDA.

Data Presentation: Typical Forced Degradation Conditions

Forced degradation studies are performed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants. The following table summarizes typical stress conditions based on ICH guidelines.

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CTo test for susceptibility to degradation in an acidic environment.
Basic Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CTo test for susceptibility to degradation in an alkaline environment.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureTo identify potential oxidation products.
Thermal Degradation Dry heat (e.g., 60°C to 105°C) for several hours to daysTo evaluate the effect of high temperatures on the solid drug substance or drug product.
Photolytic Degradation Exposure to UV and visible light (e.g., ICH option 1 or 2)To assess the compound's sensitivity to light.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Compound Information Gathering: Collect all available physicochemical properties of the analyte, including its structure, pKa, and solubility.

  • Initial HPLC Conditions Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).

    • Detector: Use a PDA detector to monitor the analyte at its λmax and to screen for degradation products at other wavelengths.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Generate stressed samples by subjecting the analyte to the forced degradation conditions outlined in the table above. Neutralize acidic and basic samples before injection.

  • Method Optimization: Inject the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Optimize the mobile phase, pH, gradient, and column chemistry as described in the troubleshooting guide until this is achieved.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of Degradation Products by LC-MS
  • LC Separation: Use the optimized stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting all components.

    • Perform MS/MS (or MSn) fragmentation on the parent compound and the major degradation product peaks.

  • Data Analysis:

    • Determine the accurate mass of the degradation products to propose their elemental composition.

    • Compare the fragmentation pattern of the degradation products to that of the parent compound to identify the site of modification (e.g., hydrolysis of an ester, oxidation of an amine).

Protocol 3: Structure Elucidation of Degradation Products by NMR
  • Isolation of Degradation Products: If the structure cannot be definitively determined by MS alone, isolate the major degradation products using preparative or semi-preparative HPLC.

  • Purity Check: Confirm the purity of the isolated fractions by analytical HPLC.

  • NMR Analysis:

    • Dissolve the purified degradation product in a suitable deuterated solvent.

    • Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Structure Determination: Analyze the NMR data to determine the complete chemical structure of the degradation product. Compare the spectra to those of the parent compound to pinpoint the structural changes.

Visualization of a Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a complex indole alkaloid, showing common degradation reactions such as hydrolysis and oxidation.

G cluster_main Hypothetical Degradation Pathway of a Complex Indole Alkaloid A Parent Indole Alkaloid (e.g., containing ester and amine moieties) B Hydrolysis Product (Carboxylic Acid + Alcohol) A->B Acid/Base Hydrolysis C N-Oxide Product A->C Oxidation (e.g., H₂O₂) D Ring-Opened Product B->D Further Degradation (e.g., Decarboxylation)

Caption: Hypothetical degradation of a complex indole alkaloid.

References

Technical Support Center: Stability and Degradation of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex indole (B1671886) alkaloids. This guide provides troubleshooting advice and frequently asked questions related to the storage and degradation of these intricate molecules. While this document uses Marcfortine A as a reference point, it is important to note that publicly available literature does not contain specific studies on its degradation products. Therefore, the information provided herein is based on established principles for the stability testing of complex pharmaceutical compounds and natural products, particularly other indole alkaloids. This guide will help you design and troubleshoot your own stability studies.

Troubleshooting Guides for Stability Studies

This section addresses common issues encountered during the experimental analysis of complex indole alkaloid stability.

Question: I am developing a stability-indicating HPLC method and see poor separation between the parent compound and potential degradation products. What should I do?

Answer: Achieving good resolution is critical for a stability-indicating method.[1] Here are several steps you can take to optimize your HPLC separation:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Solvent Type: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter selectivity due to different solvent properties.[2]

    • pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids. Experiment with a pH range around the pKa of your analyte to find the optimal separation. A change of just 0.1 pH units can shift retention times.[3]

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase. Columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano, or embedded polar groups) can provide the necessary resolution.[4]

  • Adjust Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Test a range of temperatures (e.g., 25°C to 45°C).

  • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. A shallow gradient can effectively separate complex mixtures of related compounds.

Question: During my forced degradation study, I see a significant loss of the parent compound but no major degradation peaks in the chromatogram. What could be the issue?

Answer: This phenomenon, often referred to as a lack of mass balance, can be perplexing. Several factors could be at play:

  • Degradation Products are Not Detected:

    • The degradation products may not have a chromophore and are therefore invisible to the UV detector at the wavelength you are using. Try using a photodiode array (PDA) detector to screen across a range of wavelengths.

    • The degradation products may be volatile and have evaporated.

    • The degradation products may have precipitated out of the solution.

    • The degradation products may be strongly retained on the column and not eluting under your current conditions. Try running a steep gradient wash with a strong solvent at the end of your analytical run.

  • Adsorption to Surfaces: Highly lipophilic or charged molecules can adsorb to container surfaces (glass or plastic) or HPLC components. Using silanized vials or different container materials can mitigate this.

  • Incorrect Integration: Ensure that your peak integration parameters are set correctly and that you are not missing small, broad peaks.

Question: I am observing inconsistent retention times in my HPLC analysis. What is the cause?

Answer: Fluctuating retention times can compromise the validity of your stability data. The most common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and variable retention times. Ensure your mobile phase is properly degassed.[5]

    • Composition Change: If using a multi-solvent mobile phase, ensure the mixing is accurate and consistent. Improperly mixed or evaporating solvents can alter the composition over time.

    • Buffer Precipitation: If using a buffer, ensure it is fully dissolved and compatible with your organic solvent concentration to prevent precipitation in the system.

  • System Leaks: Check all fittings and connections for leaks. A small leak can cause pressure drops and inconsistent flow rates.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as ambient temperature changes can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when changing mobile phases or after a system has been idle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solid sample of a complex indole alkaloid like this compound?

A1: For long-term stability of a solid, complex alkaloid, it is recommended to store it at or below -20°C, protected from light in a tightly sealed container (e.g., an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. A desiccant should be included to minimize exposure to moisture, which can facilitate hydrolysis.

Q2: What are the visible signs of degradation I should look for?

A2: While chemical degradation is often not visible, you might observe a change in color of the solid compound or solution, or the formation of precipitates. Inconsistent experimental results, such as a loss of biological activity, are also strong indicators of degradation.

Q3: How should I prepare and store solutions of complex alkaloids for experiments?

A3: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent in which the compound is stable (this may require preliminary stability testing). Store solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Q4: Why are forced degradation studies necessary?

A4: Forced degradation studies, or stress testing, are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. This information is crucial for developing and validating stability-indicating analytical methods, which can distinguish the intact drug from its degradation products. These studies are a key requirement by regulatory bodies like the ICH and FDA.

Data Presentation: Typical Forced Degradation Conditions

Forced degradation studies are performed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants. The following table summarizes typical stress conditions based on ICH guidelines.

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CTo test for susceptibility to degradation in an acidic environment.
Basic Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CTo test for susceptibility to degradation in an alkaline environment.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureTo identify potential oxidation products.
Thermal Degradation Dry heat (e.g., 60°C to 105°C) for several hours to daysTo evaluate the effect of high temperatures on the solid drug substance or drug product.
Photolytic Degradation Exposure to UV and visible light (e.g., ICH option 1 or 2)To assess the compound's sensitivity to light.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Compound Information Gathering: Collect all available physicochemical properties of the analyte, including its structure, pKa, and solubility.

  • Initial HPLC Conditions Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).

    • Detector: Use a PDA detector to monitor the analyte at its λmax and to screen for degradation products at other wavelengths.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Generate stressed samples by subjecting the analyte to the forced degradation conditions outlined in the table above. Neutralize acidic and basic samples before injection.

  • Method Optimization: Inject the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Optimize the mobile phase, pH, gradient, and column chemistry as described in the troubleshooting guide until this is achieved.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of Degradation Products by LC-MS
  • LC Separation: Use the optimized stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting all components.

    • Perform MS/MS (or MSn) fragmentation on the parent compound and the major degradation product peaks.

  • Data Analysis:

    • Determine the accurate mass of the degradation products to propose their elemental composition.

    • Compare the fragmentation pattern of the degradation products to that of the parent compound to identify the site of modification (e.g., hydrolysis of an ester, oxidation of an amine).

Protocol 3: Structure Elucidation of Degradation Products by NMR
  • Isolation of Degradation Products: If the structure cannot be definitively determined by MS alone, isolate the major degradation products using preparative or semi-preparative HPLC.

  • Purity Check: Confirm the purity of the isolated fractions by analytical HPLC.

  • NMR Analysis:

    • Dissolve the purified degradation product in a suitable deuterated solvent.

    • Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Structure Determination: Analyze the NMR data to determine the complete chemical structure of the degradation product. Compare the spectra to those of the parent compound to pinpoint the structural changes.

Visualization of a Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a complex indole alkaloid, showing common degradation reactions such as hydrolysis and oxidation.

G cluster_main Hypothetical Degradation Pathway of a Complex Indole Alkaloid A Parent Indole Alkaloid (e.g., containing ester and amine moieties) B Hydrolysis Product (Carboxylic Acid + Alcohol) A->B Acid/Base Hydrolysis C N-Oxide Product A->C Oxidation (e.g., H₂O₂) D Ring-Opened Product B->D Further Degradation (e.g., Decarboxylation)

Caption: Hypothetical degradation of a complex indole alkaloid.

References

Technical Support Center: Stability and Degradation of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex indole alkaloids. This guide provides troubleshooting advice and frequently asked questions related to the storage and degradation of these intricate molecules. While this document uses Marcfortine A as a reference point, it is important to note that publicly available literature does not contain specific studies on its degradation products. Therefore, the information provided herein is based on established principles for the stability testing of complex pharmaceutical compounds and natural products, particularly other indole alkaloids. This guide will help you design and troubleshoot your own stability studies.

Troubleshooting Guides for Stability Studies

This section addresses common issues encountered during the experimental analysis of complex indole alkaloid stability.

Question: I am developing a stability-indicating HPLC method and see poor separation between the parent compound and potential degradation products. What should I do?

Answer: Achieving good resolution is critical for a stability-indicating method.[1] Here are several steps you can take to optimize your HPLC separation:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.[2]

    • pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids. Experiment with a pH range around the pKa of your analyte to find the optimal separation. A change of just 0.1 pH units can shift retention times.[3]

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase. Columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano, or embedded polar groups) can provide the necessary resolution.[4]

  • Adjust Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Test a range of temperatures (e.g., 25°C to 45°C).

  • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. A shallow gradient can effectively separate complex mixtures of related compounds.

Question: During my forced degradation study, I see a significant loss of the parent compound but no major degradation peaks in the chromatogram. What could be the issue?

Answer: This phenomenon, often referred to as a lack of mass balance, can be perplexing. Several factors could be at play:

  • Degradation Products are Not Detected:

    • The degradation products may not have a chromophore and are therefore invisible to the UV detector at the wavelength you are using. Try using a photodiode array (PDA) detector to screen across a range of wavelengths.

    • The degradation products may be volatile and have evaporated.

    • The degradation products may have precipitated out of the solution.

    • The degradation products may be strongly retained on the column and not eluting under your current conditions. Try running a steep gradient wash with a strong solvent at the end of your analytical run.

  • Adsorption to Surfaces: Highly lipophilic or charged molecules can adsorb to container surfaces (glass or plastic) or HPLC components. Using silanized vials or different container materials can mitigate this.

  • Incorrect Integration: Ensure that your peak integration parameters are set correctly and that you are not missing small, broad peaks.

Question: I am observing inconsistent retention times in my HPLC analysis. What is the cause?

Answer: Fluctuating retention times can compromise the validity of your stability data. The most common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and variable retention times. Ensure your mobile phase is properly degassed.[5]

    • Composition Change: If using a multi-solvent mobile phase, ensure the mixing is accurate and consistent. Improperly mixed or evaporating solvents can alter the composition over time.

    • Buffer Precipitation: If using a buffer, ensure it is fully dissolved and compatible with your organic solvent concentration to prevent precipitation in the system.

  • System Leaks: Check all fittings and connections for leaks. A small leak can cause pressure drops and inconsistent flow rates.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as ambient temperature changes can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when changing mobile phases or after a system has been idle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solid sample of a complex indole alkaloid like this compound?

A1: For long-term stability of a solid, complex alkaloid, it is recommended to store it at or below -20°C, protected from light in a tightly sealed container (e.g., an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. A desiccant should be included to minimize exposure to moisture, which can facilitate hydrolysis.

Q2: What are the visible signs of degradation I should look for?

A2: While chemical degradation is often not visible, you might observe a change in color of the solid compound or solution, or the formation of precipitates. Inconsistent experimental results, such as a loss of biological activity, are also strong indicators of degradation.

Q3: How should I prepare and store solutions of complex alkaloids for experiments?

A3: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent in which the compound is stable (this may require preliminary stability testing). Store solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Q4: Why are forced degradation studies necessary?

A4: Forced degradation studies, or stress testing, are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. This information is crucial for developing and validating stability-indicating analytical methods, which can distinguish the intact drug from its degradation products. These studies are a key requirement by regulatory bodies like the ICH and FDA.

Data Presentation: Typical Forced Degradation Conditions

Forced degradation studies are performed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants. The following table summarizes typical stress conditions based on ICH guidelines.

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CTo test for susceptibility to degradation in an acidic environment.
Basic Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CTo test for susceptibility to degradation in an alkaline environment.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureTo identify potential oxidation products.
Thermal Degradation Dry heat (e.g., 60°C to 105°C) for several hours to daysTo evaluate the effect of high temperatures on the solid drug substance or drug product.
Photolytic Degradation Exposure to UV and visible light (e.g., ICH option 1 or 2)To assess the compound's sensitivity to light.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Compound Information Gathering: Collect all available physicochemical properties of the analyte, including its structure, pKa, and solubility.

  • Initial HPLC Conditions Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).

    • Detector: Use a PDA detector to monitor the analyte at its λmax and to screen for degradation products at other wavelengths.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Generate stressed samples by subjecting the analyte to the forced degradation conditions outlined in the table above. Neutralize acidic and basic samples before injection.

  • Method Optimization: Inject the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Optimize the mobile phase, pH, gradient, and column chemistry as described in the troubleshooting guide until this is achieved.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of Degradation Products by LC-MS
  • LC Separation: Use the optimized stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting all components.

    • Perform MS/MS (or MSn) fragmentation on the parent compound and the major degradation product peaks.

  • Data Analysis:

    • Determine the accurate mass of the degradation products to propose their elemental composition.

    • Compare the fragmentation pattern of the degradation products to that of the parent compound to identify the site of modification (e.g., hydrolysis of an ester, oxidation of an amine).

Protocol 3: Structure Elucidation of Degradation Products by NMR
  • Isolation of Degradation Products: If the structure cannot be definitively determined by MS alone, isolate the major degradation products using preparative or semi-preparative HPLC.

  • Purity Check: Confirm the purity of the isolated fractions by analytical HPLC.

  • NMR Analysis:

    • Dissolve the purified degradation product in a suitable deuterated solvent.

    • Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Structure Determination: Analyze the NMR data to determine the complete chemical structure of the degradation product. Compare the spectra to those of the parent compound to pinpoint the structural changes.

Visualization of a Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a complex indole alkaloid, showing common degradation reactions such as hydrolysis and oxidation.

G cluster_main Hypothetical Degradation Pathway of a Complex Indole Alkaloid A Parent Indole Alkaloid (e.g., containing ester and amine moieties) B Hydrolysis Product (Carboxylic Acid + Alcohol) A->B Acid/Base Hydrolysis C N-Oxide Product A->C Oxidation (e.g., H₂O₂) D Ring-Opened Product B->D Further Degradation (e.g., Decarboxylation)

Caption: Hypothetical degradation of a complex indole alkaloid.

References

Optimizing fermentation conditions for higher Marcfortine A yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher Marcfortine A yield.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

This compound is a known alkaloid produced by Penicillium roqueforti[1][2]. Other related marcfortine alkaloids, such as Marcfortine B and C, have also been isolated from Penicillium species[1].

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound involves the precursors L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[3]. Understanding the biosynthetic pathway is crucial for developing strategies to enhance production by feeding precursor molecules.

Q3: What are the general fermentation parameters that influence the production of alkaloids in Penicillium species?

Several factors significantly impact the production of secondary metabolites like this compound in Penicillium. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time[4]. For instance, in the production of other Penicillium alkaloids, static cultures have sometimes been found to yield higher production than shaken cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process for this compound production.

Problem Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect fermentation temperature. 4. Insufficient or excessive aeration. 5. Low productivity of the Penicillium strain. 6. Incorrect fermentation duration.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For related alkaloids, yeast extract has been shown to be an effective nitrogen source. Consider adding precursors like tryptophan and lysine (B10760008) to the medium. 2. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Penicillium can vary but is often in the acidic to neutral range. 3. Temperature Optimization: Determine the optimal temperature for your Penicillium strain. For many Penicillium species, the optimal temperature for secondary metabolite production is between 25-30°C. 4. Aeration Adjustment: Experiment with different agitation speeds in shaken flask cultures or vary the aeration rate in a bioreactor. In some cases, static cultures may enhance the production of certain fungal alkaloids. 5. Strain Improvement: Consider strain improvement techniques such as mutagenesis (e.g., UV or chemical mutagenesis) to select for higher-yielding mutants. 6. Time Course Study: Perform a time-course study to determine the optimal fermentation time for this compound production, which can range from several days to weeks.
Mycelial Growth is Poor 1. Nutrient limitation in the medium. 2. Unfavorable pH or temperature. 3. Presence of inhibitory substances.1. Medium Enrichment: Ensure the growth medium contains all essential nutrients, including trace elements. 2. Optimize Growth Conditions: First, optimize conditions for biomass production before focusing on secondary metabolite synthesis. This may involve a two-stage fermentation process with an initial growth phase followed by a production phase with different medium and conditions. 3. Medium Analysis: Analyze the medium for any potential inhibitory compounds.
Foaming in the Fermentor 1. High protein content in the medium. 2. High agitation or aeration rates.1. Antifoam Agents: Add sterile antifoam agents to the fermentor as needed. 2. Process Control: Reduce agitation or aeration rates, but monitor for any negative impact on this compound production.
Contamination of the Culture 1. Inadequate sterilization of medium or equipment. 2. Poor aseptic technique during inoculation or sampling.1. Sterilization Validation: Ensure proper sterilization of all media, glassware, and fermentor components. 2. Aseptic Technique: Strictly follow aseptic techniques during all handling procedures. Regularly check for contamination by microscopy and plating on control media.
Variability in Batch-to-Batch Production 1. Inconsistent inoculum quality. 2. Fluctuations in fermentation parameters. 3. Genetic instability of the production strain.1. Standardized Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age. 2. Process Monitoring and Control: Tightly control and monitor key fermentation parameters such as pH, temperature, and dissolved oxygen. 3. Strain Maintenance: Properly maintain the production strain through cryopreservation or other long-term storage methods to prevent genetic drift.

Data Presentation: Optimizing Fermentation for Related Alkaloids

Since specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the optimization of fermentation conditions for the production of structurally related alkaloids, meleagrin (B1676177) and roquefortine C, by Penicillium sp. OUCMDZ-1435. This data can serve as a valuable starting point for optimizing this compound production.

Table 1: Effect of Fermentation Time on Meleagrin Yield

Fermentation Time (days)Meleagrin Yield (mg/L)
9< 50
15~150
23~270
30~250

Table 2: Effect of Initial pH on Meleagrin Yield

Initial pHMeleagrin Yield (mg/L)
2.0~180
2.5~200
3.0~220
4.0~150
5.0< 100
6.0< 50

Table 3: Effect of Culture Medium on Meleagrin Yield

MediumComposition HighlightsMeleagrin Yield (mg/L)
Fungi 1#Potato Dextrose< 50
Fungi 2#Glucose, Peptone, Yeast Extract~220
Fungi 5#Mannitol, Glucose, Monosodium Glutamate~150
SWSSoluble Starch, Peptone, Yeast Extract< 100

Experimental Protocols

1. General Protocol for Penicillium Fermentation for Alkaloid Production

This protocol is a general guideline and should be optimized for your specific Penicillium strain and target compound, this compound.

  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface to dislodge the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Fungi 2# medium as a starting point) and dispense into Erlenmeyer flasks.

    • Sterilize the medium by autoclaving.

    • After cooling, inoculate the flasks with the spore suspension (e.g., 5% v/v).

    • Incubate the flasks at the desired temperature (e.g., 28°C) under static or shaking conditions (e.g., 180 rpm) for the predetermined duration.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted separately with a solvent like methanol (B129727) to recover intracellular alkaloids.

2. Protocol for Quantification of this compound by HPLC-MS/MS

This is a proposed method based on general procedures for quantifying small molecules in biological matrices and should be validated for this compound.

  • Sample Preparation:

    • Liquid-Liquid Extraction: To a known volume of fermentation broth, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process two more times. Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., C18) to clean up and concentrate the sample. Condition the cartridge, load the sample, wash away impurities, and elute this compound with an appropriate solvent.

    • Protein Precipitation (for intracellular extraction): If analyzing intracellular content, after cell lysis, precipitate proteins using a cold solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins and analyze the supernatant.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for this compound using a pure standard. Monitor specific multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Visualizations

MarcfortineA_Biosynthesis_Pathway cluster_precursors Primary Metabolite Precursors Tryptophan L-Tryptophan Intermediate1 Indole-containing Intermediate Tryptophan->Intermediate1 Lysine L-Lysine PipecolicAcid Pipecolic Acid moiety Lysine->PipecolicAcid Methionine Methionine Methylation Methylation Methionine->Methylation AceticAcid Acetic Acid Isoprene Isoprene Units AceticAcid->Isoprene MarcfortineA This compound Intermediate1->MarcfortineA PipecolicAcid->MarcfortineA Isoprene->MarcfortineA Methylation->MarcfortineA

Caption: Simplified biosynthetic pathway of this compound from its primary metabolite precursors.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection & Improvement Start->Strain Media Media Optimization (Carbon, Nitrogen, Precursors) Strain->Media Conditions Physical Condition Optimization (pH, Temp, Aeration) Media->Conditions Analysis Extraction & Quantification (HPLC-MS/MS) Conditions->Analysis Analysis->Media Iterative Optimization Analysis->Conditions HighYield Achieve High this compound Yield Analysis->HighYield

Caption: Iterative workflow for the optimization of this compound fermentation conditions.

Troubleshooting_Logic Start Low/No this compound Production CheckGrowth Is Mycelial Growth Adequate? Start->CheckGrowth OptimizeGrowth Optimize Growth Conditions: - Medium Composition - pH & Temperature CheckGrowth->OptimizeGrowth No CheckProductionParams Optimize Production Parameters: - Precursor Feeding - Elicitors - Aeration CheckGrowth->CheckProductionParams Yes OptimizeGrowth->CheckGrowth CheckStrain Is the Strain a High Producer? CheckProductionParams->CheckStrain StrainImprovement Strain Improvement: - Mutagenesis - Screening CheckStrain->StrainImprovement No Analyze Quantify this compound CheckStrain->Analyze Yes StrainImprovement->CheckStrain

References

Optimizing fermentation conditions for higher Marcfortine A yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher Marcfortine A yield.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

This compound is a known alkaloid produced by Penicillium roqueforti[1][2]. Other related marcfortine alkaloids, such as Marcfortine B and C, have also been isolated from Penicillium species[1].

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound involves the precursors L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[3]. Understanding the biosynthetic pathway is crucial for developing strategies to enhance production by feeding precursor molecules.

Q3: What are the general fermentation parameters that influence the production of alkaloids in Penicillium species?

Several factors significantly impact the production of secondary metabolites like this compound in Penicillium. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time[4]. For instance, in the production of other Penicillium alkaloids, static cultures have sometimes been found to yield higher production than shaken cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process for this compound production.

Problem Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect fermentation temperature. 4. Insufficient or excessive aeration. 5. Low productivity of the Penicillium strain. 6. Incorrect fermentation duration.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For related alkaloids, yeast extract has been shown to be an effective nitrogen source. Consider adding precursors like tryptophan and lysine (B10760008) to the medium. 2. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Penicillium can vary but is often in the acidic to neutral range. 3. Temperature Optimization: Determine the optimal temperature for your Penicillium strain. For many Penicillium species, the optimal temperature for secondary metabolite production is between 25-30°C. 4. Aeration Adjustment: Experiment with different agitation speeds in shaken flask cultures or vary the aeration rate in a bioreactor. In some cases, static cultures may enhance the production of certain fungal alkaloids. 5. Strain Improvement: Consider strain improvement techniques such as mutagenesis (e.g., UV or chemical mutagenesis) to select for higher-yielding mutants. 6. Time Course Study: Perform a time-course study to determine the optimal fermentation time for this compound production, which can range from several days to weeks.
Mycelial Growth is Poor 1. Nutrient limitation in the medium. 2. Unfavorable pH or temperature. 3. Presence of inhibitory substances.1. Medium Enrichment: Ensure the growth medium contains all essential nutrients, including trace elements. 2. Optimize Growth Conditions: First, optimize conditions for biomass production before focusing on secondary metabolite synthesis. This may involve a two-stage fermentation process with an initial growth phase followed by a production phase with different medium and conditions. 3. Medium Analysis: Analyze the medium for any potential inhibitory compounds.
Foaming in the Fermentor 1. High protein content in the medium. 2. High agitation or aeration rates.1. Antifoam Agents: Add sterile antifoam agents to the fermentor as needed. 2. Process Control: Reduce agitation or aeration rates, but monitor for any negative impact on this compound production.
Contamination of the Culture 1. Inadequate sterilization of medium or equipment. 2. Poor aseptic technique during inoculation or sampling.1. Sterilization Validation: Ensure proper sterilization of all media, glassware, and fermentor components. 2. Aseptic Technique: Strictly follow aseptic techniques during all handling procedures. Regularly check for contamination by microscopy and plating on control media.
Variability in Batch-to-Batch Production 1. Inconsistent inoculum quality. 2. Fluctuations in fermentation parameters. 3. Genetic instability of the production strain.1. Standardized Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age. 2. Process Monitoring and Control: Tightly control and monitor key fermentation parameters such as pH, temperature, and dissolved oxygen. 3. Strain Maintenance: Properly maintain the production strain through cryopreservation or other long-term storage methods to prevent genetic drift.

Data Presentation: Optimizing Fermentation for Related Alkaloids

Since specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the optimization of fermentation conditions for the production of structurally related alkaloids, meleagrin (B1676177) and roquefortine C, by Penicillium sp. OUCMDZ-1435. This data can serve as a valuable starting point for optimizing this compound production.

Table 1: Effect of Fermentation Time on Meleagrin Yield

Fermentation Time (days)Meleagrin Yield (mg/L)
9< 50
15~150
23~270
30~250

Table 2: Effect of Initial pH on Meleagrin Yield

Initial pHMeleagrin Yield (mg/L)
2.0~180
2.5~200
3.0~220
4.0~150
5.0< 100
6.0< 50

Table 3: Effect of Culture Medium on Meleagrin Yield

MediumComposition HighlightsMeleagrin Yield (mg/L)
Fungi 1#Potato Dextrose< 50
Fungi 2#Glucose, Peptone, Yeast Extract~220
Fungi 5#Mannitol, Glucose, Monosodium Glutamate~150
SWSSoluble Starch, Peptone, Yeast Extract< 100

Experimental Protocols

1. General Protocol for Penicillium Fermentation for Alkaloid Production

This protocol is a general guideline and should be optimized for your specific Penicillium strain and target compound, this compound.

  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface to dislodge the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Fungi 2# medium as a starting point) and dispense into Erlenmeyer flasks.

    • Sterilize the medium by autoclaving.

    • After cooling, inoculate the flasks with the spore suspension (e.g., 5% v/v).

    • Incubate the flasks at the desired temperature (e.g., 28°C) under static or shaking conditions (e.g., 180 rpm) for the predetermined duration.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted separately with a solvent like methanol (B129727) to recover intracellular alkaloids.

2. Protocol for Quantification of this compound by HPLC-MS/MS

This is a proposed method based on general procedures for quantifying small molecules in biological matrices and should be validated for this compound.

  • Sample Preparation:

    • Liquid-Liquid Extraction: To a known volume of fermentation broth, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process two more times. Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., C18) to clean up and concentrate the sample. Condition the cartridge, load the sample, wash away impurities, and elute this compound with an appropriate solvent.

    • Protein Precipitation (for intracellular extraction): If analyzing intracellular content, after cell lysis, precipitate proteins using a cold solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins and analyze the supernatant.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for this compound using a pure standard. Monitor specific multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Visualizations

MarcfortineA_Biosynthesis_Pathway cluster_precursors Primary Metabolite Precursors Tryptophan L-Tryptophan Intermediate1 Indole-containing Intermediate Tryptophan->Intermediate1 Lysine L-Lysine PipecolicAcid Pipecolic Acid moiety Lysine->PipecolicAcid Methionine Methionine Methylation Methylation Methionine->Methylation AceticAcid Acetic Acid Isoprene Isoprene Units AceticAcid->Isoprene MarcfortineA This compound Intermediate1->MarcfortineA PipecolicAcid->MarcfortineA Isoprene->MarcfortineA Methylation->MarcfortineA

Caption: Simplified biosynthetic pathway of this compound from its primary metabolite precursors.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection & Improvement Start->Strain Media Media Optimization (Carbon, Nitrogen, Precursors) Strain->Media Conditions Physical Condition Optimization (pH, Temp, Aeration) Media->Conditions Analysis Extraction & Quantification (HPLC-MS/MS) Conditions->Analysis Analysis->Media Iterative Optimization Analysis->Conditions HighYield Achieve High this compound Yield Analysis->HighYield

Caption: Iterative workflow for the optimization of this compound fermentation conditions.

Troubleshooting_Logic Start Low/No this compound Production CheckGrowth Is Mycelial Growth Adequate? Start->CheckGrowth OptimizeGrowth Optimize Growth Conditions: - Medium Composition - pH & Temperature CheckGrowth->OptimizeGrowth No CheckProductionParams Optimize Production Parameters: - Precursor Feeding - Elicitors - Aeration CheckGrowth->CheckProductionParams Yes OptimizeGrowth->CheckGrowth CheckStrain Is the Strain a High Producer? CheckProductionParams->CheckStrain StrainImprovement Strain Improvement: - Mutagenesis - Screening CheckStrain->StrainImprovement No Analyze Quantify this compound CheckStrain->Analyze Yes StrainImprovement->CheckStrain

References

Optimizing fermentation conditions for higher Marcfortine A yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher Marcfortine A yield.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

This compound is a known alkaloid produced by Penicillium roqueforti[1][2]. Other related marcfortine alkaloids, such as Marcfortine B and C, have also been isolated from Penicillium species[1].

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound involves the precursors L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid[3]. Understanding the biosynthetic pathway is crucial for developing strategies to enhance production by feeding precursor molecules.

Q3: What are the general fermentation parameters that influence the production of alkaloids in Penicillium species?

Several factors significantly impact the production of secondary metabolites like this compound in Penicillium. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time[4]. For instance, in the production of other Penicillium alkaloids, static cultures have sometimes been found to yield higher production than shaken cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process for this compound production.

Problem Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect fermentation temperature. 4. Insufficient or excessive aeration. 5. Low productivity of the Penicillium strain. 6. Incorrect fermentation duration.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For related alkaloids, yeast extract has been shown to be an effective nitrogen source. Consider adding precursors like tryptophan and lysine to the medium. 2. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Penicillium can vary but is often in the acidic to neutral range. 3. Temperature Optimization: Determine the optimal temperature for your Penicillium strain. For many Penicillium species, the optimal temperature for secondary metabolite production is between 25-30°C. 4. Aeration Adjustment: Experiment with different agitation speeds in shaken flask cultures or vary the aeration rate in a bioreactor. In some cases, static cultures may enhance the production of certain fungal alkaloids. 5. Strain Improvement: Consider strain improvement techniques such as mutagenesis (e.g., UV or chemical mutagenesis) to select for higher-yielding mutants. 6. Time Course Study: Perform a time-course study to determine the optimal fermentation time for this compound production, which can range from several days to weeks.
Mycelial Growth is Poor 1. Nutrient limitation in the medium. 2. Unfavorable pH or temperature. 3. Presence of inhibitory substances.1. Medium Enrichment: Ensure the growth medium contains all essential nutrients, including trace elements. 2. Optimize Growth Conditions: First, optimize conditions for biomass production before focusing on secondary metabolite synthesis. This may involve a two-stage fermentation process with an initial growth phase followed by a production phase with different medium and conditions. 3. Medium Analysis: Analyze the medium for any potential inhibitory compounds.
Foaming in the Fermentor 1. High protein content in the medium. 2. High agitation or aeration rates.1. Antifoam Agents: Add sterile antifoam agents to the fermentor as needed. 2. Process Control: Reduce agitation or aeration rates, but monitor for any negative impact on this compound production.
Contamination of the Culture 1. Inadequate sterilization of medium or equipment. 2. Poor aseptic technique during inoculation or sampling.1. Sterilization Validation: Ensure proper sterilization of all media, glassware, and fermentor components. 2. Aseptic Technique: Strictly follow aseptic techniques during all handling procedures. Regularly check for contamination by microscopy and plating on control media.
Variability in Batch-to-Batch Production 1. Inconsistent inoculum quality. 2. Fluctuations in fermentation parameters. 3. Genetic instability of the production strain.1. Standardized Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age. 2. Process Monitoring and Control: Tightly control and monitor key fermentation parameters such as pH, temperature, and dissolved oxygen. 3. Strain Maintenance: Properly maintain the production strain through cryopreservation or other long-term storage methods to prevent genetic drift.

Data Presentation: Optimizing Fermentation for Related Alkaloids

Since specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the optimization of fermentation conditions for the production of structurally related alkaloids, meleagrin and roquefortine C, by Penicillium sp. OUCMDZ-1435. This data can serve as a valuable starting point for optimizing this compound production.

Table 1: Effect of Fermentation Time on Meleagrin Yield

Fermentation Time (days)Meleagrin Yield (mg/L)
9< 50
15~150
23~270
30~250

Table 2: Effect of Initial pH on Meleagrin Yield

Initial pHMeleagrin Yield (mg/L)
2.0~180
2.5~200
3.0~220
4.0~150
5.0< 100
6.0< 50

Table 3: Effect of Culture Medium on Meleagrin Yield

MediumComposition HighlightsMeleagrin Yield (mg/L)
Fungi 1#Potato Dextrose< 50
Fungi 2#Glucose, Peptone, Yeast Extract~220
Fungi 5#Mannitol, Glucose, Monosodium Glutamate~150
SWSSoluble Starch, Peptone, Yeast Extract< 100

Experimental Protocols

1. General Protocol for Penicillium Fermentation for Alkaloid Production

This protocol is a general guideline and should be optimized for your specific Penicillium strain and target compound, this compound.

  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface to dislodge the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Fungi 2# medium as a starting point) and dispense into Erlenmeyer flasks.

    • Sterilize the medium by autoclaving.

    • After cooling, inoculate the flasks with the spore suspension (e.g., 5% v/v).

    • Incubate the flasks at the desired temperature (e.g., 28°C) under static or shaking conditions (e.g., 180 rpm) for the predetermined duration.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted separately with a solvent like methanol to recover intracellular alkaloids.

2. Protocol for Quantification of this compound by HPLC-MS/MS

This is a proposed method based on general procedures for quantifying small molecules in biological matrices and should be validated for this compound.

  • Sample Preparation:

    • Liquid-Liquid Extraction: To a known volume of fermentation broth, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process two more times. Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., C18) to clean up and concentrate the sample. Condition the cartridge, load the sample, wash away impurities, and elute this compound with an appropriate solvent.

    • Protein Precipitation (for intracellular extraction): If analyzing intracellular content, after cell lysis, precipitate proteins using a cold solvent like acetonitrile or methanol. Centrifuge to pellet the proteins and analyze the supernatant.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for this compound using a pure standard. Monitor specific multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Visualizations

MarcfortineA_Biosynthesis_Pathway cluster_precursors Primary Metabolite Precursors Tryptophan L-Tryptophan Intermediate1 Indole-containing Intermediate Tryptophan->Intermediate1 Lysine L-Lysine PipecolicAcid Pipecolic Acid moiety Lysine->PipecolicAcid Methionine Methionine Methylation Methylation Methionine->Methylation AceticAcid Acetic Acid Isoprene Isoprene Units AceticAcid->Isoprene MarcfortineA This compound Intermediate1->MarcfortineA PipecolicAcid->MarcfortineA Isoprene->MarcfortineA Methylation->MarcfortineA

Caption: Simplified biosynthetic pathway of this compound from its primary metabolite precursors.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection & Improvement Start->Strain Media Media Optimization (Carbon, Nitrogen, Precursors) Strain->Media Conditions Physical Condition Optimization (pH, Temp, Aeration) Media->Conditions Analysis Extraction & Quantification (HPLC-MS/MS) Conditions->Analysis Analysis->Media Iterative Optimization Analysis->Conditions HighYield Achieve High this compound Yield Analysis->HighYield

Caption: Iterative workflow for the optimization of this compound fermentation conditions.

Troubleshooting_Logic Start Low/No this compound Production CheckGrowth Is Mycelial Growth Adequate? Start->CheckGrowth OptimizeGrowth Optimize Growth Conditions: - Medium Composition - pH & Temperature CheckGrowth->OptimizeGrowth No CheckProductionParams Optimize Production Parameters: - Precursor Feeding - Elicitors - Aeration CheckGrowth->CheckProductionParams Yes OptimizeGrowth->CheckGrowth CheckStrain Is the Strain a High Producer? CheckProductionParams->CheckStrain StrainImprovement Strain Improvement: - Mutagenesis - Screening CheckStrain->StrainImprovement No Analyze Quantify this compound CheckStrain->Analyze Yes StrainImprovement->CheckStrain

References

Technical Support Center: Troubleshooting Low Efficacy in Marcfortine A Anthelmintic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy in anthelmintic assays involving Marcfortine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an anthelmintic?

This compound is a naturally occurring spiroindole alkaloid. It belongs to the same chemical class as paraherquamide (B22789) and its semi-synthetic derivative, derquantel.[1] The primary mechanism of action for this class of compounds is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of nematodes.[2] By blocking these receptors, this compound prevents the binding of the neurotransmitter acetylcholine, which leads to an inhibition of muscle contraction, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.[2] This mode of action is distinct from other major anthelmintic classes like benzimidazoles, imidazothiazoles, and macrocyclic lactones.[2]

Q2: I am observing very low or no activity of this compound in my in vitro assay. Is this expected?

Low in vitro efficacy of this compound can be due to several factors. It is important to note that this compound is structurally related to, but less potent than, paraherquamide A.[1] Furthermore, studies have shown that this compound can exhibit high species-specific activity. For instance, it has been reported to be almost inactive against the free-living nematode Caenorhabditis elegans in in vitro assays, while showing activity against parasitic nematodes like Haemonchus contortus in in vivo models.[1] Therefore, the choice of nematode species and the assay type (in vitro vs. in vivo) are critical factors.

Q3: Could the low efficacy be due to anthelmintic resistance?

While possible, resistance to the spiroindole class of anthelmintics is not yet widely reported. The novel mechanism of action of this compound means that it is often effective against nematode populations that are resistant to other anthelmintic classes.[2] However, resistance can develop to any anthelmintic over time. Potential mechanisms of resistance could include:

  • Target site modifications: Alterations in the nematode's nicotinic acetylcholine receptors that reduce the binding affinity of this compound.[3]

  • Increased drug efflux: Upregulation of transporter proteins, such as P-glycoproteins, that actively pump the drug out of the parasite's cells.[3][4]

  • Enhanced drug metabolism: Increased activity of enzymes within the parasite that break down and inactivate this compound.[3]

If you suspect resistance, it is advisable to test your parasite population against other anthelmintics with different mechanisms of action and to consider more specialized molecular or genetic testing.

Q4: How should I prepare and store my this compound solutions to ensure stability and activity?

As specific stability and solubility data for this compound are not extensively published, general best practices for handling chemical compounds should be followed:

  • Solvent Selection: Start by attempting to dissolve this compound in a small amount of a common, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound for each experiment to avoid degradation.

  • Storage: If short-term storage is necessary, keep the solution at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but repeated freeze-thaw cycles should be avoided.

  • pH: The pH of your assay medium could potentially affect the stability and activity of the compound. Ensure the pH is within a physiologically relevant and stable range for your assay.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays

This section provides a step-by-step guide to troubleshoot common issues encountered during in vitro anthelmintic assays with this compound.

G start Low/Inconsistent Efficacy Observed check_compound Verify this compound Solution start->check_compound check_assay Review Assay Protocol start->check_assay check_parasite Assess Parasite Viability & Susceptibility start->check_parasite solubility Inadequate Solubility? check_compound->solubility stability Degradation? check_compound->stability concentration Incorrect Concentration? check_compound->concentration solvent Solvent Toxicity? check_assay->solvent incubation Suboptimal Incubation? check_assay->incubation contamination Contamination? check_assay->contamination viability Low Control Viability? check_parasite->viability resistance Potential Resistance? check_parasite->resistance solution_solubility Action: Try alternative solvent / sonication solubility->solution_solubility solution_stability Action: Prepare fresh solution stability->solution_stability solution_concentration Action: Recalculate & re-prepare dilutions concentration->solution_concentration solution_solvent Action: Run solvent-only control at highest concentration solvent->solution_solvent solution_incubation Action: Optimize temperature, humidity, CO2 incubation->solution_incubation solution_contamination Action: Use aseptic technique, add antibiotics/fungicides contamination->solution_contamination solution_viability Action: Use fresh, healthy parasites viability->solution_viability solution_resistance Action: Test against susceptible reference strain resistance->solution_resistance

Caption: Troubleshooting workflow for low in vitro efficacy.

Possible Cause Troubleshooting Steps
Compound-Related Issues
Inadequate SolubilityVisually inspect the stock solution for precipitates. Consider gentle warming or sonication to aid dissolution. If issues persist, test alternative solvents.
Compound DegradationPrepare fresh stock solutions for each experiment. Protect solutions from light and store appropriately (refrigerated for short-term, frozen for long-term).
Incorrect ConcentrationDouble-check all calculations for dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Assay-Related Issues
Solvent ToxicityRun a control group with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing parasite mortality or reduced motility.
Suboptimal Incubation ConditionsVerify that the temperature, humidity, and CO2 levels (if applicable) are optimal for the specific nematode species and life stage being tested.
Microbial ContaminationUse sterile techniques and reagents. If contamination is a recurring issue, consider adding appropriate antibiotics or fungicides to the culture medium.
Parasite-Related Issues
Low Parasite ViabilityEnsure that the parasites in the negative control group (no treatment) exhibit high viability and normal motility throughout the assay period. Use freshly isolated/cultured parasites for each experiment.
Anthelmintic ResistanceIf possible, include a known susceptible reference strain of the same nematode species in your assay to confirm the activity of your this compound batch.
Issue 2: High Variability in Fecal Egg Count Reduction Tests (FECRT)

For researchers conducting in vivo or ex vivo studies, high variability in results can mask the true efficacy of this compound.

Possible Cause Troubleshooting Steps
Improper Sampling TechniqueCollect fecal samples directly from the rectum of individual animals. Avoid collecting samples from the ground to prevent contamination and ensure sample integrity.
Incorrect Sample StorageRefrigerate samples immediately after collection. Do not freeze fecal samples as this can damage the eggs and affect viability in subsequent assays.
Insufficient Animal NumbersA minimum of 10-15 animals per treatment group is recommended to achieve statistically significant results.
Natural Variation in Egg SheddingThe distribution of eggs in feces can be uneven. Thoroughly mix each fecal sample before conducting egg counts.
Incorrect DosingEnsure animals are accurately weighed and the dose of this compound is calculated correctly. Confirm that the full dose is administered and ingested. Underdosing is a major contributor to low efficacy and can promote the development of resistance.[3]

Data Presentation

The following table summarizes the in vitro efficacy of paraherquamide, a more potent structural analog of this compound, against the parasitic nematode Haemonchus contortus. Data for this compound is limited, but its efficacy is expected to be lower than that of paraherquamide.

CompoundNematode SpeciesAssay TypeEfficacy MetricValue (µg/mL)
ParaherquamideHaemonchus contortusLarval MotilityMIC5031.2

Note: Data is for paraherquamide, not this compound. MIC50 (Minimum Inhibitory Concentration 50%) is the concentration that inhibits 50% of larval motility.

Experimental Protocols

Protocol 1: In Vitro Larval Motility Assay (Adapted for this compound)

This assay assesses the effect of this compound on the motility of third-stage (L3) nematode larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable culture medium

  • 96-well microtiter plates

  • Inverted microscope or automated motility analysis system

Methodology:

  • Larval Preparation: Obtain L3 larvae from fecal cultures. For some species, exsheathment of the larvae may be required to improve drug penetration.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

  • Assay Setup: Add a known number of larvae (e.g., 50-100) suspended in culture medium to each well of a 96-well plate.

  • Treatment: Add the prepared this compound dilutions to the appropriate wells. Include negative controls (medium with DMSO only) and positive controls (a known effective anthelmintic).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual: Observe each well under an inverted microscope and score larvae as motile or non-motile. A blinded assessment is recommended to reduce bias.

    • Automated: Use a video imaging system to quantify larval movement and calculate the percentage of motility inhibition.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%) value.

G A Prepare L3 Larvae C Dispense Larvae into 96-well Plate A->C B Prepare this compound Serial Dilutions D Add Drug Dilutions & Controls B->D C->D E Incubate Plate (e.g., 37°C, 24-72h) D->E F Assess Larval Motility E->F G Calculate % Inhibition & EC50/IC50 F->G

Caption: Experimental workflow for the in vitro larval motility assay.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the nematode neuromuscular junction.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel Prevents Opening paralysis Flaccid Paralysis ion_channel->paralysis Leads to ACh->nAChR Binds to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

References

Technical Support Center: Troubleshooting Low Efficacy in Marcfortine A Anthelmintic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy in anthelmintic assays involving Marcfortine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an anthelmintic?

This compound is a naturally occurring spiroindole alkaloid. It belongs to the same chemical class as paraherquamide (B22789) and its semi-synthetic derivative, derquantel.[1] The primary mechanism of action for this class of compounds is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of nematodes.[2] By blocking these receptors, this compound prevents the binding of the neurotransmitter acetylcholine, which leads to an inhibition of muscle contraction, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.[2] This mode of action is distinct from other major anthelmintic classes like benzimidazoles, imidazothiazoles, and macrocyclic lactones.[2]

Q2: I am observing very low or no activity of this compound in my in vitro assay. Is this expected?

Low in vitro efficacy of this compound can be due to several factors. It is important to note that this compound is structurally related to, but less potent than, paraherquamide A.[1] Furthermore, studies have shown that this compound can exhibit high species-specific activity. For instance, it has been reported to be almost inactive against the free-living nematode Caenorhabditis elegans in in vitro assays, while showing activity against parasitic nematodes like Haemonchus contortus in in vivo models.[1] Therefore, the choice of nematode species and the assay type (in vitro vs. in vivo) are critical factors.

Q3: Could the low efficacy be due to anthelmintic resistance?

While possible, resistance to the spiroindole class of anthelmintics is not yet widely reported. The novel mechanism of action of this compound means that it is often effective against nematode populations that are resistant to other anthelmintic classes.[2] However, resistance can develop to any anthelmintic over time. Potential mechanisms of resistance could include:

  • Target site modifications: Alterations in the nematode's nicotinic acetylcholine receptors that reduce the binding affinity of this compound.[3]

  • Increased drug efflux: Upregulation of transporter proteins, such as P-glycoproteins, that actively pump the drug out of the parasite's cells.[3][4]

  • Enhanced drug metabolism: Increased activity of enzymes within the parasite that break down and inactivate this compound.[3]

If you suspect resistance, it is advisable to test your parasite population against other anthelmintics with different mechanisms of action and to consider more specialized molecular or genetic testing.

Q4: How should I prepare and store my this compound solutions to ensure stability and activity?

As specific stability and solubility data for this compound are not extensively published, general best practices for handling chemical compounds should be followed:

  • Solvent Selection: Start by attempting to dissolve this compound in a small amount of a common, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound for each experiment to avoid degradation.

  • Storage: If short-term storage is necessary, keep the solution at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but repeated freeze-thaw cycles should be avoided.

  • pH: The pH of your assay medium could potentially affect the stability and activity of the compound. Ensure the pH is within a physiologically relevant and stable range for your assay.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays

This section provides a step-by-step guide to troubleshoot common issues encountered during in vitro anthelmintic assays with this compound.

G start Low/Inconsistent Efficacy Observed check_compound Verify this compound Solution start->check_compound check_assay Review Assay Protocol start->check_assay check_parasite Assess Parasite Viability & Susceptibility start->check_parasite solubility Inadequate Solubility? check_compound->solubility stability Degradation? check_compound->stability concentration Incorrect Concentration? check_compound->concentration solvent Solvent Toxicity? check_assay->solvent incubation Suboptimal Incubation? check_assay->incubation contamination Contamination? check_assay->contamination viability Low Control Viability? check_parasite->viability resistance Potential Resistance? check_parasite->resistance solution_solubility Action: Try alternative solvent / sonication solubility->solution_solubility solution_stability Action: Prepare fresh solution stability->solution_stability solution_concentration Action: Recalculate & re-prepare dilutions concentration->solution_concentration solution_solvent Action: Run solvent-only control at highest concentration solvent->solution_solvent solution_incubation Action: Optimize temperature, humidity, CO2 incubation->solution_incubation solution_contamination Action: Use aseptic technique, add antibiotics/fungicides contamination->solution_contamination solution_viability Action: Use fresh, healthy parasites viability->solution_viability solution_resistance Action: Test against susceptible reference strain resistance->solution_resistance

Caption: Troubleshooting workflow for low in vitro efficacy.

Possible Cause Troubleshooting Steps
Compound-Related Issues
Inadequate SolubilityVisually inspect the stock solution for precipitates. Consider gentle warming or sonication to aid dissolution. If issues persist, test alternative solvents.
Compound DegradationPrepare fresh stock solutions for each experiment. Protect solutions from light and store appropriately (refrigerated for short-term, frozen for long-term).
Incorrect ConcentrationDouble-check all calculations for dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Assay-Related Issues
Solvent ToxicityRun a control group with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing parasite mortality or reduced motility.
Suboptimal Incubation ConditionsVerify that the temperature, humidity, and CO2 levels (if applicable) are optimal for the specific nematode species and life stage being tested.
Microbial ContaminationUse sterile techniques and reagents. If contamination is a recurring issue, consider adding appropriate antibiotics or fungicides to the culture medium.
Parasite-Related Issues
Low Parasite ViabilityEnsure that the parasites in the negative control group (no treatment) exhibit high viability and normal motility throughout the assay period. Use freshly isolated/cultured parasites for each experiment.
Anthelmintic ResistanceIf possible, include a known susceptible reference strain of the same nematode species in your assay to confirm the activity of your this compound batch.
Issue 2: High Variability in Fecal Egg Count Reduction Tests (FECRT)

For researchers conducting in vivo or ex vivo studies, high variability in results can mask the true efficacy of this compound.

Possible Cause Troubleshooting Steps
Improper Sampling TechniqueCollect fecal samples directly from the rectum of individual animals. Avoid collecting samples from the ground to prevent contamination and ensure sample integrity.
Incorrect Sample StorageRefrigerate samples immediately after collection. Do not freeze fecal samples as this can damage the eggs and affect viability in subsequent assays.
Insufficient Animal NumbersA minimum of 10-15 animals per treatment group is recommended to achieve statistically significant results.
Natural Variation in Egg SheddingThe distribution of eggs in feces can be uneven. Thoroughly mix each fecal sample before conducting egg counts.
Incorrect DosingEnsure animals are accurately weighed and the dose of this compound is calculated correctly. Confirm that the full dose is administered and ingested. Underdosing is a major contributor to low efficacy and can promote the development of resistance.[3]

Data Presentation

The following table summarizes the in vitro efficacy of paraherquamide, a more potent structural analog of this compound, against the parasitic nematode Haemonchus contortus. Data for this compound is limited, but its efficacy is expected to be lower than that of paraherquamide.

CompoundNematode SpeciesAssay TypeEfficacy MetricValue (µg/mL)
ParaherquamideHaemonchus contortusLarval MotilityMIC5031.2

Note: Data is for paraherquamide, not this compound. MIC50 (Minimum Inhibitory Concentration 50%) is the concentration that inhibits 50% of larval motility.

Experimental Protocols

Protocol 1: In Vitro Larval Motility Assay (Adapted for this compound)

This assay assesses the effect of this compound on the motility of third-stage (L3) nematode larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable culture medium

  • 96-well microtiter plates

  • Inverted microscope or automated motility analysis system

Methodology:

  • Larval Preparation: Obtain L3 larvae from fecal cultures. For some species, exsheathment of the larvae may be required to improve drug penetration.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

  • Assay Setup: Add a known number of larvae (e.g., 50-100) suspended in culture medium to each well of a 96-well plate.

  • Treatment: Add the prepared this compound dilutions to the appropriate wells. Include negative controls (medium with DMSO only) and positive controls (a known effective anthelmintic).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual: Observe each well under an inverted microscope and score larvae as motile or non-motile. A blinded assessment is recommended to reduce bias.

    • Automated: Use a video imaging system to quantify larval movement and calculate the percentage of motility inhibition.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%) value.

G A Prepare L3 Larvae C Dispense Larvae into 96-well Plate A->C B Prepare this compound Serial Dilutions D Add Drug Dilutions & Controls B->D C->D E Incubate Plate (e.g., 37°C, 24-72h) D->E F Assess Larval Motility E->F G Calculate % Inhibition & EC50/IC50 F->G

Caption: Experimental workflow for the in vitro larval motility assay.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the nematode neuromuscular junction.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel Prevents Opening paralysis Flaccid Paralysis ion_channel->paralysis Leads to ACh->nAChR Binds to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

References

Technical Support Center: Troubleshooting Low Efficacy in Marcfortine A Anthelmintic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy in anthelmintic assays involving Marcfortine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an anthelmintic?

This compound is a naturally occurring spiroindole alkaloid. It belongs to the same chemical class as paraherquamide and its semi-synthetic derivative, derquantel.[1] The primary mechanism of action for this class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[2] By blocking these receptors, this compound prevents the binding of the neurotransmitter acetylcholine, which leads to an inhibition of muscle contraction, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.[2] This mode of action is distinct from other major anthelmintic classes like benzimidazoles, imidazothiazoles, and macrocyclic lactones.[2]

Q2: I am observing very low or no activity of this compound in my in vitro assay. Is this expected?

Low in vitro efficacy of this compound can be due to several factors. It is important to note that this compound is structurally related to, but less potent than, paraherquamide A.[1] Furthermore, studies have shown that this compound can exhibit high species-specific activity. For instance, it has been reported to be almost inactive against the free-living nematode Caenorhabditis elegans in in vitro assays, while showing activity against parasitic nematodes like Haemonchus contortus in in vivo models.[1] Therefore, the choice of nematode species and the assay type (in vitro vs. in vivo) are critical factors.

Q3: Could the low efficacy be due to anthelmintic resistance?

While possible, resistance to the spiroindole class of anthelmintics is not yet widely reported. The novel mechanism of action of this compound means that it is often effective against nematode populations that are resistant to other anthelmintic classes.[2] However, resistance can develop to any anthelmintic over time. Potential mechanisms of resistance could include:

  • Target site modifications: Alterations in the nematode's nicotinic acetylcholine receptors that reduce the binding affinity of this compound.[3]

  • Increased drug efflux: Upregulation of transporter proteins, such as P-glycoproteins, that actively pump the drug out of the parasite's cells.[3][4]

  • Enhanced drug metabolism: Increased activity of enzymes within the parasite that break down and inactivate this compound.[3]

If you suspect resistance, it is advisable to test your parasite population against other anthelmintics with different mechanisms of action and to consider more specialized molecular or genetic testing.

Q4: How should I prepare and store my this compound solutions to ensure stability and activity?

As specific stability and solubility data for this compound are not extensively published, general best practices for handling chemical compounds should be followed:

  • Solvent Selection: Start by attempting to dissolve this compound in a small amount of a common, water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

  • Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound for each experiment to avoid degradation.

  • Storage: If short-term storage is necessary, keep the solution at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but repeated freeze-thaw cycles should be avoided.

  • pH: The pH of your assay medium could potentially affect the stability and activity of the compound. Ensure the pH is within a physiologically relevant and stable range for your assay.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays

This section provides a step-by-step guide to troubleshoot common issues encountered during in vitro anthelmintic assays with this compound.

G start Low/Inconsistent Efficacy Observed check_compound Verify this compound Solution start->check_compound check_assay Review Assay Protocol start->check_assay check_parasite Assess Parasite Viability & Susceptibility start->check_parasite solubility Inadequate Solubility? check_compound->solubility stability Degradation? check_compound->stability concentration Incorrect Concentration? check_compound->concentration solvent Solvent Toxicity? check_assay->solvent incubation Suboptimal Incubation? check_assay->incubation contamination Contamination? check_assay->contamination viability Low Control Viability? check_parasite->viability resistance Potential Resistance? check_parasite->resistance solution_solubility Action: Try alternative solvent / sonication solubility->solution_solubility solution_stability Action: Prepare fresh solution stability->solution_stability solution_concentration Action: Recalculate & re-prepare dilutions concentration->solution_concentration solution_solvent Action: Run solvent-only control at highest concentration solvent->solution_solvent solution_incubation Action: Optimize temperature, humidity, CO2 incubation->solution_incubation solution_contamination Action: Use aseptic technique, add antibiotics/fungicides contamination->solution_contamination solution_viability Action: Use fresh, healthy parasites viability->solution_viability solution_resistance Action: Test against susceptible reference strain resistance->solution_resistance

Caption: Troubleshooting workflow for low in vitro efficacy.

Possible Cause Troubleshooting Steps
Compound-Related Issues
Inadequate SolubilityVisually inspect the stock solution for precipitates. Consider gentle warming or sonication to aid dissolution. If issues persist, test alternative solvents.
Compound DegradationPrepare fresh stock solutions for each experiment. Protect solutions from light and store appropriately (refrigerated for short-term, frozen for long-term).
Incorrect ConcentrationDouble-check all calculations for dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Assay-Related Issues
Solvent ToxicityRun a control group with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing parasite mortality or reduced motility.
Suboptimal Incubation ConditionsVerify that the temperature, humidity, and CO2 levels (if applicable) are optimal for the specific nematode species and life stage being tested.
Microbial ContaminationUse sterile techniques and reagents. If contamination is a recurring issue, consider adding appropriate antibiotics or fungicides to the culture medium.
Parasite-Related Issues
Low Parasite ViabilityEnsure that the parasites in the negative control group (no treatment) exhibit high viability and normal motility throughout the assay period. Use freshly isolated/cultured parasites for each experiment.
Anthelmintic ResistanceIf possible, include a known susceptible reference strain of the same nematode species in your assay to confirm the activity of your this compound batch.
Issue 2: High Variability in Fecal Egg Count Reduction Tests (FECRT)

For researchers conducting in vivo or ex vivo studies, high variability in results can mask the true efficacy of this compound.

Possible Cause Troubleshooting Steps
Improper Sampling TechniqueCollect fecal samples directly from the rectum of individual animals. Avoid collecting samples from the ground to prevent contamination and ensure sample integrity.
Incorrect Sample StorageRefrigerate samples immediately after collection. Do not freeze fecal samples as this can damage the eggs and affect viability in subsequent assays.
Insufficient Animal NumbersA minimum of 10-15 animals per treatment group is recommended to achieve statistically significant results.
Natural Variation in Egg SheddingThe distribution of eggs in feces can be uneven. Thoroughly mix each fecal sample before conducting egg counts.
Incorrect DosingEnsure animals are accurately weighed and the dose of this compound is calculated correctly. Confirm that the full dose is administered and ingested. Underdosing is a major contributor to low efficacy and can promote the development of resistance.[3]

Data Presentation

The following table summarizes the in vitro efficacy of paraherquamide, a more potent structural analog of this compound, against the parasitic nematode Haemonchus contortus. Data for this compound is limited, but its efficacy is expected to be lower than that of paraherquamide.

CompoundNematode SpeciesAssay TypeEfficacy MetricValue (µg/mL)
ParaherquamideHaemonchus contortusLarval MotilityMIC5031.2

Note: Data is for paraherquamide, not this compound. MIC50 (Minimum Inhibitory Concentration 50%) is the concentration that inhibits 50% of larval motility.

Experimental Protocols

Protocol 1: In Vitro Larval Motility Assay (Adapted for this compound)

This assay assesses the effect of this compound on the motility of third-stage (L3) nematode larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable culture medium

  • 96-well microtiter plates

  • Inverted microscope or automated motility analysis system

Methodology:

  • Larval Preparation: Obtain L3 larvae from fecal cultures. For some species, exsheathment of the larvae may be required to improve drug penetration.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

  • Assay Setup: Add a known number of larvae (e.g., 50-100) suspended in culture medium to each well of a 96-well plate.

  • Treatment: Add the prepared this compound dilutions to the appropriate wells. Include negative controls (medium with DMSO only) and positive controls (a known effective anthelmintic).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual: Observe each well under an inverted microscope and score larvae as motile or non-motile. A blinded assessment is recommended to reduce bias.

    • Automated: Use a video imaging system to quantify larval movement and calculate the percentage of motility inhibition.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%) value.

G A Prepare L3 Larvae C Dispense Larvae into 96-well Plate A->C B Prepare this compound Serial Dilutions D Add Drug Dilutions & Controls B->D C->D E Incubate Plate (e.g., 37°C, 24-72h) D->E F Assess Larval Motility E->F G Calculate % Inhibition & EC50/IC50 F->G

Caption: Experimental workflow for the in vitro larval motility assay.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the nematode neuromuscular junction.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel Prevents Opening paralysis Flaccid Paralysis ion_channel->paralysis Leads to ACh->nAChR Binds to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: this compound antagonism of nematode nAChRs.

References

Technical Support Center: Addressing Solubility Challenges of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Marcfortine A in aqueous solutions.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Aqueous Solubility This compound, like many complex alkaloids, has inherently low solubility in water.See the detailed experimental protocols below for methods to enhance solubility, such as pH adjustment, use of co-solvents, cyclodextrin (B1172386) complexation, or nanoparticle formulation.
Incorrect pH of the Buffer The solubility of ionizable compounds like this compound can be highly pH-dependent. As a basic alkaloid, its solubility is expected to increase in acidic conditions.Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7.4) and test the solubility of this compound in each. A lower pH should lead to higher solubility.
Precipitation Over Time The compound may initially dissolve but then precipitate out of solution, especially at higher concentrations or upon standing.This may indicate that you have created a supersaturated solution. Try preparing a lower concentration, or consider using stabilizing excipients as outlined in the formulation protocols.
Compound Purity and Form Impurities or the specific salt form of this compound can affect its solubility.Ensure you are using a high-purity grade of this compound. If you have the free base, consider forming a salt (e.g., hydrochloride salt) to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Specific quantitative data for the aqueous solubility of this compound is not widely published. However, as a complex alkaloid, it is expected to have low solubility in neutral aqueous solutions. For a structurally related compound, paraherquamide, solubility has been noted in organic solvents like ethanol, methanol, DMF, and DMSO, which suggests poor water solubility.[] Many alkaloids exhibit poor solubility in water but their salt forms are typically more soluble.[2][3]

Q2: How can I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.

Q3: What are the most common methods to improve the aqueous solubility of this compound for in vitro or in vivo studies?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: As this compound is a basic compound, lowering the pH of the aqueous solution can increase its solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[4][5]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can increase the surface area, leading to improved dissolution and apparent solubility.[]

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on the specific requirements of your experiment:

  • For simple in vitro assays, using a co-solvent like DMSO for initial dissolution followed by dilution is often sufficient.

  • For cell-based assays where the final solvent concentration must be low, cyclodextrin complexation is a good option.

  • For in vivo studies, nanoparticle formulations or other advanced drug delivery systems may be necessary to achieve the desired bioavailability.

Q5: How can I quantify the concentration of this compound in my aqueous solution?

A5: A reliable method for the quantification of marcfortines involves High-Performance Liquid Chromatography coupled with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS).[6] A specific protocol would need to be developed and validated for your specific experimental conditions, but a general approach is provided in the experimental protocols section.

Quantitative Data on Solubility (Hypothetical Data for Illustration)

Note: The following tables contain hypothetical data to illustrate how to present experimental results. Researchers should generate their own data.

Table 1: Hypothetical Solubility of this compound in Different pH Buffers at 25°C

pHBuffer SystemSolubility (µg/mL)
4.050 mM Citrate Buffer50.2
5.050 mM Acetate Buffer15.8
6.050 mM Phosphate Buffer5.1
7.450 mM Phosphate Buffer1.3

Table 2: Hypothetical Solubility of this compound with Co-solvents in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol510.5
Ethanol1025.2
Polyethylene Glycol 400512.8
Polyethylene Glycol 4001030.1

Table 3: Hypothetical Solubility Enhancement of this compound with Cyclodextrins in Water at 25°C

CyclodextrinConcentration (mM)Solubility of this compound (µg/mL)Fold Increase
β-Cyclodextrin1020.715.9
Hydroxypropyl-β-Cyclodextrin10150.3115.6

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or HPLC-MS/MS.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous vehicle with stirring.

  • Complexation: Slowly add the calculated amount of this compound to the cyclodextrin solution while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC). The concentration of solubilized this compound should be determined by a validated analytical method.

Protocol 3: HPLC-MS/MS Method for Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Phase A) and acetonitrile (B52724) with 0.1% formic acid (Phase B). A typical gradient might be:

    • 0-5 min: 15% B

    • 5-20 min: 15-50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 15% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific parent and daughter ion transitions of this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound to quantify the unknown samples.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_analysis Analysis and Quantification start This compound Solubility Issue ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent Addition start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanoparticle Nanoparticle Formulation start->nanoparticle Select Strategy hplc HPLC-MS/MS Quantification ph_adjust->hplc cosolvent->hplc cyclodextrin->hplc nanoparticle->hplc result Solubilized this compound Solution hplc->result

Caption: Experimental workflow for addressing this compound solubility issues.

signaling_pathway cluster_nematode Nematode Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Muscle Muscle Cell nAChR->Muscle Cation Influx (Depolarization) Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition of Depolarization Muscle->Paralysis Contraction MarcfortineA This compound MarcfortineA->nAChR Antagonist (Blocks Binding)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Technical Support Center: Addressing Solubility Challenges of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Marcfortine A in aqueous solutions.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Aqueous Solubility This compound, like many complex alkaloids, has inherently low solubility in water.See the detailed experimental protocols below for methods to enhance solubility, such as pH adjustment, use of co-solvents, cyclodextrin (B1172386) complexation, or nanoparticle formulation.
Incorrect pH of the Buffer The solubility of ionizable compounds like this compound can be highly pH-dependent. As a basic alkaloid, its solubility is expected to increase in acidic conditions.Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7.4) and test the solubility of this compound in each. A lower pH should lead to higher solubility.
Precipitation Over Time The compound may initially dissolve but then precipitate out of solution, especially at higher concentrations or upon standing.This may indicate that you have created a supersaturated solution. Try preparing a lower concentration, or consider using stabilizing excipients as outlined in the formulation protocols.
Compound Purity and Form Impurities or the specific salt form of this compound can affect its solubility.Ensure you are using a high-purity grade of this compound. If you have the free base, consider forming a salt (e.g., hydrochloride salt) to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Specific quantitative data for the aqueous solubility of this compound is not widely published. However, as a complex alkaloid, it is expected to have low solubility in neutral aqueous solutions. For a structurally related compound, paraherquamide, solubility has been noted in organic solvents like ethanol, methanol, DMF, and DMSO, which suggests poor water solubility.[] Many alkaloids exhibit poor solubility in water but their salt forms are typically more soluble.[2][3]

Q2: How can I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.

Q3: What are the most common methods to improve the aqueous solubility of this compound for in vitro or in vivo studies?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: As this compound is a basic compound, lowering the pH of the aqueous solution can increase its solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[4][5]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can increase the surface area, leading to improved dissolution and apparent solubility.[]

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on the specific requirements of your experiment:

  • For simple in vitro assays, using a co-solvent like DMSO for initial dissolution followed by dilution is often sufficient.

  • For cell-based assays where the final solvent concentration must be low, cyclodextrin complexation is a good option.

  • For in vivo studies, nanoparticle formulations or other advanced drug delivery systems may be necessary to achieve the desired bioavailability.

Q5: How can I quantify the concentration of this compound in my aqueous solution?

A5: A reliable method for the quantification of marcfortines involves High-Performance Liquid Chromatography coupled with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS).[6] A specific protocol would need to be developed and validated for your specific experimental conditions, but a general approach is provided in the experimental protocols section.

Quantitative Data on Solubility (Hypothetical Data for Illustration)

Note: The following tables contain hypothetical data to illustrate how to present experimental results. Researchers should generate their own data.

Table 1: Hypothetical Solubility of this compound in Different pH Buffers at 25°C

pHBuffer SystemSolubility (µg/mL)
4.050 mM Citrate Buffer50.2
5.050 mM Acetate Buffer15.8
6.050 mM Phosphate Buffer5.1
7.450 mM Phosphate Buffer1.3

Table 2: Hypothetical Solubility of this compound with Co-solvents in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol510.5
Ethanol1025.2
Polyethylene Glycol 400512.8
Polyethylene Glycol 4001030.1

Table 3: Hypothetical Solubility Enhancement of this compound with Cyclodextrins in Water at 25°C

CyclodextrinConcentration (mM)Solubility of this compound (µg/mL)Fold Increase
β-Cyclodextrin1020.715.9
Hydroxypropyl-β-Cyclodextrin10150.3115.6

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or HPLC-MS/MS.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous vehicle with stirring.

  • Complexation: Slowly add the calculated amount of this compound to the cyclodextrin solution while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC). The concentration of solubilized this compound should be determined by a validated analytical method.

Protocol 3: HPLC-MS/MS Method for Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Phase A) and acetonitrile (B52724) with 0.1% formic acid (Phase B). A typical gradient might be:

    • 0-5 min: 15% B

    • 5-20 min: 15-50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 15% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific parent and daughter ion transitions of this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound to quantify the unknown samples.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_analysis Analysis and Quantification start This compound Solubility Issue ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent Addition start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanoparticle Nanoparticle Formulation start->nanoparticle Select Strategy hplc HPLC-MS/MS Quantification ph_adjust->hplc cosolvent->hplc cyclodextrin->hplc nanoparticle->hplc result Solubilized this compound Solution hplc->result

Caption: Experimental workflow for addressing this compound solubility issues.

signaling_pathway cluster_nematode Nematode Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Muscle Muscle Cell nAChR->Muscle Cation Influx (Depolarization) Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition of Depolarization Muscle->Paralysis Contraction MarcfortineA This compound MarcfortineA->nAChR Antagonist (Blocks Binding)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Technical Support Center: Addressing Solubility Challenges of Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Marcfortine A in aqueous solutions.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Aqueous Solubility This compound, like many complex alkaloids, has inherently low solubility in water.See the detailed experimental protocols below for methods to enhance solubility, such as pH adjustment, use of co-solvents, cyclodextrin complexation, or nanoparticle formulation.
Incorrect pH of the Buffer The solubility of ionizable compounds like this compound can be highly pH-dependent. As a basic alkaloid, its solubility is expected to increase in acidic conditions.Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7.4) and test the solubility of this compound in each. A lower pH should lead to higher solubility.
Precipitation Over Time The compound may initially dissolve but then precipitate out of solution, especially at higher concentrations or upon standing.This may indicate that you have created a supersaturated solution. Try preparing a lower concentration, or consider using stabilizing excipients as outlined in the formulation protocols.
Compound Purity and Form Impurities or the specific salt form of this compound can affect its solubility.Ensure you are using a high-purity grade of this compound. If you have the free base, consider forming a salt (e.g., hydrochloride salt) to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Specific quantitative data for the aqueous solubility of this compound is not widely published. However, as a complex alkaloid, it is expected to have low solubility in neutral aqueous solutions. For a structurally related compound, paraherquamide, solubility has been noted in organic solvents like ethanol, methanol, DMF, and DMSO, which suggests poor water solubility.[] Many alkaloids exhibit poor solubility in water but their salt forms are typically more soluble.[2][3]

Q2: How can I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.

Q3: What are the most common methods to improve the aqueous solubility of this compound for in vitro or in vivo studies?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: As this compound is a basic compound, lowering the pH of the aqueous solution can increase its solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[4][5]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can increase the surface area, leading to improved dissolution and apparent solubility.[]

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on the specific requirements of your experiment:

  • For simple in vitro assays, using a co-solvent like DMSO for initial dissolution followed by dilution is often sufficient.

  • For cell-based assays where the final solvent concentration must be low, cyclodextrin complexation is a good option.

  • For in vivo studies, nanoparticle formulations or other advanced drug delivery systems may be necessary to achieve the desired bioavailability.

Q5: How can I quantify the concentration of this compound in my aqueous solution?

A5: A reliable method for the quantification of marcfortines involves High-Performance Liquid Chromatography coupled with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS).[6] A specific protocol would need to be developed and validated for your specific experimental conditions, but a general approach is provided in the experimental protocols section.

Quantitative Data on Solubility (Hypothetical Data for Illustration)

Note: The following tables contain hypothetical data to illustrate how to present experimental results. Researchers should generate their own data.

Table 1: Hypothetical Solubility of this compound in Different pH Buffers at 25°C

pHBuffer SystemSolubility (µg/mL)
4.050 mM Citrate Buffer50.2
5.050 mM Acetate Buffer15.8
6.050 mM Phosphate Buffer5.1
7.450 mM Phosphate Buffer1.3

Table 2: Hypothetical Solubility of this compound with Co-solvents in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol510.5
Ethanol1025.2
Polyethylene Glycol 400512.8
Polyethylene Glycol 4001030.1

Table 3: Hypothetical Solubility Enhancement of this compound with Cyclodextrins in Water at 25°C

CyclodextrinConcentration (mM)Solubility of this compound (µg/mL)Fold Increase
β-Cyclodextrin1020.715.9
Hydroxypropyl-β-Cyclodextrin10150.3115.6

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or HPLC-MS/MS.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous vehicle with stirring.

  • Complexation: Slowly add the calculated amount of this compound to the cyclodextrin solution while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC). The concentration of solubilized this compound should be determined by a validated analytical method.

Protocol 3: HPLC-MS/MS Method for Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Phase A) and acetonitrile with 0.1% formic acid (Phase B). A typical gradient might be:

    • 0-5 min: 15% B

    • 5-20 min: 15-50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 15% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific parent and daughter ion transitions of this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound to quantify the unknown samples.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_analysis Analysis and Quantification start This compound Solubility Issue ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent Addition start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanoparticle Nanoparticle Formulation start->nanoparticle Select Strategy hplc HPLC-MS/MS Quantification ph_adjust->hplc cosolvent->hplc cyclodextrin->hplc nanoparticle->hplc result Solubilized this compound Solution hplc->result

Caption: Experimental workflow for addressing this compound solubility issues.

signaling_pathway cluster_nematode Nematode Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Muscle Muscle Cell nAChR->Muscle Cation Influx (Depolarization) Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition of Depolarization Muscle->Paralysis Contraction MarcfortineA This compound MarcfortineA->nAChR Antagonist (Blocks Binding)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

References

Technical Support Center: Marcfortine A Analogue Synthesis for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Marcfortine A analogues to achieve improved potency.

Frequently Asked Questions (FAQs)

Q1: We are looking to improve the anthelmintic potency of our lead compounds based on the this compound scaffold. Where should we start?

A1: A crucial starting point is to consider the closely related natural product, Paraherquamide A. Paraherquamide A is structurally similar to this compound, differing primarily in the G-ring; this compound has a six-membered ring, while Paraherquamide A possesses a five-membered ring with methyl and hydroxyl substituents at C14.[1] Notably, Paraherquamide A has been shown to be a more potent nematocide than this compound.[1] Therefore, initial synthetic efforts could focus on analogues that incorporate features of the Paraherquamide A scaffold.

Q2: What is the mechanism of action for the Marcfortine and Paraherquamide class of compounds?

A2: The oxindole (B195798) alkaloids of the paraherquamide/marcfortine family act as broad-spectrum anthelmintics.[1] Their mechanism of action involves functioning as cholinergic antagonists in gastrointestinal nematodes.[1] Specifically, they induce flaccid paralysis in parasitic nematodes.[1]

Q3: Are there any clinically developed analogues in this class that we can learn from?

A3: Yes, 2-Desoxoparaherquamide A (PNU-141962), also known as Derquantel, is a semi-synthetic analogue of Paraherquamide A.[1] It exhibits excellent nematocidal activity and a superior safety profile, making it a key candidate for development.[1] The development of Derquantel demonstrates that simplification of the natural product scaffold, in this case, the removal of the C2 hydroxyl group, can lead to improved drug-like properties.

Troubleshooting Guides

Issue 1: Low yields in the construction of the bicyclo[2.2.2]diazaoctane core.

The bicyclo[2.2.2]diazaoctane core is a key structural feature of the Marcfortine and Paraherquamide families and its construction can be challenging.

Potential Cause Suggested Solution
Inefficient Diels-Alder Reaction The biosynthetic formation of the bicyclo[2.2.2]diazaoctane ring system is proposed to occur via an intramolecular hetero-Diels-Alder reaction.[2][3] In a laboratory setting, optimizing the conditions for this key step is critical. Experiment with different Lewis acid or thermal conditions to promote the cycloaddition. The choice of solvent can also significantly impact the reaction efficiency.
Poor Stereoselectivity The stereochemistry of the bicyclo[2.2.2]diazaoctane core is crucial for biological activity. If you are observing a mixture of diastereomers, consider using chiral auxiliaries or catalysts to influence the stereochemical outcome of the Diels-Alder reaction. Alternatively, separation of diastereomers can be attempted using chiral chromatography.
Side Reactions The complex functionality of the precursors can lead to undesired side reactions. Ensure that all protecting groups are stable under the reaction conditions and are orthogonal to each other for selective deprotection. Careful purification of intermediates is essential to remove any byproducts that may interfere with subsequent steps.
Issue 2: Difficulty in achieving desired analogue modifications.

Introducing diversity into the this compound scaffold to probe structure-activity relationships (SAR) can be synthetically challenging.

Potential Cause Suggested Solution
Steric Hindrance The core structure of this compound is sterically congested, which can hinder the introduction of new functional groups. Consider using more reactive reagents or catalysts to overcome steric hindrance. Alternatively, a convergent synthetic strategy where the desired modifications are introduced to fragments before their assembly can be more effective.
Chemoselectivity Issues The presence of multiple reactive functional groups can lead to a lack of chemoselectivity. Employing a robust protecting group strategy is essential to selectively modify specific positions of the molecule.
Inaccessible Synthetic Routes Some target analogues may not be readily accessible from the natural product via semi-synthesis. In such cases, a total synthesis approach may be necessary. Reviewing the total syntheses of related compounds like Paraherquamide A can provide valuable insights into effective synthetic strategies.

Data Presentation

Table 1: Comparative Anthelmintic Activity of this compound and Related Compounds
CompoundKey Structural FeatureRelative PotencyReference
This compound Six-membered G-ringBaseline[1]
Paraherquamide A Five-membered G-ring with C14-methyl and hydroxyl groupsSuperior to this compound[1]
2-Desoxoparaherquamide A (Derquantel) Paraherquamide A scaffold, lacks C2-hydroxyl groupExcellent nematocidal activity, improved safety profile[1]

Experimental Protocols

Key Experiment: Biomimetic Intramolecular Diels-Alder Reaction for Bicyclo[2.2.2]diazaoctane Core Formation

This protocol is a generalized representation based on the proposed biosynthetic pathway and synthetic studies of related compounds.[2][3]

Objective: To construct the core bicyclo[2.2.2]diazaoctane ring system.

Materials:

  • Diels-Alder precursor (a substituted 5-hydroxypyrazin-2(1H)-one derivative)

  • Anhydrous, inert solvent (e.g., toluene, xylene)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Diels-Alder precursor in the chosen anhydrous solvent under an inert atmosphere.

  • If using a Lewis acid catalyst, add it to the reaction mixture at the appropriate temperature (often sub-ambient to room temperature).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.2]diazaoctane-containing product.

Note: The specific reaction conditions (temperature, time, catalyst, and solvent) will need to be optimized for each specific substrate.

Visualizations

experimental_workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials core_formation Bicyclo[2.2.2]diazaoctane Core Formation start->core_formation Key Synthetic Steps diversification Analogue Diversification core_formation->diversification Core Scaffold purification Purification diversification->purification Crude Analogues in_vitro In Vitro Assays (e.g., Nematode Paralysis) purification->in_vitro Purified Analogues potency Potency Determination (IC50/EC50) in_vitro->potency sar Structure-Activity Relationship (SAR) potency->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification Iterative Design signaling_pathway cluster_synapse Nematode Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell nAChR->Muscle Muscle Contraction (Blocked) Paralysis Flaccid Paralysis Muscle->Paralysis Marcfortine This compound Analogue Marcfortine->nAChR Antagonizes logical_relationship MarcfortineA This compound - Six-membered G-ring - Lower Potency ParaherquamideA Paraherquamide A - Five-membered G-ring - C14-Me, C14-OH - Higher Potency MarcfortineA->ParaherquamideA Structural Analogue Derquantel Derquantel - Paraherquamide A scaffold - Lacks C2-OH - Improved Safety & Potency ParaherquamideA->Derquantel Semi-synthetic Analogue

References

Technical Support Center: Marcfortine A Analogue Synthesis for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Marcfortine A analogues to achieve improved potency.

Frequently Asked Questions (FAQs)

Q1: We are looking to improve the anthelmintic potency of our lead compounds based on the this compound scaffold. Where should we start?

A1: A crucial starting point is to consider the closely related natural product, Paraherquamide A. Paraherquamide A is structurally similar to this compound, differing primarily in the G-ring; this compound has a six-membered ring, while Paraherquamide A possesses a five-membered ring with methyl and hydroxyl substituents at C14.[1] Notably, Paraherquamide A has been shown to be a more potent nematocide than this compound.[1] Therefore, initial synthetic efforts could focus on analogues that incorporate features of the Paraherquamide A scaffold.

Q2: What is the mechanism of action for the Marcfortine and Paraherquamide class of compounds?

A2: The oxindole (B195798) alkaloids of the paraherquamide/marcfortine family act as broad-spectrum anthelmintics.[1] Their mechanism of action involves functioning as cholinergic antagonists in gastrointestinal nematodes.[1] Specifically, they induce flaccid paralysis in parasitic nematodes.[1]

Q3: Are there any clinically developed analogues in this class that we can learn from?

A3: Yes, 2-Desoxoparaherquamide A (PNU-141962), also known as Derquantel, is a semi-synthetic analogue of Paraherquamide A.[1] It exhibits excellent nematocidal activity and a superior safety profile, making it a key candidate for development.[1] The development of Derquantel demonstrates that simplification of the natural product scaffold, in this case, the removal of the C2 hydroxyl group, can lead to improved drug-like properties.

Troubleshooting Guides

Issue 1: Low yields in the construction of the bicyclo[2.2.2]diazaoctane core.

The bicyclo[2.2.2]diazaoctane core is a key structural feature of the Marcfortine and Paraherquamide families and its construction can be challenging.

Potential Cause Suggested Solution
Inefficient Diels-Alder Reaction The biosynthetic formation of the bicyclo[2.2.2]diazaoctane ring system is proposed to occur via an intramolecular hetero-Diels-Alder reaction.[2][3] In a laboratory setting, optimizing the conditions for this key step is critical. Experiment with different Lewis acid or thermal conditions to promote the cycloaddition. The choice of solvent can also significantly impact the reaction efficiency.
Poor Stereoselectivity The stereochemistry of the bicyclo[2.2.2]diazaoctane core is crucial for biological activity. If you are observing a mixture of diastereomers, consider using chiral auxiliaries or catalysts to influence the stereochemical outcome of the Diels-Alder reaction. Alternatively, separation of diastereomers can be attempted using chiral chromatography.
Side Reactions The complex functionality of the precursors can lead to undesired side reactions. Ensure that all protecting groups are stable under the reaction conditions and are orthogonal to each other for selective deprotection. Careful purification of intermediates is essential to remove any byproducts that may interfere with subsequent steps.
Issue 2: Difficulty in achieving desired analogue modifications.

Introducing diversity into the this compound scaffold to probe structure-activity relationships (SAR) can be synthetically challenging.

Potential Cause Suggested Solution
Steric Hindrance The core structure of this compound is sterically congested, which can hinder the introduction of new functional groups. Consider using more reactive reagents or catalysts to overcome steric hindrance. Alternatively, a convergent synthetic strategy where the desired modifications are introduced to fragments before their assembly can be more effective.
Chemoselectivity Issues The presence of multiple reactive functional groups can lead to a lack of chemoselectivity. Employing a robust protecting group strategy is essential to selectively modify specific positions of the molecule.
Inaccessible Synthetic Routes Some target analogues may not be readily accessible from the natural product via semi-synthesis. In such cases, a total synthesis approach may be necessary. Reviewing the total syntheses of related compounds like Paraherquamide A can provide valuable insights into effective synthetic strategies.

Data Presentation

Table 1: Comparative Anthelmintic Activity of this compound and Related Compounds
CompoundKey Structural FeatureRelative PotencyReference
This compound Six-membered G-ringBaseline[1]
Paraherquamide A Five-membered G-ring with C14-methyl and hydroxyl groupsSuperior to this compound[1]
2-Desoxoparaherquamide A (Derquantel) Paraherquamide A scaffold, lacks C2-hydroxyl groupExcellent nematocidal activity, improved safety profile[1]

Experimental Protocols

Key Experiment: Biomimetic Intramolecular Diels-Alder Reaction for Bicyclo[2.2.2]diazaoctane Core Formation

This protocol is a generalized representation based on the proposed biosynthetic pathway and synthetic studies of related compounds.[2][3]

Objective: To construct the core bicyclo[2.2.2]diazaoctane ring system.

Materials:

  • Diels-Alder precursor (a substituted 5-hydroxypyrazin-2(1H)-one derivative)

  • Anhydrous, inert solvent (e.g., toluene, xylene)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Diels-Alder precursor in the chosen anhydrous solvent under an inert atmosphere.

  • If using a Lewis acid catalyst, add it to the reaction mixture at the appropriate temperature (often sub-ambient to room temperature).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.2]diazaoctane-containing product.

Note: The specific reaction conditions (temperature, time, catalyst, and solvent) will need to be optimized for each specific substrate.

Visualizations

experimental_workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials core_formation Bicyclo[2.2.2]diazaoctane Core Formation start->core_formation Key Synthetic Steps diversification Analogue Diversification core_formation->diversification Core Scaffold purification Purification diversification->purification Crude Analogues in_vitro In Vitro Assays (e.g., Nematode Paralysis) purification->in_vitro Purified Analogues potency Potency Determination (IC50/EC50) in_vitro->potency sar Structure-Activity Relationship (SAR) potency->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification Iterative Design signaling_pathway cluster_synapse Nematode Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell nAChR->Muscle Muscle Contraction (Blocked) Paralysis Flaccid Paralysis Muscle->Paralysis Marcfortine This compound Analogue Marcfortine->nAChR Antagonizes logical_relationship MarcfortineA This compound - Six-membered G-ring - Lower Potency ParaherquamideA Paraherquamide A - Five-membered G-ring - C14-Me, C14-OH - Higher Potency MarcfortineA->ParaherquamideA Structural Analogue Derquantel Derquantel - Paraherquamide A scaffold - Lacks C2-OH - Improved Safety & Potency ParaherquamideA->Derquantel Semi-synthetic Analogue

References

Technical Support Center: Marcfortine A Analogue Synthesis for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Marcfortine A analogues to achieve improved potency.

Frequently Asked Questions (FAQs)

Q1: We are looking to improve the anthelmintic potency of our lead compounds based on the this compound scaffold. Where should we start?

A1: A crucial starting point is to consider the closely related natural product, Paraherquamide A. Paraherquamide A is structurally similar to this compound, differing primarily in the G-ring; this compound has a six-membered ring, while Paraherquamide A possesses a five-membered ring with methyl and hydroxyl substituents at C14.[1] Notably, Paraherquamide A has been shown to be a more potent nematocide than this compound.[1] Therefore, initial synthetic efforts could focus on analogues that incorporate features of the Paraherquamide A scaffold.

Q2: What is the mechanism of action for the Marcfortine and Paraherquamide class of compounds?

A2: The oxindole alkaloids of the paraherquamide/marcfortine family act as broad-spectrum anthelmintics.[1] Their mechanism of action involves functioning as cholinergic antagonists in gastrointestinal nematodes.[1] Specifically, they induce flaccid paralysis in parasitic nematodes.[1]

Q3: Are there any clinically developed analogues in this class that we can learn from?

A3: Yes, 2-Desoxoparaherquamide A (PNU-141962), also known as Derquantel, is a semi-synthetic analogue of Paraherquamide A.[1] It exhibits excellent nematocidal activity and a superior safety profile, making it a key candidate for development.[1] The development of Derquantel demonstrates that simplification of the natural product scaffold, in this case, the removal of the C2 hydroxyl group, can lead to improved drug-like properties.

Troubleshooting Guides

Issue 1: Low yields in the construction of the bicyclo[2.2.2]diazaoctane core.

The bicyclo[2.2.2]diazaoctane core is a key structural feature of the Marcfortine and Paraherquamide families and its construction can be challenging.

Potential Cause Suggested Solution
Inefficient Diels-Alder Reaction The biosynthetic formation of the bicyclo[2.2.2]diazaoctane ring system is proposed to occur via an intramolecular hetero-Diels-Alder reaction.[2][3] In a laboratory setting, optimizing the conditions for this key step is critical. Experiment with different Lewis acid or thermal conditions to promote the cycloaddition. The choice of solvent can also significantly impact the reaction efficiency.
Poor Stereoselectivity The stereochemistry of the bicyclo[2.2.2]diazaoctane core is crucial for biological activity. If you are observing a mixture of diastereomers, consider using chiral auxiliaries or catalysts to influence the stereochemical outcome of the Diels-Alder reaction. Alternatively, separation of diastereomers can be attempted using chiral chromatography.
Side Reactions The complex functionality of the precursors can lead to undesired side reactions. Ensure that all protecting groups are stable under the reaction conditions and are orthogonal to each other for selective deprotection. Careful purification of intermediates is essential to remove any byproducts that may interfere with subsequent steps.
Issue 2: Difficulty in achieving desired analogue modifications.

Introducing diversity into the this compound scaffold to probe structure-activity relationships (SAR) can be synthetically challenging.

Potential Cause Suggested Solution
Steric Hindrance The core structure of this compound is sterically congested, which can hinder the introduction of new functional groups. Consider using more reactive reagents or catalysts to overcome steric hindrance. Alternatively, a convergent synthetic strategy where the desired modifications are introduced to fragments before their assembly can be more effective.
Chemoselectivity Issues The presence of multiple reactive functional groups can lead to a lack of chemoselectivity. Employing a robust protecting group strategy is essential to selectively modify specific positions of the molecule.
Inaccessible Synthetic Routes Some target analogues may not be readily accessible from the natural product via semi-synthesis. In such cases, a total synthesis approach may be necessary. Reviewing the total syntheses of related compounds like Paraherquamide A can provide valuable insights into effective synthetic strategies.

Data Presentation

Table 1: Comparative Anthelmintic Activity of this compound and Related Compounds
CompoundKey Structural FeatureRelative PotencyReference
This compound Six-membered G-ringBaseline[1]
Paraherquamide A Five-membered G-ring with C14-methyl and hydroxyl groupsSuperior to this compound[1]
2-Desoxoparaherquamide A (Derquantel) Paraherquamide A scaffold, lacks C2-hydroxyl groupExcellent nematocidal activity, improved safety profile[1]

Experimental Protocols

Key Experiment: Biomimetic Intramolecular Diels-Alder Reaction for Bicyclo[2.2.2]diazaoctane Core Formation

This protocol is a generalized representation based on the proposed biosynthetic pathway and synthetic studies of related compounds.[2][3]

Objective: To construct the core bicyclo[2.2.2]diazaoctane ring system.

Materials:

  • Diels-Alder precursor (a substituted 5-hydroxypyrazin-2(1H)-one derivative)

  • Anhydrous, inert solvent (e.g., toluene, xylene)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Diels-Alder precursor in the chosen anhydrous solvent under an inert atmosphere.

  • If using a Lewis acid catalyst, add it to the reaction mixture at the appropriate temperature (often sub-ambient to room temperature).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[2.2.2]diazaoctane-containing product.

Note: The specific reaction conditions (temperature, time, catalyst, and solvent) will need to be optimized for each specific substrate.

Visualizations

experimental_workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials core_formation Bicyclo[2.2.2]diazaoctane Core Formation start->core_formation Key Synthetic Steps diversification Analogue Diversification core_formation->diversification Core Scaffold purification Purification diversification->purification Crude Analogues in_vitro In Vitro Assays (e.g., Nematode Paralysis) purification->in_vitro Purified Analogues potency Potency Determination (IC50/EC50) in_vitro->potency sar Structure-Activity Relationship (SAR) potency->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification Iterative Design signaling_pathway cluster_synapse Nematode Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell nAChR->Muscle Muscle Contraction (Blocked) Paralysis Flaccid Paralysis Muscle->Paralysis Marcfortine This compound Analogue Marcfortine->nAChR Antagonizes logical_relationship MarcfortineA This compound - Six-membered G-ring - Lower Potency ParaherquamideA Paraherquamide A - Five-membered G-ring - C14-Me, C14-OH - Higher Potency MarcfortineA->ParaherquamideA Structural Analogue Derquantel Derquantel - Paraherquamide A scaffold - Lacks C2-OH - Improved Safety & Potency ParaherquamideA->Derquantel Semi-synthetic Analogue

References

Technical Support Center: Enhancing the Stability of the Marcfortine A Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation and stabilization of the Marcfortine A scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with the this compound scaffold?

A1: The this compound scaffold, an indole (B1671886) alkaloid containing a complex polycyclic structure with a crucial lactam ring, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Hydrolysis: Indole alkaloids are often labile in acidic conditions, which can lead to the opening of the lactam ring and other acid-catalyzed rearrangements.

  • Basic Hydrolysis: The lactam functionality is prone to hydrolysis under basic conditions, which would disrupt the core structure and likely abolish biological activity.

  • Oxidation: The indole nucleus and other electron-rich portions of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photostability: Like many complex organic molecules, this compound may degrade upon exposure to UV or visible light.

Q2: How can I monitor the stability of my this compound analogs?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. This typically involves using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase. Detection can be performed using a UV detector (monitoring at the λmax of the indole chromophore) and ideally coupled with a mass spectrometer (MS) to identify degradation products.

Q3: What are some general strategies to enhance the stability of the this compound scaffold?

A3: Several medicinal chemistry strategies can be employed to improve the stability of the this compound scaffold:

  • Steric Shielding: Introducing bulky substituents near labile functional groups (like the lactam) can sterically hinder the approach of nucleophiles or solvents, thus slowing down degradation.

  • Electronic Modification: Modifying the electronic properties of the indole nucleus or adjacent functional groups can influence their reactivity and susceptibility to degradation.

  • Bioisosteric Replacement: Replacing a labile functional group with a more stable bioisostere that retains the desired biological activity is a common strategy. For instance, replacing the lactam with a more stable amide mimic if tolerated by the biological target.

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask a labile functional group. The prodrug is designed to be stable under storage and administration conditions and then cleaved in vivo to release the active this compound analog.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound analog in acidic mobile phase during HPLC analysis.

Possible Cause Troubleshooting Step
Acid-labile nature of the indole alkaloid scaffold.Increase the pH of the aqueous mobile phase to near-neutral (pH 6.5-7.5) if chromatographic resolution is maintained. Use a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure consistent pH.
On-column degradation.Decrease the column temperature. Reduce the analysis time by optimizing the gradient and flow rate.

Problem 2: Low recovery of this compound analog from biological matrices.

Possible Cause Troubleshooting Step
Enzymatic degradation in the biological matrix.Add protease and/or esterase inhibitors to the sample immediately after collection. Keep samples on ice and process them as quickly as possible.
Adsorption to sample collection tubes or processing equipment.Use low-protein-binding tubes and pipette tips. Silanize glassware to reduce adsorption.
Inefficient extraction.Optimize the extraction solvent system. A liquid-liquid extraction with a water-immiscible organic solvent at a slightly basic pH is a good starting point for indole alkaloids.

Problem 3: Multiple degradation peaks observed in the chromatogram after photostability testing.

Possible Cause Troubleshooting Step
Photodegradation of the this compound analog.Store the compound in amber vials or protect it from light at all times. For formulation studies, consider the inclusion of UV-absorbing excipients.
Presence of photosensitizers in the sample matrix.Purify the compound to a high degree to remove any impurities that may act as photosensitizers.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound and two stabilized analogs under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

CompoundCondition% Degradation (24h)Major Degradation Products (Hypothetical m/z)
This compound 0.1 M HCl (60 °C)45[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)60[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)25[M+16+H]+, [M+32+H]+
UV Light (254 nm)35Various photoproducts
Analog 1 (Sterically hindered lactam) 0.1 M HCl (60 °C)20[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)30[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)15[M+16+H]+
UV Light (254 nm)20Reduced number of photoproducts
Analog 2 (Lactam bioisostere) 0.1 M HCl (60 °C)5Minimal degradation
0.1 M NaOH (60 °C)8Minimal degradation
3% H₂O₂ (25 °C)10[M+16+H]+
UV Light (254 nm)15Reduced number of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Analogs

Objective: To evaluate the intrinsic stability of this compound analogs under various stress conditions.

Materials:

  • This compound analog

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or ammonium (B1175870) acetate (for mobile phase)

  • HPLC system with UV/Vis and MS detectors

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound analog in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photostability: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60 °C for 24 hours, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the time-zero or control sample.

    • Identify major degradation products by analyzing their mass-to-charge ratio (m/z) from the MS data.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound analog from its potential degradation products.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector, and a mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degraded samples from the forced degradation study.

Procedure:

  • Initial Gradient: Start with a broad gradient to elute all components. A typical starting gradient could be 10-90% B over 20 minutes.

  • Injection and Detection: Inject the mixture of the parent compound and its degradation products. Monitor the elution profile at a wavelength where the parent compound and expected degradation products absorb (e.g., 220 nm and 280 nm for the indole chromophore).

  • Method Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, modify the mobile phase composition (e.g., change the organic modifier to methanol, alter the pH of the aqueous phase).

    • Optimize the column temperature to improve peak shape and resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling_Pathway cluster_Nematode_Muscle_Cell Nematode Muscle Cell cluster_Synapse Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Channel Voltage-gated Ca2+ Channel nAChR->Ca_Channel Depolarization K_Channel Ca2+-activated K+ Channel (SLO-1) Ca_Channel->K_Channel Activates Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx Hyperpolarization Hyperpolarization & Flaccid Paralysis K_Channel->Hyperpolarization K+ efflux ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Antagonist (Blocks Activation)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Start This compound Analog Stock_Solution Prepare Stock Solution (1 mg/mL in MeCN) Start->Stock_Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation Photo Photostability (UV light, 25°C) Stock_Solution->Photo Thermal Thermal Stress (60°C) Stock_Solution->Thermal Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC_MS HPLC-UV/MS Analysis Neutralize->HPLC_MS Data_Analysis Data Analysis: % Degradation & Degradant ID HPLC_MS->Data_Analysis Result Stability Profile Data_Analysis->Result

Caption: Experimental workflow for a forced degradation study of a this compound analog.

Technical Support Center: Enhancing the Stability of the Marcfortine A Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation and stabilization of the Marcfortine A scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with the this compound scaffold?

A1: The this compound scaffold, an indole (B1671886) alkaloid containing a complex polycyclic structure with a crucial lactam ring, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Hydrolysis: Indole alkaloids are often labile in acidic conditions, which can lead to the opening of the lactam ring and other acid-catalyzed rearrangements.

  • Basic Hydrolysis: The lactam functionality is prone to hydrolysis under basic conditions, which would disrupt the core structure and likely abolish biological activity.

  • Oxidation: The indole nucleus and other electron-rich portions of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photostability: Like many complex organic molecules, this compound may degrade upon exposure to UV or visible light.

Q2: How can I monitor the stability of my this compound analogs?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. This typically involves using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase. Detection can be performed using a UV detector (monitoring at the λmax of the indole chromophore) and ideally coupled with a mass spectrometer (MS) to identify degradation products.

Q3: What are some general strategies to enhance the stability of the this compound scaffold?

A3: Several medicinal chemistry strategies can be employed to improve the stability of the this compound scaffold:

  • Steric Shielding: Introducing bulky substituents near labile functional groups (like the lactam) can sterically hinder the approach of nucleophiles or solvents, thus slowing down degradation.

  • Electronic Modification: Modifying the electronic properties of the indole nucleus or adjacent functional groups can influence their reactivity and susceptibility to degradation.

  • Bioisosteric Replacement: Replacing a labile functional group with a more stable bioisostere that retains the desired biological activity is a common strategy. For instance, replacing the lactam with a more stable amide mimic if tolerated by the biological target.

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask a labile functional group. The prodrug is designed to be stable under storage and administration conditions and then cleaved in vivo to release the active this compound analog.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound analog in acidic mobile phase during HPLC analysis.

Possible Cause Troubleshooting Step
Acid-labile nature of the indole alkaloid scaffold.Increase the pH of the aqueous mobile phase to near-neutral (pH 6.5-7.5) if chromatographic resolution is maintained. Use a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure consistent pH.
On-column degradation.Decrease the column temperature. Reduce the analysis time by optimizing the gradient and flow rate.

Problem 2: Low recovery of this compound analog from biological matrices.

Possible Cause Troubleshooting Step
Enzymatic degradation in the biological matrix.Add protease and/or esterase inhibitors to the sample immediately after collection. Keep samples on ice and process them as quickly as possible.
Adsorption to sample collection tubes or processing equipment.Use low-protein-binding tubes and pipette tips. Silanize glassware to reduce adsorption.
Inefficient extraction.Optimize the extraction solvent system. A liquid-liquid extraction with a water-immiscible organic solvent at a slightly basic pH is a good starting point for indole alkaloids.

Problem 3: Multiple degradation peaks observed in the chromatogram after photostability testing.

Possible Cause Troubleshooting Step
Photodegradation of the this compound analog.Store the compound in amber vials or protect it from light at all times. For formulation studies, consider the inclusion of UV-absorbing excipients.
Presence of photosensitizers in the sample matrix.Purify the compound to a high degree to remove any impurities that may act as photosensitizers.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound and two stabilized analogs under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

CompoundCondition% Degradation (24h)Major Degradation Products (Hypothetical m/z)
This compound 0.1 M HCl (60 °C)45[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)60[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)25[M+16+H]+, [M+32+H]+
UV Light (254 nm)35Various photoproducts
Analog 1 (Sterically hindered lactam) 0.1 M HCl (60 °C)20[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)30[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)15[M+16+H]+
UV Light (254 nm)20Reduced number of photoproducts
Analog 2 (Lactam bioisostere) 0.1 M HCl (60 °C)5Minimal degradation
0.1 M NaOH (60 °C)8Minimal degradation
3% H₂O₂ (25 °C)10[M+16+H]+
UV Light (254 nm)15Reduced number of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Analogs

Objective: To evaluate the intrinsic stability of this compound analogs under various stress conditions.

Materials:

  • This compound analog

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or ammonium (B1175870) acetate (for mobile phase)

  • HPLC system with UV/Vis and MS detectors

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound analog in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photostability: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60 °C for 24 hours, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the time-zero or control sample.

    • Identify major degradation products by analyzing their mass-to-charge ratio (m/z) from the MS data.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound analog from its potential degradation products.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector, and a mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degraded samples from the forced degradation study.

Procedure:

  • Initial Gradient: Start with a broad gradient to elute all components. A typical starting gradient could be 10-90% B over 20 minutes.

  • Injection and Detection: Inject the mixture of the parent compound and its degradation products. Monitor the elution profile at a wavelength where the parent compound and expected degradation products absorb (e.g., 220 nm and 280 nm for the indole chromophore).

  • Method Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, modify the mobile phase composition (e.g., change the organic modifier to methanol, alter the pH of the aqueous phase).

    • Optimize the column temperature to improve peak shape and resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling_Pathway cluster_Nematode_Muscle_Cell Nematode Muscle Cell cluster_Synapse Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Channel Voltage-gated Ca2+ Channel nAChR->Ca_Channel Depolarization K_Channel Ca2+-activated K+ Channel (SLO-1) Ca_Channel->K_Channel Activates Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx Hyperpolarization Hyperpolarization & Flaccid Paralysis K_Channel->Hyperpolarization K+ efflux ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Antagonist (Blocks Activation)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Start This compound Analog Stock_Solution Prepare Stock Solution (1 mg/mL in MeCN) Start->Stock_Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation Photo Photostability (UV light, 25°C) Stock_Solution->Photo Thermal Thermal Stress (60°C) Stock_Solution->Thermal Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC_MS HPLC-UV/MS Analysis Neutralize->HPLC_MS Data_Analysis Data Analysis: % Degradation & Degradant ID HPLC_MS->Data_Analysis Result Stability Profile Data_Analysis->Result

Caption: Experimental workflow for a forced degradation study of a this compound analog.

Technical Support Center: Enhancing the Stability of the Marcfortine A Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation and stabilization of the Marcfortine A scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with the this compound scaffold?

A1: The this compound scaffold, an indole alkaloid containing a complex polycyclic structure with a crucial lactam ring, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Hydrolysis: Indole alkaloids are often labile in acidic conditions, which can lead to the opening of the lactam ring and other acid-catalyzed rearrangements.

  • Basic Hydrolysis: The lactam functionality is prone to hydrolysis under basic conditions, which would disrupt the core structure and likely abolish biological activity.

  • Oxidation: The indole nucleus and other electron-rich portions of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photostability: Like many complex organic molecules, this compound may degrade upon exposure to UV or visible light.

Q2: How can I monitor the stability of my this compound analogs?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. This typically involves using a C18 reversed-phase column with a gradient elution of acetonitrile and a buffered aqueous mobile phase. Detection can be performed using a UV detector (monitoring at the λmax of the indole chromophore) and ideally coupled with a mass spectrometer (MS) to identify degradation products.

Q3: What are some general strategies to enhance the stability of the this compound scaffold?

A3: Several medicinal chemistry strategies can be employed to improve the stability of the this compound scaffold:

  • Steric Shielding: Introducing bulky substituents near labile functional groups (like the lactam) can sterically hinder the approach of nucleophiles or solvents, thus slowing down degradation.

  • Electronic Modification: Modifying the electronic properties of the indole nucleus or adjacent functional groups can influence their reactivity and susceptibility to degradation.

  • Bioisosteric Replacement: Replacing a labile functional group with a more stable bioisostere that retains the desired biological activity is a common strategy. For instance, replacing the lactam with a more stable amide mimic if tolerated by the biological target.

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask a labile functional group. The prodrug is designed to be stable under storage and administration conditions and then cleaved in vivo to release the active this compound analog.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound analog in acidic mobile phase during HPLC analysis.

Possible Cause Troubleshooting Step
Acid-labile nature of the indole alkaloid scaffold.Increase the pH of the aqueous mobile phase to near-neutral (pH 6.5-7.5) if chromatographic resolution is maintained. Use a buffered mobile phase (e.g., phosphate or acetate buffer) to ensure consistent pH.
On-column degradation.Decrease the column temperature. Reduce the analysis time by optimizing the gradient and flow rate.

Problem 2: Low recovery of this compound analog from biological matrices.

Possible Cause Troubleshooting Step
Enzymatic degradation in the biological matrix.Add protease and/or esterase inhibitors to the sample immediately after collection. Keep samples on ice and process them as quickly as possible.
Adsorption to sample collection tubes or processing equipment.Use low-protein-binding tubes and pipette tips. Silanize glassware to reduce adsorption.
Inefficient extraction.Optimize the extraction solvent system. A liquid-liquid extraction with a water-immiscible organic solvent at a slightly basic pH is a good starting point for indole alkaloids.

Problem 3: Multiple degradation peaks observed in the chromatogram after photostability testing.

Possible Cause Troubleshooting Step
Photodegradation of the this compound analog.Store the compound in amber vials or protect it from light at all times. For formulation studies, consider the inclusion of UV-absorbing excipients.
Presence of photosensitizers in the sample matrix.Purify the compound to a high degree to remove any impurities that may act as photosensitizers.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound and two stabilized analogs under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

CompoundCondition% Degradation (24h)Major Degradation Products (Hypothetical m/z)
This compound 0.1 M HCl (60 °C)45[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)60[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)25[M+16+H]+, [M+32+H]+
UV Light (254 nm)35Various photoproducts
Analog 1 (Sterically hindered lactam) 0.1 M HCl (60 °C)20[M+H]+ of hydrolyzed lactam
0.1 M NaOH (60 °C)30[M+H]+ of hydrolyzed lactam
3% H₂O₂ (25 °C)15[M+16+H]+
UV Light (254 nm)20Reduced number of photoproducts
Analog 2 (Lactam bioisostere) 0.1 M HCl (60 °C)5Minimal degradation
0.1 M NaOH (60 °C)8Minimal degradation
3% H₂O₂ (25 °C)10[M+16+H]+
UV Light (254 nm)15Reduced number of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Analogs

Objective: To evaluate the intrinsic stability of this compound analogs under various stress conditions.

Materials:

  • This compound analog

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or ammonium acetate (for mobile phase)

  • HPLC system with UV/Vis and MS detectors

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound analog in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photostability: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60 °C for 24 hours, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the time-zero or control sample.

    • Identify major degradation products by analyzing their mass-to-charge ratio (m/z) from the MS data.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound analog from its potential degradation products.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector, and a mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degraded samples from the forced degradation study.

Procedure:

  • Initial Gradient: Start with a broad gradient to elute all components. A typical starting gradient could be 10-90% B over 20 minutes.

  • Injection and Detection: Inject the mixture of the parent compound and its degradation products. Monitor the elution profile at a wavelength where the parent compound and expected degradation products absorb (e.g., 220 nm and 280 nm for the indole chromophore).

  • Method Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, modify the mobile phase composition (e.g., change the organic modifier to methanol, alter the pH of the aqueous phase).

    • Optimize the column temperature to improve peak shape and resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling_Pathway cluster_Nematode_Muscle_Cell Nematode Muscle Cell cluster_Synapse Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Channel Voltage-gated Ca2+ Channel nAChR->Ca_Channel Depolarization K_Channel Ca2+-activated K+ Channel (SLO-1) Ca_Channel->K_Channel Activates Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx Hyperpolarization Hyperpolarization & Flaccid Paralysis K_Channel->Hyperpolarization K+ efflux ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Marcfortine_A This compound Marcfortine_A->nAChR Antagonist (Blocks Activation)

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Start This compound Analog Stock_Solution Prepare Stock Solution (1 mg/mL in MeCN) Start->Stock_Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation Photo Photostability (UV light, 25°C) Stock_Solution->Photo Thermal Thermal Stress (60°C) Stock_Solution->Thermal Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC_MS HPLC-UV/MS Analysis Neutralize->HPLC_MS Data_Analysis Data Analysis: % Degradation & Degradant ID HPLC_MS->Data_Analysis Result Stability Profile Data_Analysis->Result

Caption: Experimental workflow for a forced degradation study of a this compound analog.

Validation & Comparative

Marcfortine A vs. Paraherquamide: A Comparative Guide on Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A and Paraherquamide are fungal metabolites belonging to the spiro-oxindole alkaloid class of compounds, which have garnered significant interest for their potent anthelmintic properties. Both compounds exert their effects by targeting the neuromuscular system of nematodes, offering a different mode of action compared to many commercially available anthelmintics. This guide provides a detailed comparison of their anthelmintic activity, supported by available experimental data, to aid researchers in the field of anthelmintic drug discovery and development. While direct comparative studies with quantitative, side-by-side data are limited in publicly available literature, this guide synthesizes the existing information to highlight their relative potencies and mechanisms of action.

I. Comparative Anthelmintic Efficacy

It is widely reported that Paraherquamide exhibits superior anthelmintic potency compared to this compound.[1] However, a lack of studies directly comparing the two compounds under identical experimental conditions makes a precise quantitative comparison challenging. The available data for each compound are presented below.

Data Presentation

Table 1: In Vitro Anthelmintic Activity of Paraherquamide

Parasite SpeciesAssay TypeEfficacy MetricValueReference
Caenorhabditis elegansLethality AssayLD502.5 µg/mL[2]
Haemonchus contortus (larvae)Not SpecifiedMIC5031.2 µg/mL

Table 2: In Vivo Anthelmintic Activity of Paraherquamide

Host SpeciesParasite SpeciesDoseEfficacy (% Reduction)Reference
GerbilsTrichostrongylus colubriformis1.56 mg/kg98-100%[2]
SheepHaemonchus contortus (Ivermectin-resistant)≥ 0.5 mg/kg≥98%[2]
SheepOstertagia circumcincta≥ 0.5 mg/kg≥98%[2]
SheepTrichostrongylus axei≥ 0.5 mg/kg≥98%
SheepTrichostrongylus colubriformis (Benzimidazole- & Ivermectin-resistant)≥ 0.5 mg/kg≥98%
SheepCooperia curticei≥ 0.5 mg/kg≥98%
DogsStrongyloides stercoralisNot Specified91%

This compound Efficacy: Quantitative data for the anthelmintic activity of this compound is scarce in the available literature. It has been described as "less potent than paraherquamide" in assays using Caenorhabditis elegans and active against this nematode at a "high dose". One study noted that the initial discovery of anthelmintic activity in a fermentation extract containing this compound was aided by the co-production of another compound, suggesting its standalone activity might be modest in some screening formats.

II. Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine (B1216132) Receptors

Both this compound and Paraherquamide share a common mechanism of action, functioning as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism disrupts cholinergic neurotransmission at the neuromuscular junction, leading to flaccid paralysis of the worms and their subsequent expulsion from the host.

Paraherquamide and its derivatives, such as derquantel, have been shown to be selective antagonists of nematode nAChRs. They exhibit a higher affinity for specific subtypes of these receptors. For instance, Paraherquamide has been shown to be more effective against the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR in nematodes. This selectivity is crucial as it contributes to the compound's specificity for the parasite's nervous system with less effect on the host's receptors. The binding of Paraherquamide to the nAChR blocks the influx of ions that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of neuronal signaling prevents muscle contraction, resulting in paralysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis Ion_Channel->Paralysis Ion Influx -> Muscle Contraction (Blocked) Marcfortine This compound Marcfortine->nAChR Antagonist (Blocks ACh Binding) Paraherquamide Paraherquamide Paraherquamide->nAChR Antagonist (Blocks ACh Binding)

Mechanism of Action of this compound and Paraherquamide

III. Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anthelmintic activity of compounds like this compound and Paraherquamide.

In Vitro Assay: Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a measure of their viability and motility.

  • Preparation of Larvae: Third-stage infective larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures. The larvae are washed and suspended in a suitable buffer.

  • Assay Setup: A 96-well plate is used, with each well containing a migration apparatus (e.g., a sieve with a 20 µm mesh).

  • Compound Preparation: The test compounds (this compound or Paraherquamide) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay medium.

  • Exposure: A known number of L3 larvae (e.g., 100-200) are added to the top of the sieve in each well. The wells are then filled with the medium containing the different concentrations of the test compounds. Positive (a known anthelmintic) and negative (solvent control) controls are included.

  • Incubation: The plate is incubated at 37°C for a set period (e.g., 24 hours).

  • Data Collection: After incubation, the number of larvae that have successfully migrated through the sieve into the bottom of the well is counted.

  • Analysis: The percentage of migration inhibition is calculated for each concentration of the compound compared to the negative control. An EC50 value (the concentration that inhibits 50% of larval migration) can then be determined.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT) in Sheep

This test measures the in vivo efficacy of an anthelmintic by quantifying the reduction in the number of nematode eggs shed in the feces of treated animals.

  • Animal Selection and Acclimation: A group of sheep naturally or experimentally infected with the target gastrointestinal nematodes is selected. The animals are acclimated to their housing and diet.

  • Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG) of feces.

  • Animal Grouping and Treatment: Animals are randomly allocated to different treatment groups, including a negative control (untreated) group and groups for each dose of the test compounds (this compound or Paraherquamide). A positive control group treated with a known effective anthelmintic is also included. The compounds are administered orally at the specified doses.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specific time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count: The number of nematode eggs in the pre- and post-treatment fecal samples is determined using a standardized counting technique (e.g., McMaster technique).

  • Data Analysis: The percentage reduction in the mean FEC for each treatment group is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Efficacy Determination: The efficacy of the compound is determined based on the percentage of fecal egg count reduction.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select Infected Sheep Pre_Treatment_FEC Pre-treatment Fecal Egg Count (FEC) Animal_Selection->Pre_Treatment_FEC Grouping Randomly Assign to Treatment Groups Pre_Treatment_FEC->Grouping Control_Group Control Group (No Treatment) Grouping->Control_Group Test_Group_M This compound Treatment Grouping->Test_Group_M Test_Group_P Paraherquamide Treatment Grouping->Test_Group_P Post_Treatment_FEC Post-treatment FEC (10-14 days) Control_Group->Post_Treatment_FEC Test_Group_M->Post_Treatment_FEC Test_Group_P->Post_Treatment_FEC FEC_Reduction Calculate Fecal Egg Count Reduction (%) Post_Treatment_FEC->FEC_Reduction Efficacy Determine Anthelmintic Efficacy FEC_Reduction->Efficacy

In Vivo Anthelmintic Efficacy Testing Workflow

IV. Conclusion

Both this compound and Paraherquamide are promising anthelmintic compounds that target nematode nicotinic acetylcholine receptors, a mechanism that is valuable in the face of growing resistance to other drug classes. The available evidence consistently indicates that Paraherquamide possesses significantly higher anthelmintic potency than this compound. However, the lack of direct, quantitative comparative studies limits a precise assessment of their relative efficacy. Further research involving side-by-side in vitro and in vivo evaluations under standardized conditions is necessary to fully elucidate the comparative anthelmintic profiles of these two compounds. Such studies would be invaluable for guiding future drug development efforts in the search for novel and effective treatments for parasitic nematode infections.

References

Marcfortine A vs. Paraherquamide: A Comparative Guide on Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A and Paraherquamide are fungal metabolites belonging to the spiro-oxindole alkaloid class of compounds, which have garnered significant interest for their potent anthelmintic properties. Both compounds exert their effects by targeting the neuromuscular system of nematodes, offering a different mode of action compared to many commercially available anthelmintics. This guide provides a detailed comparison of their anthelmintic activity, supported by available experimental data, to aid researchers in the field of anthelmintic drug discovery and development. While direct comparative studies with quantitative, side-by-side data are limited in publicly available literature, this guide synthesizes the existing information to highlight their relative potencies and mechanisms of action.

I. Comparative Anthelmintic Efficacy

It is widely reported that Paraherquamide exhibits superior anthelmintic potency compared to this compound.[1] However, a lack of studies directly comparing the two compounds under identical experimental conditions makes a precise quantitative comparison challenging. The available data for each compound are presented below.

Data Presentation

Table 1: In Vitro Anthelmintic Activity of Paraherquamide

Parasite SpeciesAssay TypeEfficacy MetricValueReference
Caenorhabditis elegansLethality AssayLD502.5 µg/mL[2]
Haemonchus contortus (larvae)Not SpecifiedMIC5031.2 µg/mL

Table 2: In Vivo Anthelmintic Activity of Paraherquamide

Host SpeciesParasite SpeciesDoseEfficacy (% Reduction)Reference
GerbilsTrichostrongylus colubriformis1.56 mg/kg98-100%[2]
SheepHaemonchus contortus (Ivermectin-resistant)≥ 0.5 mg/kg≥98%[2]
SheepOstertagia circumcincta≥ 0.5 mg/kg≥98%[2]
SheepTrichostrongylus axei≥ 0.5 mg/kg≥98%
SheepTrichostrongylus colubriformis (Benzimidazole- & Ivermectin-resistant)≥ 0.5 mg/kg≥98%
SheepCooperia curticei≥ 0.5 mg/kg≥98%
DogsStrongyloides stercoralisNot Specified91%

This compound Efficacy: Quantitative data for the anthelmintic activity of this compound is scarce in the available literature. It has been described as "less potent than paraherquamide" in assays using Caenorhabditis elegans and active against this nematode at a "high dose". One study noted that the initial discovery of anthelmintic activity in a fermentation extract containing this compound was aided by the co-production of another compound, suggesting its standalone activity might be modest in some screening formats.

II. Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine (B1216132) Receptors

Both this compound and Paraherquamide share a common mechanism of action, functioning as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism disrupts cholinergic neurotransmission at the neuromuscular junction, leading to flaccid paralysis of the worms and their subsequent expulsion from the host.

Paraherquamide and its derivatives, such as derquantel, have been shown to be selective antagonists of nematode nAChRs. They exhibit a higher affinity for specific subtypes of these receptors. For instance, Paraherquamide has been shown to be more effective against the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR in nematodes. This selectivity is crucial as it contributes to the compound's specificity for the parasite's nervous system with less effect on the host's receptors. The binding of Paraherquamide to the nAChR blocks the influx of ions that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of neuronal signaling prevents muscle contraction, resulting in paralysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis Ion_Channel->Paralysis Ion Influx -> Muscle Contraction (Blocked) Marcfortine This compound Marcfortine->nAChR Antagonist (Blocks ACh Binding) Paraherquamide Paraherquamide Paraherquamide->nAChR Antagonist (Blocks ACh Binding)

Mechanism of Action of this compound and Paraherquamide

III. Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anthelmintic activity of compounds like this compound and Paraherquamide.

In Vitro Assay: Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a measure of their viability and motility.

  • Preparation of Larvae: Third-stage infective larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures. The larvae are washed and suspended in a suitable buffer.

  • Assay Setup: A 96-well plate is used, with each well containing a migration apparatus (e.g., a sieve with a 20 µm mesh).

  • Compound Preparation: The test compounds (this compound or Paraherquamide) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay medium.

  • Exposure: A known number of L3 larvae (e.g., 100-200) are added to the top of the sieve in each well. The wells are then filled with the medium containing the different concentrations of the test compounds. Positive (a known anthelmintic) and negative (solvent control) controls are included.

  • Incubation: The plate is incubated at 37°C for a set period (e.g., 24 hours).

  • Data Collection: After incubation, the number of larvae that have successfully migrated through the sieve into the bottom of the well is counted.

  • Analysis: The percentage of migration inhibition is calculated for each concentration of the compound compared to the negative control. An EC50 value (the concentration that inhibits 50% of larval migration) can then be determined.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT) in Sheep

This test measures the in vivo efficacy of an anthelmintic by quantifying the reduction in the number of nematode eggs shed in the feces of treated animals.

  • Animal Selection and Acclimation: A group of sheep naturally or experimentally infected with the target gastrointestinal nematodes is selected. The animals are acclimated to their housing and diet.

  • Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG) of feces.

  • Animal Grouping and Treatment: Animals are randomly allocated to different treatment groups, including a negative control (untreated) group and groups for each dose of the test compounds (this compound or Paraherquamide). A positive control group treated with a known effective anthelmintic is also included. The compounds are administered orally at the specified doses.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specific time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count: The number of nematode eggs in the pre- and post-treatment fecal samples is determined using a standardized counting technique (e.g., McMaster technique).

  • Data Analysis: The percentage reduction in the mean FEC for each treatment group is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Efficacy Determination: The efficacy of the compound is determined based on the percentage of fecal egg count reduction.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select Infected Sheep Pre_Treatment_FEC Pre-treatment Fecal Egg Count (FEC) Animal_Selection->Pre_Treatment_FEC Grouping Randomly Assign to Treatment Groups Pre_Treatment_FEC->Grouping Control_Group Control Group (No Treatment) Grouping->Control_Group Test_Group_M This compound Treatment Grouping->Test_Group_M Test_Group_P Paraherquamide Treatment Grouping->Test_Group_P Post_Treatment_FEC Post-treatment FEC (10-14 days) Control_Group->Post_Treatment_FEC Test_Group_M->Post_Treatment_FEC Test_Group_P->Post_Treatment_FEC FEC_Reduction Calculate Fecal Egg Count Reduction (%) Post_Treatment_FEC->FEC_Reduction Efficacy Determine Anthelmintic Efficacy FEC_Reduction->Efficacy

In Vivo Anthelmintic Efficacy Testing Workflow

IV. Conclusion

Both this compound and Paraherquamide are promising anthelmintic compounds that target nematode nicotinic acetylcholine receptors, a mechanism that is valuable in the face of growing resistance to other drug classes. The available evidence consistently indicates that Paraherquamide possesses significantly higher anthelmintic potency than this compound. However, the lack of direct, quantitative comparative studies limits a precise assessment of their relative efficacy. Further research involving side-by-side in vitro and in vivo evaluations under standardized conditions is necessary to fully elucidate the comparative anthelmintic profiles of these two compounds. Such studies would be invaluable for guiding future drug development efforts in the search for novel and effective treatments for parasitic nematode infections.

References

Marcfortine A vs. Paraherquamide: A Comparative Guide on Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A and Paraherquamide are fungal metabolites belonging to the spiro-oxindole alkaloid class of compounds, which have garnered significant interest for their potent anthelmintic properties. Both compounds exert their effects by targeting the neuromuscular system of nematodes, offering a different mode of action compared to many commercially available anthelmintics. This guide provides a detailed comparison of their anthelmintic activity, supported by available experimental data, to aid researchers in the field of anthelmintic drug discovery and development. While direct comparative studies with quantitative, side-by-side data are limited in publicly available literature, this guide synthesizes the existing information to highlight their relative potencies and mechanisms of action.

I. Comparative Anthelmintic Efficacy

It is widely reported that Paraherquamide exhibits superior anthelmintic potency compared to this compound.[1] However, a lack of studies directly comparing the two compounds under identical experimental conditions makes a precise quantitative comparison challenging. The available data for each compound are presented below.

Data Presentation

Table 1: In Vitro Anthelmintic Activity of Paraherquamide

Parasite SpeciesAssay TypeEfficacy MetricValueReference
Caenorhabditis elegansLethality AssayLD502.5 µg/mL[2]
Haemonchus contortus (larvae)Not SpecifiedMIC5031.2 µg/mL

Table 2: In Vivo Anthelmintic Activity of Paraherquamide

Host SpeciesParasite SpeciesDoseEfficacy (% Reduction)Reference
GerbilsTrichostrongylus colubriformis1.56 mg/kg98-100%[2]
SheepHaemonchus contortus (Ivermectin-resistant)≥ 0.5 mg/kg≥98%[2]
SheepOstertagia circumcincta≥ 0.5 mg/kg≥98%[2]
SheepTrichostrongylus axei≥ 0.5 mg/kg≥98%
SheepTrichostrongylus colubriformis (Benzimidazole- & Ivermectin-resistant)≥ 0.5 mg/kg≥98%
SheepCooperia curticei≥ 0.5 mg/kg≥98%
DogsStrongyloides stercoralisNot Specified91%

This compound Efficacy: Quantitative data for the anthelmintic activity of this compound is scarce in the available literature. It has been described as "less potent than paraherquamide" in assays using Caenorhabditis elegans and active against this nematode at a "high dose". One study noted that the initial discovery of anthelmintic activity in a fermentation extract containing this compound was aided by the co-production of another compound, suggesting its standalone activity might be modest in some screening formats.

II. Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

Both this compound and Paraherquamide share a common mechanism of action, functioning as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism disrupts cholinergic neurotransmission at the neuromuscular junction, leading to flaccid paralysis of the worms and their subsequent expulsion from the host.

Paraherquamide and its derivatives, such as derquantel, have been shown to be selective antagonists of nematode nAChRs. They exhibit a higher affinity for specific subtypes of these receptors. For instance, Paraherquamide has been shown to be more effective against the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR in nematodes. This selectivity is crucial as it contributes to the compound's specificity for the parasite's nervous system with less effect on the host's receptors. The binding of Paraherquamide to the nAChR blocks the influx of ions that would normally be triggered by the neurotransmitter acetylcholine. This inhibition of neuronal signaling prevents muscle contraction, resulting in paralysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis Ion_Channel->Paralysis Ion Influx -> Muscle Contraction (Blocked) Marcfortine This compound Marcfortine->nAChR Antagonist (Blocks ACh Binding) Paraherquamide Paraherquamide Paraherquamide->nAChR Antagonist (Blocks ACh Binding)

Mechanism of Action of this compound and Paraherquamide

III. Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anthelmintic activity of compounds like this compound and Paraherquamide.

In Vitro Assay: Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a measure of their viability and motility.

  • Preparation of Larvae: Third-stage infective larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures. The larvae are washed and suspended in a suitable buffer.

  • Assay Setup: A 96-well plate is used, with each well containing a migration apparatus (e.g., a sieve with a 20 µm mesh).

  • Compound Preparation: The test compounds (this compound or Paraherquamide) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay medium.

  • Exposure: A known number of L3 larvae (e.g., 100-200) are added to the top of the sieve in each well. The wells are then filled with the medium containing the different concentrations of the test compounds. Positive (a known anthelmintic) and negative (solvent control) controls are included.

  • Incubation: The plate is incubated at 37°C for a set period (e.g., 24 hours).

  • Data Collection: After incubation, the number of larvae that have successfully migrated through the sieve into the bottom of the well is counted.

  • Analysis: The percentage of migration inhibition is calculated for each concentration of the compound compared to the negative control. An EC50 value (the concentration that inhibits 50% of larval migration) can then be determined.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT) in Sheep

This test measures the in vivo efficacy of an anthelmintic by quantifying the reduction in the number of nematode eggs shed in the feces of treated animals.

  • Animal Selection and Acclimation: A group of sheep naturally or experimentally infected with the target gastrointestinal nematodes is selected. The animals are acclimated to their housing and diet.

  • Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG) of feces.

  • Animal Grouping and Treatment: Animals are randomly allocated to different treatment groups, including a negative control (untreated) group and groups for each dose of the test compounds (this compound or Paraherquamide). A positive control group treated with a known effective anthelmintic is also included. The compounds are administered orally at the specified doses.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specific time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count: The number of nematode eggs in the pre- and post-treatment fecal samples is determined using a standardized counting technique (e.g., McMaster technique).

  • Data Analysis: The percentage reduction in the mean FEC for each treatment group is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Efficacy Determination: The efficacy of the compound is determined based on the percentage of fecal egg count reduction.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select Infected Sheep Pre_Treatment_FEC Pre-treatment Fecal Egg Count (FEC) Animal_Selection->Pre_Treatment_FEC Grouping Randomly Assign to Treatment Groups Pre_Treatment_FEC->Grouping Control_Group Control Group (No Treatment) Grouping->Control_Group Test_Group_M This compound Treatment Grouping->Test_Group_M Test_Group_P Paraherquamide Treatment Grouping->Test_Group_P Post_Treatment_FEC Post-treatment FEC (10-14 days) Control_Group->Post_Treatment_FEC Test_Group_M->Post_Treatment_FEC Test_Group_P->Post_Treatment_FEC FEC_Reduction Calculate Fecal Egg Count Reduction (%) Post_Treatment_FEC->FEC_Reduction Efficacy Determine Anthelmintic Efficacy FEC_Reduction->Efficacy

In Vivo Anthelmintic Efficacy Testing Workflow

IV. Conclusion

Both this compound and Paraherquamide are promising anthelmintic compounds that target nematode nicotinic acetylcholine receptors, a mechanism that is valuable in the face of growing resistance to other drug classes. The available evidence consistently indicates that Paraherquamide possesses significantly higher anthelmintic potency than this compound. However, the lack of direct, quantitative comparative studies limits a precise assessment of their relative efficacy. Further research involving side-by-side in vitro and in vivo evaluations under standardized conditions is necessary to fully elucidate the comparative anthelmintic profiles of these two compounds. Such studies would be invaluable for guiding future drug development efforts in the search for novel and effective treatments for parasitic nematode infections.

References

A Comparative Efficacy Analysis of Marcfortine A and Ivermectin as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic nematode infections in livestock and humans, the exploration of novel and effective anthelmintic compounds is paramount. This guide provides a detailed comparative analysis of two such compounds: Marcfortine A, a member of the oxindole (B195798) alkaloid class, and Ivermectin, a widely used macrocyclic lactone. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ivermectin is a well-established anthelmintic with a primary mechanism of action involving the potentiation of glutamate-gated chloride channels (GluCls) in nematodes, leading to paralysis and death. This compound, a structurally related compound to the more potent paraherquamide (B22789), acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, also resulting in paralysis. While direct comparative efficacy studies between this compound and Ivermectin are limited, this guide synthesizes available data, including that of the more potent paraherquamide as a proxy for this compound's potential, to provide a comprehensive overview for the research community.

Mechanism of Action

Ivermectin: Agonist of Glutamate-Gated Chloride Channels

Ivermectin's primary target in nematodes is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2][3] Ivermectin binds to these channels, causing them to open irreversibly. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the pharyngeal and somatic muscles of the nematode.[1][2] This disruption of neuromuscular transmission ultimately leads to the death of the parasite due to starvation and inability to maintain its position in the host.

Ivermectin_Signaling_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscles) Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1: Ivermectin Signaling Pathway.
This compound: Antagonist of Nicotinic Acetylcholine Receptors

This compound, and its more potent analogue paraherquamide, function as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are crucial for excitatory neurotransmission at the neuromuscular junction. By blocking the action of acetylcholine, this compound prevents the depolarization of muscle cells, leading to flaccid paralysis. Studies on the related compound, paraherquamide, have shown a selective action on the L-type (levamisole-sensitive) nAChRs over the N-type (nicotine-sensitive) nAChRs.

MarcfortineA_Signaling_Pathway MarcfortineA This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) MarcfortineA->nAChR Blocks Depolarization Inhibition of Muscle Depolarization nAChR->Depolarization Prevents ACh Acetylcholine (ACh) ACh->nAChR Normal Binding Paralysis Flaccid Paralysis Depolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 2: this compound Signaling Pathway.

Comparative Efficacy Data

CompoundParasite SpeciesAssay TypeEfficacy Metric (Concentration)Reference
Paraherquamide Haemonchus contortus (L3 larvae)Larval Motility AssayIC50: 2.7 µg/mL[4]
Trichostrongylus colubriformis (L3 larvae)Larval Motility AssayIC50: 0.058 µg/mL[4]
Ostertagia circumcincta (L3 larvae)Larval Motility AssayIC50: 0.033 µg/mL[4]
Trichostrongylus colubriformis (in gerbils)In vivo98-100% reduction at 1.56 mg/kg[5]
Haemonchus contortus (Ivermectin-resistant)In vivo≥98% reduction at ≥0.5 mg/kg[5]
Ivermectin Haemonchus contortusEgg Hatch AssayLD50: >0.1 µg/mL (resistance suggested)[6]
Crenosoma vulpis (L3 larvae)Larval Motility Assay-[7][8]
Angiostrongylus vasorum (L3 larvae)Larval Motility AssayIneffective at tested concentrations[7][8]
Aelurostrongylus abstrusus (L3 larvae)Larval Motility Assay-[7][8]
Haemonchus contortusIn vivo (goats)91.8% efficacy[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro assays used to evaluate anthelmintic efficacy.

Larval Motility Assay

This assay assesses the viability of nematode larvae after exposure to a test compound.

Objective: To determine the concentration of a compound that inhibits the motility of a specified percentage of larvae (e.g., IC50).

Materials:

  • Third-stage larvae (L3) of the target nematode species.

  • 24-well culture plates.

  • RPMI-1640 culture medium (or other suitable medium).

  • Test compounds (this compound, Ivermectin) dissolved in an appropriate solvent (e.g., DMSO).

  • Incubator.

  • Inverted microscope.

Procedure:

  • Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.1% DMSO).

  • Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well of a 24-well plate.

  • Add 900 µL of the culture medium containing the respective drug concentration to each well. Include control wells with medium only and medium with the solvent.

  • Incubate the plates at a suitable temperature (e.g., 16°C or 37°C) for a specified period (e.g., 72 hours).[7][9]

  • After incubation, observe the motility of the larvae in each well under an inverted microscope. Larvae that do not show any movement, even after gentle prodding, are considered non-motile (dead or paralyzed).

  • Count the number of motile and non-motile larvae in each well.

  • Calculate the percentage of motility inhibition for each concentration compared to the control.

  • Determine the IC50 value using appropriate statistical software.

Larval_Motility_Assay_Workflow Start Start: Prepare L3 Larvae and Drug Dilutions Plate_Setup Plate Setup: - Add Larvae to 24-well plate - Add Drug Solutions Start->Plate_Setup Incubation Incubation (e.g., 72h at 16°C) Plate_Setup->Incubation Observation Microscopic Observation (Assess Motility) Incubation->Observation Data_Collection Data Collection: Count Motile vs. Non-motile Larvae Observation->Data_Collection Analysis Data Analysis: Calculate % Inhibition and IC50 Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Figure 3: Larval Motility Assay Workflow.
Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of nematode eggs.

Objective: To determine the concentration of a compound that inhibits the hatching of 50% of viable eggs (EC50).

Materials:

  • Freshly collected nematode eggs.

  • 96-well microtiter plates.

  • Test compounds dissolved in an appropriate solvent.

  • Saline or buffer solution.

  • Incubator.

  • Inverted microscope.

  • Lugol's iodine solution (optional, to stop further development).

Procedure:

  • Recover fresh nematode eggs from fecal samples using a standard flotation method.

  • Wash and suspend the eggs in a saline or buffer solution to a known concentration (e.g., 100-200 eggs per 50 µL).

  • Prepare serial dilutions of the test compounds in the same solution.

  • In a 96-well plate, add a specific volume of the egg suspension to each well.

  • Add an equal volume of the test compound dilution to the respective wells. Include control wells with the solution and solvent only.

  • Incubate the plates at an optimal temperature for hatching (e.g., 27°C) for a specified period (e.g., 48 hours).[6]

  • After incubation, add a drop of Lugol's iodine solution to each well to halt further hatching and development.

  • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched eggs in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

  • Determine the EC50 value using appropriate statistical analysis.

Conclusion

Ivermectin remains a cornerstone of anthelmintic therapy with a well-understood mechanism of action and a broad spectrum of activity. This compound, while demonstrating anthelmintic properties through a different mechanism (nAChR antagonism), appears to be less potent than its analogue paraherquamide. The lack of direct comparative data underscores the need for further research to fully elucidate the potential of this compound as a therapeutic agent. The development of new anthelmintics with novel mechanisms of action, such as that of the oxindole alkaloids, is critical to combat the growing issue of drug resistance. The experimental protocols and data presented in this guide provide a foundation for future comparative studies in the field of anthelmintic drug discovery.

References

A Comparative Efficacy Analysis of Marcfortine A and Ivermectin as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic nematode infections in livestock and humans, the exploration of novel and effective anthelmintic compounds is paramount. This guide provides a detailed comparative analysis of two such compounds: Marcfortine A, a member of the oxindole (B195798) alkaloid class, and Ivermectin, a widely used macrocyclic lactone. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ivermectin is a well-established anthelmintic with a primary mechanism of action involving the potentiation of glutamate-gated chloride channels (GluCls) in nematodes, leading to paralysis and death. This compound, a structurally related compound to the more potent paraherquamide (B22789), acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, also resulting in paralysis. While direct comparative efficacy studies between this compound and Ivermectin are limited, this guide synthesizes available data, including that of the more potent paraherquamide as a proxy for this compound's potential, to provide a comprehensive overview for the research community.

Mechanism of Action

Ivermectin: Agonist of Glutamate-Gated Chloride Channels

Ivermectin's primary target in nematodes is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2][3] Ivermectin binds to these channels, causing them to open irreversibly. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the pharyngeal and somatic muscles of the nematode.[1][2] This disruption of neuromuscular transmission ultimately leads to the death of the parasite due to starvation and inability to maintain its position in the host.

Ivermectin_Signaling_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscles) Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1: Ivermectin Signaling Pathway.
This compound: Antagonist of Nicotinic Acetylcholine Receptors

This compound, and its more potent analogue paraherquamide, function as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are crucial for excitatory neurotransmission at the neuromuscular junction. By blocking the action of acetylcholine, this compound prevents the depolarization of muscle cells, leading to flaccid paralysis. Studies on the related compound, paraherquamide, have shown a selective action on the L-type (levamisole-sensitive) nAChRs over the N-type (nicotine-sensitive) nAChRs.

MarcfortineA_Signaling_Pathway MarcfortineA This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) MarcfortineA->nAChR Blocks Depolarization Inhibition of Muscle Depolarization nAChR->Depolarization Prevents ACh Acetylcholine (ACh) ACh->nAChR Normal Binding Paralysis Flaccid Paralysis Depolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 2: this compound Signaling Pathway.

Comparative Efficacy Data

CompoundParasite SpeciesAssay TypeEfficacy Metric (Concentration)Reference
Paraherquamide Haemonchus contortus (L3 larvae)Larval Motility AssayIC50: 2.7 µg/mL[4]
Trichostrongylus colubriformis (L3 larvae)Larval Motility AssayIC50: 0.058 µg/mL[4]
Ostertagia circumcincta (L3 larvae)Larval Motility AssayIC50: 0.033 µg/mL[4]
Trichostrongylus colubriformis (in gerbils)In vivo98-100% reduction at 1.56 mg/kg[5]
Haemonchus contortus (Ivermectin-resistant)In vivo≥98% reduction at ≥0.5 mg/kg[5]
Ivermectin Haemonchus contortusEgg Hatch AssayLD50: >0.1 µg/mL (resistance suggested)[6]
Crenosoma vulpis (L3 larvae)Larval Motility Assay-[7][8]
Angiostrongylus vasorum (L3 larvae)Larval Motility AssayIneffective at tested concentrations[7][8]
Aelurostrongylus abstrusus (L3 larvae)Larval Motility Assay-[7][8]
Haemonchus contortusIn vivo (goats)91.8% efficacy[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro assays used to evaluate anthelmintic efficacy.

Larval Motility Assay

This assay assesses the viability of nematode larvae after exposure to a test compound.

Objective: To determine the concentration of a compound that inhibits the motility of a specified percentage of larvae (e.g., IC50).

Materials:

  • Third-stage larvae (L3) of the target nematode species.

  • 24-well culture plates.

  • RPMI-1640 culture medium (or other suitable medium).

  • Test compounds (this compound, Ivermectin) dissolved in an appropriate solvent (e.g., DMSO).

  • Incubator.

  • Inverted microscope.

Procedure:

  • Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.1% DMSO).

  • Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well of a 24-well plate.

  • Add 900 µL of the culture medium containing the respective drug concentration to each well. Include control wells with medium only and medium with the solvent.

  • Incubate the plates at a suitable temperature (e.g., 16°C or 37°C) for a specified period (e.g., 72 hours).[7][9]

  • After incubation, observe the motility of the larvae in each well under an inverted microscope. Larvae that do not show any movement, even after gentle prodding, are considered non-motile (dead or paralyzed).

  • Count the number of motile and non-motile larvae in each well.

  • Calculate the percentage of motility inhibition for each concentration compared to the control.

  • Determine the IC50 value using appropriate statistical software.

Larval_Motility_Assay_Workflow Start Start: Prepare L3 Larvae and Drug Dilutions Plate_Setup Plate Setup: - Add Larvae to 24-well plate - Add Drug Solutions Start->Plate_Setup Incubation Incubation (e.g., 72h at 16°C) Plate_Setup->Incubation Observation Microscopic Observation (Assess Motility) Incubation->Observation Data_Collection Data Collection: Count Motile vs. Non-motile Larvae Observation->Data_Collection Analysis Data Analysis: Calculate % Inhibition and IC50 Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Figure 3: Larval Motility Assay Workflow.
Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of nematode eggs.

Objective: To determine the concentration of a compound that inhibits the hatching of 50% of viable eggs (EC50).

Materials:

  • Freshly collected nematode eggs.

  • 96-well microtiter plates.

  • Test compounds dissolved in an appropriate solvent.

  • Saline or buffer solution.

  • Incubator.

  • Inverted microscope.

  • Lugol's iodine solution (optional, to stop further development).

Procedure:

  • Recover fresh nematode eggs from fecal samples using a standard flotation method.

  • Wash and suspend the eggs in a saline or buffer solution to a known concentration (e.g., 100-200 eggs per 50 µL).

  • Prepare serial dilutions of the test compounds in the same solution.

  • In a 96-well plate, add a specific volume of the egg suspension to each well.

  • Add an equal volume of the test compound dilution to the respective wells. Include control wells with the solution and solvent only.

  • Incubate the plates at an optimal temperature for hatching (e.g., 27°C) for a specified period (e.g., 48 hours).[6]

  • After incubation, add a drop of Lugol's iodine solution to each well to halt further hatching and development.

  • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched eggs in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

  • Determine the EC50 value using appropriate statistical analysis.

Conclusion

Ivermectin remains a cornerstone of anthelmintic therapy with a well-understood mechanism of action and a broad spectrum of activity. This compound, while demonstrating anthelmintic properties through a different mechanism (nAChR antagonism), appears to be less potent than its analogue paraherquamide. The lack of direct comparative data underscores the need for further research to fully elucidate the potential of this compound as a therapeutic agent. The development of new anthelmintics with novel mechanisms of action, such as that of the oxindole alkaloids, is critical to combat the growing issue of drug resistance. The experimental protocols and data presented in this guide provide a foundation for future comparative studies in the field of anthelmintic drug discovery.

References

A Comparative Efficacy Analysis of Marcfortine A and Ivermectin as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic nematode infections in livestock and humans, the exploration of novel and effective anthelmintic compounds is paramount. This guide provides a detailed comparative analysis of two such compounds: Marcfortine A, a member of the oxindole alkaloid class, and Ivermectin, a widely used macrocyclic lactone. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ivermectin is a well-established anthelmintic with a primary mechanism of action involving the potentiation of glutamate-gated chloride channels (GluCls) in nematodes, leading to paralysis and death. This compound, a structurally related compound to the more potent paraherquamide, acts as a nicotinic acetylcholine receptor (nAChR) antagonist, also resulting in paralysis. While direct comparative efficacy studies between this compound and Ivermectin are limited, this guide synthesizes available data, including that of the more potent paraherquamide as a proxy for this compound's potential, to provide a comprehensive overview for the research community.

Mechanism of Action

Ivermectin: Agonist of Glutamate-Gated Chloride Channels

Ivermectin's primary target in nematodes is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2][3] Ivermectin binds to these channels, causing them to open irreversibly. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the pharyngeal and somatic muscles of the nematode.[1][2] This disruption of neuromuscular transmission ultimately leads to the death of the parasite due to starvation and inability to maintain its position in the host.

Ivermectin_Signaling_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscles) Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1: Ivermectin Signaling Pathway.
This compound: Antagonist of Nicotinic Acetylcholine Receptors

This compound, and its more potent analogue paraherquamide, function as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are crucial for excitatory neurotransmission at the neuromuscular junction. By blocking the action of acetylcholine, this compound prevents the depolarization of muscle cells, leading to flaccid paralysis. Studies on the related compound, paraherquamide, have shown a selective action on the L-type (levamisole-sensitive) nAChRs over the N-type (nicotine-sensitive) nAChRs.

MarcfortineA_Signaling_Pathway MarcfortineA This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) MarcfortineA->nAChR Blocks Depolarization Inhibition of Muscle Depolarization nAChR->Depolarization Prevents ACh Acetylcholine (ACh) ACh->nAChR Normal Binding Paralysis Flaccid Paralysis Depolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 2: this compound Signaling Pathway.

Comparative Efficacy Data

CompoundParasite SpeciesAssay TypeEfficacy Metric (Concentration)Reference
Paraherquamide Haemonchus contortus (L3 larvae)Larval Motility AssayIC50: 2.7 µg/mL[4]
Trichostrongylus colubriformis (L3 larvae)Larval Motility AssayIC50: 0.058 µg/mL[4]
Ostertagia circumcincta (L3 larvae)Larval Motility AssayIC50: 0.033 µg/mL[4]
Trichostrongylus colubriformis (in gerbils)In vivo98-100% reduction at 1.56 mg/kg[5]
Haemonchus contortus (Ivermectin-resistant)In vivo≥98% reduction at ≥0.5 mg/kg[5]
Ivermectin Haemonchus contortusEgg Hatch AssayLD50: >0.1 µg/mL (resistance suggested)[6]
Crenosoma vulpis (L3 larvae)Larval Motility Assay-[7][8]
Angiostrongylus vasorum (L3 larvae)Larval Motility AssayIneffective at tested concentrations[7][8]
Aelurostrongylus abstrusus (L3 larvae)Larval Motility Assay-[7][8]
Haemonchus contortusIn vivo (goats)91.8% efficacy[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro assays used to evaluate anthelmintic efficacy.

Larval Motility Assay

This assay assesses the viability of nematode larvae after exposure to a test compound.

Objective: To determine the concentration of a compound that inhibits the motility of a specified percentage of larvae (e.g., IC50).

Materials:

  • Third-stage larvae (L3) of the target nematode species.

  • 24-well culture plates.

  • RPMI-1640 culture medium (or other suitable medium).

  • Test compounds (this compound, Ivermectin) dissolved in an appropriate solvent (e.g., DMSO).

  • Incubator.

  • Inverted microscope.

Procedure:

  • Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.1% DMSO).

  • Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well of a 24-well plate.

  • Add 900 µL of the culture medium containing the respective drug concentration to each well. Include control wells with medium only and medium with the solvent.

  • Incubate the plates at a suitable temperature (e.g., 16°C or 37°C) for a specified period (e.g., 72 hours).[7][9]

  • After incubation, observe the motility of the larvae in each well under an inverted microscope. Larvae that do not show any movement, even after gentle prodding, are considered non-motile (dead or paralyzed).

  • Count the number of motile and non-motile larvae in each well.

  • Calculate the percentage of motility inhibition for each concentration compared to the control.

  • Determine the IC50 value using appropriate statistical software.

Larval_Motility_Assay_Workflow Start Start: Prepare L3 Larvae and Drug Dilutions Plate_Setup Plate Setup: - Add Larvae to 24-well plate - Add Drug Solutions Start->Plate_Setup Incubation Incubation (e.g., 72h at 16°C) Plate_Setup->Incubation Observation Microscopic Observation (Assess Motility) Incubation->Observation Data_Collection Data Collection: Count Motile vs. Non-motile Larvae Observation->Data_Collection Analysis Data Analysis: Calculate % Inhibition and IC50 Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Figure 3: Larval Motility Assay Workflow.
Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of nematode eggs.

Objective: To determine the concentration of a compound that inhibits the hatching of 50% of viable eggs (EC50).

Materials:

  • Freshly collected nematode eggs.

  • 96-well microtiter plates.

  • Test compounds dissolved in an appropriate solvent.

  • Saline or buffer solution.

  • Incubator.

  • Inverted microscope.

  • Lugol's iodine solution (optional, to stop further development).

Procedure:

  • Recover fresh nematode eggs from fecal samples using a standard flotation method.

  • Wash and suspend the eggs in a saline or buffer solution to a known concentration (e.g., 100-200 eggs per 50 µL).

  • Prepare serial dilutions of the test compounds in the same solution.

  • In a 96-well plate, add a specific volume of the egg suspension to each well.

  • Add an equal volume of the test compound dilution to the respective wells. Include control wells with the solution and solvent only.

  • Incubate the plates at an optimal temperature for hatching (e.g., 27°C) for a specified period (e.g., 48 hours).[6]

  • After incubation, add a drop of Lugol's iodine solution to each well to halt further hatching and development.

  • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched eggs in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

  • Determine the EC50 value using appropriate statistical analysis.

Conclusion

Ivermectin remains a cornerstone of anthelmintic therapy with a well-understood mechanism of action and a broad spectrum of activity. This compound, while demonstrating anthelmintic properties through a different mechanism (nAChR antagonism), appears to be less potent than its analogue paraherquamide. The lack of direct comparative data underscores the need for further research to fully elucidate the potential of this compound as a therapeutic agent. The development of new anthelmintics with novel mechanisms of action, such as that of the oxindole alkaloids, is critical to combat the growing issue of drug resistance. The experimental protocols and data presented in this guide provide a foundation for future comparative studies in the field of anthelmintic drug discovery.

References

Lack of In Vivo Validation Data for Marcfortine A Necessitates a Broader Look at the Paraherquamide Class of Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial interest in Marcfortine A as a potential anthelmintic, a thorough review of published scientific literature reveals a significant lack of in vivo validation studies in animal models. While the compound has demonstrated some activity against the free-living nematode Caenorhabditis elegans in laboratory settings, it is reported to be less potent than other members of its chemical class, the paraherquamides. [1] Consequently, research and development efforts have largely focused on the more potent parent compound, paraherquamide (B22789) A, and its semi-synthetic derivative, derquantel (B64725).

This guide, therefore, provides a comparative overview of the in vivo anthelmintic activity of the paraherquamide class of compounds, with available data for paraherquamide A and derquantel, in comparison to other established anthelmintics. This information is intended for researchers, scientists, and drug development professionals working on novel anthelmintic discovery.

Comparative Efficacy of Paraherquamides and Other Anthelmintics

The following tables summarize the available in vivo efficacy data for paraherquamide and derquantel against various nematode species in different animal models. For context, comparative data for ivermectin, a widely used macrocyclic lactone anthelmintic, is also included where available from the reviewed studies.

Table 1: In Vivo Efficacy of Paraherquamide A in Calves

Nematode SpeciesDosage (mg/kg, oral)Efficacy (% removal)Reference
Haemonchus placei1.0 - 4.0≥ 95%[2]
Ostertagia ostertagi1.0 - 4.0≥ 95%[2]
Trichostrongylus axei1.0 - 4.0≥ 95%[2]
Trichostrongylus colubriformis1.0 - 4.0≥ 95%[2]
Cooperia oncophora1.0 - 4.0≥ 95%
Nematodirus helvetianus1.0 - 4.0≥ 95%
Oesophagostomum radiatum1.0 - 4.0≥ 95%
Dictyocaulus viviparus1.0 - 4.0≥ 95%
Cooperia punctata4.089%

Table 2: In Vivo Efficacy of Paraherquamide A in Gerbils

Nematode SpeciesDosage (mg/kg)Efficacy (% fecal egg count reduction)Reference
Trichostrongylus colubriformis1.5698 - 100%

Table 3: Comparative In Vivo Efficacy of Derquantel-Abamectin Combination and Monepantel in Sheep Against Multi-Resistant Nematodes

TreatmentNematode SpeciesEfficacy (% worm burden reduction)Reference
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (larval)18.3%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (adult)< 95%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Trichostrongylus colubriformis99.9%
Monepantel (2.5 mg/kg)Haemonchus contortus (larval & adult)99.9 - 100%
Monepantel (2.5 mg/kg)Trichostrongylus colubriformis99.9%

Experimental Protocols

A standard method for evaluating the in vivo efficacy of anthelmintics in livestock is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

Objective: To determine the efficacy of an anthelmintic by comparing the number of nematode eggs in feces before and after treatment.

Animal Model: Sheep naturally infected with gastrointestinal nematodes.

Materials:

  • Test anthelmintic (e.g., Paraherquamide formulation)

  • Control (vehicle or saline)

  • Fecal collection bags or containers

  • McMaster slides or other fecal egg counting apparatus

  • Saturated salt solution (flotation solution)

  • Microscope

  • Animal weighing scales

Procedure:

  • Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with any anthelmintic for a specified period before the study.

  • Pre-treatment Sampling (Day 0):

    • Individually identify and weigh each animal to ensure accurate dosing.

    • Collect a fecal sample directly from the rectum of each animal.

    • Perform a fecal egg count (FEC) for each sample to determine the baseline egg shedding. Animals are then allocated to treatment groups.

  • Treatment Administration:

    • Administer the test anthelmintic to the treatment group at the specified dosage.

    • Administer the control to the control group.

  • Post-treatment Sampling:

    • Collect fecal samples from all animals again at a predetermined time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count:

    • Perform FECs on all post-treatment samples.

  • Calculation of Efficacy:

    • Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: % Reduction = [1 - (T2 / T1)] x 100 Where T1 is the mean FEC of the treatment group before treatment and T2 is the mean FEC of the treatment group after treatment. Adjustments can be made based on changes in the control group.

Mode of Action and Signaling Pathways

The paraherquamide class of anthelmintics, including this compound, acts as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels crucial for neurotransmission. By blocking these receptors, paraherquamides disrupt neuromuscular signaling, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.

Anthelmintic_Mode_of_Action cluster_synapse Nematode Neuromuscular Junction Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Muscle Cell nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds & Activates Ion_Influx Cation Influx (Depolarization) nAChR->Ion_Influx Opens Channel Paralysis Flaccid Paralysis nAChR->Paralysis Leads to Paraherquamide Paraherquamide / This compound Paraherquamide->nAChR Blocks Ion_Influx->Postsynaptic Causes Muscle Contraction

Caption: Mode of action of paraherquamides at the nematode neuromuscular junction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anthelmintic compound.

Anthelmintic_Validation_Workflow cluster_preclinical In Vivo Validation Animal_Selection Selection of Naturally Infected Animal Model (e.g., Sheep, Cattle) Group_Allocation Random Allocation to Treatment & Control Groups Animal_Selection->Group_Allocation Pre_Treatment_Sampling Day 0: Fecal Sampling & Baseline FEC Group_Allocation->Pre_Treatment_Sampling Dosing Administration of Test Compound / Placebo Pre_Treatment_Sampling->Dosing Post_Treatment_Sampling Day 10-14: Post-Treatment Fecal Sampling & FEC Dosing->Post_Treatment_Sampling Data_Analysis Calculation of Fecal Egg Count Reduction (%) Post_Treatment_Sampling->Data_Analysis Efficacy_Determination Determination of Anthelmintic Efficacy Data_Analysis->Efficacy_Determination

References

Lack of In Vivo Validation Data for Marcfortine A Necessitates a Broader Look at the Paraherquamide Class of Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial interest in Marcfortine A as a potential anthelmintic, a thorough review of published scientific literature reveals a significant lack of in vivo validation studies in animal models. While the compound has demonstrated some activity against the free-living nematode Caenorhabditis elegans in laboratory settings, it is reported to be less potent than other members of its chemical class, the paraherquamides. [1] Consequently, research and development efforts have largely focused on the more potent parent compound, paraherquamide (B22789) A, and its semi-synthetic derivative, derquantel (B64725).

This guide, therefore, provides a comparative overview of the in vivo anthelmintic activity of the paraherquamide class of compounds, with available data for paraherquamide A and derquantel, in comparison to other established anthelmintics. This information is intended for researchers, scientists, and drug development professionals working on novel anthelmintic discovery.

Comparative Efficacy of Paraherquamides and Other Anthelmintics

The following tables summarize the available in vivo efficacy data for paraherquamide and derquantel against various nematode species in different animal models. For context, comparative data for ivermectin, a widely used macrocyclic lactone anthelmintic, is also included where available from the reviewed studies.

Table 1: In Vivo Efficacy of Paraherquamide A in Calves

Nematode SpeciesDosage (mg/kg, oral)Efficacy (% removal)Reference
Haemonchus placei1.0 - 4.0≥ 95%[2]
Ostertagia ostertagi1.0 - 4.0≥ 95%[2]
Trichostrongylus axei1.0 - 4.0≥ 95%[2]
Trichostrongylus colubriformis1.0 - 4.0≥ 95%[2]
Cooperia oncophora1.0 - 4.0≥ 95%
Nematodirus helvetianus1.0 - 4.0≥ 95%
Oesophagostomum radiatum1.0 - 4.0≥ 95%
Dictyocaulus viviparus1.0 - 4.0≥ 95%
Cooperia punctata4.089%

Table 2: In Vivo Efficacy of Paraherquamide A in Gerbils

Nematode SpeciesDosage (mg/kg)Efficacy (% fecal egg count reduction)Reference
Trichostrongylus colubriformis1.5698 - 100%

Table 3: Comparative In Vivo Efficacy of Derquantel-Abamectin Combination and Monepantel in Sheep Against Multi-Resistant Nematodes

TreatmentNematode SpeciesEfficacy (% worm burden reduction)Reference
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (larval)18.3%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (adult)< 95%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Trichostrongylus colubriformis99.9%
Monepantel (2.5 mg/kg)Haemonchus contortus (larval & adult)99.9 - 100%
Monepantel (2.5 mg/kg)Trichostrongylus colubriformis99.9%

Experimental Protocols

A standard method for evaluating the in vivo efficacy of anthelmintics in livestock is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

Objective: To determine the efficacy of an anthelmintic by comparing the number of nematode eggs in feces before and after treatment.

Animal Model: Sheep naturally infected with gastrointestinal nematodes.

Materials:

  • Test anthelmintic (e.g., Paraherquamide formulation)

  • Control (vehicle or saline)

  • Fecal collection bags or containers

  • McMaster slides or other fecal egg counting apparatus

  • Saturated salt solution (flotation solution)

  • Microscope

  • Animal weighing scales

Procedure:

  • Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with any anthelmintic for a specified period before the study.

  • Pre-treatment Sampling (Day 0):

    • Individually identify and weigh each animal to ensure accurate dosing.

    • Collect a fecal sample directly from the rectum of each animal.

    • Perform a fecal egg count (FEC) for each sample to determine the baseline egg shedding. Animals are then allocated to treatment groups.

  • Treatment Administration:

    • Administer the test anthelmintic to the treatment group at the specified dosage.

    • Administer the control to the control group.

  • Post-treatment Sampling:

    • Collect fecal samples from all animals again at a predetermined time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count:

    • Perform FECs on all post-treatment samples.

  • Calculation of Efficacy:

    • Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: % Reduction = [1 - (T2 / T1)] x 100 Where T1 is the mean FEC of the treatment group before treatment and T2 is the mean FEC of the treatment group after treatment. Adjustments can be made based on changes in the control group.

Mode of Action and Signaling Pathways

The paraherquamide class of anthelmintics, including this compound, acts as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels crucial for neurotransmission. By blocking these receptors, paraherquamides disrupt neuromuscular signaling, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.

Anthelmintic_Mode_of_Action cluster_synapse Nematode Neuromuscular Junction Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Muscle Cell nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds & Activates Ion_Influx Cation Influx (Depolarization) nAChR->Ion_Influx Opens Channel Paralysis Flaccid Paralysis nAChR->Paralysis Leads to Paraherquamide Paraherquamide / This compound Paraherquamide->nAChR Blocks Ion_Influx->Postsynaptic Causes Muscle Contraction

Caption: Mode of action of paraherquamides at the nematode neuromuscular junction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anthelmintic compound.

Anthelmintic_Validation_Workflow cluster_preclinical In Vivo Validation Animal_Selection Selection of Naturally Infected Animal Model (e.g., Sheep, Cattle) Group_Allocation Random Allocation to Treatment & Control Groups Animal_Selection->Group_Allocation Pre_Treatment_Sampling Day 0: Fecal Sampling & Baseline FEC Group_Allocation->Pre_Treatment_Sampling Dosing Administration of Test Compound / Placebo Pre_Treatment_Sampling->Dosing Post_Treatment_Sampling Day 10-14: Post-Treatment Fecal Sampling & FEC Dosing->Post_Treatment_Sampling Data_Analysis Calculation of Fecal Egg Count Reduction (%) Post_Treatment_Sampling->Data_Analysis Efficacy_Determination Determination of Anthelmintic Efficacy Data_Analysis->Efficacy_Determination

References

Lack of In Vivo Validation Data for Marcfortine A Necessitates a Broader Look at the Paraherquamide Class of Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial interest in Marcfortine A as a potential anthelmintic, a thorough review of published scientific literature reveals a significant lack of in vivo validation studies in animal models. While the compound has demonstrated some activity against the free-living nematode Caenorhabditis elegans in laboratory settings, it is reported to be less potent than other members of its chemical class, the paraherquamides. [1] Consequently, research and development efforts have largely focused on the more potent parent compound, paraherquamide A, and its semi-synthetic derivative, derquantel.

This guide, therefore, provides a comparative overview of the in vivo anthelmintic activity of the paraherquamide class of compounds, with available data for paraherquamide A and derquantel, in comparison to other established anthelmintics. This information is intended for researchers, scientists, and drug development professionals working on novel anthelmintic discovery.

Comparative Efficacy of Paraherquamides and Other Anthelmintics

The following tables summarize the available in vivo efficacy data for paraherquamide and derquantel against various nematode species in different animal models. For context, comparative data for ivermectin, a widely used macrocyclic lactone anthelmintic, is also included where available from the reviewed studies.

Table 1: In Vivo Efficacy of Paraherquamide A in Calves

Nematode SpeciesDosage (mg/kg, oral)Efficacy (% removal)Reference
Haemonchus placei1.0 - 4.0≥ 95%[2]
Ostertagia ostertagi1.0 - 4.0≥ 95%[2]
Trichostrongylus axei1.0 - 4.0≥ 95%[2]
Trichostrongylus colubriformis1.0 - 4.0≥ 95%[2]
Cooperia oncophora1.0 - 4.0≥ 95%
Nematodirus helvetianus1.0 - 4.0≥ 95%
Oesophagostomum radiatum1.0 - 4.0≥ 95%
Dictyocaulus viviparus1.0 - 4.0≥ 95%
Cooperia punctata4.089%

Table 2: In Vivo Efficacy of Paraherquamide A in Gerbils

Nematode SpeciesDosage (mg/kg)Efficacy (% fecal egg count reduction)Reference
Trichostrongylus colubriformis1.5698 - 100%

Table 3: Comparative In Vivo Efficacy of Derquantel-Abamectin Combination and Monepantel in Sheep Against Multi-Resistant Nematodes

TreatmentNematode SpeciesEfficacy (% worm burden reduction)Reference
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (larval)18.3%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Haemonchus contortus (adult)< 95%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)Trichostrongylus colubriformis99.9%
Monepantel (2.5 mg/kg)Haemonchus contortus (larval & adult)99.9 - 100%
Monepantel (2.5 mg/kg)Trichostrongylus colubriformis99.9%

Experimental Protocols

A standard method for evaluating the in vivo efficacy of anthelmintics in livestock is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

Objective: To determine the efficacy of an anthelmintic by comparing the number of nematode eggs in feces before and after treatment.

Animal Model: Sheep naturally infected with gastrointestinal nematodes.

Materials:

  • Test anthelmintic (e.g., Paraherquamide formulation)

  • Control (vehicle or saline)

  • Fecal collection bags or containers

  • McMaster slides or other fecal egg counting apparatus

  • Saturated salt solution (flotation solution)

  • Microscope

  • Animal weighing scales

Procedure:

  • Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with any anthelmintic for a specified period before the study.

  • Pre-treatment Sampling (Day 0):

    • Individually identify and weigh each animal to ensure accurate dosing.

    • Collect a fecal sample directly from the rectum of each animal.

    • Perform a fecal egg count (FEC) for each sample to determine the baseline egg shedding. Animals are then allocated to treatment groups.

  • Treatment Administration:

    • Administer the test anthelmintic to the treatment group at the specified dosage.

    • Administer the control to the control group.

  • Post-treatment Sampling:

    • Collect fecal samples from all animals again at a predetermined time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count:

    • Perform FECs on all post-treatment samples.

  • Calculation of Efficacy:

    • Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: % Reduction = [1 - (T2 / T1)] x 100 Where T1 is the mean FEC of the treatment group before treatment and T2 is the mean FEC of the treatment group after treatment. Adjustments can be made based on changes in the control group.

Mode of Action and Signaling Pathways

The paraherquamide class of anthelmintics, including this compound, acts as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels crucial for neurotransmission. By blocking these receptors, paraherquamides disrupt neuromuscular signaling, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.

Anthelmintic_Mode_of_Action cluster_synapse Nematode Neuromuscular Junction Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Muscle Cell nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds & Activates Ion_Influx Cation Influx (Depolarization) nAChR->Ion_Influx Opens Channel Paralysis Flaccid Paralysis nAChR->Paralysis Leads to Paraherquamide Paraherquamide / This compound Paraherquamide->nAChR Blocks Ion_Influx->Postsynaptic Causes Muscle Contraction

Caption: Mode of action of paraherquamides at the nematode neuromuscular junction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anthelmintic compound.

Anthelmintic_Validation_Workflow cluster_preclinical In Vivo Validation Animal_Selection Selection of Naturally Infected Animal Model (e.g., Sheep, Cattle) Group_Allocation Random Allocation to Treatment & Control Groups Animal_Selection->Group_Allocation Pre_Treatment_Sampling Day 0: Fecal Sampling & Baseline FEC Group_Allocation->Pre_Treatment_Sampling Dosing Administration of Test Compound / Placebo Pre_Treatment_Sampling->Dosing Post_Treatment_Sampling Day 10-14: Post-Treatment Fecal Sampling & FEC Dosing->Post_Treatment_Sampling Data_Analysis Calculation of Fecal Egg Count Reduction (%) Post_Treatment_Sampling->Data_Analysis Efficacy_Determination Determination of Anthelmintic Efficacy Data_Analysis->Efficacy_Determination

References

A Comparative Analysis of Marcfortine A and Other Bioactive Alkaloids from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillium roqueforti, the fungus responsible for the characteristic flavor and blue veins of cheeses like Roquefort and Gorgonzola, is a prolific producer of a diverse array of secondary metabolites. Among these, a class of nitrogen-containing compounds known as alkaloids stands out for their significant and varied biological activities. This guide provides a comparative analysis of Marcfortine A, a notable but less studied alkaloid, with other prominent alkaloids from P. roqueforti, including the neurotoxin Roquefortine C, the highly toxic PR toxin, the immunosuppressant Mycophenolic Acid, and various clavine alkaloids. This comparison is based on available experimental data on their biosynthesis, biological effects, and toxicity.

Comparative Overview of Penicillium roqueforti Alkaloids

The major alkaloids produced by P. roqueforti can be broadly categorized based on their chemical structures and biosynthetic origins. These include the diketopiperazine alkaloids (e.g., Roquefortine C), indole-diterpenoids (e.g., this compound), ergot-type alkaloids (clavines), and others with unique structures like PR toxin and Mycophenolic Acid. Each of these compounds exhibits distinct biological activities, ranging from potent toxicity to valuable therapeutic effects.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of selected P. roqueforti alkaloids. Direct comparative studies for this compound are limited in the literature; therefore, data from individual studies are presented.

AlkaloidChemical ClassMolecular FormulaBiological ActivityQuantitative DataReference Cell Line/Animal Model
This compound Indole-DiterpenoidC28H35N3O2Not extensively studiedData not available-
Roquefortine C DiketopiperazineC22H23N5O2Neurotoxin, AntimicrobialLD50: 15-20 mg/kg (i.p.)[1][2] or 169-189 mg/kg (oral)[1][3]; IC50: 48 µg/mL[1]Mice, Caco-2 cells
PR Toxin SesquiterpenoidC17H20O6Highly toxic, Inhibits DNA, RNA, and protein synthesis-Rats, Mice, Cats
Mycophenolic Acid MeroterpenoidC17H20O6Immunosuppressant, AntibacterialLD50: 450 mg/kg (e.g.)Rat
Isofumigaclavine A Clavine AlkaloidC18H24N2OPharmacological properties due to structural similarity to neurotransmittersLimited quantitative data in blue cheeses (<5 ppm)-
Festuclavine (B1196704) Clavine AlkaloidC16H20N2Precursor to other clavine alkaloids--

Biosynthetic Pathways

The biosynthesis of these alkaloids involves complex enzymatic reactions, often encoded by gene clusters within the fungal genome.

This compound Biosynthesis

The biosynthesis of this compound is a complex process that involves the precursors methionine, tryptophan, and lysine (B10760008), along with two isoprene (B109036) units derived from acetic acid. The pipecolic acid moiety of this compound is derived from lysine via α-ketoglutarate.

Marcfortine_A_Biosynthesis Lysine Lysine Intermediates Complex Intermediates Lysine->Intermediates Tryptophan Tryptophan Tryptophan->Intermediates Methionine Methionine Methionine->Intermediates Isoprene_units Isoprene units (from Acetic Acid) Isoprene_units->Intermediates Marcfortine_A Marcfortine_A Intermediates->Marcfortine_A

Caption: Biosynthetic precursors of this compound.

Roquefortine C and Clavine Alkaloid Biosynthesis

Roquefortine C is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-histidine. The biosynthesis is initiated by a nonribosomal peptide synthetase.

Clavine alkaloids, such as festuclavine and isofumigaclavine A, also originate from L-tryptophan, which is prenylated in the first step of the pathway.

Alkaloid_Biosynthesis cluster_roquefortine Roquefortine C Pathway cluster_clavine Clavine Alkaloid Pathway Tryptophan_R L-Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan_R->Diketopiperazine Histidine_R L-Histidine Histidine_R->Diketopiperazine Roquefortine_C Roquefortine_C Diketopiperazine->Roquefortine_C Tryptophan_C L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan Tryptophan_C->Dimethylallyltryptophan Dimethylallyl_pyrophosphate Dimethylallyl pyrophosphate Dimethylallyl_pyrophosphate->Dimethylallyltryptophan Festuclavine Festuclavine Dimethylallyltryptophan->Festuclavine Isofumigaclavine_A Isofumigaclavine_A Festuclavine->Isofumigaclavine_A Experimental_Workflow cluster_ld50 LD50 Determination cluster_ic50 IC50 Determination Animal_Model Select Animal Model Dose_Groups Prepare Dose Groups Animal_Model->Dose_Groups Administration Administer Alkaloid Dose_Groups->Administration Observation Observe for Toxicity Administration->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc Cell_Culture Culture Cell Line Treatment Treat with Alkaloid Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

References

A Comparative Analysis of Marcfortine A and Other Bioactive Alkaloids from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillium roqueforti, the fungus responsible for the characteristic flavor and blue veins of cheeses like Roquefort and Gorgonzola, is a prolific producer of a diverse array of secondary metabolites. Among these, a class of nitrogen-containing compounds known as alkaloids stands out for their significant and varied biological activities. This guide provides a comparative analysis of Marcfortine A, a notable but less studied alkaloid, with other prominent alkaloids from P. roqueforti, including the neurotoxin Roquefortine C, the highly toxic PR toxin, the immunosuppressant Mycophenolic Acid, and various clavine alkaloids. This comparison is based on available experimental data on their biosynthesis, biological effects, and toxicity.

Comparative Overview of Penicillium roqueforti Alkaloids

The major alkaloids produced by P. roqueforti can be broadly categorized based on their chemical structures and biosynthetic origins. These include the diketopiperazine alkaloids (e.g., Roquefortine C), indole-diterpenoids (e.g., this compound), ergot-type alkaloids (clavines), and others with unique structures like PR toxin and Mycophenolic Acid. Each of these compounds exhibits distinct biological activities, ranging from potent toxicity to valuable therapeutic effects.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of selected P. roqueforti alkaloids. Direct comparative studies for this compound are limited in the literature; therefore, data from individual studies are presented.

AlkaloidChemical ClassMolecular FormulaBiological ActivityQuantitative DataReference Cell Line/Animal Model
This compound Indole-DiterpenoidC28H35N3O2Not extensively studiedData not available-
Roquefortine C DiketopiperazineC22H23N5O2Neurotoxin, AntimicrobialLD50: 15-20 mg/kg (i.p.)[1][2] or 169-189 mg/kg (oral)[1][3]; IC50: 48 µg/mL[1]Mice, Caco-2 cells
PR Toxin SesquiterpenoidC17H20O6Highly toxic, Inhibits DNA, RNA, and protein synthesis-Rats, Mice, Cats
Mycophenolic Acid MeroterpenoidC17H20O6Immunosuppressant, AntibacterialLD50: 450 mg/kg (e.g.)Rat
Isofumigaclavine A Clavine AlkaloidC18H24N2OPharmacological properties due to structural similarity to neurotransmittersLimited quantitative data in blue cheeses (<5 ppm)-
Festuclavine (B1196704) Clavine AlkaloidC16H20N2Precursor to other clavine alkaloids--

Biosynthetic Pathways

The biosynthesis of these alkaloids involves complex enzymatic reactions, often encoded by gene clusters within the fungal genome.

This compound Biosynthesis

The biosynthesis of this compound is a complex process that involves the precursors methionine, tryptophan, and lysine (B10760008), along with two isoprene (B109036) units derived from acetic acid. The pipecolic acid moiety of this compound is derived from lysine via α-ketoglutarate.

Marcfortine_A_Biosynthesis Lysine Lysine Intermediates Complex Intermediates Lysine->Intermediates Tryptophan Tryptophan Tryptophan->Intermediates Methionine Methionine Methionine->Intermediates Isoprene_units Isoprene units (from Acetic Acid) Isoprene_units->Intermediates Marcfortine_A Marcfortine_A Intermediates->Marcfortine_A

Caption: Biosynthetic precursors of this compound.

Roquefortine C and Clavine Alkaloid Biosynthesis

Roquefortine C is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-histidine. The biosynthesis is initiated by a nonribosomal peptide synthetase.

Clavine alkaloids, such as festuclavine and isofumigaclavine A, also originate from L-tryptophan, which is prenylated in the first step of the pathway.

Alkaloid_Biosynthesis cluster_roquefortine Roquefortine C Pathway cluster_clavine Clavine Alkaloid Pathway Tryptophan_R L-Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan_R->Diketopiperazine Histidine_R L-Histidine Histidine_R->Diketopiperazine Roquefortine_C Roquefortine_C Diketopiperazine->Roquefortine_C Tryptophan_C L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan Tryptophan_C->Dimethylallyltryptophan Dimethylallyl_pyrophosphate Dimethylallyl pyrophosphate Dimethylallyl_pyrophosphate->Dimethylallyltryptophan Festuclavine Festuclavine Dimethylallyltryptophan->Festuclavine Isofumigaclavine_A Isofumigaclavine_A Festuclavine->Isofumigaclavine_A Experimental_Workflow cluster_ld50 LD50 Determination cluster_ic50 IC50 Determination Animal_Model Select Animal Model Dose_Groups Prepare Dose Groups Animal_Model->Dose_Groups Administration Administer Alkaloid Dose_Groups->Administration Observation Observe for Toxicity Administration->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc Cell_Culture Culture Cell Line Treatment Treat with Alkaloid Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

References

A Comparative Analysis of Marcfortine A and Other Bioactive Alkaloids from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillium roqueforti, the fungus responsible for the characteristic flavor and blue veins of cheeses like Roquefort and Gorgonzola, is a prolific producer of a diverse array of secondary metabolites. Among these, a class of nitrogen-containing compounds known as alkaloids stands out for their significant and varied biological activities. This guide provides a comparative analysis of Marcfortine A, a notable but less studied alkaloid, with other prominent alkaloids from P. roqueforti, including the neurotoxin Roquefortine C, the highly toxic PR toxin, the immunosuppressant Mycophenolic Acid, and various clavine alkaloids. This comparison is based on available experimental data on their biosynthesis, biological effects, and toxicity.

Comparative Overview of Penicillium roqueforti Alkaloids

The major alkaloids produced by P. roqueforti can be broadly categorized based on their chemical structures and biosynthetic origins. These include the diketopiperazine alkaloids (e.g., Roquefortine C), indole-diterpenoids (e.g., this compound), ergot-type alkaloids (clavines), and others with unique structures like PR toxin and Mycophenolic Acid. Each of these compounds exhibits distinct biological activities, ranging from potent toxicity to valuable therapeutic effects.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of selected P. roqueforti alkaloids. Direct comparative studies for this compound are limited in the literature; therefore, data from individual studies are presented.

AlkaloidChemical ClassMolecular FormulaBiological ActivityQuantitative DataReference Cell Line/Animal Model
This compound Indole-DiterpenoidC28H35N3O2Not extensively studiedData not available-
Roquefortine C DiketopiperazineC22H23N5O2Neurotoxin, AntimicrobialLD50: 15-20 mg/kg (i.p.)[1][2] or 169-189 mg/kg (oral)[1][3]; IC50: 48 µg/mL[1]Mice, Caco-2 cells
PR Toxin SesquiterpenoidC17H20O6Highly toxic, Inhibits DNA, RNA, and protein synthesis-Rats, Mice, Cats
Mycophenolic Acid MeroterpenoidC17H20O6Immunosuppressant, AntibacterialLD50: 450 mg/kg (e.g.)Rat
Isofumigaclavine A Clavine AlkaloidC18H24N2OPharmacological properties due to structural similarity to neurotransmittersLimited quantitative data in blue cheeses (<5 ppm)-
Festuclavine Clavine AlkaloidC16H20N2Precursor to other clavine alkaloids--

Biosynthetic Pathways

The biosynthesis of these alkaloids involves complex enzymatic reactions, often encoded by gene clusters within the fungal genome.

This compound Biosynthesis

The biosynthesis of this compound is a complex process that involves the precursors methionine, tryptophan, and lysine, along with two isoprene units derived from acetic acid. The pipecolic acid moiety of this compound is derived from lysine via α-ketoglutarate.

Marcfortine_A_Biosynthesis Lysine Lysine Intermediates Complex Intermediates Lysine->Intermediates Tryptophan Tryptophan Tryptophan->Intermediates Methionine Methionine Methionine->Intermediates Isoprene_units Isoprene units (from Acetic Acid) Isoprene_units->Intermediates Marcfortine_A Marcfortine_A Intermediates->Marcfortine_A

Caption: Biosynthetic precursors of this compound.

Roquefortine C and Clavine Alkaloid Biosynthesis

Roquefortine C is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-histidine. The biosynthesis is initiated by a nonribosomal peptide synthetase.

Clavine alkaloids, such as festuclavine and isofumigaclavine A, also originate from L-tryptophan, which is prenylated in the first step of the pathway.

Alkaloid_Biosynthesis cluster_roquefortine Roquefortine C Pathway cluster_clavine Clavine Alkaloid Pathway Tryptophan_R L-Tryptophan Diketopiperazine Diketopiperazine Intermediate Tryptophan_R->Diketopiperazine Histidine_R L-Histidine Histidine_R->Diketopiperazine Roquefortine_C Roquefortine_C Diketopiperazine->Roquefortine_C Tryptophan_C L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan Tryptophan_C->Dimethylallyltryptophan Dimethylallyl_pyrophosphate Dimethylallyl pyrophosphate Dimethylallyl_pyrophosphate->Dimethylallyltryptophan Festuclavine Festuclavine Dimethylallyltryptophan->Festuclavine Isofumigaclavine_A Isofumigaclavine_A Festuclavine->Isofumigaclavine_A Experimental_Workflow cluster_ld50 LD50 Determination cluster_ic50 IC50 Determination Animal_Model Select Animal Model Dose_Groups Prepare Dose Groups Animal_Model->Dose_Groups Administration Administer Alkaloid Dose_Groups->Administration Observation Observe for Toxicity Administration->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc Cell_Culture Culture Cell Line Treatment Treat with Alkaloid Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

References

Validating the Molecular Target of Marcfortine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marcfortine A, a natural product isolated from Penicillium roqueforti, has demonstrated anthelmintic properties. Understanding its precise molecular target is crucial for optimizing its therapeutic potential and developing novel, more effective derivatives. This guide provides a comparative analysis of experimental data to validate the molecular target of this compound, comparing its activity with key alternatives.

Executive Summary

The primary molecular target of this compound and its analogs is the nicotinic acetylcholine (B1216132) receptor (nAChR) in nematodes. These compounds act as antagonists at the neuromuscular junction, blocking acetylcholine signaling and leading to flaccid paralysis and subsequent expulsion of the parasite. While direct quantitative data for this compound is limited in publicly available literature, extensive research on its more potent analogs, Paraherquamide A and the semi-synthetic Derquantel, provides robust validation of this target. This guide will present a comparative overview of the available data for these compounds.

Data Presentation: Comparative Anthelmintic Activity

The following table summarizes the available quantitative data for this compound's analogs, Paraherquamide A and Derquantel, against nematode nAChRs. It is important to note that while this compound has shown anthelmintic activity, Paraherquamide A is consistently reported to be a more potent nematocide.[1]

CompoundAssay TypeOrganism/SystemTargetPotencyReference
Paraherquamide A ElectrophysiologyC. elegans oocytesL-type nAChRHigher efficacy vs. N-type[1][2]
Derquantel ElectrophysiologyAscaris suum musclenAChRIC50: 0.22 µM [3][4]

Note: The lack of a specific IC50 value for this compound in the current literature highlights a knowledge gap. However, the potent activity of its close structural analogs strongly supports the nAChR as its primary target.

Experimental Protocols for Target Validation

Validating the molecular target of a compound like this compound involves a multi-faceted approach, combining in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Nematode Motility Assay

This assay provides a phenotypic readout of a compound's effect on the overall neuromuscular function of the nematode.

Principle: Antagonism of nAChRs by this compound or its analogs is expected to inhibit nematode motility, leading to paralysis.

Protocol:

  • Nematode Culture: Synchronized populations of a model nematode, such as Caenorhabditis elegans, are cultured on nematode growth medium (NGM) plates seeded with E. coli.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired test concentrations in M9 buffer.

  • Assay Setup: L4 stage or young adult worms are washed off the NGM plates and transferred to a 96-well microtiter plate containing the different concentrations of this compound. Control wells contain the vehicle (DMSO) alone.

  • Motility Assessment: The plates are incubated at a controlled temperature (e.g., 20°C). Worm movement is quantified at various time points using an automated worm tracker (B12436777) or by manual counting of paralyzed versus motile worms under a dissecting microscope.

  • Data Analysis: The percentage of paralyzed worms is plotted against the compound concentration to determine the EC50 value (the concentration that causes paralysis in 50% of the worms).

Ascaris suum Muscle Contraction Assay

This ex vivo assay provides a direct measure of the compound's effect on muscle function.

Principle: Acetylcholine (ACh) induces contraction of Ascaris suum muscle strips. An nAChR antagonist will inhibit this ACh-induced contraction.

Protocol:

  • Muscle Preparation: Muscle flaps are dissected from adult Ascaris suum and mounted in an organ bath containing a physiological saline solution. One end of the muscle strip is fixed, and the other is attached to a force transducer to measure isometric contractions.

  • Compound Application: The muscle strip is allowed to equilibrate. A baseline contraction is induced by adding a known concentration of acetylcholine to the bath.

  • Antagonist Effect: The muscle is washed, and then incubated with varying concentrations of this compound or its analogs for a defined period.

  • Challenge with Agonist: Acetylcholine is re-introduced to the bath in the presence of the antagonist, and the resulting contraction is measured.

  • Data Analysis: The inhibition of the acetylcholine-induced contraction is calculated for each antagonist concentration. The data is used to determine the IC50 value of the antagonist.

Electrophysiological Assay using Xenopus Oocytes

This in vitro assay provides a direct measure of the compound's effect on the ion channel function of specific nAChR subtypes.

Principle: Nematode nAChR subunits can be expressed in Xenopus oocytes. The electrophysiological response of these receptors to acetylcholine, in the presence and absence of an antagonist, can be measured using two-electrode voltage clamp.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding specific nematode nAChR subunits (e.g., L-type or N-type). The oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: The oocyte is perfused with a solution containing acetylcholine, which will activate the expressed nAChRs and elicit an inward current.

  • Antagonist Application: The oocyte is then perfused with a solution containing both acetylcholine and the test compound (this compound or its analogs).

  • Data Analysis: The reduction in the acetylcholine-induced current in the presence of the antagonist is measured. The IC50 value is determined by plotting the percentage of current inhibition against the antagonist concentration.

Mandatory Visualizations

Signaling Pathway of nAChR Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels Opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicle Fusion Vesicle Fusion Ca2+ influx->Vesicle Fusion ACh ACh Vesicle Fusion->ACh Release Acetylcholine (ACh) Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_cleft->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Blocks Na+ influx Na+ influx nAChR->Na+ influx Channel Opens Flaccid Paralysis Flaccid Paralysis nAChR->Flaccid Paralysis Blocked by this compound Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: this compound antagonizes nAChRs, blocking muscle contraction.

Experimental Workflow for Target Validation

G cluster_invitro cluster_phenotypic Start Start Hypothesis Hypothesis: This compound targets nematode nAChRs Start->Hypothesis In_Vitro_Assays In Vitro / Ex Vivo Assays Hypothesis->In_Vitro_Assays Phenotypic_Assays Phenotypic Assays Hypothesis->Phenotypic_Assays Electrophysiology Electrophysiology (Xenopus Oocytes) In_Vitro_Assays->Electrophysiology Muscle_Contraction Muscle Contraction Assay (Ascaris suum) In_Vitro_Assays->Muscle_Contraction Motility_Assay Nematode Motility Assay (C. elegans) Phenotypic_Assays->Motility_Assay Data_Analysis Data Analysis & Comparison Conclusion Conclusion Data_Analysis->Conclusion Validate/Refute Hypothesis Electrophysiology->Data_Analysis Muscle_Contraction->Data_Analysis Motility_Assay->Data_Analysis

Caption: Workflow for validating the molecular target of this compound.

Conclusion

References

Validating the Molecular Target of Marcfortine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marcfortine A, a natural product isolated from Penicillium roqueforti, has demonstrated anthelmintic properties. Understanding its precise molecular target is crucial for optimizing its therapeutic potential and developing novel, more effective derivatives. This guide provides a comparative analysis of experimental data to validate the molecular target of this compound, comparing its activity with key alternatives.

Executive Summary

The primary molecular target of this compound and its analogs is the nicotinic acetylcholine (B1216132) receptor (nAChR) in nematodes. These compounds act as antagonists at the neuromuscular junction, blocking acetylcholine signaling and leading to flaccid paralysis and subsequent expulsion of the parasite. While direct quantitative data for this compound is limited in publicly available literature, extensive research on its more potent analogs, Paraherquamide A and the semi-synthetic Derquantel, provides robust validation of this target. This guide will present a comparative overview of the available data for these compounds.

Data Presentation: Comparative Anthelmintic Activity

The following table summarizes the available quantitative data for this compound's analogs, Paraherquamide A and Derquantel, against nematode nAChRs. It is important to note that while this compound has shown anthelmintic activity, Paraherquamide A is consistently reported to be a more potent nematocide.[1]

CompoundAssay TypeOrganism/SystemTargetPotencyReference
Paraherquamide A ElectrophysiologyC. elegans oocytesL-type nAChRHigher efficacy vs. N-type[1][2]
Derquantel ElectrophysiologyAscaris suum musclenAChRIC50: 0.22 µM [3][4]

Note: The lack of a specific IC50 value for this compound in the current literature highlights a knowledge gap. However, the potent activity of its close structural analogs strongly supports the nAChR as its primary target.

Experimental Protocols for Target Validation

Validating the molecular target of a compound like this compound involves a multi-faceted approach, combining in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Nematode Motility Assay

This assay provides a phenotypic readout of a compound's effect on the overall neuromuscular function of the nematode.

Principle: Antagonism of nAChRs by this compound or its analogs is expected to inhibit nematode motility, leading to paralysis.

Protocol:

  • Nematode Culture: Synchronized populations of a model nematode, such as Caenorhabditis elegans, are cultured on nematode growth medium (NGM) plates seeded with E. coli.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired test concentrations in M9 buffer.

  • Assay Setup: L4 stage or young adult worms are washed off the NGM plates and transferred to a 96-well microtiter plate containing the different concentrations of this compound. Control wells contain the vehicle (DMSO) alone.

  • Motility Assessment: The plates are incubated at a controlled temperature (e.g., 20°C). Worm movement is quantified at various time points using an automated worm tracker (B12436777) or by manual counting of paralyzed versus motile worms under a dissecting microscope.

  • Data Analysis: The percentage of paralyzed worms is plotted against the compound concentration to determine the EC50 value (the concentration that causes paralysis in 50% of the worms).

Ascaris suum Muscle Contraction Assay

This ex vivo assay provides a direct measure of the compound's effect on muscle function.

Principle: Acetylcholine (ACh) induces contraction of Ascaris suum muscle strips. An nAChR antagonist will inhibit this ACh-induced contraction.

Protocol:

  • Muscle Preparation: Muscle flaps are dissected from adult Ascaris suum and mounted in an organ bath containing a physiological saline solution. One end of the muscle strip is fixed, and the other is attached to a force transducer to measure isometric contractions.

  • Compound Application: The muscle strip is allowed to equilibrate. A baseline contraction is induced by adding a known concentration of acetylcholine to the bath.

  • Antagonist Effect: The muscle is washed, and then incubated with varying concentrations of this compound or its analogs for a defined period.

  • Challenge with Agonist: Acetylcholine is re-introduced to the bath in the presence of the antagonist, and the resulting contraction is measured.

  • Data Analysis: The inhibition of the acetylcholine-induced contraction is calculated for each antagonist concentration. The data is used to determine the IC50 value of the antagonist.

Electrophysiological Assay using Xenopus Oocytes

This in vitro assay provides a direct measure of the compound's effect on the ion channel function of specific nAChR subtypes.

Principle: Nematode nAChR subunits can be expressed in Xenopus oocytes. The electrophysiological response of these receptors to acetylcholine, in the presence and absence of an antagonist, can be measured using two-electrode voltage clamp.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding specific nematode nAChR subunits (e.g., L-type or N-type). The oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: The oocyte is perfused with a solution containing acetylcholine, which will activate the expressed nAChRs and elicit an inward current.

  • Antagonist Application: The oocyte is then perfused with a solution containing both acetylcholine and the test compound (this compound or its analogs).

  • Data Analysis: The reduction in the acetylcholine-induced current in the presence of the antagonist is measured. The IC50 value is determined by plotting the percentage of current inhibition against the antagonist concentration.

Mandatory Visualizations

Signaling Pathway of nAChR Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels Opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicle Fusion Vesicle Fusion Ca2+ influx->Vesicle Fusion ACh ACh Vesicle Fusion->ACh Release Acetylcholine (ACh) Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_cleft->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Blocks Na+ influx Na+ influx nAChR->Na+ influx Channel Opens Flaccid Paralysis Flaccid Paralysis nAChR->Flaccid Paralysis Blocked by this compound Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: this compound antagonizes nAChRs, blocking muscle contraction.

Experimental Workflow for Target Validation

G cluster_invitro cluster_phenotypic Start Start Hypothesis Hypothesis: This compound targets nematode nAChRs Start->Hypothesis In_Vitro_Assays In Vitro / Ex Vivo Assays Hypothesis->In_Vitro_Assays Phenotypic_Assays Phenotypic Assays Hypothesis->Phenotypic_Assays Electrophysiology Electrophysiology (Xenopus Oocytes) In_Vitro_Assays->Electrophysiology Muscle_Contraction Muscle Contraction Assay (Ascaris suum) In_Vitro_Assays->Muscle_Contraction Motility_Assay Nematode Motility Assay (C. elegans) Phenotypic_Assays->Motility_Assay Data_Analysis Data Analysis & Comparison Conclusion Conclusion Data_Analysis->Conclusion Validate/Refute Hypothesis Electrophysiology->Data_Analysis Muscle_Contraction->Data_Analysis Motility_Assay->Data_Analysis

Caption: Workflow for validating the molecular target of this compound.

Conclusion

References

Validating the Molecular Target of Marcfortine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marcfortine A, a natural product isolated from Penicillium roqueforti, has demonstrated anthelmintic properties. Understanding its precise molecular target is crucial for optimizing its therapeutic potential and developing novel, more effective derivatives. This guide provides a comparative analysis of experimental data to validate the molecular target of this compound, comparing its activity with key alternatives.

Executive Summary

The primary molecular target of this compound and its analogs is the nicotinic acetylcholine receptor (nAChR) in nematodes. These compounds act as antagonists at the neuromuscular junction, blocking acetylcholine signaling and leading to flaccid paralysis and subsequent expulsion of the parasite. While direct quantitative data for this compound is limited in publicly available literature, extensive research on its more potent analogs, Paraherquamide A and the semi-synthetic Derquantel, provides robust validation of this target. This guide will present a comparative overview of the available data for these compounds.

Data Presentation: Comparative Anthelmintic Activity

The following table summarizes the available quantitative data for this compound's analogs, Paraherquamide A and Derquantel, against nematode nAChRs. It is important to note that while this compound has shown anthelmintic activity, Paraherquamide A is consistently reported to be a more potent nematocide.[1]

CompoundAssay TypeOrganism/SystemTargetPotencyReference
Paraherquamide A ElectrophysiologyC. elegans oocytesL-type nAChRHigher efficacy vs. N-type[1][2]
Derquantel ElectrophysiologyAscaris suum musclenAChRIC50: 0.22 µM [3][4]

Note: The lack of a specific IC50 value for this compound in the current literature highlights a knowledge gap. However, the potent activity of its close structural analogs strongly supports the nAChR as its primary target.

Experimental Protocols for Target Validation

Validating the molecular target of a compound like this compound involves a multi-faceted approach, combining in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Nematode Motility Assay

This assay provides a phenotypic readout of a compound's effect on the overall neuromuscular function of the nematode.

Principle: Antagonism of nAChRs by this compound or its analogs is expected to inhibit nematode motility, leading to paralysis.

Protocol:

  • Nematode Culture: Synchronized populations of a model nematode, such as Caenorhabditis elegans, are cultured on nematode growth medium (NGM) plates seeded with E. coli.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired test concentrations in M9 buffer.

  • Assay Setup: L4 stage or young adult worms are washed off the NGM plates and transferred to a 96-well microtiter plate containing the different concentrations of this compound. Control wells contain the vehicle (DMSO) alone.

  • Motility Assessment: The plates are incubated at a controlled temperature (e.g., 20°C). Worm movement is quantified at various time points using an automated worm tracker or by manual counting of paralyzed versus motile worms under a dissecting microscope.

  • Data Analysis: The percentage of paralyzed worms is plotted against the compound concentration to determine the EC50 value (the concentration that causes paralysis in 50% of the worms).

Ascaris suum Muscle Contraction Assay

This ex vivo assay provides a direct measure of the compound's effect on muscle function.

Principle: Acetylcholine (ACh) induces contraction of Ascaris suum muscle strips. An nAChR antagonist will inhibit this ACh-induced contraction.

Protocol:

  • Muscle Preparation: Muscle flaps are dissected from adult Ascaris suum and mounted in an organ bath containing a physiological saline solution. One end of the muscle strip is fixed, and the other is attached to a force transducer to measure isometric contractions.

  • Compound Application: The muscle strip is allowed to equilibrate. A baseline contraction is induced by adding a known concentration of acetylcholine to the bath.

  • Antagonist Effect: The muscle is washed, and then incubated with varying concentrations of this compound or its analogs for a defined period.

  • Challenge with Agonist: Acetylcholine is re-introduced to the bath in the presence of the antagonist, and the resulting contraction is measured.

  • Data Analysis: The inhibition of the acetylcholine-induced contraction is calculated for each antagonist concentration. The data is used to determine the IC50 value of the antagonist.

Electrophysiological Assay using Xenopus Oocytes

This in vitro assay provides a direct measure of the compound's effect on the ion channel function of specific nAChR subtypes.

Principle: Nematode nAChR subunits can be expressed in Xenopus oocytes. The electrophysiological response of these receptors to acetylcholine, in the presence and absence of an antagonist, can be measured using two-electrode voltage clamp.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding specific nematode nAChR subunits (e.g., L-type or N-type). The oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: The oocyte is perfused with a solution containing acetylcholine, which will activate the expressed nAChRs and elicit an inward current.

  • Antagonist Application: The oocyte is then perfused with a solution containing both acetylcholine and the test compound (this compound or its analogs).

  • Data Analysis: The reduction in the acetylcholine-induced current in the presence of the antagonist is measured. The IC50 value is determined by plotting the percentage of current inhibition against the antagonist concentration.

Mandatory Visualizations

Signaling Pathway of nAChR Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels Opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicle Fusion Vesicle Fusion Ca2+ influx->Vesicle Fusion ACh ACh Vesicle Fusion->ACh Release Acetylcholine (ACh) Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_cleft->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Blocks Na+ influx Na+ influx nAChR->Na+ influx Channel Opens Flaccid Paralysis Flaccid Paralysis nAChR->Flaccid Paralysis Blocked by this compound Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: this compound antagonizes nAChRs, blocking muscle contraction.

Experimental Workflow for Target Validation

G cluster_invitro cluster_phenotypic Start Start Hypothesis Hypothesis: This compound targets nematode nAChRs Start->Hypothesis In_Vitro_Assays In Vitro / Ex Vivo Assays Hypothesis->In_Vitro_Assays Phenotypic_Assays Phenotypic Assays Hypothesis->Phenotypic_Assays Electrophysiology Electrophysiology (Xenopus Oocytes) In_Vitro_Assays->Electrophysiology Muscle_Contraction Muscle Contraction Assay (Ascaris suum) In_Vitro_Assays->Muscle_Contraction Motility_Assay Nematode Motility Assay (C. elegans) Phenotypic_Assays->Motility_Assay Data_Analysis Data Analysis & Comparison Conclusion Conclusion Data_Analysis->Conclusion Validate/Refute Hypothesis Electrophysiology->Data_Analysis Muscle_Contraction->Data_Analysis Motility_Assay->Data_Analysis

Caption: Workflow for validating the molecular target of this compound.

Conclusion

References

Head-to-Head Comparison: Marcfortine A vs. Albendazole in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two anthelmintic compounds, Marcfortine A and Albendazole (B1665689). While Albendazole is a widely used and well-characterized broad-spectrum anthelmintic, this compound, a fungal metabolite, represents a different class of compounds with a distinct mechanism of action. This comparison aims to highlight their differences in efficacy, mechanism, and potential for drug development, with a focus on presenting available experimental data and methodologies.

Executive Summary

This compound and Albendazole represent two distinct classes of anthelmintic compounds with fundamentally different mechanisms of action. Albendazole, a benzimidazole (B57391), is a potent inhibitor of microtubule polymerization in nematodes, leading to disruption of cellular processes and parasite death. In contrast, this compound, a member of the paraherquamide (B22789) class of natural products, is believed to act as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, causing flaccid paralysis in nematodes.

While extensive quantitative data is available for Albendazole regarding its efficacy, pharmacokinetics, and toxicity, such data for this compound is sparse in publicly available literature. It is generally considered less potent than its structural analog, paraherquamide. This guide synthesizes the available information and outlines the standard experimental protocols that would be necessary to generate the missing data for a complete head-to-head comparison.

Data Presentation: Quantitative Comparison

Due to the limited publicly available quantitative data for this compound, the following tables provide a comparative summary, with data for Albendazole and qualitative or missing information for this compound.

Table 1: In Vitro Efficacy
ParameterThis compoundAlbendazole
Target Organisms Various parasitic nematodesBroad-spectrum (nematodes, cestodes, some trematodes)
Assay Type Larval motility/development assaysLarval motility, egg hatch assays, microtubule polymerization assays
IC50 / EC50 Data not readily available. Generally considered less potent than paraherquamide.Varies by species and assay. e.g., Haemonchus contortus egg hatch assay: ~0.1 µg/mL.
Table 2: In Vivo Efficacy
ParameterThis compoundAlbendazole
Animal Model Rodent models of nematode infectionRodent, sheep, cattle, and human clinical trials
Route of Administration Typically oral in experimental settingsOral
Dosage Data not readily availableVaries by host and parasite. e.g., Sheep (for H. contortus): 5-10 mg/kg.
Efficacy (% worm reduction) Data not readily availableHigh efficacy against many gastrointestinal nematodes (>90% reduction).
Table 3: Pharmacokinetic Profile
ParameterThis compoundAlbendazole
Bioavailability Data not readily availablePoor (<5% in humans), increased with a fatty meal.
Metabolism Data not readily availableRapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.
Elimination Half-life Data not readily availableAlbendazole sulfoxide: 8-12 hours in humans.
Protein Binding Data not readily available~70% (albendazole sulfoxide).
Table 4: Toxicological Profile
ParameterThis compoundAlbendazole
Acute Toxicity (LD50) Data not readily availableRat (oral): >800 mg/kg.
Adverse Effects Data not readily availableGenerally well-tolerated. Can include gastrointestinal upset, headache, dizziness. At higher doses or with long-term use, can cause liver enzyme elevation and bone marrow suppression.

Mechanism of Action

The fundamental difference between this compound and Albendazole lies in their molecular targets and the subsequent physiological effects on the parasite.

This compound: As a member of the paraherquamide class, this compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] nAChRs are critical components of the neuromuscular system in nematodes, responsible for excitatory neurotransmission. By blocking these receptors, this compound prevents the binding of acetylcholine, leading to an inhibition of muscle contraction and resulting in flaccid paralysis of the worm.[1] This paralysis prevents the nematode from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion.

Albendazole: Albendazole, a benzimidazole carbamate, targets the protein β-tubulin.[3][4] It selectively binds to nematode β-tubulin, inhibiting its polymerization into microtubules.[3] Microtubules are essential cytoskeletal components involved in numerous vital cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and a failure of cell division, ultimately causing the death of the parasite.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

This compound: Mechanism of Action - nAChR Antagonism

MarcfortineA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Paralysis Flaccid Paralysis IonChannel->Paralysis Leads to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Albendazole: Mechanism of Action - Microtubule Polymerization Inhibition

Albendazole_Mechanism cluster_cell Nematode Intestinal Cell Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellularDisruption Cellular Disruption (Glucose uptake ↓, etc.) Microtubules->CellularDisruption Leads to ParasiteDeath Parasite Death CellularDisruption->ParasiteDeath Results in Albendazole Albendazole Albendazole->Tubulin Binds to Albendazole->Microtubules Inhibits Polymerization

Caption: Mechanism of action of Albendazole through the inhibition of microtubule polymerization.

Experimental Workflow: In Vitro Anthelmintic Assay

InVitro_Workflow start Start: Prepare Nematode Culture (e.g., L3 larvae of H. contortus) prepare_compounds Prepare Drug Solutions (this compound & Albendazole) in various concentrations start->prepare_compounds incubation Incubate Larvae with Drugs (e.g., 24-well plate, 27°C, 24-72h) start->incubation prepare_compounds->incubation motility_assay Assess Larval Motility (Microscopic observation or automated tracking) incubation->motility_assay data_analysis Data Analysis (Calculate % inhibition, determine IC50) motility_assay->data_analysis results Results: Comparative Efficacy data_analysis->results

Caption: Generalized workflow for an in vitro larval motility assay to determine anthelmintic efficacy.

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following are representative protocols for key experiments that would be used to generate the necessary comparative data.

In Vitro Larval Motility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against nematode larvae.

Materials:

  • Nematode larvae (e.g., third-stage larvae (L3) of Haemonchus contortus)

  • 96-well microtiter plates

  • Test compounds (this compound, Albendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Larval motility medium (e.g., RPMI-1640)

  • Microscope or automated larval tracking system

Procedure:

  • Prepare serial dilutions of the test compounds in the larval motility medium. The final concentration of the solvent should be non-toxic to the larvae (typically <1%).

  • Add approximately 50-100 L3 larvae to each well of the 96-well plate.

  • Add the different concentrations of the test compounds to the respective wells. Include a negative control (medium with solvent) and a positive control (a known anthelmintic like levamisole).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Assess larval motility at each time point. This can be done by visual inspection under a microscope, where larvae are scored as motile or non-motile, or by using an automated larval tracking system.

  • Calculate the percentage of larval inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Rodent Model

Objective: To determine the in vivo efficacy of a compound in reducing the worm burden in an infected animal model.

Materials:

  • Laboratory animals (e.g., gerbils or mice)

  • Infective nematode larvae (e.g., Trichostrongylus colubriformis)

  • Test compounds formulated for oral administration

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Fecal egg count materials (McMaster slides, saturated salt solution)

Procedure:

  • Infect the animals with a known number of infective larvae via oral gavage.

  • Allow the infection to establish (typically 7-10 days post-infection).

  • Randomly assign the infected animals to different treatment groups: vehicle control, positive control (e.g., Albendazole at a known effective dose), and different dose levels of the test compound (this compound).

  • Administer the treatments orally for a specified duration (e.g., a single dose or daily for 3-5 days).

  • Monitor the animals for any signs of toxicity.

  • At a predetermined time after the last treatment (e.g., 7 days), euthanize the animals.

  • Recover the adult worms from the gastrointestinal tract and count them.

  • Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

  • Fecal samples can also be collected before and after treatment to determine the reduction in fecal egg counts.

Conclusion

This compound and Albendazole are anthelmintic compounds with distinct mechanisms of action, offering different potential avenues for parasite control. Albendazole is a well-established, broad-spectrum drug that disrupts a fundamental cellular process in helminths. This compound, while less characterized, targets the neuromuscular system, a common target for many successful anthelmintics. The lack of publicly available quantitative efficacy, pharmacokinetic, and toxicity data for this compound hinders a complete head-to-head comparison. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the potential of this compound as a therapeutic agent and to understand its comparative advantages and disadvantages relative to established drugs like Albendazole. The development of compounds with novel mechanisms of action is crucial in the face of growing anthelmintic resistance, making the further investigation of compounds like this compound a worthwhile endeavor for the scientific community.

References

Head-to-Head Comparison: Marcfortine A vs. Albendazole in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two anthelmintic compounds, Marcfortine A and Albendazole (B1665689). While Albendazole is a widely used and well-characterized broad-spectrum anthelmintic, this compound, a fungal metabolite, represents a different class of compounds with a distinct mechanism of action. This comparison aims to highlight their differences in efficacy, mechanism, and potential for drug development, with a focus on presenting available experimental data and methodologies.

Executive Summary

This compound and Albendazole represent two distinct classes of anthelmintic compounds with fundamentally different mechanisms of action. Albendazole, a benzimidazole (B57391), is a potent inhibitor of microtubule polymerization in nematodes, leading to disruption of cellular processes and parasite death. In contrast, this compound, a member of the paraherquamide (B22789) class of natural products, is believed to act as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, causing flaccid paralysis in nematodes.

While extensive quantitative data is available for Albendazole regarding its efficacy, pharmacokinetics, and toxicity, such data for this compound is sparse in publicly available literature. It is generally considered less potent than its structural analog, paraherquamide. This guide synthesizes the available information and outlines the standard experimental protocols that would be necessary to generate the missing data for a complete head-to-head comparison.

Data Presentation: Quantitative Comparison

Due to the limited publicly available quantitative data for this compound, the following tables provide a comparative summary, with data for Albendazole and qualitative or missing information for this compound.

Table 1: In Vitro Efficacy
ParameterThis compoundAlbendazole
Target Organisms Various parasitic nematodesBroad-spectrum (nematodes, cestodes, some trematodes)
Assay Type Larval motility/development assaysLarval motility, egg hatch assays, microtubule polymerization assays
IC50 / EC50 Data not readily available. Generally considered less potent than paraherquamide.Varies by species and assay. e.g., Haemonchus contortus egg hatch assay: ~0.1 µg/mL.
Table 2: In Vivo Efficacy
ParameterThis compoundAlbendazole
Animal Model Rodent models of nematode infectionRodent, sheep, cattle, and human clinical trials
Route of Administration Typically oral in experimental settingsOral
Dosage Data not readily availableVaries by host and parasite. e.g., Sheep (for H. contortus): 5-10 mg/kg.
Efficacy (% worm reduction) Data not readily availableHigh efficacy against many gastrointestinal nematodes (>90% reduction).
Table 3: Pharmacokinetic Profile
ParameterThis compoundAlbendazole
Bioavailability Data not readily availablePoor (<5% in humans), increased with a fatty meal.
Metabolism Data not readily availableRapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.
Elimination Half-life Data not readily availableAlbendazole sulfoxide: 8-12 hours in humans.
Protein Binding Data not readily available~70% (albendazole sulfoxide).
Table 4: Toxicological Profile
ParameterThis compoundAlbendazole
Acute Toxicity (LD50) Data not readily availableRat (oral): >800 mg/kg.
Adverse Effects Data not readily availableGenerally well-tolerated. Can include gastrointestinal upset, headache, dizziness. At higher doses or with long-term use, can cause liver enzyme elevation and bone marrow suppression.

Mechanism of Action

The fundamental difference between this compound and Albendazole lies in their molecular targets and the subsequent physiological effects on the parasite.

This compound: As a member of the paraherquamide class, this compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] nAChRs are critical components of the neuromuscular system in nematodes, responsible for excitatory neurotransmission. By blocking these receptors, this compound prevents the binding of acetylcholine, leading to an inhibition of muscle contraction and resulting in flaccid paralysis of the worm.[1] This paralysis prevents the nematode from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion.

Albendazole: Albendazole, a benzimidazole carbamate, targets the protein β-tubulin.[3][4] It selectively binds to nematode β-tubulin, inhibiting its polymerization into microtubules.[3] Microtubules are essential cytoskeletal components involved in numerous vital cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and a failure of cell division, ultimately causing the death of the parasite.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

This compound: Mechanism of Action - nAChR Antagonism

MarcfortineA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Paralysis Flaccid Paralysis IonChannel->Paralysis Leads to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Albendazole: Mechanism of Action - Microtubule Polymerization Inhibition

Albendazole_Mechanism cluster_cell Nematode Intestinal Cell Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellularDisruption Cellular Disruption (Glucose uptake ↓, etc.) Microtubules->CellularDisruption Leads to ParasiteDeath Parasite Death CellularDisruption->ParasiteDeath Results in Albendazole Albendazole Albendazole->Tubulin Binds to Albendazole->Microtubules Inhibits Polymerization

Caption: Mechanism of action of Albendazole through the inhibition of microtubule polymerization.

Experimental Workflow: In Vitro Anthelmintic Assay

InVitro_Workflow start Start: Prepare Nematode Culture (e.g., L3 larvae of H. contortus) prepare_compounds Prepare Drug Solutions (this compound & Albendazole) in various concentrations start->prepare_compounds incubation Incubate Larvae with Drugs (e.g., 24-well plate, 27°C, 24-72h) start->incubation prepare_compounds->incubation motility_assay Assess Larval Motility (Microscopic observation or automated tracking) incubation->motility_assay data_analysis Data Analysis (Calculate % inhibition, determine IC50) motility_assay->data_analysis results Results: Comparative Efficacy data_analysis->results

Caption: Generalized workflow for an in vitro larval motility assay to determine anthelmintic efficacy.

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following are representative protocols for key experiments that would be used to generate the necessary comparative data.

In Vitro Larval Motility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against nematode larvae.

Materials:

  • Nematode larvae (e.g., third-stage larvae (L3) of Haemonchus contortus)

  • 96-well microtiter plates

  • Test compounds (this compound, Albendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Larval motility medium (e.g., RPMI-1640)

  • Microscope or automated larval tracking system

Procedure:

  • Prepare serial dilutions of the test compounds in the larval motility medium. The final concentration of the solvent should be non-toxic to the larvae (typically <1%).

  • Add approximately 50-100 L3 larvae to each well of the 96-well plate.

  • Add the different concentrations of the test compounds to the respective wells. Include a negative control (medium with solvent) and a positive control (a known anthelmintic like levamisole).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Assess larval motility at each time point. This can be done by visual inspection under a microscope, where larvae are scored as motile or non-motile, or by using an automated larval tracking system.

  • Calculate the percentage of larval inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Rodent Model

Objective: To determine the in vivo efficacy of a compound in reducing the worm burden in an infected animal model.

Materials:

  • Laboratory animals (e.g., gerbils or mice)

  • Infective nematode larvae (e.g., Trichostrongylus colubriformis)

  • Test compounds formulated for oral administration

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Fecal egg count materials (McMaster slides, saturated salt solution)

Procedure:

  • Infect the animals with a known number of infective larvae via oral gavage.

  • Allow the infection to establish (typically 7-10 days post-infection).

  • Randomly assign the infected animals to different treatment groups: vehicle control, positive control (e.g., Albendazole at a known effective dose), and different dose levels of the test compound (this compound).

  • Administer the treatments orally for a specified duration (e.g., a single dose or daily for 3-5 days).

  • Monitor the animals for any signs of toxicity.

  • At a predetermined time after the last treatment (e.g., 7 days), euthanize the animals.

  • Recover the adult worms from the gastrointestinal tract and count them.

  • Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

  • Fecal samples can also be collected before and after treatment to determine the reduction in fecal egg counts.

Conclusion

This compound and Albendazole are anthelmintic compounds with distinct mechanisms of action, offering different potential avenues for parasite control. Albendazole is a well-established, broad-spectrum drug that disrupts a fundamental cellular process in helminths. This compound, while less characterized, targets the neuromuscular system, a common target for many successful anthelmintics. The lack of publicly available quantitative efficacy, pharmacokinetic, and toxicity data for this compound hinders a complete head-to-head comparison. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the potential of this compound as a therapeutic agent and to understand its comparative advantages and disadvantages relative to established drugs like Albendazole. The development of compounds with novel mechanisms of action is crucial in the face of growing anthelmintic resistance, making the further investigation of compounds like this compound a worthwhile endeavor for the scientific community.

References

Head-to-Head Comparison: Marcfortine A vs. Albendazole in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two anthelmintic compounds, Marcfortine A and Albendazole. While Albendazole is a widely used and well-characterized broad-spectrum anthelmintic, this compound, a fungal metabolite, represents a different class of compounds with a distinct mechanism of action. This comparison aims to highlight their differences in efficacy, mechanism, and potential for drug development, with a focus on presenting available experimental data and methodologies.

Executive Summary

This compound and Albendazole represent two distinct classes of anthelmintic compounds with fundamentally different mechanisms of action. Albendazole, a benzimidazole, is a potent inhibitor of microtubule polymerization in nematodes, leading to disruption of cellular processes and parasite death. In contrast, this compound, a member of the paraherquamide class of natural products, is believed to act as a nicotinic acetylcholine receptor (nAChR) antagonist, causing flaccid paralysis in nematodes.

While extensive quantitative data is available for Albendazole regarding its efficacy, pharmacokinetics, and toxicity, such data for this compound is sparse in publicly available literature. It is generally considered less potent than its structural analog, paraherquamide. This guide synthesizes the available information and outlines the standard experimental protocols that would be necessary to generate the missing data for a complete head-to-head comparison.

Data Presentation: Quantitative Comparison

Due to the limited publicly available quantitative data for this compound, the following tables provide a comparative summary, with data for Albendazole and qualitative or missing information for this compound.

Table 1: In Vitro Efficacy
ParameterThis compoundAlbendazole
Target Organisms Various parasitic nematodesBroad-spectrum (nematodes, cestodes, some trematodes)
Assay Type Larval motility/development assaysLarval motility, egg hatch assays, microtubule polymerization assays
IC50 / EC50 Data not readily available. Generally considered less potent than paraherquamide.Varies by species and assay. e.g., Haemonchus contortus egg hatch assay: ~0.1 µg/mL.
Table 2: In Vivo Efficacy
ParameterThis compoundAlbendazole
Animal Model Rodent models of nematode infectionRodent, sheep, cattle, and human clinical trials
Route of Administration Typically oral in experimental settingsOral
Dosage Data not readily availableVaries by host and parasite. e.g., Sheep (for H. contortus): 5-10 mg/kg.
Efficacy (% worm reduction) Data not readily availableHigh efficacy against many gastrointestinal nematodes (>90% reduction).
Table 3: Pharmacokinetic Profile
ParameterThis compoundAlbendazole
Bioavailability Data not readily availablePoor (<5% in humans), increased with a fatty meal.
Metabolism Data not readily availableRapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.
Elimination Half-life Data not readily availableAlbendazole sulfoxide: 8-12 hours in humans.
Protein Binding Data not readily available~70% (albendazole sulfoxide).
Table 4: Toxicological Profile
ParameterThis compoundAlbendazole
Acute Toxicity (LD50) Data not readily availableRat (oral): >800 mg/kg.
Adverse Effects Data not readily availableGenerally well-tolerated. Can include gastrointestinal upset, headache, dizziness. At higher doses or with long-term use, can cause liver enzyme elevation and bone marrow suppression.

Mechanism of Action

The fundamental difference between this compound and Albendazole lies in their molecular targets and the subsequent physiological effects on the parasite.

This compound: As a member of the paraherquamide class, this compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] nAChRs are critical components of the neuromuscular system in nematodes, responsible for excitatory neurotransmission. By blocking these receptors, this compound prevents the binding of acetylcholine, leading to an inhibition of muscle contraction and resulting in flaccid paralysis of the worm.[1] This paralysis prevents the nematode from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion.

Albendazole: Albendazole, a benzimidazole carbamate, targets the protein β-tubulin.[3][4] It selectively binds to nematode β-tubulin, inhibiting its polymerization into microtubules.[3] Microtubules are essential cytoskeletal components involved in numerous vital cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and a failure of cell division, ultimately causing the death of the parasite.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

This compound: Mechanism of Action - nAChR Antagonism

MarcfortineA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Paralysis Flaccid Paralysis IonChannel->Paralysis Leads to MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Albendazole: Mechanism of Action - Microtubule Polymerization Inhibition

Albendazole_Mechanism cluster_cell Nematode Intestinal Cell Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellularDisruption Cellular Disruption (Glucose uptake ↓, etc.) Microtubules->CellularDisruption Leads to ParasiteDeath Parasite Death CellularDisruption->ParasiteDeath Results in Albendazole Albendazole Albendazole->Tubulin Binds to Albendazole->Microtubules Inhibits Polymerization

Caption: Mechanism of action of Albendazole through the inhibition of microtubule polymerization.

Experimental Workflow: In Vitro Anthelmintic Assay

InVitro_Workflow start Start: Prepare Nematode Culture (e.g., L3 larvae of H. contortus) prepare_compounds Prepare Drug Solutions (this compound & Albendazole) in various concentrations start->prepare_compounds incubation Incubate Larvae with Drugs (e.g., 24-well plate, 27°C, 24-72h) start->incubation prepare_compounds->incubation motility_assay Assess Larval Motility (Microscopic observation or automated tracking) incubation->motility_assay data_analysis Data Analysis (Calculate % inhibition, determine IC50) motility_assay->data_analysis results Results: Comparative Efficacy data_analysis->results

Caption: Generalized workflow for an in vitro larval motility assay to determine anthelmintic efficacy.

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following are representative protocols for key experiments that would be used to generate the necessary comparative data.

In Vitro Larval Motility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against nematode larvae.

Materials:

  • Nematode larvae (e.g., third-stage larvae (L3) of Haemonchus contortus)

  • 96-well microtiter plates

  • Test compounds (this compound, Albendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Larval motility medium (e.g., RPMI-1640)

  • Microscope or automated larval tracking system

Procedure:

  • Prepare serial dilutions of the test compounds in the larval motility medium. The final concentration of the solvent should be non-toxic to the larvae (typically <1%).

  • Add approximately 50-100 L3 larvae to each well of the 96-well plate.

  • Add the different concentrations of the test compounds to the respective wells. Include a negative control (medium with solvent) and a positive control (a known anthelmintic like levamisole).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Assess larval motility at each time point. This can be done by visual inspection under a microscope, where larvae are scored as motile or non-motile, or by using an automated larval tracking system.

  • Calculate the percentage of larval inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Rodent Model

Objective: To determine the in vivo efficacy of a compound in reducing the worm burden in an infected animal model.

Materials:

  • Laboratory animals (e.g., gerbils or mice)

  • Infective nematode larvae (e.g., Trichostrongylus colubriformis)

  • Test compounds formulated for oral administration

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Fecal egg count materials (McMaster slides, saturated salt solution)

Procedure:

  • Infect the animals with a known number of infective larvae via oral gavage.

  • Allow the infection to establish (typically 7-10 days post-infection).

  • Randomly assign the infected animals to different treatment groups: vehicle control, positive control (e.g., Albendazole at a known effective dose), and different dose levels of the test compound (this compound).

  • Administer the treatments orally for a specified duration (e.g., a single dose or daily for 3-5 days).

  • Monitor the animals for any signs of toxicity.

  • At a predetermined time after the last treatment (e.g., 7 days), euthanize the animals.

  • Recover the adult worms from the gastrointestinal tract and count them.

  • Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

  • Fecal samples can also be collected before and after treatment to determine the reduction in fecal egg counts.

Conclusion

This compound and Albendazole are anthelmintic compounds with distinct mechanisms of action, offering different potential avenues for parasite control. Albendazole is a well-established, broad-spectrum drug that disrupts a fundamental cellular process in helminths. This compound, while less characterized, targets the neuromuscular system, a common target for many successful anthelmintics. The lack of publicly available quantitative efficacy, pharmacokinetic, and toxicity data for this compound hinders a complete head-to-head comparison. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the potential of this compound as a therapeutic agent and to understand its comparative advantages and disadvantages relative to established drugs like Albendazole. The development of compounds with novel mechanisms of action is crucial in the face of growing anthelmintic resistance, making the further investigation of compounds like this compound a worthwhile endeavor for the scientific community.

References

Spectroscopic data comparison of synthetic vs. natural Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for naturally occurring Marcfortine A, a complex indole (B1671886) alkaloid. As of the current literature review, a total synthesis of this compound with complete published spectroscopic data has not been reported. Therefore, a direct, side-by-side comparison with a synthetic counterpart is not yet possible. This document serves to consolidate the available data for the natural product to aid in future synthetic efforts and characterization.

Spectroscopic Data of Natural this compound

The following table summarizes the key spectroscopic data for this compound, isolated from Penicillium roqueforti. This data is crucial for the structural elucidation and verification of this natural product.

Spectroscopic TechniqueObserved Data for Natural this compound
¹H NMR (CDCl₃)δ (ppm): 1.18 (3H, s), 1.45 (3H, s), 1.6-2.2 (6H, m), 2.3-2.6 (2H, m), 3.05 (1H, m), 3.40 (1H, d, J=12 Hz), 3.85 (1H, dd, J=12, 4 Hz), 4.05 (1H, d, J=8 Hz), 4.95 (1H, d, J=10 Hz), 5.15 (1H, d, J=17 Hz), 6.00 (1H, dd, J=17, 10 Hz), 6.9-7.4 (4H, m)
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 20.2, 23.3, 27.0, 27.1, 27.3, 29.7, 29.8, 31.0, 36.1, 46.4, 52.7, 55.8, 62.1, 62.8, 79.8, 114.8, 114.9, 115.2, 117.5, 120.1, 123.6, 132.6, 135.1, 137.4, 138.9, 146.3, 170.8, 182.5[1]
Mass Spectrometry (MS)m/z: 501 (M⁺)
Optical Rotation [α]D: -115° (c 1.0, CHCl₃)

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from the mycelium of Penicillium roqueforti is a multi-step process involving extraction and chromatographic separation.

Workflow for Spectroscopic Comparison of Natural vs. Synthetic Compounds

G cluster_0 Natural Product Workflow cluster_1 Synthetic Compound Workflow NP_Source Natural Source (e.g., Plant, Fungus) Extraction Extraction & Isolation NP_Source->Extraction Purification_NP Purification (e.g., HPLC) Extraction->Purification_NP Spectro_NP Spectroscopic Analysis (NMR, MS, etc.) Purification_NP->Spectro_NP Comparison Data Comparison Spectro_NP->Comparison Synthesis Total Synthesis Purification_Synth Purification (e.g., Chromatography) Synthesis->Purification_Synth Spectro_Synth Spectroscopic Analysis (NMR, MS, etc.) Purification_Synth->Spectro_Synth Spectro_Synth->Comparison Conclusion Structural Verification / Purity Assessment Comparison->Conclusion

Caption: General workflow for the spectroscopic comparison of natural and synthetic compounds.

Methodology for the Isolation of Natural this compound

The mycelium of Penicillium roqueforti is extracted with a suitable solvent such as methanol (B129727) or chloroform. The crude extract is then subjected to a series of chromatographic separations. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Illustrative Synthetic Protocol: Total Synthesis of Marcfortine C

While a total synthesis of this compound has not been reported, the following protocol for the synthesis of the closely related Marcfortine C by Williams and coworkers provides insight into the synthetic strategies employed for this class of molecules.

The synthesis of Marcfortine C involves a multi-step sequence starting from commercially available materials. Key steps include the construction of the bicyclo[2.2.2]diazaoctane core via a Diels-Alder reaction, followed by the formation of the spiro-oxindole moiety. The final steps involve stereoselective reductions and cyclization to afford the natural product.

Conclusion

The spectroscopic data presented for natural this compound provides a benchmark for the characterization of this complex alkaloid. The absence of a reported total synthesis and corresponding spectroscopic data for a synthetic sample highlights an opportunity for the synthetic chemistry community. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but also enable further biological evaluation and drug discovery efforts based on this unique scaffold. The provided workflow and experimental outlines serve as a valuable resource for researchers undertaking such a challenge.

References

Spectroscopic data comparison of synthetic vs. natural Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for naturally occurring Marcfortine A, a complex indole (B1671886) alkaloid. As of the current literature review, a total synthesis of this compound with complete published spectroscopic data has not been reported. Therefore, a direct, side-by-side comparison with a synthetic counterpart is not yet possible. This document serves to consolidate the available data for the natural product to aid in future synthetic efforts and characterization.

Spectroscopic Data of Natural this compound

The following table summarizes the key spectroscopic data for this compound, isolated from Penicillium roqueforti. This data is crucial for the structural elucidation and verification of this natural product.

Spectroscopic TechniqueObserved Data for Natural this compound
¹H NMR (CDCl₃)δ (ppm): 1.18 (3H, s), 1.45 (3H, s), 1.6-2.2 (6H, m), 2.3-2.6 (2H, m), 3.05 (1H, m), 3.40 (1H, d, J=12 Hz), 3.85 (1H, dd, J=12, 4 Hz), 4.05 (1H, d, J=8 Hz), 4.95 (1H, d, J=10 Hz), 5.15 (1H, d, J=17 Hz), 6.00 (1H, dd, J=17, 10 Hz), 6.9-7.4 (4H, m)
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 20.2, 23.3, 27.0, 27.1, 27.3, 29.7, 29.8, 31.0, 36.1, 46.4, 52.7, 55.8, 62.1, 62.8, 79.8, 114.8, 114.9, 115.2, 117.5, 120.1, 123.6, 132.6, 135.1, 137.4, 138.9, 146.3, 170.8, 182.5[1]
Mass Spectrometry (MS)m/z: 501 (M⁺)
Optical Rotation [α]D: -115° (c 1.0, CHCl₃)

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from the mycelium of Penicillium roqueforti is a multi-step process involving extraction and chromatographic separation.

Workflow for Spectroscopic Comparison of Natural vs. Synthetic Compounds

G cluster_0 Natural Product Workflow cluster_1 Synthetic Compound Workflow NP_Source Natural Source (e.g., Plant, Fungus) Extraction Extraction & Isolation NP_Source->Extraction Purification_NP Purification (e.g., HPLC) Extraction->Purification_NP Spectro_NP Spectroscopic Analysis (NMR, MS, etc.) Purification_NP->Spectro_NP Comparison Data Comparison Spectro_NP->Comparison Synthesis Total Synthesis Purification_Synth Purification (e.g., Chromatography) Synthesis->Purification_Synth Spectro_Synth Spectroscopic Analysis (NMR, MS, etc.) Purification_Synth->Spectro_Synth Spectro_Synth->Comparison Conclusion Structural Verification / Purity Assessment Comparison->Conclusion

Caption: General workflow for the spectroscopic comparison of natural and synthetic compounds.

Methodology for the Isolation of Natural this compound

The mycelium of Penicillium roqueforti is extracted with a suitable solvent such as methanol (B129727) or chloroform. The crude extract is then subjected to a series of chromatographic separations. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Illustrative Synthetic Protocol: Total Synthesis of Marcfortine C

While a total synthesis of this compound has not been reported, the following protocol for the synthesis of the closely related Marcfortine C by Williams and coworkers provides insight into the synthetic strategies employed for this class of molecules.

The synthesis of Marcfortine C involves a multi-step sequence starting from commercially available materials. Key steps include the construction of the bicyclo[2.2.2]diazaoctane core via a Diels-Alder reaction, followed by the formation of the spiro-oxindole moiety. The final steps involve stereoselective reductions and cyclization to afford the natural product.

Conclusion

The spectroscopic data presented for natural this compound provides a benchmark for the characterization of this complex alkaloid. The absence of a reported total synthesis and corresponding spectroscopic data for a synthetic sample highlights an opportunity for the synthetic chemistry community. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but also enable further biological evaluation and drug discovery efforts based on this unique scaffold. The provided workflow and experimental outlines serve as a valuable resource for researchers undertaking such a challenge.

References

Spectroscopic data comparison of synthetic vs. natural Marcfortine A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for naturally occurring Marcfortine A, a complex indole alkaloid. As of the current literature review, a total synthesis of this compound with complete published spectroscopic data has not been reported. Therefore, a direct, side-by-side comparison with a synthetic counterpart is not yet possible. This document serves to consolidate the available data for the natural product to aid in future synthetic efforts and characterization.

Spectroscopic Data of Natural this compound

The following table summarizes the key spectroscopic data for this compound, isolated from Penicillium roqueforti. This data is crucial for the structural elucidation and verification of this natural product.

Spectroscopic TechniqueObserved Data for Natural this compound
¹H NMR (CDCl₃)δ (ppm): 1.18 (3H, s), 1.45 (3H, s), 1.6-2.2 (6H, m), 2.3-2.6 (2H, m), 3.05 (1H, m), 3.40 (1H, d, J=12 Hz), 3.85 (1H, dd, J=12, 4 Hz), 4.05 (1H, d, J=8 Hz), 4.95 (1H, d, J=10 Hz), 5.15 (1H, d, J=17 Hz), 6.00 (1H, dd, J=17, 10 Hz), 6.9-7.4 (4H, m)
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 20.2, 23.3, 27.0, 27.1, 27.3, 29.7, 29.8, 31.0, 36.1, 46.4, 52.7, 55.8, 62.1, 62.8, 79.8, 114.8, 114.9, 115.2, 117.5, 120.1, 123.6, 132.6, 135.1, 137.4, 138.9, 146.3, 170.8, 182.5[1]
Mass Spectrometry (MS)m/z: 501 (M⁺)
Optical Rotation [α]D: -115° (c 1.0, CHCl₃)

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from the mycelium of Penicillium roqueforti is a multi-step process involving extraction and chromatographic separation.

Workflow for Spectroscopic Comparison of Natural vs. Synthetic Compounds

G cluster_0 Natural Product Workflow cluster_1 Synthetic Compound Workflow NP_Source Natural Source (e.g., Plant, Fungus) Extraction Extraction & Isolation NP_Source->Extraction Purification_NP Purification (e.g., HPLC) Extraction->Purification_NP Spectro_NP Spectroscopic Analysis (NMR, MS, etc.) Purification_NP->Spectro_NP Comparison Data Comparison Spectro_NP->Comparison Synthesis Total Synthesis Purification_Synth Purification (e.g., Chromatography) Synthesis->Purification_Synth Spectro_Synth Spectroscopic Analysis (NMR, MS, etc.) Purification_Synth->Spectro_Synth Spectro_Synth->Comparison Conclusion Structural Verification / Purity Assessment Comparison->Conclusion

Caption: General workflow for the spectroscopic comparison of natural and synthetic compounds.

Methodology for the Isolation of Natural this compound

The mycelium of Penicillium roqueforti is extracted with a suitable solvent such as methanol or chloroform. The crude extract is then subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Illustrative Synthetic Protocol: Total Synthesis of Marcfortine C

While a total synthesis of this compound has not been reported, the following protocol for the synthesis of the closely related Marcfortine C by Williams and coworkers provides insight into the synthetic strategies employed for this class of molecules.

The synthesis of Marcfortine C involves a multi-step sequence starting from commercially available materials. Key steps include the construction of the bicyclo[2.2.2]diazaoctane core via a Diels-Alder reaction, followed by the formation of the spiro-oxindole moiety. The final steps involve stereoselective reductions and cyclization to afford the natural product.

Conclusion

The spectroscopic data presented for natural this compound provides a benchmark for the characterization of this complex alkaloid. The absence of a reported total synthesis and corresponding spectroscopic data for a synthetic sample highlights an opportunity for the synthetic chemistry community. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but also enable further biological evaluation and drug discovery efforts based on this unique scaffold. The provided workflow and experimental outlines serve as a valuable resource for researchers undertaking such a challenge.

References

Safety Operating Guide

Navigating the Disposal of Marcfortine A: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Marcfortine A, an indole (B1671886) alkaloid mycotoxin produced by Penicillium species, requires careful handling and disposal due to its potential toxicity.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Logistical Information

Given the absence of specific regulatory disposal guidelines for this compound, it must be managed as hazardous chemical waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] Institutional and local regulations must also be followed.

Key Principles for this compound Waste Management:

  • Waste Identification: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous waste.

  • Segregation: Keep this compound waste separate from non-hazardous trash and other chemical waste streams to prevent accidental exposure and ensure proper disposal.

  • Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for toxic alkaloids.[7]

Waste Categorization and Container Summary

Proper segregation at the source is crucial for safe and compliant disposal. The following table outlines the types of this compound waste and the appropriate containers for each.

Waste CategoryDescriptionRecommended Container
Solid Waste Unused or expired pure this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), contaminated PPE (e.g., gloves, lab coats), and spill cleanup materials.A designated, sealable, and puncture-resistant hazardous waste container clearly labeled "Hazardous Waste: this compound" and including the appropriate hazard pictograms. For acutely toxic waste, use containers with a yellow label.
Liquid Waste Solutions containing this compound, including experimental samples, stock solutions, and solvent rinses of contaminated glassware.A designated, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap. The container must be clearly labeled "Hazardous Waste: this compound" with the chemical composition and approximate concentration. Do not mix incompatible solvents in the same waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled "Hazardous Sharps Waste: this compound".

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate Waste by Type (Solid, Liquid, Sharps) identify->segregate contain Place in Labeled, Compatible Hazardous Waste Container segregate->contain store Store in a Designated Satellite Accumulation Area contain->store request Request Waste Pickup from Institutional EHS store->request transport Licensed Hazardous Waste Transporter Collects Waste request->transport dispose Final Disposal at a Permitted TSDF (e.g., Incineration) transport->dispose end Disposal Complete dispose->end

This compound Disposal Workflow Diagram

Experimental Protocol for Potential Chemical Decontamination

Disclaimer: The following protocol is based on decontamination methods for other mycotoxins, such as aflatoxins, and has not been validated for this compound.[8] This procedure should be treated as an experimental method and must be validated by the user for effectiveness and safety before implementation as a routine disposal practice. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.

Objective: To experimentally evaluate a chemical decontamination method for liquid waste containing this compound.

Materials:

  • This compound liquid waste

  • Sodium hypochlorite (B82951) (bleach, at least 5% solution)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Appropriately sized glass beaker or flask for the reaction

  • Stir bar and stir plate

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Treatment: For each volume of this compound liquid waste, add an equal volume of sodium hypochlorite solution.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours.

  • Neutralization (Optional but Recommended): After the reaction period, neutralize any excess hypochlorite by adding a small amount of a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Validation: Before considering the treated liquid for drain disposal, a sample must be analyzed (e.g., by HPLC or LC-MS) to confirm the complete degradation of this compound.

  • Disposal of Treated Waste: If and only if analytical validation confirms complete degradation and the final solution meets local sewer authority regulations for pH and chemical content, it may be permissible for drain disposal with copious amounts of water. Otherwise, the treated waste must still be collected as hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental chemical decontamination of this compound.

cluster_1 Experimental Decontamination Workflow start_exp This compound Liquid Waste fume_hood Work in a Chemical Fume Hood start_exp->fume_hood add_hypochlorite Add Equal Volume of Sodium Hypochlorite Solution fume_hood->add_hypochlorite react Stir for at least 2 Hours add_hypochlorite->react validate Analyze Sample for Complete Degradation react->validate decision Degradation Complete? validate->decision dispose_sewer Dispose via Drain if Permitted by Local Regulations decision->dispose_sewer Yes dispose_haz Dispose as Hazardous Waste decision->dispose_haz No end_exp Decontamination Procedure Complete dispose_sewer->end_exp dispose_haz->end_exp

Experimental Decontamination Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Navigating the Disposal of Marcfortine A: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Marcfortine A, an indole (B1671886) alkaloid mycotoxin produced by Penicillium species, requires careful handling and disposal due to its potential toxicity.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Logistical Information

Given the absence of specific regulatory disposal guidelines for this compound, it must be managed as hazardous chemical waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] Institutional and local regulations must also be followed.

Key Principles for this compound Waste Management:

  • Waste Identification: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous waste.

  • Segregation: Keep this compound waste separate from non-hazardous trash and other chemical waste streams to prevent accidental exposure and ensure proper disposal.

  • Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for toxic alkaloids.[7]

Waste Categorization and Container Summary

Proper segregation at the source is crucial for safe and compliant disposal. The following table outlines the types of this compound waste and the appropriate containers for each.

Waste CategoryDescriptionRecommended Container
Solid Waste Unused or expired pure this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), contaminated PPE (e.g., gloves, lab coats), and spill cleanup materials.A designated, sealable, and puncture-resistant hazardous waste container clearly labeled "Hazardous Waste: this compound" and including the appropriate hazard pictograms. For acutely toxic waste, use containers with a yellow label.
Liquid Waste Solutions containing this compound, including experimental samples, stock solutions, and solvent rinses of contaminated glassware.A designated, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap. The container must be clearly labeled "Hazardous Waste: this compound" with the chemical composition and approximate concentration. Do not mix incompatible solvents in the same waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled "Hazardous Sharps Waste: this compound".

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate Waste by Type (Solid, Liquid, Sharps) identify->segregate contain Place in Labeled, Compatible Hazardous Waste Container segregate->contain store Store in a Designated Satellite Accumulation Area contain->store request Request Waste Pickup from Institutional EHS store->request transport Licensed Hazardous Waste Transporter Collects Waste request->transport dispose Final Disposal at a Permitted TSDF (e.g., Incineration) transport->dispose end Disposal Complete dispose->end

This compound Disposal Workflow Diagram

Experimental Protocol for Potential Chemical Decontamination

Disclaimer: The following protocol is based on decontamination methods for other mycotoxins, such as aflatoxins, and has not been validated for this compound.[8] This procedure should be treated as an experimental method and must be validated by the user for effectiveness and safety before implementation as a routine disposal practice. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.

Objective: To experimentally evaluate a chemical decontamination method for liquid waste containing this compound.

Materials:

  • This compound liquid waste

  • Sodium hypochlorite (B82951) (bleach, at least 5% solution)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Appropriately sized glass beaker or flask for the reaction

  • Stir bar and stir plate

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Treatment: For each volume of this compound liquid waste, add an equal volume of sodium hypochlorite solution.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours.

  • Neutralization (Optional but Recommended): After the reaction period, neutralize any excess hypochlorite by adding a small amount of a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Validation: Before considering the treated liquid for drain disposal, a sample must be analyzed (e.g., by HPLC or LC-MS) to confirm the complete degradation of this compound.

  • Disposal of Treated Waste: If and only if analytical validation confirms complete degradation and the final solution meets local sewer authority regulations for pH and chemical content, it may be permissible for drain disposal with copious amounts of water. Otherwise, the treated waste must still be collected as hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental chemical decontamination of this compound.

cluster_1 Experimental Decontamination Workflow start_exp This compound Liquid Waste fume_hood Work in a Chemical Fume Hood start_exp->fume_hood add_hypochlorite Add Equal Volume of Sodium Hypochlorite Solution fume_hood->add_hypochlorite react Stir for at least 2 Hours add_hypochlorite->react validate Analyze Sample for Complete Degradation react->validate decision Degradation Complete? validate->decision dispose_sewer Dispose via Drain if Permitted by Local Regulations decision->dispose_sewer Yes dispose_haz Dispose as Hazardous Waste decision->dispose_haz No end_exp Decontamination Procedure Complete dispose_sewer->end_exp dispose_haz->end_exp

Experimental Decontamination Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Navigating the Disposal of Marcfortine A: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Marcfortine A, an indole alkaloid mycotoxin produced by Penicillium species, requires careful handling and disposal due to its potential toxicity.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Logistical Information

Given the absence of specific regulatory disposal guidelines for this compound, it must be managed as hazardous chemical waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] Institutional and local regulations must also be followed.

Key Principles for this compound Waste Management:

  • Waste Identification: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous waste.

  • Segregation: Keep this compound waste separate from non-hazardous trash and other chemical waste streams to prevent accidental exposure and ensure proper disposal.

  • Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for toxic alkaloids.[7]

Waste Categorization and Container Summary

Proper segregation at the source is crucial for safe and compliant disposal. The following table outlines the types of this compound waste and the appropriate containers for each.

Waste CategoryDescriptionRecommended Container
Solid Waste Unused or expired pure this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), contaminated PPE (e.g., gloves, lab coats), and spill cleanup materials.A designated, sealable, and puncture-resistant hazardous waste container clearly labeled "Hazardous Waste: this compound" and including the appropriate hazard pictograms. For acutely toxic waste, use containers with a yellow label.
Liquid Waste Solutions containing this compound, including experimental samples, stock solutions, and solvent rinses of contaminated glassware.A designated, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap. The container must be clearly labeled "Hazardous Waste: this compound" with the chemical composition and approximate concentration. Do not mix incompatible solvents in the same waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled "Hazardous Sharps Waste: this compound".

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate Waste by Type (Solid, Liquid, Sharps) identify->segregate contain Place in Labeled, Compatible Hazardous Waste Container segregate->contain store Store in a Designated Satellite Accumulation Area contain->store request Request Waste Pickup from Institutional EHS store->request transport Licensed Hazardous Waste Transporter Collects Waste request->transport dispose Final Disposal at a Permitted TSDF (e.g., Incineration) transport->dispose end Disposal Complete dispose->end

This compound Disposal Workflow Diagram

Experimental Protocol for Potential Chemical Decontamination

Disclaimer: The following protocol is based on decontamination methods for other mycotoxins, such as aflatoxins, and has not been validated for this compound.[8] This procedure should be treated as an experimental method and must be validated by the user for effectiveness and safety before implementation as a routine disposal practice. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.

Objective: To experimentally evaluate a chemical decontamination method for liquid waste containing this compound.

Materials:

  • This compound liquid waste

  • Sodium hypochlorite (bleach, at least 5% solution)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Appropriately sized glass beaker or flask for the reaction

  • Stir bar and stir plate

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Treatment: For each volume of this compound liquid waste, add an equal volume of sodium hypochlorite solution.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours.

  • Neutralization (Optional but Recommended): After the reaction period, neutralize any excess hypochlorite by adding a small amount of a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Validation: Before considering the treated liquid for drain disposal, a sample must be analyzed (e.g., by HPLC or LC-MS) to confirm the complete degradation of this compound.

  • Disposal of Treated Waste: If and only if analytical validation confirms complete degradation and the final solution meets local sewer authority regulations for pH and chemical content, it may be permissible for drain disposal with copious amounts of water. Otherwise, the treated waste must still be collected as hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental chemical decontamination of this compound.

cluster_1 Experimental Decontamination Workflow start_exp This compound Liquid Waste fume_hood Work in a Chemical Fume Hood start_exp->fume_hood add_hypochlorite Add Equal Volume of Sodium Hypochlorite Solution fume_hood->add_hypochlorite react Stir for at least 2 Hours add_hypochlorite->react validate Analyze Sample for Complete Degradation react->validate decision Degradation Complete? validate->decision dispose_sewer Dispose via Drain if Permitted by Local Regulations decision->dispose_sewer Yes dispose_haz Dispose as Hazardous Waste decision->dispose_haz No end_exp Decontamination Procedure Complete dispose_sewer->end_exp dispose_haz->end_exp

Experimental Decontamination Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marcfortine A
Reactant of Route 2
Reactant of Route 2
Marcfortine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.